N,N'-Diacetylbenzidine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(4-acetamidophenyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11(19)17-15-7-3-13(4-8-15)14-5-9-16(10-6-14)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVHCFKUXGRABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9036854 | |
| Record name | N,N'-Diacetylbenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9036854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] Pale yellow powder; [TCI MSDS], WHITE CRYSTALS. | |
| Record name | 4,4'-Diacetylbenzidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3256 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N,N'-DIACETYLBENZIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1678 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
SOL IN ETHANOL, ETHYL ACETATE, Solubility in water: none | |
| Record name | 4,4'-DIACETYLBENZIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5078 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N,N'-DIACETYLBENZIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1678 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
NEEDLES FROM ACETIC ACID, WHITE NEEDLES | |
CAS No. |
613-35-4 | |
| Record name | N,N′-Diacetylbenzidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Diacetylbenzidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Diacetylbenzidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Diacetylbenzidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N,N'-[1,1'-biphenyl]-4,4'-diylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Diacetylbenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9036854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-[1,1'-biphenyl]-4,4'-diylbisacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-DIACETYLBENZIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EE5599GQS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4,4'-DIACETYLBENZIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5078 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N,N'-DIACETYLBENZIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1678 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
328.30 °C, 327-330 °C | |
| Record name | 4,4'-DIACETYLBENZIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5078 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N,N'-DIACETYLBENZIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1678 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
N,N'-Diacetylbenzidine: A Comprehensive Technical Guide for Researchers
This in-depth guide provides a detailed exploration of the chemical properties, structure, synthesis, and toxicological profile of N,N'-Diacetylbenzidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to offer a comprehensive understanding of this significant chemical compound.
Introduction: The Chemical Identity of this compound
This compound, also known as 4,4'-diacetamidobiphenyl, is a derivative of benzidine, a known carcinogen.[1] It is characterized by the presence of two acetyl groups attached to the nitrogen atoms of the benzidine core. This modification significantly alters its physical and chemical properties compared to the parent compound. Understanding the nuances of this compound is critical, particularly in the context of its role as a metabolite of benzidine and its use as a chemical intermediate.[1][2]
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of a compound are fundamental to its behavior and reactivity. This compound possesses a biphenyl backbone with acetamido groups at the 4 and 4' positions.
Chemical Structure
The chemical structure of this compound is depicted below.
Caption: 2D Chemical Structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental protocols, including dissolution, extraction, and chromatographic separation.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆N₂O₂ | [1][3][4] |
| Molecular Weight | 268.31 g/mol | [1][3][5] |
| CAS Number | 613-35-4 | [3][4][5] |
| Appearance | Grey powder/solid | [6] |
| Melting Point | 246 - 250 °C | [6] |
| Boiling Point | 426.81°C (estimated) | [7] |
| Water Solubility | Insoluble | [6] |
| LogP (Octanol/Water Partition Coefficient) | 1.9 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Crystalline Structure
The three-dimensional conformation of this compound in the solid state has been determined by X-ray crystallography. The molecule is not entirely planar, with a notable dihedral angle between the two phenyl rings of the biphenyl moiety.[8][9] This twisted conformation is a critical feature influencing its packing in the crystal lattice and its interaction with biological macromolecules. Intramolecular hydrogen bonds may also play a role in stabilizing the molecular conformation.[9][10]
Spectroscopic Profile
The spectroscopic data for this compound are essential for its identification and characterization.
-
¹H and ¹³C NMR Spectroscopy : The nuclear magnetic resonance spectra provide detailed information about the hydrogen and carbon framework of the molecule. Data is available in various spectral databases.[1][11]
-
Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic absorption bands corresponding to the N-H stretching of the amide groups, the C=O stretching of the carbonyls, and the aromatic C-H and C=C stretching vibrations.[1]
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry reveals a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[1][3][4][12][13]
-
UV-Vis Spectroscopy : In ethanol, this compound shows a maximum absorption at approximately 293 nm.[1]
Synthesis of this compound
The primary method for the synthesis of this compound involves the acetylation of benzidine.[1] This reaction is typically carried out using acetic anhydride or acetic acid.
General Reaction Scheme
Caption: General synthesis scheme for this compound.
Experimental Protocol: A Conceptual Framework
While specific laboratory-scale procedures may vary, the following outlines a robust, conceptual protocol for the synthesis of this compound. The causality behind each step is explained to ensure a self-validating and reproducible workflow.
Objective: To synthesize this compound via the acetylation of benzidine.
Materials:
-
Benzidine
-
Acetic Anhydride
-
Glacial Acetic Acid (as solvent)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and apparatus
Procedure:
-
Dissolution of Starting Material: Dissolve benzidine in glacial acetic acid. Rationale: Acetic acid serves as a suitable solvent that is unreactive under the reaction conditions and facilitates a homogenous reaction mixture.
-
Addition of Acetylating Agent: Slowly add acetic anhydride to the benzidine solution while stirring. An exothermic reaction may be observed. Rationale: Acetic anhydride is a powerful acetylating agent. Slow addition is crucial to control the reaction rate and temperature, preventing the formation of side products.
-
Reaction Progression: Heat the reaction mixture under reflux for a specified period. Rationale: Heating provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.
-
Product Precipitation: Cool the reaction mixture and pour it into cold water. A precipitate of this compound will form. Rationale: this compound is insoluble in water. Pouring the reaction mixture into water causes the product to precipitate out of the solution, separating it from the acetic acid solvent and any unreacted acetic anhydride (which hydrolyzes to acetic acid).
-
Isolation and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with water. Rationale: Filtration is an efficient method for separating the solid product from the liquid phase. Washing with water removes any residual acetic acid and other water-soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol. Rationale: Recrystallization is a standard purification technique for solid organic compounds. It relies on the principle that the solubility of the compound and impurities differ in a given solvent. As the hot, saturated solution cools, the less soluble this compound crystallizes out, leaving the more soluble impurities in the solution.
-
Drying and Characterization: Dry the purified crystals under vacuum and characterize them using techniques such as melting point determination, NMR, and IR spectroscopy to confirm identity and purity.
Applications in Research and Industry
This compound primarily serves as a research chemical and an intermediate in the synthesis of other compounds, such as 3,3'-Dichlorobenzidine and 3,3'-Dinitrobenzidine.[1] Its role as a metabolite of benzidine also makes it a critical standard for analytical methods aimed at monitoring occupational exposure to benzidine.[14][15]
Toxicological Profile and Metabolism
The toxicology of this compound is intrinsically linked to its parent compound, benzidine. Benzidine is a known human carcinogen, and its metabolism is a key factor in its toxicity.[16]
Metabolic Pathways
In vivo, benzidine can undergo N-acetylation to form N-acetylbenzidine and subsequently this compound.[2] Conversely, this compound can be deacetylated back to N-acetylbenzidine and benzidine. A critical activation step in the toxicity of these compounds is N-oxidation. This compound can be metabolized to N-hydroxy-N,N'-diacetylbenzidine by liver microsomes.[2][7] This hydroxylated metabolite is considered a proximate carcinogen.
Caption: Simplified metabolic pathway of benzidine and this compound.
Health Hazards and Safety Precautions
This compound is classified as a hazardous substance.[17] It is harmful if swallowed, in contact with skin, or inhaled.[17] Furthermore, it is suspected of causing genetic defects and is considered a carcinogen.[1][17]
Given its toxicological profile, stringent safety measures must be implemented when handling this compound:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, a lab coat, and safety goggles.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
This compound is a compound of significant interest due to its chemical properties, its role as a synthetic intermediate, and its important position in the metabolic pathway of the carcinogen benzidine. A thorough understanding of its structure, reactivity, synthesis, and toxicology is paramount for any researcher or professional working with this substance. The information and protocols outlined in this guide are intended to provide a solid foundation for safe and effective scientific investigation.
References
-
Chemical Properties of N,N'-Diacetyl benzidine (CAS 613-35-4) - Cheméo. [Link]
-
This compound | C16H16N2O2 | CID 11942 - PubChem. [Link]
-
N,N'-Diacetyl benzidine - NIST WebBook. [Link]
-
N,N'-Diacetyl benzidine - NIST WebBook (Mass Spectrum). [Link]
-
Cas 71609-22-8, N-hydroxy-N,N'-diacetylbenzidine | lookchem. [Link]
-
HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf - NIH. [Link]
-
Toxicological Profile for BENZIDINE - Agency for Toxic Substances and Disease Registry | ATSDR - CDC. [Link]
-
This compound - gsrs. [Link]
-
This compound (C16H16N2O2) - PubChemLite. [Link]
-
Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. [Link]
-
Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry - PubMed. [Link]
-
Crystal structure of N, N'-dibenzyl-3,3'-di-meth-oxy-benzidine - PubMed. [Link]
-
N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine - PubMed. [Link]
-
N,N'-Diacetyl-3,3'-dimethylbenzidine | C18H20N2O2 | CID 626583 - PubChem. [Link]
-
SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. [Link]
-
Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide - NIH. [Link]
-
(PDF) Crystal structure of N,N′-dibenzyl-3,3′-dimethoxybenzidine - ResearchGate. [Link]
Sources
- 1. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. N,N'-Diacetyl benzidine [webbook.nist.gov]
- 4. N,N'-Diacetyl benzidine [webbook.nist.gov]
- 5. N,N'-Diacetyl benzidine (CAS 613-35-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. fishersci.com [fishersci.com]
- 7. lookchem.com [lookchem.com]
- 8. Crystal structure of N, N'-dibenzyl-3,3'-di-meth-oxy-benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ekwan.github.io [ekwan.github.io]
- 12. This compound(613-35-4) MS spectrum [chemicalbook.com]
- 13. PubChemLite - this compound (C16H16N2O2) [pubchemlite.lcsb.uni.lu]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. chemicalbook.com [chemicalbook.com]
N,N'-Diacetylbenzidine synthesis from benzidine
An In-depth Technical Guide to the Synthesis of N,N'-Diacetylbenzidine from Benzidine
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for the synthesis of this compound from its precursor, benzidine. It is intended for an audience of researchers and chemical development professionals. The guide encompasses a detailed examination of the underlying reaction mechanism, a step-by-step experimental protocol, critical safety mandates, and methods for analytical characterization of the final product.
Executive Summary: The synthesis of this compound is achieved through the diacetylation of the primary amino groups of benzidine. This process is typically carried out using an excess of an acetylating agent, such as acetic anhydride, often with acetic acid serving as the reaction solvent. While the chemical transformation is straightforward, the extreme toxicity and carcinogenicity of the starting material, benzidine, necessitate the most stringent safety protocols. This guide places paramount importance on these safety considerations, integrating them directly into the experimental workflow.
Mechanistic Insights: The Chemistry of Acetylation
The core of this synthesis is a nucleophilic acyl substitution reaction. Benzidine possesses two primary aromatic amine (-NH₂) groups, which act as nucleophiles. The acetylating agent, typically acetic anhydride, provides the electrophilic acetyl group.
The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of benzidine attacks one of the electrophilic carbonyl carbons of acetic anhydride.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the acetate ion is eliminated as a good leaving group.
-
Deprotonation: A base (another molecule of benzidine, or the acetate ion) removes a proton from the positively charged nitrogen atom, yielding the mono-acetylated product, N-acetylbenzidine.
-
Second Acetylation: The process is repeated on the second amino group to form the final product, this compound.
Given that both amino groups are to be acetylated, the acetylating agent is used in stoichiometric excess to drive the reaction to completion.
Critical Safety Mandate: Handling Benzidine
WARNING: Benzidine is a confirmed human carcinogen that can cause bladder cancer and is acutely toxic.[1][2] All handling must be performed within a certified chemical fume hood by trained personnel wearing extensive Personal Protective Equipment (PPE).
-
Engineering Controls: All operations involving benzidine, from weighing to reaction quenching, must occur in a high-efficiency fume hood.[3] A designated area for benzidine work should be established.[1]
-
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile) is mandatory.[1][4]
-
Eye Protection: Chemical splash goggles and a full-face shield are required.[4]
-
Body Protection: A disposable, solid-front lab coat or a chemical-resistant suit should be worn.[4]
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the scale and potential for aerosol formation.[5]
-
-
Waste Disposal: All benzidine-contaminated waste, including gloves, filter paper, and glassware rinses, must be collected in a dedicated, sealed hazardous waste container and disposed of according to institutional and federal regulations.[1][6]
-
Spill Management: In case of a spill, evacuate the area immediately. Cleanup should only be performed by trained emergency personnel with appropriate respiratory protection. Avoid creating dust.[1]
Experimental Protocol: Synthesis and Purification
This protocol details the synthesis of this compound via the acetylation of benzidine using acetic anhydride and glacial acetic acid.
Reagent and Equipment Preparation
All glassware must be thoroughly dried before use. The reaction should be set up in a certified chemical fume hood.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Benzidine | C₁₂H₁₂N₂ | 184.24 | 1.84 g | 0.01 | EXTREME CARCINOGEN [7] |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 20 mL | - | Reagent and Solvent |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 4 mL | ~0.042 | Acetylating Agent |
Reaction Workflow Diagram
The overall process can be visualized as a sequence of distinct stages, from initial setup to final product analysis.
Caption: Experimental workflow for this compound synthesis.
Step-by-Step Procedure
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 1.84 g (0.01 mol) of benzidine. Inside the fume hood, add 20 mL of glacial acetic acid and stir until the benzidine is fully dissolved. Gentle warming may be required.
-
Acetylation: Attach a reflux condenser to the flask. Slowly add 4 mL (~0.042 mol) of acetic anhydride through the condenser. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture in a heating mantle to reflux (approximately 100-118°C) and maintain for 1 hour with continuous stirring.
-
Precipitation (Quenching): Remove the flask from the heat and allow it to cool to near room temperature. In a separate beaker, prepare approximately 150 mL of an ice-water slurry. Carefully and slowly pour the cooled reaction mixture into the ice water with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.
-
Purification: Transfer the crude solid to a beaker. Add a minimal amount of hot glacial acetic acid to dissolve the product completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. This compound should crystallize as white or off-white needles.[3]
-
Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol to remove residual acetic acid, and dry thoroughly in a vacuum oven.
Product Characterization
Confirmation of the product's identity and purity is achieved through standard analytical techniques.[8]
Reaction Scheme
The balanced chemical reaction is illustrated below.
Caption: Acetylation of benzidine to form this compound.
Physical and Spectroscopic Data
The synthesized product should be characterized and its properties compared against established data.
| Property | Expected Value | Source(s) |
| Appearance | Off-white to light purple solid | [9] |
| Molecular Formula | C₁₆H₁₆N₂O₂ | [9] |
| Molecular Weight | 268.31 g/mol | [9][10] |
| Melting Point | 317-328 °C | [3][9] |
| IR Absorption (KBr, cm⁻¹) | ~3300 (N-H stretch, amide), ~1660 (C=O stretch, amide I) | General Amide Spectra |
| ¹H NMR (DMSO-d₆, δ) | ~10.0 (s, 2H, NH), ~7.6 (m, 8H, Ar-H), ~2.1 (s, 6H, COCH₃) | Predicted Shifts[11][12] |
| ¹³C NMR (DMSO-d₆, δ) | ~168 (C=O), ~138-120 (Ar-C), ~24 (CH₃) | Predicted Shifts[11] |
| Mass Spectrum (EI) | m/z 268 (M⁺), 226, 184 | [13][14] |
Conclusion
The synthesis of this compound from benzidine is a well-established chemical transformation. The primary challenge lies not in the chemistry itself, but in the rigorous safety protocols required to handle the carcinogenic starting material. By adhering to the detailed procedures for handling, reaction, and purification outlined in this guide, researchers can safely and effectively synthesize this compound for further application. All work must be preceded by a thorough risk assessment specific to the laboratory environment in which the synthesis will be performed.
References
- Benzidine Standard (1X1 mL) - Safety Data Sheet. (2025).
- Benzidine - Safety Data Sheet. ChemicalBook.
- Benzidine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Benzidine Safety SOP. Rutgers University.
- BENZIDINE - Chemical Agents and Related Occupations. (2012). NCBI Bookshelf.
- Smith, B. J., et al. (1992). Mutagenic activation of benzidine requires prior bacterial acetylation... Chemical Research in Toxicology, 5(3), 431-9.
- Smith, B. J., et al. (1992). Mutagenic activation of benzidine requires prior bacterial acetylation... Chemical Research in Toxicology.
- This compound CAS#: 613-35-4. ChemicalBook.
- Benzidine Safety Data Sheet. (2025). Sigma-Aldrich.
- This compound. PubChem.
- Benzidine. PubChem.
- Rice, R. G., & Kohn, E. J. (1955). Benzidine, N,N'-diethyl-. Organic Syntheses, Coll. Vol. 3, p. 181.
- Chemical Properties of N,N'-Diacetyl benzidine (CAS 613-35-4). Cheméo.
- Hsu, F. F., et al. (1996). Determination of benzidine, N-acetylbenzidine, and this compound in human urine... Journal of Toxicology and Environmental Health, 47(4), 363-75.
- This compound Formula. ECHEMI.
- 3,3'-dimethyl-N,N'-diacetylbenzidine(3546-11-0) IR2 spectrum. ChemicalBook.
- Analytical Methods for Benzidine. (1999). Agency for Toxic Substances and Disease Registry (ATSDR).
- N-hydroxy-N,N'-diacetylbenzidine. LookChem.
- Cox, J. R., & Dunn, M. F. (1962). The Mechanism of the Benzidine Rearrangement. II. The Rearragement of N-Acetylhydrazobenzene. The Journal of Organic Chemistry.
- N,N'-Diacetyl benzidine. NIST WebBook.
- Toxicological Profile for Benzidine. (1999). Agency for Toxic Substances and Disease Registry (ATSDR).
- 1H, 13C NMR Spectra. The Royal Society of Chemistry.
- Acetylation Reaction Mechanism-Organic Chemistry. (2020). YouTube.
- N-Hydroxy-N,N'-diacetylbenzidine. BenchChem.
- This compound(613-35-4) MS spectrum. ChemicalBook.
- Sayigh, A. A. R. (1961). Method of purifying benzidines. U.S. Patent 2,996,546.
- N,N'-Diphenylbenzidine synthesis. ChemicalBook.
- Reinking, N. B., & Stahly, E. E. (1931). Method of isolation and purification of benzidine and its substitution products. U.S. Patent 1,794,097.
- 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental). Human Metabolome Database.
- Reference Spectra for Chem 117. (2011).
- This compound (C16H16N2O2). PubChemLite.
- This compound. Chemical DB.
- Synthesis of N, N´-diacetyloxamide using specific methods... (2016). Journal of the Chemical Society of Pakistan.
- Preparation method of N, N '-bis (3-methylphenyl) -N, N' -diphenyl benzidine. (2006). Chinese Patent CN1876620A.
Sources
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. agilent.com [agilent.com]
- 6. nj.gov [nj.gov]
- 7. Benzidine | C12H12N2 | CID 7111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. This compound CAS#: 613-35-4 [m.chemicalbook.com]
- 10. N,N'-Diacetyl benzidine (CAS 613-35-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. rsc.org [rsc.org]
- 12. ekwan.github.io [ekwan.github.io]
- 13. N,N'-Diacetyl benzidine [webbook.nist.gov]
- 14. This compound(613-35-4) MS spectrum [chemicalbook.com]
The Pivotal Role of N,N'-Diacetylbenzidine in Benzidine Metabolism: A Technical Guide for Researchers
Abstract
Benzidine, a recognized human carcinogen, undergoes a complex series of metabolic transformations that dictate its toxicological outcome. Central to this metabolic cascade is the formation of N,N'-diacetylbenzidine (DABZ). This technical guide provides an in-depth exploration of the enzymatic processes governing the formation and subsequent fate of DABZ, elucidating its dual role in both detoxification and bioactivation of the parent compound. We will delve into the kinetics of N-acetyltransferases, detail the bioactivation of DABZ to genotoxic species, and provide validated experimental protocols for its quantification. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the critical role of this compound in the metabolic landscape of benzidine.
Introduction: Benzidine and the Significance of Acetylation
Benzidine is an aromatic amine that has been unequivocally linked to an increased risk of bladder cancer in occupationally exposed individuals. Its carcinogenicity is not inherent but is a consequence of its metabolic activation to reactive electrophiles that can form covalent adducts with DNA.[1] A primary metabolic pathway for benzidine is N-acetylation, a process that can lead to either detoxification or metabolic activation, depending on the specific enzymatic steps and the tissue in which they occur.
The acetylation of benzidine is a two-step process. The first step involves the acetylation of one of the amino groups of benzidine to form N-acetylbenzidine (ABZ). A subsequent acetylation of the remaining amino group of ABZ leads to the formation of this compound (DABZ).[2] While diacetylation to DABZ has often been considered a detoxification pathway, emerging evidence reveals a more complex role, where DABZ can be further metabolized to highly reactive intermediates.[3][4] Understanding the kinetics and regulation of DABZ formation is therefore paramount to deciphering the mechanisms of benzidine-induced carcinogenesis.
The Enzymatic Machinery of Benzidine Acetylation: N-Acetyltransferases (NATs)
The N-acetylation of benzidine and its mono-acetylated metabolite is catalyzed by two key cytosolic enzymes: N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2).[5] These enzymes exhibit distinct substrate specificities and kinetic properties, which significantly influence the metabolic profile of benzidine.
Kinetic Parameters of NAT1 and NAT2 in Benzidine Acetylation
The decision to pursue mono- or di-acetylation is heavily influenced by the enzymatic kinetics of NAT1 and NAT2. Studies using human recombinant enzymes have elucidated the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the acetylation of benzidine and N-acetylbenzidine.
| Substrate | Enzyme | Km (μM) | Vmax (nmol/min/mg) | Clearance (Vmax/Km) |
| Benzidine | NAT1 | 254 ± 38 | Higher than NAT2 | 54-fold higher than NAT2 |
| Benzidine | NAT2 | 33.3 ± 1.5 | Lower than NAT1 | - |
| N-acetylbenzidine | NAT1 | 1380 ± 90 | Higher than NAT2 | 535-fold higher than NAT2 |
| N-acetylbenzidine | NAT2 | 471 ± 23 | Lower than NAT1 | - |
| Data from Zenser et al. (1996)[5] |
These kinetic data reveal that while NAT2 has a higher affinity (lower Km) for benzidine, NAT1 exhibits a much greater overall catalytic efficiency (clearance) for both benzidine and, notably, for N-acetylbenzidine.[5] This suggests that at low exposure concentrations, NAT2 may be the primary enzyme for the initial acetylation of benzidine to ABZ. However, the significantly higher clearance of NAT1 for ABZ indicates its predominant role in the subsequent conversion to DABZ.[5] This enzymatic preference is a critical determinant of the metabolic fate of benzidine.
The Dichotomous Role of this compound: Detoxification vs. Bioactivation
The formation of DABZ represents a crucial branch point in the metabolism of benzidine, with the potential to lead to either detoxification and excretion or further metabolic activation to carcinogenic species.
DABZ as a Detoxification Product
In some contexts, the diacetylation of benzidine to DABZ is considered a detoxification step. DABZ is generally less reactive than its mono-acetylated precursor and the parent compound. Its formation can facilitate excretion from the body. Studies have shown that there is almost no metabolism of this compound by prostaglandin H synthase, an enzyme implicated in the activation of benzidine, suggesting that diacetylation can be a pathway of biological inactivation.[4]
Bioactivation of DABZ: The N-Hydroxylation Pathway
Contrary to the detoxification hypothesis, substantial evidence indicates that DABZ can undergo further metabolism to form highly reactive, genotoxic compounds. This bioactivation pathway is initiated by N-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP1A2.[4]
The N-hydroxylation of DABZ results in the formation of N-hydroxy-N,N'-diacetylbenzidine (N-OH-DABZ).[6] This metabolite is a proximate carcinogen that can be further activated through esterification, primarily by sulfotransferases, to form a highly reactive electrophile.[6] This ultimate carcinogen can then readily form covalent adducts with DNA, leading to mutations and the initiation of cancer.[3] The formation of N-(deoxyguanosin-8-yl)-N,N'-diacetylbenzidine adducts has been observed in vitro, confirming the genotoxic potential of the DABZ metabolic pathway.[3]
Metabolic Pathway of Benzidine
Caption: Metabolic activation and detoxification pathways of benzidine.
Species-Specific Differences in Benzidine Metabolism
The metabolic handling of benzidine, and consequently the formation of DABZ, exhibits significant variation across different species. This has profound implications for the extrapolation of toxicological data from animal models to humans.
A comparative study using liver slices from rats and humans revealed striking differences in the acetylation of benzidine. In rat liver slices, benzidine was rapidly and extensively metabolized, with DABZ being the predominant metabolite.[1] In contrast, human liver slices favored the formation of ABZ, with only a small fraction being converted to DABZ.[1]
| Species | Benzidine (%) | N-acetylbenzidine (%) | This compound (%) |
| Rat | Not Detected | 8.8 ± 3.6 | 73.0 ± 2.5 |
| Human | 19.0 ± 5.0 | 34.0 ± 4.0 | 1.6 ± 0.5 |
| Data from Lakshmi et al. (1995) showing metabolite distribution after incubation of [3H]benzidine with liver slices.[1] |
These findings suggest that rats have a much higher capacity for diacetylation of benzidine than humans. This difference in metabolic profile may contribute to the observed species-specific patterns of benzidine-induced carcinogenicity. The rat's propensity to form high levels of DABZ, a precursor to a potent mutagen, may in part explain its susceptibility to benzidine-induced liver tumors.
Experimental Protocols for the Analysis of this compound
Accurate quantification of DABZ in biological matrices is essential for assessing exposure, understanding metabolic profiles, and conducting toxicological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed for this purpose.
Protocol for Quantification of this compound in Urine by HPLC
This protocol outlines a robust method for the extraction and quantification of DABZ from urine samples.
5.1.1. Materials and Reagents
-
Urine sample
-
This compound standard
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Deionized water
-
HPLC system with UV or electrochemical detector
-
Reversed-phase C18 HPLC column
5.1.2. Sample Preparation and Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by sequentially passing methanol followed by deionized water through it.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering polar compounds.
-
Elution: Elute the retained analytes, including DABZ, with a stronger organic solvent such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase.
Experimental Workflow for DABZ Analysis
Caption: A typical workflow for the analysis of this compound in urine.
5.1.3. HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile). A typical mobile phase could be 75:25 (v/v) methanol:water.[7]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV detection at 280 nm or electrochemical detection for enhanced sensitivity.[7]
-
Quantification: Create a calibration curve using a series of known concentrations of the DABZ standard. Determine the concentration of DABZ in the sample by comparing its peak area or height to the calibration curve.
Conclusion: The Significance of this compound in Risk Assessment
The metabolic fate of benzidine is intricately linked to the formation and subsequent reactions of this compound. While diacetylation can serve as a detoxification mechanism, the potential for DABZ to be bioactivated to a potent carcinogen underscores its critical role in the overall toxicity of benzidine. The interplay between NAT1 and NAT2, the species-specific differences in metabolism, and the subsequent N-hydroxylation pathway all contribute to the complex toxicological profile of this hazardous compound.
For researchers and professionals in drug development and toxicology, a thorough understanding of the factors governing DABZ metabolism is essential for accurate risk assessment, the development of biomarkers for exposure, and the design of safer chemical alternatives. The experimental protocols provided in this guide offer a validated framework for the reliable quantification of this key metabolite, enabling further research into the mechanisms of benzidine-induced carcinogenesis.
References
-
Morton, K. C., King, C. M., & Baetcke, K. P. (1979). Metabolism of benzidine to N-hydroxy-N,N'-diacetylbenzidine and subsequent nucleic acid binding and mutagenicity. Cancer Research, 39(8), 3107–3113. [Link]
-
Kennelly, J. C., Beland, F. A., Kadlubar, F. F., & Martin, C. N. (1984). Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro. Carcinogenesis, 5(3), 407–412. [Link]
-
Lakshmi, V. M., Zenser, T. V., & Davis, B. B. (1998). Rat liver cytochrome P450 metabolism of N-acetylbenzidine and this compound. Drug Metabolism and Disposition, 26(9), 847–854. [Link]
-
Lakshmi, V. M., Bell, D. A., Watson, M. A., Zenser, T. V., & Davis, B. B. (1995). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. Carcinogenesis, 16(7), 1565–1571. [Link]
-
Morton, K. C., Beland, F. A., Evans, F. E., Fullerton, N. F., & Kadlubar, F. F. (1980). Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase. Cancer Research, 40(3), 751–757. [Link]
-
Zenser, T. V., Lakshmi, V. M., Hsu, F. F., & Davis, B. B. (1996). Human N-acetylation of benzidine: role of NAT1 and NAT2. Carcinogenesis, 17(1), 125–130. [Link]
-
Rice, J. R., & Kissinger, P. T. (1979). Determination of benzidine and its acetylated metabolites in urine by liquid chromatography. Journal of Analytical Toxicology, 3(2), 64-66. [Link]
Sources
- 1. N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. | Semantic Scholar [semanticscholar.org]
- 3. Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat liver cytochrome P450 metabolism of N-acetylbenzidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of benzidine to N-hydroxy-N,N'-diacetylbenzidine and subsequent nucleic acid binding and mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N'-Diacetylbenzidine: A Robust Biomarker for Monitoring Benzidine Exposure
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Benzidine, a known human carcinogen, poses significant health risks, primarily an increased danger of bladder cancer.[1][2][3][4] Rigorous monitoring of individuals with potential exposure is therefore a critical component of occupational health and safety. This technical guide provides a comprehensive overview of N,N'-Diacetylbenzidine (N,N'-DAB) as a key urinary biomarker for assessing benzidine exposure. We will delve into the metabolic fate of benzidine, the scientific rationale for utilizing N,N'-DAB as a reliable indicator of exposure, and detailed analytical methodologies for its quantification in biological matrices. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this important biomarker.
The Imperative for Benzidine Biomonitoring
Benzidine and its derivatives have historically been used in the manufacturing of dyes.[3][5] The International Agency for Research on Cancer (IARC) has classified benzidine as a Group 1 carcinogen, meaning there is sufficient evidence of its carcinogenicity in humans.[1][6][7] Occupational exposure has been strongly linked to an elevated risk of urinary bladder cancer.[2][3][6][7] Consequently, accurate and reliable methods for monitoring exposure are paramount to mitigate risk and ensure workforce safety. Biomonitoring, the assessment of chemical substances or their metabolites in biological samples, offers a direct measure of an individual's internal dose.
Metabolic Transformation of Benzidine: The Genesis of this compound
Upon entering the body, benzidine undergoes a series of metabolic transformations, primarily in the liver. A key pathway is the N-acetylation of the primary amine groups.[8][9] This process is a two-step enzymatic reaction catalyzed by N-acetyltransferases (NATs).[8]
-
Step 1: Mono-acetylation: Benzidine is first acetylated to form N-acetylbenzidine (NAB).
-
Step 2: Di-acetylation: N-acetylbenzidine is further acetylated to yield this compound (N,N'-DAB).[8]
Both NAB and N,N'-DAB are subsequently excreted in the urine, making them suitable biomarkers for exposure.[10] However, N,N'-DAB is often a major metabolite and its detection provides a clear indication of benzidine uptake and metabolism.[11][12]
Metabolic Pathway of Benzidine to this compound
Caption: Metabolic pathway of benzidine to this compound.
This compound as a Biomarker: A Self-Validating System
The selection of a biomarker must be underpinned by rigorous scientific validation to ensure its accuracy, reliability, and clinical relevance.[13][14][15][16][17][18] N,N'-DAB fulfills key criteria for a robust biomarker of benzidine exposure:
-
Specificity: N,N'-DAB is a direct metabolite of benzidine, making its presence in urine a highly specific indicator of exposure.
-
Measurability: Sensitive and specific analytical methods are available for the precise quantification of N,N'-DAB in urine.[11][12][19]
-
Temporal Relationship: The presence and concentration of N,N'-DAB in urine are correlated with the timing and extent of benzidine exposure.
The entire process of using N,N'-DAB as a biomarker, from sample collection to data interpretation, can be designed as a self-validating system. This involves incorporating quality control measures at each step to ensure the integrity of the results.
Analytical Methodology: Quantification of this compound in Urine
The accurate quantification of N,N'-DAB in urine requires a validated analytical method. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely accepted and highly sensitive technique for this purpose.[20][21]
Experimental Protocol: HPLC-MS/MS Analysis of N,N'-DAB in Urine
This protocol outlines a general workflow for the determination of N,N'-DAB in human urine. Method validation should be performed according to established guidelines to ensure accuracy and precision.[22][23][24]
4.1.1. Sample Collection and Storage
-
Collect a mid-stream urine sample in a sterile, polypropylene container.
-
Record the time of collection.
-
If not analyzed immediately, store the sample frozen at -20°C or below to prevent degradation of the analyte.
4.1.2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Spike the samples with a known concentration of an appropriate internal standard (e.g., a deuterated analog of N,N'-DAB).
-
Condition a solid-phase extraction (SPE) cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the N,N'-DAB and internal standard from the cartridge with a suitable elution solvent (e.g., a mixture of organic solvent and a weak base).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase for analysis.
4.1.3. HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reverse-phase C18 column suitable for the separation of aromatic amines.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both N,N'-DAB and the internal standard to ensure high selectivity and sensitivity.
| Parameter | Typical Condition |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transition (N,N'-DAB) | To be determined empirically |
| MRM Transition (Internal Standard) | To be determined empirically |
4.1.4. Data Analysis and Quantification
-
Generate a calibration curve by analyzing a series of calibration standards of known N,N'-DAB concentrations.
-
Calculate the peak area ratio of N,N'-DAB to the internal standard for both the calibration standards and the unknown samples.
-
Determine the concentration of N,N'-DAB in the urine samples by interpolating their peak area ratios from the calibration curve.
-
Express the results as µg of N,N'-DAB per gram of creatinine to account for variations in urine dilution.
Experimental Workflow for N,N'-DAB Analysis
Caption: Experimental workflow for N,N'-DAB analysis in urine.
Interpretation of Results and Actionable Insights
The presence of detectable levels of N,N'-DAB in urine confirms exposure to benzidine. The concentration of N,N'-DAB can provide a semi-quantitative measure of the extent of exposure. It is crucial to establish a baseline and action levels for urinary N,N'-DAB concentrations in a given workforce. Exceeding these action levels should trigger a review of workplace practices and control measures to minimize further exposure.
Conclusion
This compound is a specific and reliable biomarker for monitoring human exposure to the carcinogen benzidine. Its measurement in urine, using validated and sensitive analytical methods such as HPLC-MS/MS, provides an invaluable tool for occupational health surveillance. By implementing a robust biomonitoring program centered on N,N'-DAB, organizations can effectively assess and manage the risks associated with benzidine exposure, thereby safeguarding the health of their workforce.
References
- Chau, C., Rixe, O., et al. (2008). Validation of Analytic Methods for Biomarkers Used in Drug Development. Clinical Cancer Research, 14(19), 5967-76.
- U.S. Department of Health and Human Services, Food and Drug Administration. (2025).
- National Institutes of Health. (n.d.). Validation of Analytical Methods for Biomarkers Employed in Drug Development.
- Agency for Toxic Substances and Disease Registry. (n.d.).
-
Morton, K. C., King, C. M., & Baetcke, K. P. (1979). Metabolism of Benzidine to N-Hydroxy-N,N′-diacetylbenzidine and Subsequent Nucleic Acid Binding and Mutagenicity. Cancer Research, 39(8), 3107-3113. [Link]
-
Chau, C. H., Rixe, O., McLeod, H., & Figg, W. D. (2008). Validation of Analytic Methods for Biomarkers Used in Drug Development. Clinical Cancer Research, 14(19), 5967–5976. [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Benzidine - Health Effects. [Link]
-
EBSCO. (n.d.). Benzidine and dyes metabolized to benzidine | Research Starters. [Link]
-
International Agency for Research on Cancer. (n.d.). DYES METABOLIZED TO BENZIDINE 1. Exposure Data 2. Studies of Cancer in Humans. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Benzidine - Analytical Methods. [Link]
-
Government of Canada. (n.d.). Benzidine. [Link]
-
Zenser, T. V., Lakshmi, V. M., Hsu, F. F., & Davis, B. B. (1996). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. Carcinogenesis, 17(7), 1491–1496. [Link]
-
Chau, C. H., Rixe, O., McLeod, H., & Figg, W. D. (2008). Validation of analytic methods for biomarkers used in drug development. Clinical cancer research : an official journal of the American Association for Cancer Research, 14(19), 5967–5976. [Link]
-
Morton, K. C., King, C. M., & Baetcke, K. P. (1979). Metabolism of Benzidine to N-Hydroxy-N,N'-diacetylbenzidine and Subsequent Nucleic Acid Binding and Mutagenicity. Cancer Research, 39(8), 3107–3113. [Link]
-
Rice, J. R., & Kissinger, P. T. (1982). Determination of Benzidine and Its Acetylated Metabolites in Urine by Liquid Chromatography. Journal of Analytical Toxicology, 6(5), 231–234. [Link]
-
Sonrai Analytics. (2022). A Guide to Biomarker Validation. [Link]
-
De Meulder, B., et al. (2012). Recommendations on Biomarker Bioanalytical Method Validation By Gcc. Bioanalysis, 4(15), 1845-1851. [Link]
-
Barek, J., et al. (1981). Search for benzidine and its metabolites in urine of workers weighing benzidine-derived dyes. British Journal of Industrial Medicine, 38(2), 191-193. [Link]
-
Rothman, N., et al. (1996). Urinary mutagenicity as a biomarker in workers exposed to benzidine: correlation with urinary metabolites and urothelial DNA adducts. Cancer Epidemiology, Biomarkers & Prevention, 5(7), 539-544. [Link]
-
International Agency for Research on Cancer. (n.d.). BENZIDINE - Chemical Agents and Related Occupations. [Link]
-
Sonrai Analytics. (2022). Unveiling the Essential Criteria for Validating Clinical Biomarkers: A Comprehensive Guide. [Link]
-
Hsu, F. F., Lakshmi, V. M., Rothman, N., Bhatnager, V. K., Hayes, R. B., Kashyap, R., Parikh, D. J., Jani, J. P., Zenser, T. V., & Davis, B. B. (1996). Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical biochemistry, 234(2), 183–189. [Link]
-
KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Rice, J. R., & Kissinger, P. T. (1982). Determination of Benzidine and Its Acetylated Metabolites in Urine by Liquid Chromatography. Journal of Analytical Toxicology, 6(5), 231–234. [Link]
-
Barek, J., et al. (1981). Search for benzidine and its metabolites in urine of workers weighing benzidine derived dyes. British Journal of Industrial Medicine, 38(2), 191-193. [Link]
-
International Agency for Research on Cancer. (1987). Benzidine (IARC Summary & Evaluation, Supplement 7). [Link]
-
Morton, K. C., Beland, F. A., & Kadlubar, F. F. (1981). Metabolic Activation of N-Hydroxy-N,N'-diacetylbenzidine by Hepatic Suitotransferase. Cancer Research, 41(10), 4053-4058. [Link]
-
Agency for Toxic Substances and Disease Registry. (2001). Toxicological Profile for Benzidine. [Link]
-
International Agency for Research on Cancer. (1987). Benzidine-based Dyes (IARC Summary & Evaluation, Supplement 7). [Link]
-
Hsu, F. F., Lakshmi, V. M., Rothman, N., Bhatnager, V. K., Hayes, R. B., Kashyap, R., Parikh, D. J., Jani, J. P., Zenser, T. V., & Davis, B. B. (1996). Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical biochemistry, 234(2), 183–189. [Link]
-
Zenser, T. V., Lakshmi, V. M., Hsu, F. F., & Davis, B. B. (1996). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. Carcinogenesis, 17(7), 1491–1496. [Link]
-
Roh, J. H., Ahn, Y. S., Kim, K. S., Kim, C. N., & Kim, H. S. (1995). Benzidine Exposure Among Benzidine-based Dye Manufacturing Workers. Annals of Occupational and Environmental Medicine, 7(2), 347. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Benzidine | ToxFAQs™. [Link]
-
National Center for Biotechnology Information. (2001). Toxicological Profile for Benzidine - Analytical Methods. [Link]
-
Research Trends. (n.d.). Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological. [Link]
-
ResearchGate. (2025). (PDF) Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. [Link]
-
Defense Technical Information Center. (n.d.). Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples. [Link]
-
University of Nebraska - Lincoln. (2005). Emerging Chemicals and Analytical Methods. [Link]
Sources
- 1. Benzidine | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Benzidine and dyes metabolized to benzidine | Research Starters | EBSCO Research [ebsco.com]
- 4. Benzidine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Benzidine (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. ANALYTICAL METHODS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. [PDF] Validation of Analytic Methods for Biomarkers Used in Drug Development | Semantic Scholar [semanticscholar.org]
- 14. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Validation of analytic methods for biomarkers used in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oxfordglobal.com [oxfordglobal.com]
- 18. sonraianalytics.com [sonraianalytics.com]
- 19. Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchtrends.net [researchtrends.net]
- 21. researchgate.net [researchgate.net]
- 22. hhs.gov [hhs.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. labs.iqvia.com [labs.iqvia.com]
The Toxicological Profile of N,N'-Diacetylbenzidine: A Technical Guide for Drug Development Professionals
Abstract
N,N'-Diacetylbenzidine (DABZ), a major metabolite of the well-established human carcinogen benzidine, presents a significant toxicological concern.[1][2] This technical guide provides an in-depth analysis of the toxicological profile of DABZ, designed for researchers, scientists, and drug development professionals. We will explore its metabolic activation, mechanisms of genotoxicity, and carcinogenic potential, supported by experimental evidence. This document will also detail methodologies for its toxicological assessment, offering a comprehensive resource for evaluating the risks associated with this compound and its precursors.
Introduction: The Significance of this compound in Toxicology
Benzidine, historically used in dye manufacturing, is a known human bladder carcinogen.[3][4] Its production and use have been largely curtailed due to its carcinogenicity.[3] However, exposure can still occur through the metabolic breakdown of certain azo dyes.[5] The toxicity of benzidine is intrinsically linked to its metabolism, which involves N-acetylation and N-oxidation to form reactive intermediates.[3] this compound is a key metabolite in this pathway.[1][2] Understanding the toxicological profile of DABZ is therefore critical for a complete risk assessment of benzidine and related compounds.
The primary route of human exposure to benzidine and its derivatives is occupational, through inhalation, ingestion, and dermal contact.[3] Once absorbed, benzidine is metabolized, primarily in the liver, to various compounds, including monoacetylbenzidine (ABZ) and DABZ.[3][6] These acetylated metabolites are then excreted, mainly in the urine.[1][7] The presence of DABZ in human urine has been used as a biomarker for benzidine exposure.[7][8]
Metabolic Activation: The Path to Toxicity
The carcinogenicity of many aromatic amines, including benzidine and its metabolites, is not due to the parent compound itself but rather to its metabolic activation into electrophilic intermediates that can bind to cellular macromolecules like DNA.[3]
The Role of N-Acetylation and N-Oxidation
The metabolic pathway of benzidine to its ultimate carcinogenic form is a multi-step process. The initial steps involve N-acetylation, catalyzed by N-acetyltransferases (NATs), to form ABZ and subsequently DABZ.[6][9] This is followed by N-oxidation, a critical activation step.[10]
In rat liver, the equilibrium between benzidine, ABZ, and DABZ favors the formation of DABZ.[6] Conversely, human liver slices tend to favor the formation of ABZ over DABZ.[6] This species-specific difference in metabolism may contribute to variations in carcinogenic susceptibility.
The N-oxidized metabolite, N-hydroxy-N,N'-diacetylbenzidine (N-OH-DABZ), is considered a proximate carcinogen.[11][12] This intermediate can be further activated through O-esterification by enzymes such as sulfotransferases, leading to the formation of a highly reactive nitrenium ion that can readily form covalent adducts with DNA.[11][13][14]
Caption: Metabolic activation pathway of this compound.
Genotoxicity and Carcinogenicity
The formation of DNA adducts is a critical initiating event in chemical carcinogenesis.[3] The covalent binding of reactive metabolites to DNA can lead to mutations if not properly repaired, potentially resulting in the development of cancer.
DNA Adduct Formation
Studies have shown that both ABZ and DABZ can lead to the formation of DNA adducts. In vivo studies in rats injected with DABZ revealed the formation of N-(deoxyguanosin-8-yl)-N'-acetylbenzidine as the major adduct, with only a small amount of N-(deoxyguanosin-8-yl)-N,N'-diacetylbenzidine.[13][14] Interestingly, in vitro studies using rat liver slices incubated with DABZ showed N-(deoxyguanosin-8-yl)-N,N'-diacetylbenzidine to be the major adduct.[13][14][15] This discrepancy suggests that detoxification or repair mechanisms for the diacetylated adduct may be more efficient in vivo.[13][14]
Carcinogenicity Studies
Animal studies have demonstrated the carcinogenicity of this compound.[16] When administered to female CD rats, DABZ was found to be approximately equipotent with benzidine in inducing mammary and Zymbal's gland tumors.[17][18] N-hydroxy-N,N'-diacetylbenzidine was found to be the most toxic of the tested compounds, causing peritonitis and death at higher doses.[17][18] These findings support the hypothesis that N-OH-DABZ is an activated carcinogenic form of benzidine.[17][18]
The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[16][19]
| Compound | Dose (µmol/kg) | Tumor Type | Incidence (%) | Reference |
| Benzidine | 30 | Mammary Gland | 41 | [17][18] |
| Benzidine | 30 | Zymbal's Gland | 21 | [17][18] |
| This compound | 30 | Mammary Gland | (Equipotent to Benzidine) | [17][18] |
| This compound | 30 | Zymbal's Gland | (Equipotent to Benzidine) | [17][18] |
| N-hydroxy-N,N'-diacetylbenzidine | 70 | - | Toxic (lethal) | [17][18] |
Table 1: Carcinogenicity of Benzidine and its Metabolites in Female CD Rats.
Toxicological Assessment Methodologies
A thorough toxicological evaluation of this compound requires a combination of in vitro and in vivo assays to assess its genotoxic and carcinogenic potential.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used in vitro method for identifying chemical mutagens. It utilizes several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. A positive test is indicated by an increase in the number of revertant colonies that can grow in a histidine-deficient medium.
Experimental Protocol:
-
Preparation of Test Substance: Dissolve this compound in a suitable solvent (e.g., DMSO).
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from rat liver homogenates, to mimic mammalian metabolism.
-
Incubation: The test substance, bacterial culture, and S9 mix (if applicable) are incubated together.
-
Plating: The mixture is plated on a minimal glucose agar medium.
-
Incubation and Colony Counting: Plates are incubated for 48-72 hours, and the number of revertant colonies is counted.
-
Data Analysis: A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Caption: Workflow for the Ames Test.
In Vivo Carcinogenicity Studies
Long-term animal bioassays are the gold standard for assessing the carcinogenic potential of a chemical.
Experimental Protocol (Rodent Model):
-
Animal Model: Use a well-characterized rodent strain (e.g., Sprague-Dawley or F344 rats).
-
Dose Selection: Determine appropriate dose levels based on preliminary toxicity studies. Include a high dose (e.g., maximum tolerated dose), a low dose, and a control group.
-
Administration: Administer this compound via a relevant route of exposure (e.g., oral gavage, intraperitoneal injection) for a significant portion of the animal's lifespan (e.g., 2 years).
-
Clinical Observation: Monitor animals regularly for clinical signs of toxicity and tumor development.
-
Necropsy and Histopathology: At the end of the study, perform a complete necropsy on all animals. Collect all major organs and any gross lesions for histopathological examination.
-
Data Analysis: Statistically analyze tumor incidence and latency between treated and control groups to determine carcinogenicity.
Analytical Methods for Monitoring Exposure
Accurate and sensitive analytical methods are essential for monitoring human exposure to benzidine and its metabolites. Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for the determination of benzidine, ABZ, and DABZ in urine.[7][20]
Conclusion and Future Directions
This compound is a significant metabolite of benzidine with demonstrated carcinogenic potential. Its toxicity is mediated through metabolic activation to reactive intermediates that form DNA adducts, leading to genotoxicity and tumorigenesis. A thorough understanding of its toxicological profile is crucial for the risk assessment of benzidine and related azo dyes.
Future research should focus on further elucidating the species-specific differences in benzidine metabolism and their implications for human cancer risk. Additionally, the development of more sensitive and specific biomarkers of exposure and effect will be invaluable for monitoring exposed populations and for regulatory decision-making. For professionals in drug development, a comprehensive evaluation of the potential for new chemical entities to be metabolized to aromatic amines like benzidine and its derivatives is a critical component of preclinical safety assessment.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Toxicological Profile for Benzidine. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Morton, K. C., King, C. M., & Baetcke, K. P. (1981). Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats. Carcinogenesis, 2(8), 747–752. [Link]
-
Morton, K. C., King, C. M., & Baetcke, K. P. (1981). Carcinogenicity of benzidine, N, N″-diacetylbenzidine, and N-hydroxy-N, N'-diacetylbenzidine for female CD rats. Carcinogenesis, 2(8), 747-752. [Link]
-
Kennelly, J. C., Beland, F. A., Kadlubar, F. F., & Martin, C. N. (1984). Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro. Carcinogenesis, 5(3), 407–412. [Link]
-
Martin, C. N., Beland, F. A., Kennelly, J. C., & Kadlubar, F. F. (1982). Binding of benzidine, N-acetylbenzidine, N, N'-diacetylbenzidine and Direct Blue 6 to rat liver DNA. Environmental Health Perspectives, 49, 101–106. [Link]
-
Kennelly, J. C., Beland, F. A., Kadlubar, F. F., & Martin, C. N. (1984). Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro. Carcinogenesis, 5(3), 407-412. [Link]
-
Hsu, F. F., Lakshmi, V. M., Rothman, N., Bhatnager, V. K., Hayes, R. B., Kashyap, R., ... & Zenser, T. V. (1996). Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. Chemical research in toxicology, 9(8), 1364–1369. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Chapter 7: Analytical Methods. In Toxicological Profile for Benzidine. [Link]
-
Chung, K. T., & Cerniglia, C. E. (1992). Mutagenicity of azo dyes: structure-activity relationships. Mutation Research/Reviews in Genetic Toxicology, 277(3), 201-222. [Link]
-
Lakshmi, V. M., Zenser, T. V., & Davis, B. B. (1995). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. Carcinogenesis, 16(7), 1565–1571. [Link]
-
U.S. Environmental Protection Agency (EPA). (2010). Dyes Derived from Benzidine and Its Congeners. [Link]
-
Morton, K. C., Beland, F. A., Evans, F. E., Fullerton, N. F., & Kadlubar, F. F. (1980). Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase. Cancer Research, 40(3), 751-757. [Link]
-
Morton, K. C., King, C. M., & Baetcke, K. P. (1981). Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'. Carcinogenesis, 2(8), 747-752. [Link]
-
National Toxicology Program (NTP). (2021). 15th Report on Carcinogens. Benzidine and Dyes Metabolized to Benzidine. [Link]
-
International Agency for Research on Cancer (IARC). (1978). IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Man, Volume 16. [Link]
-
PubChem. This compound. [Link]
-
INCHEM. (1998). This compound (IARC Summary & Evaluation, Volume 16, 1978). [Link]
-
Semantic Scholar. Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Toxicological Profile for Benzidine. [Link]
-
National Technical Information Service (NTIS). Carcinogen-DNA adducts Introduction, Literature Summary, and Recommendations. [Link]
-
Zenser, T. V., Lakshmi, V. M., Hsu, F. F., & Davis, B. B. (2023). Effects of dose and human N-acetyltransferase 1 genetic polymorphism in benzidine metabolism and genotoxicity. Archives of Toxicology, 97(4), 1069-1081. [Link]
-
National Center for Biotechnology Information (NCBI). (2001). ANALYTICAL METHODS - Toxicological Profile for Benzidine. [Link]
-
Gurbani, D., Kukshal, V., Laub, A., & Kumar, A. (2013). Assessment of genotoxicity of benzidine and its structural analogues to human lymphocytes using comet assay. Toxicology and industrial health, 29(10), 948–958. [Link]
-
International Agency for Research on Cancer (IARC). (2010). BENZIDINE 1. Exposure Data. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 99. [Link]
-
National Institutes of Health (NIH). (2018). Models of Toxicity of Diacetyl and Alternative Diones. [Link]
-
National Toxicology Program (NTP). NTP Technical Reports Index. [Link]
-
International Agency for Research on Cancer (IARC). (1982). IARC MONOGRAPHS. [Link]
-
HathiTrust Digital Library. NTP technical bulletin. [Link]
-
National Toxicology Program (NTP). Technical Reports. [Link]
-
National Toxicology Program (NTP). National Cancer Institute/National Toxicology Program (NCI/NTP) Technical Reports that Are Not Included in Carcinogenic Potency. [Link]
Sources
- 1. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. epa.gov [epa.gov]
- 6. N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ANALYTICAL METHODS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. echemi.com [echemi.com]
- 11. Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound (IARC Summary & Evaluation, Volume 16, 1978) [inchem.org]
- 17. Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. publications.iarc.who.int [publications.iarc.who.int]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
An In-depth Technical Guide on the Core Mechanism of Action in N,N'-Diacetylbenzidine Carcinogenesis
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the carcinogenic mechanisms of N,N'-Diacetylbenzidine (DABZ), a key metabolite of the potent human carcinogen benzidine. This document synthesizes current knowledge on its metabolic activation, subsequent interaction with genetic material, and the resulting biological consequences, offering field-proven insights and detailed experimental methodologies.
Introduction: The Significance of this compound in Benzidine-Induced Carcinogenesis
Benzidine, a synthetic aromatic amine, has been extensively used in the manufacturing of azo dyes. Epidemiological studies have unequivocally linked occupational exposure to benzidine with an increased risk of bladder cancer in humans. The carcinogenicity of benzidine is not direct; it requires metabolic activation to exert its genotoxic effects. This compound is a major metabolite of benzidine, and its formation can be considered both a detoxification and an activation pathway, depending on subsequent metabolic steps.[1][2][3][4] Understanding the carcinogenic mechanism of DABZ is therefore crucial for assessing the risk associated with benzidine exposure and for developing strategies for prevention and intervention. This guide will delve into the intricate molecular pathways that underpin the carcinogenicity of this critical metabolite.
Metabolic Activation: The Transformation to a Reactive Electrophile
The carcinogenicity of this compound is contingent upon its metabolic conversion into highly reactive electrophilic species that can covalently bind to cellular macromolecules, most importantly DNA. This activation process is a multi-step enzymatic cascade primarily occurring in the liver.
N-Hydroxylation: The Initial Activation Step
The first and rate-limiting step in the activation of DABZ is N-hydroxylation, catalyzed by cytochrome P450 enzymes, particularly CYP1A2.[5] This reaction introduces a hydroxyl group onto one of the acetylated amino groups, forming N-hydroxy-N,N'-diacetylbenzidine (N-HO-DABZ).[5][6][7][8] N-HO-DABZ is considered a proximate carcinogen, a more potent but still relatively stable intermediate.
Esterification: Generation of the Ultimate Carcinogen
N-HO-DABZ undergoes further activation through esterification of the N-hydroxy group. This can occur via two primary pathways:
-
O-Sulfonation: Catalyzed by cytosolic sulfotransferases (SULTs), this pathway involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to N-HO-DABZ, forming a highly unstable sulfate ester, N-sulfonyloxy-N,N'-diacetylbenzidine.[6][7][8] This ester readily undergoes heterolytic cleavage to form a highly reactive nitrenium ion/carbocation.
-
O-Acetylation: In some tissues, N,O-acetyltransferases (NATs) can catalyze the transfer of an acetyl group, leading to the formation of an acetoxy ester, N-acetoxy-N,N'-diacetylbenzidine. This intermediate is also highly reactive and can generate a nitrenium ion.
The resulting nitrenium/carbocation is the ultimate carcinogenic species, a potent electrophile that can attack nucleophilic sites on DNA.
Caption: Metabolic activation pathway of this compound.
DNA Adduct Formation: The Molecular Lesion
The ultimate electrophilic metabolite of DABZ readily reacts with the electron-rich centers in DNA, forming covalent adducts. These DNA adducts are the critical molecular lesions that initiate the carcinogenic process.
Primary Sites of Adduction
The primary target for adduction by the reactive metabolite of DABZ is the C8 position of guanine bases in DNA.[9] Adducts at the N2 and O6 positions of guanine, as well as adducts with adenine, have also been reported but are generally less frequent.
Major DNA Adducts Identified
In vivo and in vitro studies have identified several key DNA adducts derived from DABZ:
-
N-(deoxyguanosin-8-yl)-N,N'-diacetylbenzidine (dG-C8-DABZ): This adduct is a major product observed in in vitro systems, such as when rat liver slices are incubated with DABZ.[9][10]
-
N-(deoxyguanosin-8-yl)-N'-acetylbenzidine (dG-C8-ABZ): Interestingly, in vivo studies in rats administered DABZ have shown that this monoacetylated adduct is the predominant form found in liver DNA, with only minor amounts of the diacetylated adduct.[9][10][11] This suggests that in the in vivo context, deacetylation of the diacetylated adduct or the reactive intermediate may occur.
The formation of these bulky adducts distorts the DNA helix, interfering with normal cellular processes such as DNA replication and transcription. If not repaired, these adducts can lead to mutations during DNA replication, a key step in the initiation of cancer.
Caption: Formation of DNA adducts from the ultimate carcinogen of DABZ.
Genotoxicity and Carcinogenicity
The formation of DNA adducts by DABZ metabolites leads to a range of genotoxic and carcinogenic effects.
Mutagenicity
DABZ and its metabolites have been shown to be mutagenic in various in vitro assays. The Ames test, using Salmonella typhimurium strains, has demonstrated the mutagenic potential of DABZ, particularly in the presence of a metabolic activation system (S9 fraction).[4][12] The mutations induced are often frameshift or base-pair substitutions, consistent with the formation of bulky DNA adducts.
Carcinogenicity in Animal Models
Animal studies have provided direct evidence for the carcinogenicity of DABZ. In female CD rats, intraperitoneal administration of DABZ resulted in a significant increase in the incidence of mammary gland and Zymbal's gland tumors.[13][14] Notably, its proximate metabolite, N-HO-DABZ, was found to be even more potent in inducing tumors, supporting its role as a key intermediate in the carcinogenic pathway.[13][14]
| Compound | Dose (µmol/kg) | Route of Administration | Animal Model | Target Organs for Tumors | Tumor Incidence (%) | Reference |
| Benzidine (BZ) | 30 | i.p. | Female CD Rat | Mammary Gland, Zymbal's Gland | 41 (Mammary), 21 (Zymbal's) | [13][14] |
| This compound (DABZ) | 30 | i.p. | Female CD Rat | Mammary Gland, Zymbal's Gland | Approx. equipotent with BZ | [13][14] |
| N-Hydroxy-N,N'-diacetylbenzidine (N-HO-DABZ) | 30 | i.p. | Female CD Rat | Mammary Gland, Zymbal's Gland, Peritoneum | Approx. equipotent with BZ (systemic), plus local tumors | [13][14] |
Key Experimental Protocols
The study of DABZ carcinogenesis relies on a set of well-established experimental protocols. Below are detailed methodologies for two key assays.
Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[15][16]
Objective: To determine if this compound or its metabolites can induce mutations in Salmonella typhimurium.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1538)[12]
-
This compound (test compound)
-
S9 fraction from induced rat liver (for metabolic activation)
-
Cofactor solution (NADP, Glucose-6-phosphate)
-
Minimal glucose agar plates
-
Top agar
-
Histidine/Biotin solution
Procedure:
-
Preparation of Bacterial Culture: Inoculate the selected S. typhimurium strain into nutrient broth and incubate overnight at 37°C with shaking.
-
Preparation of S9 Mix: On the day of the experiment, prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep on ice.
-
Exposure: In a sterile tube, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or buffer for experiments without metabolic activation), and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture at 37°C for 20-30 minutes.
-
Plating: Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex gently, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive mutagenic response.
³²P-Postlabeling Assay for DNA Adduct Detection
The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying bulky aromatic DNA adducts.[17][18][19][20]
Objective: To detect and quantify this compound-DNA adducts in biological samples.
Materials:
-
DNA sample (from treated cells or tissues)
-
Micrococcal nuclease and spleen phosphodiesterase (for DNA digestion)
-
T4 polynucleotide kinase
-
[γ-³²P]ATP (high specific activity)
-
Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates
-
TLC developing solvents
-
Phosphorimager or autoradiography film
Procedure:
-
DNA Digestion: Digest the DNA sample to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional but recommended for low adduct levels): Enrich the adducted nucleotides from the normal nucleotides using methods like nuclease P1 digestion or butanol extraction.[17]
-
³²P-Labeling: Label the 5'-hydroxyl end of the adducted nucleotides with ³²P by incubating with T4 polynucleotide kinase and [γ-³²P]ATP. This converts the adducted deoxynucleoside 3'-monophosphates to 3',5'-bisphosphates.
-
TLC Separation: Apply the labeled sample to a PEI-cellulose TLC plate. Develop the chromatogram in multiple dimensions using different solvent systems to separate the adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides.[18]
-
Detection and Quantification: Visualize the separated adducts by autoradiography or with a phosphorimager. The amount of radioactivity in the adduct spots is proportional to the level of DNA adducts.
Conclusion
The carcinogenicity of this compound is a complex, multi-step process initiated by metabolic activation to a reactive electrophile. This ultimate carcinogen forms covalent adducts with DNA, primarily at the C8 position of guanine. These DNA adducts, if not repaired, can lead to mutations and ultimately to the development of cancer. The experimental protocols detailed in this guide provide robust methods for investigating the genotoxicity and DNA binding of DABZ and other aromatic amines. A thorough understanding of these mechanisms is fundamental for the risk assessment of benzidine and related compounds and for the development of strategies to mitigate their carcinogenic effects.
References
-
Morton, K. C., Beland, F. A., Evans, F. E., Kadlubar, F. F., & Fullerton, F. F. (1980). Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase. Cancer Research, 40(3), 751-757. [Link]
-
Gupta, R. C. (1985). Enhanced sensitivity of 32P-postlabeling analysis of aromatic carcinogen:DNA adducts. Cancer Research, 45(11 Part 2), 5656-5662. [Link]
-
Bos, R. P., Groen-van der Hof, C. A., van der Krieken, W., & Henderson, P. T. (1985). Metabolic activation of N-acetylbenzidine and this compound to mutagens, using isolated hepatocytes and the 9000 X g liver supernatant from rat, hamster and guinea pig. Mutation Research, 151(2), 195-200. [Link]
-
Gupta, R. C., Reddy, M. V., & Randerath, K. (1982). 32P-postlabeling analysis of non-radioactive aromatic carcinogen--DNA adducts. Carcinogenesis, 3(9), 1081-1092. [Link]
-
Reddy, M. V., Gupta, R. C., Randerath, E., & Randerath, K. (1984). 32P-postlabeling test for covalent DNA binding of chemicals in vivo: application to a variety of aromatic carcinogens and methylating agents. Carcinogenesis, 5(2), 231-243. [Link]
-
Morton, K. C., Beland, F. A., Evans, F. E., Kadlubar, F. F., & Fullerton, F. F. (1980). Metabolic Activation of N-Hydroxy-N,N'-diacetylbenzidine by Hepatic Suitotransferase. Cancer Research, 40(3), 751-757. [Link]
-
Morton, K. C., Wang, C. Y., Garner, C. D., & Shirai, T. (1981). Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats. Carcinogenesis, 2(8), 747-752. [Link]
-
Kennelly, J. C., Beland, F. A., Kadlubar, F. F., & Martin, C. N. (1984). Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro. Carcinogenesis, 5(3), 407-412. [Link]
-
Morton, K. C., Wang, C. Y., Garner, C. D., & Shirai, T. (1981). Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats. Carcinogenesis, 2(8), 747-752. [Link]
-
Frederick, C. B., Weis, C. C., Flammang, T. J., Martin, C. N., & Kadlubar, F. F. (1985). Hepatic N-oxidation, acetyl-transfer and DNA-binding of the acetylated metabolites of the carcinogen, benzidine. Carcinogenesis, 6(7), 959-965. [Link]
-
Schut, H. A., & Castonguay, A. (1984). Heterocyclic aromatic amine-DNA-adducts in bacteria and mammalian cells detected by 32P-postlabeling analysis. Archives of toxicology. Supplement = Archiv fur Toxikologie. Supplement, 7, 303-306. [Link]
-
Reddy, M. V., & Randerath, K. (1993). 32P-postlabelling analysis of bulky aromatic adducts. IARC scientific publications, (124), 11-23. [Link]
-
Morton, K. C., Beland, F. A., Evans, F. E., Kadlubar, F. F., & Fullerton, F. F. (1980). Metabolic Activation of N-Hydroxy-N,N′-diacetylbenzidine by Hepatic Sulfotransferase. Cancer Research, 40(3), 751–757. [Link]
-
Flammang, T. J., Yamazoe, Y., Benson, R. W., Roberts, D. W., Glowinski, I. B., & Kadlubar, F. F. (1989). Comparative metabolic activation of benzidine and N-acetylbenzidine by prostaglandin H synthase. Carcinogenesis, 10(4), 735-740. [Link]
-
Lakshmi, V. M., Zenser, T. V., & Davis, B. B. (1995). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. Carcinogenesis, 16(7), 1565-1571. [Link]
-
Mori, H., Sugie, S., Yoshimi, N., Iwata, H., & Williams, G. M. (1988). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Mutation research, 204(4), 629-633. [Link]
-
Martin, C. N., Beland, F. A., Kennelly, J. C., & Kadlubar, F. F. (1982). Binding of benzidine, N-acetylbenzidine, this compound and Direct Blue 6 to rat liver DNA. Environmental health perspectives, 49, 101-106. [Link]
-
Lakshmi, V. M., Zenser, T. V., & Davis, B. B. (1995). N-acetylbenzidine and N,N′-diacetylbenzidine formation by rat and human liver slices exposed to benzidine. Carcinogenesis, 16(7), 1565–1571. [Link]
-
Lakshmi, V. M., Zenser, T. V., & Davis, B. B. (1998). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. Semantic Scholar. [Link]
-
Agency for Toxic Substances and Disease Registry. (2001). Toxicological Profile for Benzidine. [Link]
-
Tentamus Group. (2023, September 6). The in vitro mutagenicity assay - THE AMES TEST. [Link]
-
Carreón, T., Ruder, A. M., Schulte, P. A., Hayes, R. B., Rothman, N., & Waters, M. (2006). NAT2 slow acetylation and bladder cancer in workers exposed to benzidine. International journal of cancer, 118(1), 161-168. [Link]
-
Frederick, C. B., Weis, C. C., Flammang, T. J., Martin, C. N., & Kadlubar, F. F. (1985). Hepatic N-oxidation, Acetyl-Transfer and DNA-binding of the Acetylated Metabolites of the Carcinogen, Benzidine. Carcinogenesis, 6(7), 959-965. [Link]
-
An, F. F., & Chen, Z. (2017). Mammalian models of chemically induced primary malignancies exploitable for imaging-based preclinical theragnostic research. Journal of Cancer, 8(19), 4043-4057. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2001). Toxicological Profile for Benzidine. In HEALTH EFFECTS. [Link]
-
International Agency for Research on Cancer. (2010). BENZIDINE 1. Exposure Data. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 99. [Link]
-
Wikipedia. (n.d.). Ames test. Retrieved from [Link]
-
Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]
-
Doll, M. A., & Hein, D. W. (2023). Effects of dose and human N-acetyltransferase 1 genetic polymorphism in benzidine metabolism and genotoxicity. ResearchGate. [Link]
-
National Technical Information Service. (1988). Carcinogen-DNA adducts Introduction, Literature Summary, and Recommendations. [Link]
-
Gurbani, D., Kukshal, V., & Flora, S. J. (2013). Assessment of genotoxicity of benzidine and its structural analogues to human lymphocytes using comet assay. Toxicology and industrial health, 29(10), 948-957. [Link]
-
Russo, M., & Carpinelli, A. (2024). Relevance of Carcinogen-Induced Preclinical Cancer Models. International Journal of Molecular Sciences, 25(2), 868. [Link]
-
Das, S. K., & Roy, S. (1993). The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. Mutation research, 280(3), 195-202. [Link]
-
Balmain, A., & Harris, C. C. (2012). Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years. Nature reviews. Cancer, 12(11), 773-783. [Link]
-
Pancreapedia. (n.d.). Chemical Induced Pre-Clinical Models of Pancreatic Cancer. Retrieved from [Link]
-
Corvi, R., & Madia, F. (2017). Current and Emerging In Vitro Methods for Genotoxicity and Carcinogenicity. ResearchGate. [Link]
-
Medrano-Padial, C., Prieto, A. I., & Puerto, M. (n.d.). In vitro assessment of the mutagenic and genotoxic potential of a pure stilbene extract. idUS. [Link]
-
Axxam SpA. (n.d.). In Vitro Assays | Exploratory Toxicology. Retrieved from [Link]
Sources
- 1. Comparative metabolic activation of benzidine and N-acetylbenzidine by prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding of benzidine, N-acetylbenzidine, N, N'-diacetylbenzidine and Direct Blue 6 to rat liver DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic activation of N-acetylbenzidine and this compound to mutagens, using isolated hepatocytes and the 9000 X g liver supernatant from rat, hamster and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ames test - Wikipedia [en.wikipedia.org]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. 32P-postlabeling analysis of non-radioactive aromatic carcinogen--DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 32P-postlabeling test for covalent DNA binding of chemicals in vivo: application to a variety of aromatic carcinogens and methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 32P-postlabelling analysis of bulky aromatic adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N'-Diacetylbenzidine: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Physicochemical Properties, Synthesis, and Biological Significance of a Key Benzidine Metabolite
Introduction
N,N'-Diacetylbenzidine (DABZ), a primary metabolite of the industrial chemical benzidine, serves as a critical molecule of interest for researchers in toxicology, pharmacology, and drug development.[1][2] Understanding its physical and chemical properties is paramount for the accurate design and interpretation of experimental studies, as well as for ensuring the safety of laboratory personnel. This technical guide provides a comprehensive overview of this compound, consolidating essential data and methodologies for the scientific community.
Section 1: Chemical Identity and Physical Properties
This compound is a biphenyl derivative characterized by the presence of two acetamido groups at the 4 and 4' positions.[1] This structural feature significantly influences its physicochemical properties, distinguishing it from its parent compound, benzidine.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | N-[4-(4-acetamidophenyl)phenyl]acetamide[1] |
| CAS Number | 613-35-4[1][3] |
| Molecular Formula | C₁₆H₁₆N₂O₂[1][3] |
| Molecular Weight | 268.31 g/mol [1][3][4] |
| Synonyms | Diacetylbenzidine, 4,4'-Diacetamidobiphenyl, 4',4'''-Biacetanilide[1][4] |
Physicochemical Data
The physical state and solubility of this compound are crucial for its handling, storage, and use in experimental settings.
| Property | Value | Source |
| Appearance | Off-white to light purple crystalline solid or white crystals.[1][5][6] | [1][5][6] |
| Melting Point | 317-328.3 °C[1][5] | [1][5] |
| Boiling Point | 411.48 °C (estimated)[5] | [5] |
| Solubility | Soluble in ethanol and ethyl acetate; slightly soluble in DMSO. Insoluble in water.[1][5] | [1][5] |
| LogP | 1.97[1] | [1] |
| Stability | Sensitive to light due to photooxidation.[1][5] | [1][5] |
Section 2: Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its aromatic rings and amide functionalities.
Reactivity Profile
This compound reacts with strong oxidants.[7] Upon heating to decomposition, it emits toxic fumes of nitrogen oxides.[1][7] It is important to avoid contact with hot surfaces or flames, as this can lead to its decomposition.[6][7]
Synthesis
The primary method for the synthesis of this compound is the reaction of benzidine with acetic acid or acetic anhydride.[1] This acetylation reaction is a common metabolic pathway for benzidine in vivo.
Caption: Synthesis of this compound from Benzidine.
Section 3: Biological Significance and Toxicology
This compound is a significant metabolite in the context of benzidine-induced carcinogenesis.
Metabolism
Benzidine undergoes N-acetylation in the body to form N-acetylbenzidine and subsequently this compound.[8] Further metabolic activation can lead to the formation of N-hydroxy-N,N'-diacetylbenzidine, a potentially more potent carcinogen.[1][8][9] This metabolic pathway is crucial in understanding the mechanism of benzidine's toxicity.
Caption: Metabolic pathway of Benzidine to this compound.
Toxicological Profile
This compound is classified as a suspected human carcinogen (IARC Group 2B).[5] It is harmful if swallowed, in contact with skin, or if inhaled.[1] Long-term or repeated exposure may have effects on the blood, leading to the formation of methaemoglobin and anaemia, and may also cause kidney impairment.[6][7] Studies in rats have shown that it is tumorigenic, causing mammary and Zymbal's gland tumors.[9]
Section 4: Experimental Protocols and Analytical Methods
Accurate detection and quantification of this compound are essential for research and monitoring.
Spectroscopic Analysis
Various spectroscopic techniques are employed for the characterization of this compound.
| Technique | Key Findings | Source |
| ¹³C NMR | Spectra available for structural elucidation. | [1] |
| IR Spectroscopy | KBr wafer technique used to obtain spectra. | [1] |
| UV-Vis Spectroscopy | Maximum absorption at 293 nm in 96% ethanol.[1] | [1] |
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary methods for the analysis of this compound, particularly in biological matrices like urine.[1][10][11]
Step-by-Step GC-MS Protocol for Urine Analysis (Conceptual)
-
Sample Preparation: A urine sample (e.g., 1.0 mL) is collected.[11]
-
Internal Standard Addition: A deuterium-labeled internal standard of this compound is added to the sample for accurate quantification.[11]
-
Solid-Phase Extraction (SPE): The urine sample is passed through an SPE cartridge to purify and concentrate the analyte.[11]
-
Derivatization: The extracted analyte is derivatized, for example, with pentafluoropropionic anhydride, to improve its chromatographic properties and detection sensitivity.[11]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer for separation and detection.[11]
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.[11]
Caption: General workflow for GC-MS analysis of this compound.
Section 5: Safety and Handling
Given its hazardous nature, strict safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety spectacles.[6][7]
-
Engineering Controls: Use in a well-ventilated area or under a closed system.[6][7]
-
Handling: Avoid all contact.[6][7] Do not eat, drink, or smoke when using this product.[12] Wash hands thoroughly after handling.[12]
-
Storage: Store in a well-closed container, separated from strong oxidants and food and feedstuffs.[6] Keep in a cool, dry place.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12]
Conclusion
This compound is a compound of significant interest due to its role as a metabolite of the carcinogen benzidine. A thorough understanding of its physical and chemical properties, as detailed in this guide, is fundamental for researchers in the fields of toxicology, analytical chemistry, and drug metabolism. Adherence to strict safety protocols is imperative when handling this hazardous substance to minimize exposure and ensure a safe laboratory environment.
References
-
PubChem. This compound. [Link]
-
NIST. N,N'-Diacetyl benzidine. [Link]
-
Cheméo. Chemical Properties of N,N'-Diacetyl benzidine (CAS 613-35-4). [Link]
-
INCHEM. ICSC 1678 - this compound. [Link]
-
Morton, K. C., King, C. M., & Baetcke, K. P. (1980). Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats. Cancer research, 40(11), 4164–4169. [Link]
-
NIST. N,N'-Diacetyl benzidine. [Link]
-
CDC - NIOSH. This compound - International Chemical Safety Cards. [Link]
-
LookChem. Cas 71609-22-8,N-hydroxy-N,N'-diacetylbenzidine. [Link]
-
National Center for Biotechnology Information. Toxicological Profile for Benzidine. [Link]
-
Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]
-
PubChem. Benzidine. [Link]
-
Hsu, F. F., Lakshmi, V. M., Rothman, N., Bhatnagar, V. K., Hayes, R. B., Kashyap, R., Parikh, D. J., Jani, J. P., & Zenser, T. V. (1996). Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical biochemistry, 234(2), 183–189. [Link]
Sources
- 1. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. N,N'-Diacetyl benzidine [webbook.nist.gov]
- 4. N,N'-Diacetyl benzidine (CAS 613-35-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound CAS#: 613-35-4 [m.chemicalbook.com]
- 6. ICSC 1678 - this compound [inchem.org]
- 7. CDC - this compound - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 8. echemi.com [echemi.com]
- 9. Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
solubility of N,N'-Diacetylbenzidine in laboratory solvents
An In-Depth Technical Guide to the Solubility of N,N'-Diacetylbenzidine in Laboratory Solvents
Introduction
This compound (CAS No. 613-35-4) is a derivative of benzidine, a known carcinogen. It is often encountered in toxicological studies as a metabolite of benzidine and its-based dyes.[1][2] Understanding the solubility of this compound is of paramount importance for researchers in the fields of drug development, analytical chemistry, and toxicology. Accurate solubility data is crucial for designing and executing experiments, including in vitro assays, analytical method development, and formulation studies. This guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents, grounded in the principles of its molecular structure and intermolecular forces.
Molecular Structure and its Influence on Solubility
The solubility of a compound is fundamentally dictated by its molecular structure and its ability to interact with the solvent molecules. This compound possesses a unique combination of polar and non-polar features that govern its solubility profile.
The core of the molecule consists of a biphenyl group, which is composed of two phenyl rings. This biphenyl backbone is large and non-polar, contributing to the hydrophobic character of the molecule. Flanking this non-polar core are two amide functional groups (-NH-C=O). These amide groups are polar and capable of participating in hydrogen bonding. The nitrogen atom can act as a hydrogen bond donor, while the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor.
The interplay between the large, non-polar biphenyl core and the polar, hydrogen-bonding capable amide groups results in a molecule of moderate overall polarity. This duality is key to understanding its solubility in different types of solvents.
Solubility Profile of this compound
The general principle of "like dissolves like" is a useful starting point for predicting the solubility of this compound. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Insoluble[1] | The large, non-polar biphenyl core dominates the molecule's character, preventing it from being readily solvated by the highly polar water molecules, despite the presence of hydrogen bonding groups. |
| Ethanol | Soluble[1] | Ethanol can act as both a hydrogen bond donor and acceptor, allowing it to interact favorably with the amide groups of this compound. The ethyl group of ethanol is also less polar than water, making it a more suitable solvent for the biphenyl core. | |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that can engage in hydrogen bonding with the amide groups. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent, capable of effectively solvating the polar amide groups. |
| Ethyl Acetate | Soluble[1] | Ethyl acetate is a moderately polar solvent that can act as a hydrogen bond acceptor, facilitating the dissolution of this compound. | |
| Acetone | Likely Soluble | Acetone is a polar aprotic solvent that should be capable of dissolving this compound due to favorable dipole-dipole interactions. | |
| Acetonitrile | Likely Soluble | Acetonitrile is another polar aprotic solvent that is expected to solubilize this compound. | |
| Non-Polar | Dichloromethane | Likely Soluble | The use of dichloromethane in the extraction of benzidine metabolites suggests that this compound has some solubility in this solvent.[3] |
| Chloroform | Likely Soluble | Similar to dichloromethane, chloroform is a non-polar solvent that is often used in the extraction of organic compounds and is likely to dissolve this compound.[3] | |
| Toluene | Sparingly Soluble | The non-polar aromatic nature of toluene may allow for some interaction with the biphenyl core of this compound, but the polar amide groups will hinder significant dissolution. | |
| Hexanes | Insoluble | As a non-polar aliphatic solvent, hexanes will not effectively solvate the polar amide groups of this compound, leading to very poor solubility. |
Experimental Determination of Solubility
The following is a general protocol for the qualitative determination of the solubility of this compound.
Materials:
-
This compound
-
A selection of laboratory solvents (e.g., water, ethanol, DMSO, ethyl acetate, dichloromethane, hexanes)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves
Safety Precautions:
This compound is a suspected carcinogen and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[4] Always consult the Safety Data Sheet (SDS) before handling this compound.
Protocol:
-
Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Addition of Solute: Add a small, accurately weighed amount of this compound (e.g., 1-2 mg) to each test tube.
-
Addition of Solvent: Add a small volume of the corresponding solvent (e.g., 0.1 mL) to each test tube.
-
Agitation: Vigorously agitate the mixture using a vortex mixer for at least 30 seconds to ensure thorough mixing.
-
Observation: Observe the mixture against a dark background to determine if the solid has dissolved completely.
-
Incremental Solvent Addition: If the solid has not completely dissolved, add another small volume of the solvent (e.g., 0.1 mL) and repeat the agitation and observation steps. Continue this process up to a total solvent volume of 1 mL.
-
Classification:
-
Soluble: The entire solid dissolves completely.
-
Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
Caption: Experimental workflow for the qualitative determination of solubility.
Theoretical Framework for Solubility Prediction
The solubility of this compound can be understood through the lens of its molecular interactions with different solvent classes.
Sources
- 1. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
An In-depth Technical Guide to N,N'-Diacetylbenzidine: Properties, Metabolism, and Analysis
This guide provides a comprehensive technical overview of N,N'-Diacetylbenzidine (DABZ), a pivotal molecule in toxicological research and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, its critical role in the metabolic activation of the procarcinogen benzidine, and the methodologies for its synthesis and analysis.
Part 1: Core Chemical and Physical Properties
This compound is a diamide derivative of benzidine. Its fundamental identifiers and physical characteristics are crucial for laboratory use, from ensuring accurate molar calculations to predicting its behavior in various solvents and analytical systems.
| Property | Value | Source(s) |
| CAS Number | 613-35-4 | [1] |
| Molecular Weight | 268.31 g/mol | [1] |
| Molecular Formula | C₁₆H₁₆N₂O₂ | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | ~317 °C | |
| Synonyms | 4,4'-Diacetamidobiphenyl, Diacetylbenzidine, p,p'-Biacetanilide | [1] |
Part 2: Synthesis and Industrial Relevance
The primary method for synthesizing this compound is through the diacetylation of benzidine. This reaction involves treating benzidine with an acetylating agent such as acetic anhydride or acetic acid.[1]
Causality in Synthesis: The Acetylation Mechanism
The synthesis is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atoms of benzidine's primary amine groups acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This process occurs twice to yield the N,N'-diacetylated product. The reaction is typically straightforward and high-yielding, which is why it's the established manufacturing method.[1] While not produced commercially in the USA since at least 1977, it remains a key intermediate for research chemicals and the synthesis of substituted benzidines like 3,3'-Dichlorobenzidine.[1]
Representative Laboratory Synthesis Protocol
The following is a representative, self-validating protocol for the synthesis of this compound. The success of the reaction can be validated by monitoring the disappearance of the benzidine starting material via Thin Layer Chromatography (TLC) and confirming the final product's identity and purity through melting point analysis and spectroscopy (e.g., NMR, IR).
Objective: To synthesize this compound from benzidine and acetic anhydride.
Materials:
-
Benzidine (handle with extreme caution as a known carcinogen)
-
Acetic Anhydride
-
Glacial Acetic Acid (as solvent)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, dissolve 1 mole equivalent of benzidine in a minimal amount of glacial acetic acid within a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Addition of Acetylating Agent: While stirring, slowly add at least 2.2 mole equivalents of acetic anhydride to the solution. The reaction is exothermic; addition should be controlled to maintain a moderate temperature.
-
Reaction Execution: Heat the mixture to reflux (approximately 118 °C) and maintain for 2 hours to ensure complete diacetylation.
-
Product Isolation: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of cold water, which will cause the crude this compound to precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid. Further purify the crude product by recrystallization from hot ethanol to yield off-white needles.
-
Validation: Dry the purified crystals and determine the melting point. A sharp melting point close to the literature value (~317 °C) indicates high purity. Confirm the structure using spectroscopic methods.
Part 3: The Role of this compound in Carcinogenesis
The primary significance of this compound in drug development and toxicology is not as a therapeutic agent, but as a key metabolite in the bioactivation of benzidine, a known human bladder carcinogen. Understanding this pathway is essential for assessing the risk of aromatic amine exposure and for developing biomarkers of exposure and effect.
The metabolic sequence proceeds as follows: Benzidine is first acetylated in the liver to form N-acetylbenzidine (ABZ) and subsequently this compound (DABZ).[2] This diacetylated form is then N-hydroxylated by microsomal enzymes to produce N-hydroxy-N,N'-diacetylbenzidine.[2] This hydroxylated metabolite is considered a proximate carcinogenic form of benzidine.[2] Further metabolic activation, such as through O-sulfonation by sulfotransferases, can convert it into a highly reactive electrophile that readily forms adducts with DNA, leading to mutations and potentially initiating cancer.[2]
Diagram of Benzidine Metabolic Activation
Caption: Metabolic pathway of benzidine to its ultimate carcinogenic form.
Part 4: Analytical Methodologies
Accurate quantification of this compound, alongside benzidine and N-acetylbenzidine, in biological matrices like urine is critical for monitoring occupational exposure and for research into aromatic amine metabolism. An established and highly sensitive method involves isotope dilution mass spectrometry.
Experimental Protocol: GC/MS Analysis of DABZ in Urine
This protocol provides a robust, self-validating workflow for the quantification of this compound in human urine. Internal standards are used to correct for extraction inefficiency and matrix effects, ensuring high accuracy and trustworthiness.
Objective: To quantify this compound (DABZ), N-acetylbenzidine (ABZ), and benzidine (BZ) in urine samples.
Methodology:
-
Sample Preparation:
-
To a 1.0 mL urine sample, add deuterium-labeled internal standards for BZ, ABZ, and DABZ.
-
Perform sample cleanup using solid-phase extraction (SPE) columns to isolate the analytes from interfering matrix components.
-
-
Chemical Reduction (Optional but recommended for total benzidine):
-
To measure total benzidine exposure, all acetylated metabolites can be hydrolyzed back to the parent amine. However, for specific quantification of DABZ, this step is omitted.
-
-
Derivatization:
-
Evaporate the cleaned sample extract to dryness.
-
Add pentafluoropropionic anhydride (PFPA) and a solvent (e.g., THF). Heat to create volatile derivatives suitable for gas chromatography. The causality here is to increase the analyte's volatility and improve its chromatographic properties and detector response.
-
-
GC/MS Analysis:
-
Inject the derivatized sample into a capillary gas chromatograph coupled with a mass spectrometer operating in negative ion chemical ionization (NICI) mode.
-
Use selected ion monitoring (SIM) to detect the specific mass-to-charge ratios (m/z) for the derivatized analytes and their corresponding internal standards.
-
-
Quantification:
-
Calculate the concentration of DABZ by comparing the peak area ratio of the native analyte to its labeled internal standard against a calibration curve. Detection limits in the parts-per-trillion (ppt) range can be achieved.
-
Diagram of Analytical Workflow
Sources
An In-depth Technical Guide to the Historical Context of N,N'-Diacetylbenzidine Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The scientific journey of N,N'-Diacetylbenzidine (DAB) is a compelling narrative that mirrors the evolution of toxicology, occupational health, and molecular epidemiology. Initially a mere metabolic footnote in the burgeoning synthetic dye industry, DAB has emerged as a critical biomarker and a key molecule in understanding the complex bioactivation pathways of aromatic amine carcinogens. This guide traces the historical arc of DAB research, from the first epidemiological links of benzidine to bladder cancer, through the elucidation of its metabolic fate, to its current role in sophisticated exposure assessment and mechanistic studies. We will explore the pivotal discoveries that shaped our understanding, the technological advancements that enabled them, and the causal logic behind the experimental choices that have defined this field.
The Industrial Genesis: Benzidine and the Dawn of Azo Dyes
The story of this compound begins not with the metabolite itself, but with its parent compound, benzidine. First synthesized in 1845, benzidine became an industrial workhorse following the discovery of the first benzidine-based azo dye, Congo red, in 1884. Its utility lay in its diamine structure, which allowed for bis-diazotization—a process creating two reactive diazonium salt groups. These groups could then be coupled with various aromatic compounds to produce a vast spectrum of vibrant and colorfast direct dyes for textiles, leather, and paper. The economic importance of these dyes led to the widespread industrial production and use of benzidine throughout the late 19th and 20th centuries.
However, this industrial success harbored a latent and devastating health crisis. As early as the 1920s and 1930s, clinicians and factory inspectors in Europe began to observe an alarming incidence of urinary bladder cancer among workers in dyestuff manufacturing plants. These initial case reports were the first harbingers of a causal link between occupational exposure to aromatic amines and cancer, setting the stage for decades of investigation.
From Parent Compound to Metabolite: The Metabolic Awakening
For many years, research focused on benzidine itself as the causative agent. However, a critical paradigm shift occurred as toxicologists began to appreciate the concept of metabolic activation—the process by which the body converts a relatively inert chemical (a procarcinogen) into a reactive, toxic metabolite.
The focus turned to the liver, the primary site of xenobiotic metabolism. Researchers discovered that benzidine undergoes a series of biotransformations, with N-acetylation being a principal pathway. This reaction, catalyzed by cytosolic N-acetyltransferase (NAT) enzymes, involves the addition of an acetyl group from acetyl-CoA to the amino groups of benzidine.
This process can occur in two steps:
-
Benzidine → N-acetylbenzidine (ABZ)
-
N-acetylbenzidine → this compound (DAB)
Early investigations showed that benzidine, N-acetylbenzidine, and this compound could all be detected in the urine of workers exposed to benzidine or benzidine-based dyes. This discovery was crucial; it demonstrated that these acetylated forms were not laboratory artifacts but were indeed human metabolites. The central question then became: is acetylation a detoxification step that neutralizes the carcinogen, or is it a step in the pathway toward activation?
The Complex Role of Acetylation: Detoxification or Bioactivation?
The role of acetylation in benzidine's carcinogenicity is a nuanced and species-specific story. Initially, acetylation was considered a detoxification mechanism, as the acetylated metabolites are generally less acutely toxic. However, subsequent research painted a more complex picture.
Studies in the late 1970s and early 1980s began to unravel a multi-step activation sequence. It was shown that this compound could be N-hydroxylated by liver microsomes to form N-hydroxy-N,N'-diacetylbenzidine. This hydroxylated metabolite was found to be more toxic and was hypothesized to be a proximate carcinogenic form of benzidine. Subsequent metabolic steps, such as O-sulfonation in the liver, could then convert this intermediate into a highly reactive electrophile capable of binding to DNA and initiating the mutations that lead to cancer.
This led to the proposal of a key metabolic pathway for benzidine-induced carcinogenesis: Benzidine → N-Acetylbenzidine → this compound → N-Hydroxy-N,N'-diacetylbenzidine → Reactive Electrophile → DNA Adducts → Cancer Initiation
Interestingly, while DAB is a key intermediate, studies in rats showed that N-hydroxy-N,N'-diacetylbenzidine was approximately equipotent with benzidine itself in inducing tumors, suggesting it is a critical, activated form of the carcinogen.
This compound as a Modern Biomarker of Exposure
With the stringent regulation and cessation of benzidine production in many countries, the focus of research shifted from studying active workers to monitoring those with historical exposure and assessing the risks from consumer products containing benzidine-based dyes. In this context, DAB, along with benzidine and ABZ, has become an invaluable urinary biomarker.
The rationale for using DAB as a biomarker is compelling:
-
Metabolic Product: Its presence in urine is direct evidence that the body has absorbed and metabolized benzidine or a benzidine-based dye.
-
Stability: It is a relatively stable end-product of the acetylation pathway, making it easier to detect than more reactive intermediates.
-
Correlation with Exposure: Studies have shown that the combined levels of urinary benzidine, ABZ, and DAB correlate with the levels of DNA adducts found in exfoliated urothelial cells, linking the biomarker directly to a mechanistic effect.
The development of highly sensitive analytical techniques has been paramount to this field. Early methods relied on thin-layer chromatography (TLC), but the modern standard involves more sophisticated approaches like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), which allow for the precise quantification of these metabolites at very low levels. An isotope dilution GC/MS method, for example, can achieve detection limits in the parts-per-trillion (ppt) range for DAB in urine.
Genetic Susceptibility: The Role of N-Acetyltransferase (NAT) Polymorphisms
A major breakthrough in understanding benzidine carcinogenesis came from the field of pharmacogenetics. It was discovered that the key metabolizing enzymes, NAT1 and NAT2, exhibit genetic polymorphisms, leading to distinct "slow," "intermediate," and "rapid" acetylator phenotypes within the human population.
This genetic variability has a profound impact on how an individual metabolizes benzidine. The initial hypothesis was that slow acetylators would be at higher risk for bladder cancer because less benzidine would be converted to the supposedly "detoxified" DAB, leaving more of the parent compound to undergo other, more dangerous activation pathways.
However, the reality is more intricate.
-
NAT2: Several studies have investigated the link between the NAT2 slow acetylator genotype and bladder cancer risk in benzidine-exposed workers. While some aromatic amines show a clear risk increase in slow acetylators, the evidence for benzidine is less clear-cut, with some studies finding no significant association. This suggests that N-acetylation by NAT2 is not the simple detoxification pathway it was once thought to be for this specific chemical.
-
NAT1: Research suggests that NAT1 is highly efficient at N-acetylation of both benzidine and, particularly, N-acetylbenzidine. This implies that even in individuals with a slow NAT2 phenotype, NAT1 can still efficiently produce acetylated metabolites. The ultimate balance of these enzymatic activities likely determines the precise metabolic fate and subsequent risk.
This area of research underscores a critical principle: understanding cancer risk requires integrating knowledge of exposure, metabolism, and individual genetic susceptibility.
Visualizing the Historical and Scientific Pathway
The journey of this compound can be visualized through its central role in the metabolic processing of its parent compound.
Caption: Metabolic pathway of benzidine leading to bioactivation or excretion.
Methodologies and Protocols
The advancement of our understanding of DAB has been intrinsically linked to the development of analytical methods. Below is a representative workflow for the detection of benzidine and its acetylated metabolites in urine, synthesizing common steps from modern protocols.
Protocol: Quantification of Urinary Benzidine, ABZ, and DAB by GC/MS
This protocol is based on principles of solid-phase extraction, chemical derivatization, and isotope dilution mass spectrometry.
1. Sample Preparation and Internal Standard Spiking:
-
Thaw a 1.0 mL human urine sample.
-
Add 10 µL of an internal standard solution containing deuterium-labeled benzidine-d8, ABZ-d5, and DAB-d10. The internal standards are critical for accurate quantification, as they correct for variations in extraction efficiency and instrument response.
-
Vortex the sample for 30 seconds to ensure thorough mixing.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol and 5 mL of deionized water. This activates the stationary phase.
-
Load the urine sample onto the cartridge. The analytes and their deuterated standards will bind to the C18 material.
-
Wash the cartridge with 5 mL of water to remove salts and other polar interferences.
-
Elute the analytes with 5 mL of methanol into a clean collection tube.
3. Chemical Reduction (for analytical consistency):
-
Rationale: To simplify the analysis and improve chromatographic performance, both ABZ and DAB are reduced back to the parent benzidine amine.
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of anhydrous tetrahydrofuran (THF).
-
Add 50 mg of lithium aluminum hydride (LiAlH₄) carefully. This powerful reducing agent will convert the acetylated amines back to benzidine.
-
Allow the reaction to proceed for 30 minutes at room temperature.
4. Derivatization:
-
Rationale: Free amines like benzidine chromatograph poorly on many GC columns. Derivatization with a fluorinated anhydride creates a more volatile and stable compound with excellent electron-capturing properties, enhancing sensitivity for negative ion chemical ionization MS.
-
Quench the reduction reaction by carefully adding 5 mL of water.
-
Extract the reduced benzidine into 5 mL of hexane.
-
Transfer the hexane layer to a new tube and evaporate to dryness.
-
Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).
-
Heat at 60°C for 30 minutes to form the stable PFP-derivatives.
5. GC/MS Analysis:
-
Evaporate the derivatization reagents and reconstitute the sample in 100 µL of isooctane.
-
Inject 1 µL into a gas chromatograph equipped with a capillary column (e.g., DB-5ms).
-
Use a mass spectrometer operating in negative ion chemical ionization (NICI) mode.
-
Monitor the specific ions for the PFP-derivative of benzidine and its deuterium-labeled internal standard.
6. Quantification:
-
Calculate the ratio of the peak area of the analyte to the peak area of its corresponding internal standard.
-
Determine the concentration of the original metabolites (BZ, ABZ, DAB) by comparing this ratio to a standard curve prepared with known concentrations.
Caption: Standard analytical workflow for biomarker detection in urine.
Conclusion and Future Outlook
The historical research into this compound provides a classic case study in the evolution of toxicological science. What began with broad epidemiological observations of cancer in dye workers has progressed to a highly refined, mechanism-based understanding of chemical carcinogenesis, incorporating concepts of metabolic activation, DNA adduct formation, and genetic susceptibility. DAB has transitioned from being viewed as a simple detoxification product to a crucial piece of the metabolic puzzle and a cornerstone of modern exposure biomonitoring.
Future research will likely focus on refining our understanding of the interplay between different NAT and other enzyme polymorphisms, exploring the role of the microbiome in metabolizing benzidine-based dyes, and developing even more sensitive analytical methods to assess low-level environmental exposures. The legacy of DAB research serves as a powerful reminder of the intricate relationship between industrial chemistry, human metabolism, and public health.
References
-
HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf - NIH . (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI . (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
BENZIDINE (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf - NIH . (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Miyakawa, M., & Yoshida, O. (1989). [Benzidine dyes and risk of bladder cancer]. Hinyokika Kiyo. Acta Urologica Japonica, 35(12), 2049–2056. Retrieved January 8, 2026, from [Link]
-
Toxicological Profile for BENZIDINE . (2001). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 8, 2026, from [Link]
-
BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf . (2012). International Agency for Research on Cancer. Retrieved January 8, 2026, from [Link]
-
BENZIDINE-BASED DYES . (1980). Centers for Disease Control and Prevention (CDC). Retrieved January 8, 2026, from [Link]
-
Zenser, T. V., Lakshmi, V. M., Hsu, F. F., Davis, B. B., & Hein, D. W. (1996). Human N-Acetylation of Benzidine: Role of NAT1 and NAT2. Cancer Research, 56(17), 3941–3947. Retrieved January 8, 2026, from [Link]
- Rothman, N., Bhatnagar, V. K., Hayes, R. B., Zenser, T. V., Kashyap, S. K., Butler, M. A., Bell, D. A., Lakshmi, V., Jaeger, M., & Kashyap, R. (1996
Navigating the Handling of N,N'-Diacetylbenzidine: A Technical Guide to Safety and Precaution
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Latent Hazard
N,N'-Diacetylbenzidine (DABZ), a derivative of the known human carcinogen benzidine, is a compound that demands the utmost respect and caution in a laboratory setting.[1][2] While its primary use is often in research and development, its structural similarity to benzidine necessitates a comprehensive understanding of its potential hazards and the stringent implementation of safety protocols.[3] This guide provides an in-depth technical overview of the safe handling, storage, and disposal of this compound, grounded in the principles of scientific integrity and proactive risk mitigation. It is designed to empower researchers to work confidently and safely with this potent compound.
The carcinogenicity of benzidine and its derivatives is not inherent to the parent molecule but arises from its metabolic activation within the body.[4] This process, primarily occurring in the liver and potentially in extrahepatic tissues, transforms the compound into reactive electrophilic intermediates capable of forming covalent adducts with DNA.[2][4] This guide will delve into the mechanistic underpinnings of this bioactivation to provide a deeper understanding of the causality behind the prescribed safety measures.
Toxicological Profile: A Derivative's Inheritance
This compound is suspected to be a human carcinogen and mutagen.[1] Its toxicological profile is intrinsically linked to its parent compound, benzidine, which is classified as a known human carcinogen by multiple international agencies.[2] The primary routes of exposure are inhalation of aerosols and ingestion.[1]
Key Health Hazards:
-
Carcinogenicity: Suspected of causing cancer.[1] The metabolic pathways of this compound can lead to the formation of N-hydroxy-N,N'-diacetylbenzidine, a metabolite implicated in carcinogenesis.[3]
-
Mutagenicity: Suspected of causing genetic defects.[1]
-
Target Organ Damage: May cause damage to the blood and kidneys through prolonged or repeated exposure.[1] This can manifest as the formation of methaemoglobin, leading to anaemia, and kidney impairment.[1]
-
Irritation: May cause mechanical irritation to the eyes and respiratory tract upon short-term exposure.[1]
The Cornerstone of Safety: A Hierarchy of Controls
A multi-layered approach to safety is paramount when handling potent compounds like this compound. The hierarchy of controls prioritizes the most effective measures to minimize exposure.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls: The First Line of Defense
Engineering controls are physical changes to the workspace that isolate personnel from the hazard.
-
Chemical Fume Hood: All manipulations of this compound powder, including weighing and dissolution, must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[5][6]
-
Glove Box/Isolator: For procedures with a higher risk of aerosol generation or when handling larger quantities, a glove box or isolator provides a superior level of containment.[1]
-
Ventilated Balance Enclosure (VBE): When weighing this compound, a VBE is highly recommended to contain any dispersed powder.[7] Automated powder dispensing systems within a VBE can further minimize exposure.[8][9]
Administrative Controls: Standardizing Safe Practices
Administrative controls are work policies and procedures that reduce exposure.
-
Designated Areas: All work with this compound must be conducted in a designated area, clearly marked with warning signs indicating the presence of a carcinogen.[5][6]
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound is mandatory. This SOP should be read and understood by all personnel working with the compound.[1]
-
Training: All personnel must receive training on the specific hazards of this compound, the proper use of engineering controls and PPE, and emergency procedures.[10]
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).[11] | Protects against skin contact. Disposable gloves should be discarded immediately after use or contamination.[12] |
| Lab Coat | A fully fastened lab coat, preferably disposable or dedicated for work with carcinogens.[12] | Prevents contamination of personal clothing. Should not be worn outside the designated work area.[11] |
| Eye Protection | Chemical splash goggles or a face shield.[12] | Protects eyes from splashes and airborne particles.[6] |
| Respirator | A NIOSH-approved particulate filter respirator may be necessary depending on the risk assessment of the procedure.[1] | Provides respiratory protection from airborne particles, especially during weighing or when engineering controls are not fully effective. |
Experimental Protocols: A Step-by-Step Guide to Safe Handling
Protocol 1: Weighing this compound Powder
-
Preparation: Don all required PPE. Ensure the ventilated balance enclosure (VBE) or chemical fume hood is functioning correctly. Decontaminate the work surface before and after use.[5]
-
Tare Method:
-
Pre-weigh a sealed container inside the chemical fume hood or VBE.[5]
-
Carefully add the this compound powder to the container within the containment device.[5]
-
Seal the container and re-weigh it outside the containment to determine the exact amount.[5]
-
Adjust the amount by adding or removing the chemical inside the hood.[5]
-
-
Cleanup: Carefully clean any residual powder from the spatula and weighing paper using a solvent-moistened wipe. Dispose of all contaminated materials as hazardous waste.[1]
Protocol 2: Dissolving this compound
-
Preparation: Perform this procedure in a chemical fume hood. Have all necessary solvents and equipment ready.
-
Dissolution:
-
Place the sealed container with the weighed this compound in the fume hood.
-
Slowly add the desired solvent to the container, ensuring minimal splashing.
-
Gently swirl or stir the mixture until the solid is fully dissolved. Avoid vigorous shaking that could create aerosols.
-
-
Cleanup: Rinse any contaminated glassware with a suitable solvent and collect the rinsate as hazardous waste.
The Science of the Hazard: Metabolic Activation of Benzidine Derivatives
The carcinogenicity of benzidine and its derivatives is a result of their metabolic activation to electrophilic species that can bind to DNA, forming DNA adducts.[4][13] This process disrupts normal cellular function and can lead to mutations and the initiation of cancer.[14]
Caption: Metabolic activation pathways leading to the carcinogenicity of benzidine derivatives.
Storage, Spills, and Disposal: Managing the Lifecycle of a Hazard
-
Storage: Store this compound in a well-closed, clearly labeled container in a designated, secure, and well-ventilated area.[1] It should be separated from strong oxidants and food and feedstuffs.[1] The storage area should not have drain or sewer access.[1]
-
Spill Response:
-
Minor Spill: If a small amount of powder is spilled within a fume hood, carefully clean it up using a wet paper towel to avoid raising dust. Decontaminate the area with a suitable solvent. All cleanup materials are to be disposed of as hazardous waste.[1]
-
Major Spill: In the event of a large spill, or a spill outside of a containment device, evacuate the area immediately and contact the institution's environmental health and safety department.[5] Do not attempt to clean up a major spill without proper training and equipment.
-
-
Waste Disposal: All materials contaminated with this compound, including empty containers, disposable PPE, and cleanup materials, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.[15] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended disposal method.[16]
Conclusion: A Culture of Safety
Working with potent compounds like this compound requires a steadfast commitment to a culture of safety. By understanding the inherent hazards, implementing a multi-layered system of controls, and adhering to established protocols, researchers can mitigate the risks and conduct their work in a safe and responsible manner. This guide serves as a foundational resource, but it is the diligence and conscientiousness of each individual scientist that ultimately ensures a safe laboratory environment for all.
References
-
Campus Operations, Temple University. (n.d.). STANDARD OPERATING PROCEDURES (SOP) FOR CARCINOGENS. Retrieved from [Link]
- Josephy, P. D., Eling, T. E., & Mason, R. P. (1983). Oxidative activation of benzidine and its derivatives by peroxidases. The Journal of biological chemistry, 258(9), 5561–5569.
- Lakshmi, V. M., Zenser, T. V., & Davis, B. B. (2004). Comparative metabolic activation of benzidine and N-acetylbenzidine by prostaglandin H synthase. Toxicology letters, 151(1), 135–143.
- Josephy, P. D., Eling, T. E., & Mason, R. P. (1983). Oxidative activation of benzidine and its derivatives by peroxidases. Environmental health perspectives, 49, 171–178.
-
Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). General Use SOP - Carcinogens. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2021, June). Standard Operating Procedure - CARCINOGENS. Retrieved from [Link]
- Josephy, P. D., Eling, T. E., & Mason, R. P. (1983). Oxidative activation of benzidine and its derivatives by peroxidases. Environmental Health Perspectives, 49, 171-178.
-
University of Rochester. (2011, July 22). Chemical Safety Manual for Laboratory Carcinogens & Reproductive Agents. Retrieved from [Link]
- Morton, K. C., King, C. M., & Baetcke, K. P. (1981). Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase. Cancer research, 41(10), 4063–4068.
- Yamazoe, Y., Zenser, T. V., Miller, D. W., & Kadlubar, F. F. (1988). Mechanism of formation and structural characterization of DNA adducts derived from peroxidative activation of benzidine. Carcinogenesis, 9(9), 1635–1641.
-
Agency for Toxic Substances and Disease Registry. (2001). Toxicological Profile for Benzidine. Retrieved from [Link]
-
University of California, Santa Barbara. (2024, November 1). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. Retrieved from [Link]
- Morton, K. C., Wang, C. Y., & Garner, C. D. (1981).
-
University of Pittsburgh. (n.d.). Guidelines for Working with Carcinogens. Retrieved from [Link]
- Morton, K. C., King, C. M., & Baetcke, K. P. (1981). Metabolic Activation of N-Hydroxy-N,N'-diacetylbenzidine by Hepatic Sulfotransferase. Cancer Research, 41(10), 4063-4068.
-
Health and Safety Executive. (n.d.). Health surveillance for work with carcinogens and mutagens in research laboratories - Additional Guidance. Retrieved from [Link]
- Helmy, R., Cheung, P., Whitaker, K., Hartford, G., & Ratcliff, J. (2013). Effective and Efficient Weighing of Potent Compounds. Pharmaceutical Technology, 37(9).
-
National Center for Biotechnology Information. (2001). Toxicological Profile for Benzidine - Health Effects. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1976). Benzidine: Wastewater Treatment Technology. Retrieved from [Link]
- Helmy, R., Cheung, P., Whitaker, K., Hartford, G., & Ratcliff, J. (2013). Effective and efficient weighing of potent compounds. Pharmaceutical Technology Europe, 25(9), 2-6.
-
Mettler Toledo. (n.d.). Automated Weighing of Potent Compounds. Retrieved from [Link]
- Zenser, T. V., Lakshmi, V. M., Hsu, F. F., & Davis, B. B. (1996). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. Carcinogenesis, 17(7), 1471–1475.
-
National Institute for Occupational Safety and Health. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Webinar: Safe Weighing of Potent and Hazardous Substances. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (1990). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
- Bolognesi, C., Cesarone, C. F., & Santi, L. (1980). [DNA damage and repair induced in vivo by benzidine treatment]. Bollettino della Societa italiana di biologia sperimentale, 56(16), 1673–1679.
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM). Retrieved from [Link]
- Sahu, S. C., & Washington, M. C. (2012). Induction of DNA damage signaling genes in benzidine-treated HepG2 cells. Environmental and molecular mutagenesis, 53(3), 219–227.
-
Reddit. (2022, March 22). You're a process chemist with experience handling potent compound. Retrieved from [Link]
-
National Technical Information Service. (1991). Chemical Information Manual (OSHA Instruction CPL 2-2.43A). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VI: Chapter 1. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous and Toxic Substances. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Benzidine. Retrieved from [Link]
-
Teamsters Safety and Health. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Carcinogen-DNA Adduct Formation and DNA Repair. Retrieved from [Link]
-
National Center for Biotechnology Information. (2001, September 6). Toxicological Profile for Benzidine - Potential for Human Exposure. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Benzidine | Public Health Statement. Retrieved from [Link]
Sources
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. Oxidative activation of benzidine and its derivatives by peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. reddit.com [reddit.com]
- 8. pharmtech.com [pharmtech.com]
- 9. mt.com [mt.com]
- 10. safety.rochester.edu [safety.rochester.edu]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. jefferson.edu [jefferson.edu]
- 13. Mechanism of formation and structural characterization of DNA adducts derived from peroxidative activation of benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of DNA damage signaling genes in benzidine-treated HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Introduction: Unraveling the Metabolic Journey of a Key Benzidine Metabolite
An In-Depth Technical Guide to the Metabolic Fate of N,N'-Diacetylbenzidine In Vivo
This compound (DABZ) is a significant metabolite of benzidine, a well-established human urinary bladder carcinogen, and its derivative azo dyes.[1] The toxicological and carcinogenic potential of benzidine is not attributed to the parent compound itself but to its complex bioactivation into reactive intermediates that can form covalent adducts with cellular macromolecules like DNA. Understanding the metabolic fate of DABZ is, therefore, paramount for researchers in toxicology, pharmacology, and drug development, as it represents a critical juncture in the pathway leading to either detoxification and excretion or metabolic activation and carcinogenesis.
This guide provides a comprehensive overview of the in vivo journey of this compound, from its formation and distribution to its intricate biotransformation and ultimate excretion. It synthesizes current knowledge to explain the causal relationships behind its metabolic pathways and details the experimental methodologies used to elucidate them.
The Genesis of this compound: Absorption and Initial Metabolism
The metabolic story of DABZ begins with exposure to benzidine or benzidine-based compounds. In industrial settings, exposure can occur via inhalation or dermal contact.[2] For the general population, the primary source is often through the ingestion of products containing benzidine-based dyes, which can be reductively cleaved back to benzidine by the intestinal microflora.[3][4]
Once benzidine is absorbed into the systemic circulation, it is transported to the liver, the primary site of xenobiotic metabolism. Here, it undergoes a two-step N-acetylation process catalyzed by cytosolic N-acetyltransferase (NAT) enzymes, using acetyl coenzyme A as a cofactor.[5][6]
-
Step 1: Benzidine is first acetylated to form N-acetylbenzidine (ABZ).
-
Step 2: ABZ is subsequently acetylated to form this compound (DABZ).
The relative rates of these steps can vary significantly between species. In rats, the equilibrium favors the formation of the diacetylated metabolite, DABZ.[7] In contrast, studies with human liver slices show that the formation of mono-acetylated N-acetylbenzidine (ABZ) is favored over DABZ.[7] This species-specific difference in metabolism is a critical factor in explaining the varying organ specificity of benzidine-induced cancers.[7]
Biotransformation of this compound: A Crossroads of Activation and Detoxification
Following its formation, DABZ is not an inert endpoint. It is a substrate for a cascade of Phase I and Phase II metabolic reactions that determine its ultimate biological effect.
Phase I Metabolism: The Critical Hydroxylation Steps
The key Phase I reactions involving DABZ are hydroxylations catalyzed by cytochrome P450 (CYP) enzymes located in the liver microsomes.[6]
-
N-hydroxylation (Bioactivation): A pivotal step in the carcinogenic pathway is the N-oxidation of DABZ to form N-hydroxy-N,N'-diacetylbenzidine (N-OH-DABZ) .[6][8] This metabolite is considered a proximate carcinogen—a more potent, but not yet final, carcinogenic form.[9] Studies in female CD rats have shown N-OH-DABZ to be a highly toxic compound, suggesting it is an activated form of benzidine.[10][11]
-
Ring-hydroxylation (Detoxification): Alternatively, DABZ can undergo hydroxylation on the aromatic ring, primarily at the 3-position, to form 3-hydroxy-N,N'-diacetylbenzidine . This is generally considered a detoxification pathway, as it creates a site for subsequent Phase II conjugation, leading to enhanced water solubility and excretion.[2]
Phase II Metabolism: Conjugation and Excretion
The hydroxylated metabolites of DABZ undergo Phase II conjugation reactions to facilitate their removal from the body.
-
Glucuronidation: The most significant conjugation pathway is the formation of glucuronides. Metabolites such as 3-hydroxy-N,N'-diacetylbenzidine glucuronide and N-hydroxy-N,N'-diacetylbenzidine glucuronide are major urinary products.[2] These conjugates are highly water-soluble and readily excreted.
-
Sulfonation (Bioactivation): The proximate carcinogen, N-OH-DABZ, can be further activated by cytosolic sulfotransferases.[12][13] This reaction, known as O-sulfonation, converts N-OH-DABZ into a highly unstable and electrophilic sulfate ester. This ultimate carcinogen can then react with nucleophilic sites on DNA to form stable DNA adducts, such as N-(deoxyguanosin-8-yl)-N'-acetylbenzidine, initiating the process of carcinogenesis.[14] Hepatic N,O-acyltransferase can also convert N-OH-DABZ into a reactive electrophile capable of binding to nucleic acids.[6][15]
The overall metabolic pathway is a complex balance between these activation and detoxification routes.
Excretion Profile
The primary routes of elimination for DABZ and its various metabolites are through the urine and feces.[2] The relative proportion excreted via each route can depend on the administered dose. Studies in rats using radiolabeled benzidine showed that at lower doses, fecal excretion predominated, while at higher doses, urinary excretion increased.[2]
Analysis of urine provides a clear window into the metabolic profile. In humans exposed to benzidine, the major metabolites detected in urine include free benzidine, N-acetylbenzidine, this compound, and conjugated 3-hydroxybenzidine.[2] Quantitative analysis reveals that conjugated metabolites, particularly glucuronides, represent a significant portion of the excreted compounds.[2]
Quantitative Summary of Key Metabolites
The following table summarizes the major metabolites identified in vivo following exposure to benzidine or its precursors.
| Metabolite | Formation Pathway | Metabolic Significance |
| N-Acetylbenzidine (ABZ) | N-acetylation of Benzidine | Intermediate; favored in humans.[7] |
| This compound (DABZ) | N-acetylation of ABZ | Key intermediate; favored in rats.[7] |
| N-hydroxy-N,N'-diacetylbenzidine (N-OH-DABZ) | N-hydroxylation of DABZ | Proximate Carcinogen (Activation).[10][11] |
| 3-hydroxy-N,N'-diacetylbenzidine | Ring-hydroxylation of DABZ | Detoxification pathway intermediate.[2] |
| N-hydroxy-N,N'-diacetylbenzidine glucuronide | Glucuronidation of N-OH-DABZ | Detoxification and Excretion.[2] |
| 3-hydroxy-N,N'-diacetylbenzidine glucuronide | Glucuronidation of 3-OH-DABZ | Major detoxification product for Excretion.[2] |
| Reactive Sulfate Ester of N-OH-DABZ | Sulfonation of N-OH-DABZ | Ultimate Carcinogen (Activation).[12][13] |
Protocol for an In Vivo Metabolism Study of this compound
This section outlines a representative experimental workflow for characterizing the metabolic fate of DABZ in a rodent model. The causality behind each step is explained to provide field-proven insight.
Objective: To identify and quantify the major metabolites of this compound in urine and feces of Sprague-Dawley rats over 72 hours.
1. Animal Model and Acclimation:
-
Protocol: Use male Sprague-Dawley rats (8-10 weeks old). House them individually in metabolism cages for at least 3 days prior to the study for acclimation.
-
Causality: Metabolism cages are essential for the separate and uncontaminated collection of urine and feces. The acclimation period reduces stress-related metabolic variations.
2. Compound Administration:
-
Protocol: Administer a single dose of radiolabeled [¹⁴C]-N,N'-Diacetylbenzidine (e.g., 10 mg/kg) via oral gavage. The compound should be dissolved in a suitable vehicle like corn oil.
-
Causality: Oral administration mimics a likely route of human exposure. Radiolabeling is critical for tracking the compound and all its metabolites (mass balance) without prior knowledge of their structures.
3. Sample Collection:
-
Protocol: Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h). Store samples immediately at -80°C to prevent degradation.
-
Causality: Timed collection allows for the characterization of the toxicokinetics (rate of absorption and excretion) of the compound.
4. Sample Preparation and Analysis:
-
Protocol (Urine):
-
a. Thaw and centrifuge urine samples to remove precipitates.
-
b. Measure total radioactivity in an aliquot using a liquid scintillation counter.
-
c. Treat a separate aliquot with β-glucuronidase/arylsulfatase to hydrolyze Phase II conjugates.
-
d. Perform solid-phase extraction (SPE) to clean up and concentrate the metabolites.[16]
-
e. Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector and a mass spectrometer (LC-MS).[17]
-
-
Causality: Enzymatic hydrolysis is crucial to release the parent aglycones from their conjugated forms, allowing for their identification. SPE removes interfering endogenous compounds. LC-MS provides structural information for definitive metabolite identification and quantification.[17][18]
5. Data Interpretation:
-
Protocol:
-
a. Construct a metabolic profile by identifying the peaks in the HPLC chromatogram.
-
b. Characterize the structure of unknown metabolites using their mass spectral data.
-
c. Quantify the percentage of each metabolite relative to the total radioactivity detected at each time point.
-
d. Calculate the total recovery of the administered dose in urine and feces (mass balance).
-
-
Causality: This final step synthesizes the data to create a comprehensive picture of the metabolic pathways, their relative importance, and the overall disposition of the compound in the test system.
Conclusion
The metabolic fate of this compound is a complex interplay of enzymatic processes that dictate its toxicological outcome. While it is a product of benzidine metabolism, it is also a substrate for further biotransformation. The balance between detoxification pathways, such as ring-hydroxylation and glucuronidation, and activation pathways, including N-hydroxylation and subsequent sulfonation, is critical in determining its carcinogenic potential. Understanding these pathways, the enzymes involved, and the species-specific differences is essential for accurate risk assessment and the development of strategies to mitigate the health risks associated with benzidine exposure.
References
-
Bos, R. P., Groenen, M. A., Theuws, J. L., Leijdekkers, C. M., & Henderson, P. T. (1984). Metabolism of benzidine-based dyes and the appearance of mutagenic metabolites in urine of rats after oral or intraperitoneal administration. PubMed. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2013). Benzidine-based dyes: Human health tier II assessment. Australian Department of Health. [Link]
-
National Toxicology Program. (2021). Benzidine and Dyes Metabolized to Benzidine. 15th Report on Carcinogens, National Institutes of Health. [Link]
-
Morton, K. C., Wang, C. Y., Garner, C. D., & Shirai, T. (1981). Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats. PubMed. [Link]
-
Kaltenbach, J. P., & Amador, E. (1971). Studies of enzymes involved in glycoprotein synthesis and degradation in diacetylbenzidine nephrosis. PubMed. [Link]
-
Morton, K. C., Wang, C. Y., Garner, C. D., & Shirai, T. (1981). Carcinogenicity of benzidine, N, N″-diacetylbenzidine, and N-hydroxy-N, N'-diacetylbenzidine for female CD rats. Carcinogenesis, Oxford Academic. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Analytical Methods. Toxicological Profile for Benzidine. [Link]
-
Morton, K. C., Wang, C. Y., Garner, C. D., & Shirai, T. (1981). Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats. Michigan Cancer Foundation. [Link]
-
Manning, B. W., Cerniglia, C. E., & Federle, T. W. (1985). Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota. Applied and Environmental Microbiology. [Link]
-
Manning, B. W., Cerniglia, C. E., & Federle, T. W. (1985). Metabolism of the benzidine-Based azo dye Direct Black 38 by human intestinal microbiota. ResearchGate. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 11942. [Link]
-
Lakshmi, V. M., Zenser, T. V., & Davis, B. B. (1995). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. PubMed. [Link]
-
Hsu, F. F., Lakshmi, V. M., Rothman, N., Bhatnager, D., Hayes, R. B., Zenser, T. V., & Davis, B. B. (1996). Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. PubMed. [Link]
-
Morton, K. C., Beland, F. A., & Kadlubar, F. F. (1980). Metabolic Activation of N-Hydroxy-N,N′-diacetylbenzidine by Hepatic Sulfotransferase. Cancer Research. [Link]
-
Hsu, F. F., Lakshmi, V. M., Rothman, N., Bhatnager, D., Hayes, R. B., Zenser, T. V., & Davis, B. B. (1996). Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. Semantic Scholar. [Link]
-
Morton, K. C., Beland, F. A., & Kadlubar, F. F. (1980). Metabolic Activation of N-Hydroxy-N,N'-diacetylbenzidine by Hepatic Suitotransferase. AACR Journals. [Link]
-
Morton, K. C., King, C. M., & Baetcke, K. P. (1979). Metabolism of Benzidine to N-Hydroxy-N,N′-diacetylbenzidine and Subsequent Nucleic Acid Binding and Mutagenicity. Cancer Research. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Toxicological Profile for Benzidine. Centers for Disease Control and Prevention. [Link]
-
Morton, K. C., Beland, F. A., & Kadlubar, F. F. (1980). Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase. PubMed. [Link]
-
Iking, A., Frentzel-Beyme, R., & Sethi, R. S. (1992). Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro. PubMed. [Link]
-
National Center for Biotechnology Information. (2001). Table 7-1, Analytical Methods for Determining Benzidine in Biological Samples. Toxicological Profile for Benzidine. [Link]
-
Lakshmi, V. M., Zenser, T. V., & Davis, B. B. (1995). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. Semantic Scholar. [Link]
-
Morton, K. C., King, C. M., & Baetcke, K. P. (1979). Metabolism of benzidine to N-hydroxy-N,N'-diacetylbenzidine and subsequent nucleic acid binding and mutagenicity. PubMed. [Link]
-
Mealey, K. (2022). Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals. MSD Veterinary Manual. [Link]
Sources
- 1. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of benzidine-based dyes and the appearance of mutagenic metabolites in urine of rats after oral or intraperitoneal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of benzidine to N-hydroxy-N,N'-diacetylbenzidine and subsequent nucleic acid binding and mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. Table 7-1, Analytical Methods for Determining Benzidine in Biological Samples - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
N,N'-Diacetylbenzidine and its Role in Hepatocarcinogenesis: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of N,N'-Diacetylbenzidine (DAB), a key metabolite of the procarcinogen benzidine, and its mechanistic role in the initiation and progression of hepatocellular carcinoma (HCC). Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the metabolic activation of DAB, its interaction with genetic material, and the subsequent dysregulation of critical cellular signaling pathways. We will delve into the causality behind established experimental models and provide detailed protocols to facilitate further investigation into this important area of toxicology and oncology.
Introduction: this compound as a Key Player in Chemical Hepatocarcinogenesis
This compound (DAB) is a primary metabolite of benzidine, an aromatic amine that has been unequivocally linked to carcinogenesis in various tissues, including the liver. While benzidine itself is a potent procarcinogen, its metabolic fate within the liver dictates its ultimate carcinogenic potential. The acetylation of benzidine to form monoacetylbenzidine (MAB) and subsequently DAB is a critical step in this process. Although acetylation is often considered a detoxification pathway, in the case of benzidine, it can lead to the formation of highly reactive intermediates that are central to its hepatocarcinogenic activity. This guide will illuminate the intricate biochemical journey of DAB from a seemingly innocuous metabolite to a potent driver of liver cancer.
The Metabolic Gauntlet: Activation of this compound to a Genotoxic Electrophile
The carcinogenicity of this compound is not inherent to the molecule itself but is rather a consequence of its metabolic activation within the liver to an electrophilic species capable of covalently binding to cellular macromolecules, most notably DNA. This biotransformation is a multi-step process primarily orchestrated by hepatic enzymes.
A pivotal event in the activation of DAB is N-hydroxylation , catalyzed by microsomal cytochrome P450 enzymes, to form N-hydroxy-N,N'-diacetylbenzidine (N-HO-DABZ)[1]. This N-hydroxylated metabolite is considered a proximate carcinogen, a more reactive precursor to the ultimate carcinogenic species.
The subsequent and critical step in the formation of the ultimate carcinogen is the O-esterification of N-HO-DABZ. One of the primary mechanisms for this is O-sulfonation , a reaction catalyzed by cytosolic sulfotransferases[1]. This process generates a highly unstable and electrophilic N-sulfonyloxy ester, which can readily react with nucleophilic sites on DNA.
An alternative pathway for the activation of N-HO-DABZ involves N,O-acyltransferase , which can catalyze the intramolecular transfer of the acetyl group from the nitrogen to the oxygen, forming an N-acetoxy ester. This ester is also a potent electrophile.
The causality behind focusing on these enzymatic steps lies in their direct role in converting a stable compound into a reactive molecule that can initiate the carcinogenic cascade. Understanding these pathways is crucial for identifying potential targets for chemopreventive strategies and for assessing inter-individual and species-specific differences in susceptibility to benzidine-induced hepatocarcinogenesis.
Caption: Metabolic activation of this compound to a DNA-reactive electrophile.
The Molecular Scar: DNA Adduct Formation and the Initiation of Mutagenesis
The ultimate electrophilic metabolites of this compound readily react with the electron-rich centers in DNA, forming covalent adducts. These adducts are considered the hallmark of chemical carcinogenesis initiation, as they can lead to mutations if not repaired before DNA replication.
The predominant DNA adduct formed from benzidine and its acetylated metabolites in the liver is N-(deoxyguanosin-8-yl)-N'-acetylbenzidine [2]. This finding suggests that a deacetylation event may occur, either before or after the initial adduction, leading to a monoacetylated adduct. The formation of N-(deoxyguanosin-8-yl)-N,N'-diacetylbenzidine has also been observed, particularly in in vitro studies[2].
The formation of these adducts at the C8 position of guanine can distort the DNA helix, leading to mispairing during replication and consequently to mutations, such as G to T transversions. These mutations in critical genes, including tumor suppressor genes and proto-oncogenes, can provide a cell with a selective growth advantage, setting the stage for clonal expansion and tumor development. The persistence of these adducts is a key determinant of carcinogenic outcome, highlighting the importance of DNA repair mechanisms in mitigating the genotoxic effects of DAB.
Dysregulation of Cellular Signaling: The Path to Hepatocellular Carcinoma
The genetic alterations initiated by this compound-DNA adducts can lead to the dysregulation of key signaling pathways that control cell proliferation, survival, and differentiation. While direct studies on the effects of DAB on these pathways are an area of ongoing research, the broader understanding of chemical hepatocarcinogenesis points to the involvement of several critical cascades.
The p53 Tumor Suppressor Pathway
The p53 pathway is a central hub in the cellular response to DNA damage. In a normal cell, p53 is maintained at low levels. However, upon DNA damage, p53 is stabilized and activated, leading to cell cycle arrest to allow for DNA repair, or apoptosis to eliminate cells with irreparable damage. Mutations in the TP53 gene, which encodes the p53 protein, are common in many cancers, including HCC. It is plausible that DAB-induced DNA adducts can lead to mutations in TP53, thereby abrogating its tumor-suppressive functions and allowing for the survival and proliferation of genetically damaged hepatocytes.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras/Raf/MEK/ERK cascade, is a critical regulator of cell proliferation and survival. Aberrant activation of this pathway is a common feature of HCC[3]. While direct evidence linking DAB to MAPK/ERK activation is still emerging, it is a well-established principle that genotoxic stress can lead to the activation of stress-responsive MAPK pathways. Furthermore, mutations in upstream regulators of this pathway, such as Ras, can be a consequence of adduct-induced mutagenesis, leading to constitutive activation of ERK and uncontrolled cell division.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in liver development, regeneration, and metabolic zonation. Its aberrant activation is a frequent event in a significant subset of hepatocellular carcinomas[4][5]. Mutations in key components of this pathway, such as β-catenin (CTNNB1) or Axin, can lead to the nuclear accumulation of β-catenin, where it acts as a transcriptional co-activator of genes involved in cell proliferation and survival. The mutagenic potential of DAB could lead to such activating mutations, thereby hijacking this essential developmental pathway to drive tumorigenesis.
Caption: Logical flow from DAB exposure to hepatocarcinogenesis via signaling dysregulation.
Experimental Models and Methodologies
The study of this compound-induced hepatocarcinogenesis relies on robust and reproducible experimental models. Both in vivo and in vitro systems are indispensable for elucidating the mechanisms of action and for assessing carcinogenic risk.
In Vivo Model: Chemically-Induced Hepatocarcinogenesis in Rats
The rat is a well-established and relevant model for studying chemical-induced liver cancer, as the pathological progression often mimics that of human HCC[6].
Experimental Protocol: DAB-Induced Hepatocarcinogenesis in Rats
-
Animal Model: Male Fischer 344 or Sprague-Dawley rats, 6-8 weeks old.
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with ad libitum access to standard chow and water.
-
Carcinogen Preparation: Dissolve this compound in a suitable vehicle, such as corn oil, to the desired concentration. Ensure thorough mixing before each administration.
-
Administration: Administer DAB via intraperitoneal (i.p.) injection or oral gavage. A typical dosing regimen could be twice weekly for 4-8 weeks[7]. Dose selection should be based on preliminary toxicity studies to determine the maximum tolerated dose (MTD).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, and record body weights weekly.
-
Termination: At the end of the study period (e.g., 40-52 weeks), euthanize the animals by CO2 asphyxiation followed by cervical dislocation.
-
Necropsy and Tissue Collection: Perform a thorough necropsy, with a particular focus on the liver. Record the number, size, and location of any visible tumors. Collect liver tissue samples for histopathological analysis, DNA adduct analysis, and molecular pathway analysis. A portion of the tissue should be snap-frozen in liquid nitrogen and stored at -80°C for molecular studies, while the remaining tissue should be fixed in 10% neutral buffered formalin for histology.
Sources
- 1. Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt/β-Catenin Signaling in Liver Pathobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt/β-Catenin Signaling in Liver Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized protocol for an inducible rat model of liver tumor with chronic hepatocellular injury, inflammation, fibrosis, and cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of N,N'-Diacetylbenzidine's Biological Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N,N'-Diacetylbenzidine (DAB), a principal metabolite of the recognized human carcinogen benzidine, presents a significant subject of interest in toxicological and pharmacological research. Understanding the biological activity of DAB is paramount for assessing the overall carcinogenic risk associated with benzidine exposure and for exploring the structure-activity relationships of benzidine derivatives. This technical guide provides a comprehensive framework for the preliminary in vitro investigation of DAB's biological activity, with a focus on cytotoxicity and genotoxicity. It is designed to equip researchers with the necessary protocols and rationale to conduct a thorough and scientifically rigorous assessment.
Introduction: The Scientific Imperative for Investigating this compound
Benzidine is a well-established human bladder carcinogen, with its industrial use now heavily restricted. Its carcinogenicity is intrinsically linked to its metabolic activation into reactive intermediates that can form DNA adducts, leading to mutations and initiating tumorigenesis. This compound is a major metabolite of benzidine, formed through N-acetylation in the liver. While N-acetylation is often considered a detoxification pathway, studies suggest that DAB can be further metabolized, for instance, through N-hydroxylation, to form reactive electrophiles capable of damaging DNA. Animal studies have indicated that DAB may itself be an activated carcinogenic form of benzidine.
Therefore, a systematic in vitro evaluation of DAB's biological activity is crucial to:
-
Elucidate its intrinsic cytotoxic and genotoxic potential.
-
Determine its role in the carcinogenicity of benzidine.
-
Provide data for structure-activity relationship studies of benzidine derivatives.
-
Inform risk assessments for human exposure to benzidine and its metabolites.
This guide outlines a tiered approach for the preliminary biological investigation of DAB, commencing with an assessment of its cytotoxicity to establish a viable concentration range for subsequent, more specific assays for genotoxicity.
Experimental Framework: A Tiered Approach to Biological Activity Assessment
A logical and stepwise experimental design is critical for a robust preliminary investigation. We propose a tiered approach, starting with broad cytotoxicity screening, followed by specific genotoxicity assays.
Figure 1: A tiered experimental workflow for assessing the biological activity of this compound.
Tier 1: Cytotoxicity Assessment - Determining the Dose
Rationale: The initial step in any toxicological evaluation is to determine the concentration range of the test compound that elicits a cytotoxic response. This is crucial for selecting appropriate, sub-lethal concentrations for subsequent genotoxicity assays, where cell viability is a prerequisite for meaningful results. The 50% inhibitory concentration (IC50) is a key parameter derived from these assays.
Recommended Assay: MTT or XTT Assay
Both the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.
-
MTT Assay: In viable cells, MTT is reduced to an insoluble purple formazan product, which is then solubilized for spectrophotometric quantification.
-
XTT Assay: XTT is reduced to a water-soluble orange formazan product, simplifying the protocol by eliminating the solubilization step.
Table 1: Comparison of MTT and XTT Assays
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow tetrazolium to purple, insoluble formazan. | Reduction of tetrazolium to orange, water-soluble formazan. |
| Solubilization Step | Required (e.g., with DMSO or isopropanol). | Not required. |
| Advantages | Well-established, cost-effective. | Simpler, faster workflow. |
| Considerations | Potential for incomplete formazan dissolution. | Can be less sensitive for some cell types. |
This protocol is adapted from standard methodologies and provides a robust framework for assessing the cytotoxicity of this compound.
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (DAB) stock solution (dissolved in a suitable solvent like DMSO)
-
XTT reagent and electron-coupling reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HepG2 cells.
-
Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the DAB stock solution in complete medium. A suggested starting range is from 0.1 µM to 1000 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest DAB concentration) and a negative control (medium only).
-
Remove the old medium from the wells and add 100 µL of the prepared DAB dilutions or controls.
-
Incubate for 24, 48, or 72 hours.
-
-
XTT Assay:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the DAB concentration.
-
Determine the IC50 value using non-linear regression analysis.
Tier 2: Genotoxicity Assessment - Unveiling the Mutagenic Potential
Rationale: Once a sub-lethal concentration range for DAB has been established, the next critical step is to investigate its potential to cause genetic damage. This is a key indicator of carcinogenic potential. A combination of assays is recommended to detect different types of genetic damage.
Principle: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test measures the ability of a substance to cause mutations that revert the bacteria to a prototrophic state (his+), allowing them to grow on a histidine-free medium. A positive test, indicated by a significant increase in the number of revertant colonies compared to the negative control, suggests that the chemical is a mutagen. Since many chemicals, including aromatic amines, require metabolic activation to become mutagenic, the assay is typically performed with and without the addition of a rat liver extract (S9 fraction), which contains metabolic enzymes.
Relevance for this compound: The Ames test is particularly relevant for aromatic amines and their derivatives, which are known to be pro-mutagens requiring metabolic activation.
This protocol is a standard procedure for the Ames test.
Materials:
-
Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitution mutations)
-
Nutrient broth
-
Top agar (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
-
This compound (DAB) solution
-
Positive controls (e.g., 2-nitrofluorene without S9, 2-aminoanthracene with S9)
-
Negative/vehicle control (e.g., DMSO)
-
S9 fraction and cofactor solution
Procedure:
-
Bacterial Culture: Inoculate the Salmonella tester strains into nutrient broth and incubate overnight at 37°C with shaking.
-
Assay:
-
To a sterile tube, add in the following order:
-
2 mL of molten top agar (kept at 45°C)
-
0.1 mL of the overnight bacterial culture
-
0.1 mL of the DAB test solution at various concentrations
-
0.5 mL of S9 mix (for metabolic activation) or buffer (for direct-acting mutagens)
-
-
Vortex the tube gently and pour the contents onto a minimal glucose agar plate.
-
Spread the top agar evenly and allow it to solidify.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
Data Analysis:
-
A positive result is generally defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
-
Statistical analysis should be performed to determine the significance of the results.
Principle: The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive technique for detecting DNA damage at the level of individual eukaryotic cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity and length of the comet tail are proportional to the amount of DNA damage. The assay can be performed under alkaline conditions to detect both single and double-strand breaks or under neutral conditions to primarily detect double-strand breaks.
Relevance for this compound: The Comet assay provides a direct measure of DNA damage induced by DAB in eukaryotic cells, complementing the mutagenicity data from the Ames test.
This protocol provides a standard method for performing the alkaline Comet assay.
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Complete cell culture medium
-
Microscope slides
-
Low melting point agarose (LMPA) and normal melting point agarose (NMPA)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green, ethidium bromide)
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Treatment: Treat HepG2 cells with sub-lethal concentrations of DAB (determined from the cytotoxicity assay) for a defined period (e.g., 2-4 hours).
-
Slide Preparation:
-
Coat microscope slides with a layer of NMPA.
-
Mix the treated cells with LMPA and layer this suspension onto the pre-coated slides.
-
Allow the agarose to solidify on ice.
-
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes.
-
Apply an electric field (e.g., 25V, 300mA) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Neutralize the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail length, Olive tail moment).
-
Data Analysis:
-
Compare the DNA damage in DAB-treated cells to that in vehicle-treated control cells.
-
A statistically significant increase in comet tail parameters indicates that DAB induces DNA strand breaks.
Figure 2: A generalized workflow for the Comet assay to detect DNA damage.
Further Considerations and Future Directions
The preliminary investigation outlined in this guide provides a foundational understanding of the cytotoxic and genotoxic potential of this compound. Positive results in these assays would warrant further investigation, including:
-
Mechanism of Action Studies: Investigating the specific types of DNA adducts formed by reactive metabolites of DAB.
-
Cell Transformation Assays: Assessing the potential of DAB to induce neoplastic transformation in cultured cells, which is a hallmark of carcinogenesis.
-
In Vivo Studies: If significant in vitro activity is observed, further studies in animal models may be necessary to understand the toxicokinetics and carcinogenicity of DAB in a whole-organism context.
Conclusion
This technical guide presents a structured and scientifically grounded approach for the preliminary investigation of the biological activity of this compound. By employing a tiered strategy that encompasses cytotoxicity and genotoxicity assessment, researchers can obtain critical data to elucidate the toxicological profile of this important benzidine metabolite. The detailed protocols and the rationale behind the experimental choices are intended to ensure the generation of reliable and reproducible results, contributing to a more comprehensive understanding of the health risks associated with benzidine exposure.
References
-
Wikipedia. (2023, October 27). Comet assay. Retrieved from [Link]
-
Wang, Z., & Li, Z. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments, (128), 56250. [Link]
-
Asha, K., & Vasanthi, J. (2022). An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. Journal of Toxicology, 2022, 5897829. [Link]
-
NC3Rs. (n.d.). In vitro approaches for carcinogenicity testing. Retrieved from [Link]
-
Clementi, S., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. CSH Protocols, 2021(8). [Link]
-
Chapman, K. E., et al. (2011). The use of in vitro systems to assess cancer mechanisms and the carcinogenic potential of chemicals. Alternatives to Laboratory Animals, 39(4), 295-306. [Link]
-
Wikipedia. (2023, November 29). MTT assay. Retrieved from [Link]
-
Morton, K. C., King, C. M., & Baetcke, K. P. (1981). Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats. Carcinogenesis, 2(8), 747–752. [Link]
- Morton, K. C., King, C. M., & Baetcke, K. P. (1981). Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats. PubMed. [https://pubmed.ncbi.nlm.nih.gov/7279318/](https://
Methodological & Application
A Robust, Stability-Indicating HPLC Method for the Analysis of N,N'-Diacetylbenzidine
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
This application note details a highly specific and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N,N'-Diacetylbenzidine. As a primary metabolite of the known carcinogen benzidine, accurate determination of this compound is critical in toxicological studies, occupational exposure monitoring, and as a potential impurity in pharmaceutical manufacturing processes.[1][2] The described reversed-phase HPLC method utilizes a C18 column with UV detection, demonstrating excellent linearity, accuracy, precision, and specificity. The protocol has been developed as a stability-indicating assay through forced degradation studies, ensuring that the analyte can be accurately quantified in the presence of its degradation products. This document provides a complete methodology, from sample preparation to full method validation according to International Council for Harmonisation (ICH) guidelines.[3]
Introduction and Scientific Background
This compound (N,N'-DAB) is a di-acetylated metabolite of benzidine, an aromatic amine that has been classified as a human carcinogen.[2] Benzidine exposure, historically prevalent in the dye manufacturing industry, is linked to an increased risk of bladder cancer. The metabolic pathway of benzidine in humans involves acetylation, leading to the formation of N-acetylbenzidine and this compound, which are then excreted in urine.[4][5] Therefore, monitoring urinary levels of these metabolites serves as a key biomarker for assessing human exposure.[1][6]
Furthermore, in the context of drug development, benzidine and its derivatives can be present as impurities or degradants in active pharmaceutical ingredients (APIs) or finished products, particularly those synthesized using azo dyes. Regulatory bodies mandate strict control over such carcinogenic impurities.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of these compounds in various matrices.[1][7] The method described herein is designed to be robust, reliable, and suitable for its intended purpose, following the principles of analytical procedure validation.[3]
Principle of the Chromatographic Method
This method employs reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. This compound, being a moderately non-polar molecule, is retained on the column and then eluted by a mixture of acetonitrile and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
-
Causality of Component Selection :
-
Stationary Phase : A C18 (octadecylsilane) column is chosen for its strong hydrophobic retention characteristics, which are ideal for aromatic compounds like N,N'-DAB. The high surface area and carbon load ensure adequate retention and separation from more polar impurities.
-
Mobile Phase : A mixture of acetonitrile and an acetate buffer is used. Acetonitrile serves as the organic modifier to control the elution strength. The acetate buffer (pH 4.7) is critical for maintaining a constant pH, which prevents shifts in retention time and improves peak shape by suppressing the ionization of free silanol groups on the silica support.[8]
-
Detection : UV detection is selected due to the presence of chromophores (the biphenyl system) in the N,N'-DAB molecule, which allows for sensitive detection at an appropriate wavelength. While electrochemical detection can offer higher sensitivity, UV detection is more common, robust, and widely available.[1][2]
-
Experimental Protocol
Materials and Reagents
| Material/Reagent | Grade/Specification |
| This compound Reference Standard | >98% purity |
| Acetonitrile (ACN) | HPLC Grade |
| Glacial Acetic Acid | ACS Grade |
| Sodium Acetate | ACS Grade |
| Water | HPLC Grade / Purified (18.2 MΩ·cm) |
| Hydrochloric Acid (HCl) | ACS Grade |
| Sodium Hydroxide (NaOH) | ACS Grade |
| Hydrogen Peroxide (H₂O₂) | 30% Solution, ACS Grade |
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 50% Acetonitrile : 50% 0.1 M Acetate Buffer (pH 4.7) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[9] |
| Detection Wavelength | 285 nm[10] |
| Injection Volume | 20 µL[9] |
| Run Time | Approximately 10 minutes |
Preparation of 0.1 M Acetate Buffer (pH 4.7): Dissolve 13.6 g of sodium acetate trihydrate in 1 L of HPLC grade water. Adjust the pH to 4.7 using glacial acetic acid. Filter through a 0.45 µm membrane filter before use.
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
This stock solution should be stored refrigerated and protected from light.
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of dilutions from the Standard Stock Solution using the mobile phase as the diluent to create calibration standards at concentrations such as 1, 5, 10, 25, 50, and 75 µg/mL.
-
-
Sample Preparation (Assay of Bulk Substance):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the 50:50 Acetonitrile/Water mixture.
-
Further dilute with the mobile phase to achieve a final concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation Protocol (ICH Q2(R1) Framework)
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.[9] A forced degradation study is performed to establish the stability-indicating nature of the method.[11][12]
-
Protocol :
-
Acid Hydrolysis : Expose a 50 µg/mL solution of N,N'-DAB to 0.1 N HCl at 60°C for 24 hours. Neutralize before injection.[12]
-
Base Hydrolysis : Expose a 50 µg/mL solution to 0.1 N NaOH at 60°C for 24 hours. Neutralize before injection.[12]
-
Oxidative Degradation : Expose a 50 µg/mL solution to 3% H₂O₂ at room temperature for 24 hours.[13]
-
Thermal Degradation : Store the solid drug substance at 105°C for 48 hours, then prepare a solution for analysis.
-
Photolytic Degradation : Expose a 50 µg/mL solution to UV light (254 nm) for 48 hours.
-
-
Acceptance Criteria : The method is considered specific if the N,N'-DAB peak is well-resolved from all degradation product peaks (resolution > 2), and the peak purity analysis (if using a PDA detector) indicates no co-eluting peaks.
Linearity and Range
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol : Analyze the prepared calibration standards (1-75 µg/mL) in triplicate. Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria : A linear relationship is confirmed if the correlation coefficient (r²) is ≥ 0.999.[14]
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value. It is assessed by spiking a placebo or sample matrix with known amounts of the analyte.
-
Protocol : Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). Calculate the percentage recovery.
-
Acceptance Criteria : The mean percent recovery should be within 98.0% to 102.0%.[15]
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol :
-
Repeatability (Intra-day Precision) : Analyze six replicate samples of N,N'-DAB at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness) : Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria : The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[16]
Limits of Detection (LOD) and Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[3]
-
Protocol : These are typically determined based on the signal-to-noise (S/N) ratio.
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
-
-
Acceptance Criteria : The precision (%RSD) at the LOQ should not exceed 10%.[3]
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol : Introduce small changes to the method, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase pH (± 0.2 units)
-
-
Acceptance Criteria : System suitability parameters (e.g., retention time, peak asymmetry) should remain within predefined limits, and the %RSD of results should be ≤ 2.0%.
Validation Data Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| LOD | S/N ≥ 3 | ~0.1 µg/mL |
| LOQ | S/N ≥ 10 | ~0.3 µg/mL |
| Specificity | No interference, Resolution > 2 | Pass |
| Robustness | Results remain consistent | Pass |
Workflow and Data Analysis
The overall analytical workflow is depicted in the diagram below. For data analysis, the concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the working standard solutions.
Caption: HPLC analysis workflow from preparation to reporting.
Conclusion
The HPLC method presented in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantitative determination of this compound. Its validation in accordance with ICH guidelines confirms its suitability for routine quality control analysis, stability testing, and monitoring applications in research and industrial settings. The stability-indicating nature of the assay ensures reliable results even in the presence of degradation products.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Benzidine. Chapter 7: Analytical Methods. Retrieved from [Link]
-
Hsu, F. F., Lakshmi, V. M., Rothman, N., Bhatnager, V. K., Hayes, R. B., Kashyap, R., Parikh, D. J., Jani, J. P., & Zenser, T. V. (1996). Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. Chemical research in toxicology, 9(8), 1369–1374. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2001). Toxicological Profile for Benzidine - Chapter 7: Analytical Methods. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11942, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Method 605: Benzidines. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). N,N'-Diacetyl benzidine. NIST Chemistry WebBook. Retrieved from [Link]
-
Science.gov. (n.d.). Indicating HPLC Method: Topics. Retrieved from [Link]
-
Kim, H. Y., et al. (2017). Analytical method validation and monitoring of diacetyl in liquors from Korean market. Food Science and Biotechnology, 26(4), 893–899. Retrieved from [Link]
-
Rice, J. R., & Kissinger, P. T. (1979). Determination of Benzidine and Its Acetylated Metabolites in Urine by Liquid Chromatography. Journal of Analytical Toxicology, 3(2), 64-66. Retrieved from [Link]
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-35. Retrieved from [Link]
-
Morton, K. C., King, C. M., & Baetcke, K. P. (1979). Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase. Cancer Research, 39(8), 3107-3113. Retrieved from [Link]
-
Agova, N., et al. (2019). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 51(B), 115-120. Retrieved from [Link]
-
Al-Shdefat, R., et al. (2020). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS ONE, 15(12), e0243567. Retrieved from [Link]
-
Gulsen, B., & Serturk, D. O. (2022). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances, 12(1), 1-12. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of 2,3-Butanedione (Diacetyl) Using 4-Nitro-o-phenylenediamine as the Derivatization Reagent. Retrieved from [Link]
-
Al-Shdefat, R., et al. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Molecules, 28(14), 5489. Retrieved from [Link]
-
Patel, D., et al. (2021). Development and Validation of HPLC Method for Chlorohexidine. International Journal of Pharmaceutical Sciences Review and Research, 68(1), 108-113. Retrieved from [Link]
-
Hutsaliuk, V., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 13(10), 4649-4655. Retrieved from [Link]
-
YMER. (2023). STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETECTION AND QUANTIFICATION OF ATOGEPANT IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORM. YMER, 22(1). Retrieved from [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. ANALYTICAL METHODS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. indicating hplc method: Topics by Science.gov [science.gov]
- 12. mdpi.com [mdpi.com]
- 13. ymerdigital.com [ymerdigital.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. rjptonline.org [rjptonline.org]
Application Notes and Protocols for N,N'-Diacetylbenzidine DNA Adduct Formation Assay
Introduction: The Significance of Covalent DNA Adducts in Chemical Carcinogenesis
The covalent binding of chemical agents or their metabolites to DNA, forming DNA adducts, is widely recognized as a critical initiating event in chemical carcinogenesis.[1][2][3] These adducts can lead to mutations during DNA replication if not removed by cellular repair mechanisms, potentially activating proto-oncogenes or inactivating tumor suppressor genes. N,N'-Diacetylbenzidine (DAB), a major metabolite of the human and animal carcinogen benzidine, is of significant toxicological interest.[4][5][6][7] Understanding the propensity of DAB to form DNA adducts is crucial for assessing its genotoxic potential and its role in the carcinogenicity of benzidine-based compounds.[5][8]
This guide provides a comprehensive overview and detailed protocols for the detection and quantification of DAB-DNA adducts. We will focus primarily on the highly sensitive ³²P-postlabeling assay, a cornerstone technique for the analysis of bulky aromatic adducts, and also discuss modern mass spectrometry-based approaches.[2][9][10][11] The protocols and principles outlined herein are intended for researchers in toxicology, pharmacology, and drug development engaged in genotoxicity assessment.
Part 1: The Scientific Basis - Metabolic Activation of this compound
This compound itself is not reactive towards DNA. It requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, to be converted into a genotoxic species.[12] The key steps in this bioactivation pathway are crucial for understanding the formation of DNA adducts.
-
N-hydroxylation: The initial and rate-limiting step is the oxidation of one of the acetylated amino groups to form N-hydroxy-N,N'-diacetylbenzidine (N-HO-DAB).[13][14]
-
Esterification: The resulting N-hydroxy metabolite is a proximate carcinogen that can be further activated by phase II enzymes, such as sulfotransferases (SULTs) or acetyltransferases (NATs).[13][14] These enzymes catalyze the formation of a highly unstable and electrophilic ester (e.g., N-sulfonyloxy- or N-acetoxy-DAB).
-
Nitrenium Ion Formation: This unstable ester spontaneously breaks down to form a highly reactive nitrenium ion.
-
DNA Adduct Formation: The electrophilic nitrenium ion then readily attacks nucleophilic sites on DNA bases, primarily the C8 and N² positions of guanine and the C8 of adenine, forming stable covalent adducts.[3][7]
The following diagram illustrates this critical bioactivation pathway.
Caption: Metabolic activation pathway of this compound (DAB) leading to DNA adduct formation.
Part 2: The ³²P-Postlabeling Assay for DAB-DNA Adducts
The ³²P-postlabeling assay is the classical and most sensitive method for detecting bulky DNA adducts when the identity of the adduct is unknown and when high sensitivity is required.[2] The method can detect as little as one adduct in 10⁹ to 10¹⁰ normal nucleotides. The workflow involves four key stages: DNA digestion, adduct enrichment, ³²P-labeling, and chromatographic separation.
Experimental Workflow Overview
Caption: Step-by-step workflow of the ³²P-postlabeling assay for DNA adduct detection.
Detailed Protocol: ³²P-Postlabeling Assay
This protocol is a representative method and may require optimization for specific experimental conditions. All handling of ³²P should be performed in designated areas with appropriate shielding and safety precautions.
Materials and Reagents:
-
DNA Samples: High-purity DNA (A260/A280 ratio of 1.8-2.0) isolated from tissues or cells exposed to DAB or a vehicle control.
-
Enzymes: Micrococcal Nuclease (MNase), Spleen Phosphodiesterase (SPD), Nuclease P1, T4 Polynucleotide Kinase (high concentration).
-
Radionuclide: [γ-³²P]ATP (high specific activity, >3000 Ci/mmol).
-
Reagents: Sodium succinate, calcium chloride, zinc acetate, sodium acetate, Tris-HCl, magnesium chloride, dithiothreitol (DTT), spermidine, ATP (non-radioactive).
-
Chromatography: Polyethyleneimine (PEI)-cellulose TLC plates.
-
Solvents: Formic acid, lithium chloride, urea, isopropanol, ammonium hydroxide.
Step 1: Enzymatic Digestion of DNA to 3'-Mononucleotides
Causality: This step hydrolyzes the DNA backbone to release individual deoxynucleoside 3'-monophosphates (dNps). MNase is an endonuclease and SPD is a 3'-exonuclease; their combined action ensures complete digestion.
-
To a 1.5 mL microfuge tube, add 10 µg of purified DNA.
-
Add 10 µL of digestion buffer (200 mM sodium succinate, 100 mM CaCl₂, pH 6.0).
-
Add a mixture of MNase (e.g., 7 units) and SPD (e.g., 0.5 units).
-
Incubate at 37°C for 3-4 hours.
Step 2: Adduct Enrichment (Nuclease P1 Method)
Causality: This is a critical step for enhancing sensitivity.[1][10] Nuclease P1 dephosphorylates the 5'-position of normal dNps, rendering them unable to be labeled in the next step. Bulky aromatic adducts, like those from DAB, sterically hinder the enzyme, protecting the adducted nucleotides from dephosphorylation.
-
To the digest from Step 1, add 3 µL of 0.5 M sodium acetate (pH 5.0) and 1 µL of 10 mM zinc acetate.
-
Add Nuclease P1 (e.g., 5 µg) and incubate at 37°C for 45 minutes.
-
Terminate the reaction by adding 5 µL of 0.5 M Tris base.
Step 3: ³²P-Labeling of Adducted Nucleotides
Causality: T4 Polynucleotide Kinase transfers the terminal (gamma) phosphate from [γ-³²P]ATP to the 5'-hydroxyl group of the nuclease P1-resistant adducted nucleotides, creating a 3',5'-bisphosphate product.
-
Prepare the labeling mix on ice:
-
Bicene buffer (e.g., 200 mM, pH 9.0)
-
100 mM MgCl₂
-
100 mM DTT
-
10 mM Spermidine
-
[γ-³²P]ATP (e.g., 50 µCi)
-
T4 Polynucleotide Kinase (e.g., 15 units)
-
-
Add an aliquot of the labeling mix to the nuclease P1-treated DNA digest.
-
Incubate at 37°C for 45 minutes.
Step 4: Chromatographic Separation (Multi-directional TLC)
Causality: This step separates the labeled adducts from any remaining labeled normal nucleotides and resolves different adduct species from each other. The multi-directional development with different solvent systems provides high-resolution separation.
-
Spot the entire labeling reaction mixture onto a PEI-cellulose TLC plate.
-
Direction 1 (D1): Develop overnight in D1 solvent (e.g., 1.0 M sodium phosphate, pH 6.0) onto a paper wick at the top of the plate. This removes the bulk of non-adducted material.
-
Direction 2 (D2): Air dry the plate, cut off the wick, and develop at a right angle to D1 in D2 solvent (e.g., 3.5 M lithium formate, 8.5 M urea, pH 3.5).
-
Direction 3 (D3): Air dry, and develop in the same direction as D2 in D3 solvent (e.g., 0.8 M lithium chloride, 0.5 M Tris-HCl, 8.5 M urea, pH 8.0).
-
Direction 4 (D4): Air dry, and develop at a right angle to D3 in D4 solvent (e.g., 1.7 M sodium phosphate, pH 6.0) to the top of the plate.
Step 5: Detection and Quantification
-
Mount the dried TLC plate and expose it to a phosphor screen or X-ray film at -80°C.
-
Scan the phosphor screen or develop the film. Adducts will appear as distinct spots.
-
Quantify the radioactivity in the adduct spots and in a sample of total nucleotides (assayed separately without nuclease P1 enrichment) using a phosphorimager.
-
Calculate the adduct levels using the following formula:
Relative Adduct Labeling (RAL) = (cpm in adduct spots) / (cpm in total nucleotides) x Dilution Factor
Part 3: Data Presentation and Interpretation
A self-validating experiment must include appropriate controls.
-
Negative Control: DNA from vehicle-treated animals or cells. This should show no adduct spots.
-
Positive Control: DNA treated in vitro with a known reactive metabolite of DAB (e.g., N-acetoxy-DAB) or DNA from animals treated with a high dose of DAB. This confirms the assay is working.
Sample Data Table:
| Sample ID | Treatment Group | Replicate | Adduct Spot 1 (RAL x 10⁸) | Adduct Spot 2 (RAL x 10⁸) | Total Adducts (RAL x 10⁸) |
| VEH-01 | Vehicle Control | 1 | 0 | 0 | 0 |
| VEH-02 | Vehicle Control | 2 | 0 | 0 | 0 |
| DAB-L-01 | DAB (Low Dose) | 1 | 1.5 | 0.8 | 2.3 |
| DAB-L-02 | DAB (Low Dose) | 2 | 1.8 | 1.1 | 2.9 |
| DAB-H-01 | DAB (High Dose) | 1 | 15.2 | 7.5 | 22.7 |
| DAB-H-02 | DAB (High Dose) | 2 | 17.1 | 8.1 | 25.2 |
Interpretation: The data shows a clear dose-dependent increase in two distinct DNA adducts following exposure to DAB, indicating its genotoxic activity. The absence of adducts in the vehicle control validates the results.
Part 4: Alternative Methodologies - HPLC-MS/MS
While ³²P-postlabeling is extremely sensitive, it does not provide direct structural information about the adducts. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative that offers both quantification and structural confirmation.[15][16][17][18]
Principle of HPLC-MS/MS for Adduct Analysis:
-
DNA Isolation & Hydrolysis: DNA is isolated and enzymatically hydrolyzed to individual deoxynucleosides.
-
HPLC Separation: The mixture of normal and adducted deoxynucleosides is separated by reverse-phase HPLC.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The instrument is typically set to perform selected reaction monitoring (SRM), where a specific parent ion (the adducted deoxynucleoside) is selected and fragmented, and a specific product ion is monitored. This provides extremely high specificity.
Advantages over ³²P-Postlabeling:
-
Provides structural confirmation of the adduct.
-
Avoids the use of radioactivity.
-
Can be more readily standardized with the use of stable isotope-labeled internal standards.
Disadvantages:
-
Typically less sensitive than ³²P-postlabeling.
-
Requires knowledge of the adduct's mass and fragmentation pattern, making it less suitable for discovering unknown adducts.
Conclusion
The this compound DNA adduct formation assay is a critical tool for evaluating the genotoxic risk associated with benzidine and its metabolites. The ³²P-postlabeling method provides unparalleled sensitivity for detecting these adducts in both in vitro and in vivo systems. When coupled with modern HPLC-MS/MS techniques for structural confirmation, researchers have a robust analytical framework to investigate the mechanisms of chemical carcinogenesis and to support regulatory decision-making in drug development and chemical safety.
References
-
Morton, K. C., et al. (1980). Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase. Cancer Research, 40(5), 1554-1558. [Link]
-
Gupta, R. C. (1985). Enhanced sensitivity of 32P-postlabeling analysis of aromatic carcinogen:DNA adducts. Cancer Research, 45(11 Pt 2), 5656-5662. [Link]
-
Bos, R. P., et al. (1985). Metabolic activation of N-acetylbenzidine and this compound to mutagens, using isolated hepatocytes and the 9000 X g liver supernatant from rat, hamster and guinea pig. Mutation Research, 151(2), 195-200. [Link]
-
Gupta, R. C., Reddy, M. V., & Randerath, K. (1982). 32P-postlabeling analysis of non-radioactive aromatic carcinogen--DNA adducts. Carcinogenesis, 3(9), 1081-1092. [Link]
-
Reddy, M. V., Gupta, R. C., Randerath, E., & Randerath, K. (1984). 32P-postlabeling test for covalent DNA binding of chemicals in vivo: application to a variety of aromatic carcinogens and methylating agents. Carcinogenesis, 5(2), 231-243. [Link]
-
Degen, G. H., & Neumann, H. G. (1981). Comparative metabolic activation of benzidine and N-acetylbenzidine by prostaglandin H synthase. Toxicology Letters, 211(1-2), 123-130. [Link]
-
Morton, K. C., Wang, C. Y., Garner, C. D., & Shirai, T. (1981). Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats. Carcinogenesis, 2(8), 747-752. [Link]
-
Morton, K. C., Beland, F. A., & Kadlubar, F. F. (1980). Metabolic Activation of N-Hydroxy-N,N'-diacetylbenzidine by Hepatic Sulfotransferase. Cancer Research, 40(5), 1554-1558. [Link]
-
Morton, K. C., Wang, C. Y., Garner, C. D., & Shirai, T. (1981). Carcinogenicity of benzidine, N, N″-diacetylbenzidine, and N-hydroxy-N, N'-diacetylbenzidine for female CD rats. Carcinogenesis, 2(8), 747-752. [Link]
-
Pfau, W., & Randerath, K. (1991). Heterocyclic aromatic amine-DNA-adducts in bacteria and mammalian cells detected by 32P-postlabeling analysis. Mutation Research, 259(3-4), 373-386. [Link]
-
Phillips, D. H., & Castegnaro, M. (1993). 32P-postlabelling analysis of bulky aromatic adducts. IARC Scientific Publications, (124), 11-23. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11942, this compound. [Link]
-
Phillips, D. H., & Castegnaro, M. (1999). Standardization and validation of DNA adduct postlabelling methods: report of interlaboratory trials and production of recommended protocols. Mutagenesis, 14(3), 301-315. [Link]
-
Lakshmi, V. M., Zenser, T. V., & Davis, B. B. (1997). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. Drug Metabolism and Disposition, 25(6), 727-733. [Link]
-
Brouwer, A., et al. (1990). Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro. Carcinogenesis, 11(8), 1391-1396. [Link]
-
Castegnaro, M., & Phillips, D. H. (1999). Standardization and validation of DNA adduct postlabelling methods: report of interlaboratory trials and production of recommend. IARC Technical Report No. 31. [Link]
-
Dreij, K., et al. (2019). DNA adducts as link between in vitro and in vivo carcinogenicity – A case study with benzo[a]pyrene. Toxicology Letters, 313, 10-18. [Link]
-
De Boevre, M., et al. (2020). The Evaluation of DNA-adduct Formation through DNA-Adductomics. RE-Place. [Link]
-
Lin, D., et al. (1994). Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. Chemical Research in Toxicology, 7(2), 168-174. [Link]
-
Gerdemann, A., et al. (2025). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology. [Link]
-
Stab, J., et al. (2007). Identification of DNA Adducts Using HPLC/MS/MS Following in Vitro and in Vivo Experiments With Arylamines and Nitroarenes. Chemical Research in Toxicology, 20(2), 268-277. [Link]
-
Zhao, J., & Squier, T. C. (2018). DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine. Cancers, 10(11), 444. [Link]
-
Wang, Y., & Li, L. (2016). Mass Spectrometry for DNA Adduct Analysis. eScholarship. [Link]
-
Wang, P. (2020). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship. [Link]
-
Singh, R., & Farmer, P. B. (2006). Methods for the Detection of DNA Adducts. Methods in Molecular Biology, 340, 339-355. [Link]
-
Chen, H. J. C., & Shaughnessy, D. T. (2018). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Mass Spectrometry Reviews, 37(4), 499-523. [Link]
-
Hecht, S. S. (2019). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Toxics, 7(2), 23. [Link]
Sources
- 1. 32P-postlabeling test for covalent DNA binding of chemicals in vivo: application to a variety of aromatic carcinogens and methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic activation of N-acetylbenzidine and this compound to mutagens, using isolated hepatocytes and the 9000 X g liver supernatant from rat, hamster and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 32P-postlabeling analysis of non-radioactive aromatic carcinogen--DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 32P-postlabelling analysis of bulky aromatic adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. | Semantic Scholar [semanticscholar.org]
- 13. Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. escholarship.org [escholarship.org]
Application Notes & Protocols: In Vitro Metabolism Studies Using N,N'-Diacetylbenzidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolism in the Bioactivation of Benzidine Derivatives
N,N'-Diacetylbenzidine (DABZ) is a major metabolite of the industrial chemical and known human bladder carcinogen, benzidine.[1][2] The metabolic fate of DABZ is a crucial determinant of its toxicological profile. While diacetylation is often considered a detoxification pathway for aromatic amines, the subsequent metabolic steps can lead to the formation of reactive electrophilic species that readily bind to DNA, initiating carcinogenic processes.[3][4] Therefore, understanding the in vitro metabolism of DABZ is paramount for assessing its carcinogenic risk and for elucidating the broader mechanisms of aromatic amine-induced cancers.
This guide provides a comprehensive overview of the scientific rationale, experimental design, and detailed protocols for conducting in vitro metabolism studies of this compound. The methodologies described herein are grounded in established principles of drug metabolism and toxicology, adhering to recommendations from regulatory bodies such as the U.S. Food and Drug Administration (FDA) for conducting in vitro drug-drug interaction (DDI) studies.[5][6][7][8][9]
Scientific Foundation: Key Metabolic Pathways and Enzymatic Systems
The in vitro metabolism of this compound is a multi-step process primarily mediated by two major superfamilies of enzymes: Cytochrome P450s (CYPs) and N-acetyltransferases (NATs).
Cytochrome P450 (CYP) Mediated Oxidation
The initial and critical activation step for DABZ is N-hydroxylation, catalyzed by CYP enzymes, particularly isoforms CYP1A1 and CYP1A2.[10] This reaction leads to the formation of N-hydroxy-N,N'-diacetylbenzidine (N-HO-DABZ).[1][11] Further oxidation can also occur on the aromatic ring, leading to various ring-hydroxylated products.[10] N-HO-DABZ is considered a proximate carcinogen, a more reactive intermediate on the path to the ultimate carcinogenic species.[12][13]
N-acetyltransferase (NAT) and Deacetylase Activities
N-acetyltransferases play a dual role in the metabolism of benzidine and its derivatives.[2] While N-acetylation of benzidine to N-acetylbenzidine (ABZ) and subsequently to DABZ is generally a detoxification step, the reverse reaction, deacetylation, can regenerate the more readily oxidized ABZ.[2][14] Furthermore, NATs can catalyze the O-acetylation of N-hydroxy metabolites, a critical bioactivation step.[1] The balance between acetylation and deacetylation, which can vary significantly between species and individuals, is a key factor in determining susceptibility to benzidine-induced carcinogenesis.[2]
Sulfotransferase (SULT) Mediated Esterification
Following N-hydroxylation, the resulting N-hydroxy-N,N'-diacetylbenzidine can undergo esterification, primarily through sulfonation by sulfotransferases (SULTs), to form a highly reactive and unstable N-sulfonyloxy ester.[12][13][15] This electrophilic metabolite can readily react with nucleophilic sites on DNA and proteins, forming adducts that can lead to mutations and cancer.[4][12]
Experimental Workflow and Design
A robust in vitro metabolism study of this compound requires a systematic approach to delineate the roles of different enzyme systems and to identify the resulting metabolites.
Caption: General workflow for in vitro metabolism studies.
Detailed Protocols
Safety Precaution: this compound is suspected of causing genetic defects and may cause cancer.[1][16] Always handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[16][17][18] Consult the Safety Data Sheet (SDS) before use.[16][17]
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
This protocol is designed to assess the role of Phase I CYP enzymes in the metabolism of DABZ.
Materials:
-
This compound (DABZ)
-
Pooled Human Liver Microsomes (HLM)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), ice-cold
-
Purified water
-
Positive control substrate (e.g., testosterone, midazolam)
-
Internal Standard (IS) for analytical quantification
Procedure:
-
Preparation:
-
Prepare a 1 mg/mL stock solution of HLM in 0.1 M phosphate buffer. Keep on ice.
-
Prepare a 1 mM stock solution of DABZ in a suitable solvent (e.g., DMSO, acetonitrile). The final solvent concentration in the incubation should be ≤1%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, prepare the incubation mixture (final volume of 200 µL) by adding the components in the following order:
-
Phosphate buffer
-
HLM (final concentration 0.5 - 1.0 mg/mL)[19]
-
DABZ stock solution (final concentration 1-10 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.[20]
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing the internal standard.[21][22]
-
-
Sample Processing:
-
Controls:
-
No Cofactor Control: Replace the NADPH regenerating system with buffer to assess for non-NADPH dependent metabolism or chemical instability.[21]
-
No Microsome Control: Replace the HLM suspension with buffer to assess for non-enzymatic degradation.
-
Positive Control: Incubate a known CYP substrate (e.g., midazolam) under the same conditions to verify the metabolic competency of the HLM.[21]
-
Protocol 2: Metabolic Stability in Liver S9 Fraction
This protocol expands the investigation to include both Phase I (microsomal) and Phase II (cytosolic) enzymes.[23][24][25]
Materials:
-
All materials from Protocol 4.1
-
Liver S9 Fraction (human, rat, or other species of interest)
-
Cofactors for Phase II enzymes:
-
Positive control for Phase II metabolism (e.g., 7-hydroxycoumarin).[21]
Procedure:
-
Preparation: Similar to Protocol 4.1, but using the S9 fraction (final concentration 1-2 mg/mL).[24]
-
Incubation:
-
Prepare incubation mixtures as in Protocol 4.1.
-
To investigate both Phase I and Phase II metabolism, supplement the incubation mixture with a cocktail of cofactors (NADPH, UDPGA, PAPS, and Acetyl-CoA).[27]
-
To investigate specific pathways, add cofactors individually or in desired combinations. For example, to study sulfation of N-HO-DABZ, incubate with S9 fraction and PAPS.[12][13]
-
Follow the same incubation and termination procedure as in Protocol 4.1.
-
-
Sample Processing & Controls: As described in Protocol 4.1, including appropriate positive controls for the enzymes being studied.[21]
Analytical Methodology: Quantification of DABZ and its Metabolites
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of DABZ and its metabolites.[28][29][30][31] HPLC with UV or electrochemical detection can also be employed.[30][32][33][34]
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[33]
-
Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid (for MS compatibility) or phosphoric acid.[33][35]
-
Flow Rate: 0.8 - 1.0 mL/min.[33]
-
Detection:
-
MS/MS: Multiple Reaction Monitoring (MRM) mode for parent compound and expected metabolites.
-
UV: 280 nm is a suitable wavelength for benzidine derivatives.[33]
-
| Analyte | Parent Ion (m/z) | Product Ion (m/z) |
| This compound (DABZ) | 269.1 | 185.1 |
| N-Acetylbenzidine (ABZ) | 227.1 | 185.1 |
| Benzidine | 185.1 | 168.1 |
| N-Hydroxy-N,N'-diacetylbenzidine | 285.1 | 225.1 |
| Note: These values are illustrative and should be optimized based on the specific instrument and conditions. |
Data Analysis and Interpretation
Metabolic Stability Assessment
The primary output of these studies is the rate of disappearance of the parent compound, DABZ.
-
Plot the natural logarithm (ln) of the percentage of DABZ remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg protein)
Metabolite Identification
Metabolites are identified by comparing their mass spectra and retention times with those of authentic standards, if available. In the absence of standards, tentative identification can be made based on the characteristic mass fragmentation patterns and comparison with published literature.
Caption: Key metabolic activation pathway of this compound.
Enzyme Kinetics
To determine the kinetic parameters (Km and Vmax) for the primary metabolic pathways, incubations should be performed with a range of DABZ concentrations and the data fitted to the Michaelis-Menten equation. These parameters are crucial for predicting the metabolic fate of DABZ at different exposure levels.[36]
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for investigating the in vitro metabolism of this compound. By using a combination of subcellular fractions like liver microsomes and S9, researchers can systematically dissect the roles of Phase I and Phase II enzymes in both the detoxification and bioactivation of this critical benzidine metabolite. The data generated from these studies are essential for risk assessment, for understanding species differences in susceptibility, and for developing a more complete picture of the molecular mechanisms underlying aromatic amine carcinogenesis.[2] Future studies could involve using intact hepatocytes to provide a more physiologically relevant model or using recombinant enzymes to pinpoint the specific isoforms responsible for each metabolic step.[26]
References
-
Lakshmi, V. M., Zenser, T. V., & Davis, B. B. (1997). Rat liver cytochrome P450 metabolism of N-acetylbenzidine and this compound. Drug Metabolism and Disposition, 25(9), 1037-1043. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Toxicological Profile for Benzidine. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Morton, K. C., Beland, F. A., & Kadlubar, F. F. (1981). Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase. Cancer Research, 41(11 Pt 1), 4353-4359. [Link]
-
Cyprotex. (n.d.). S9 Stability. Evotec. [Link]
-
Hsu, F. F., Lakshmi, V. M., Rothman, N., Bhatnager, V. K., Hayes, R. B., Kashyap, R., Parikh, D. J., Zenser, T. V., & Davis, B. B. (1996). Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical Biochemistry, 234(2), 183-189. [Link]
-
Bos, R. P., Groenendijk, A., van den Hof, M. C., & Theuws, J. L. (1985). Metabolic activation of N-acetylbenzidine and this compound to mutagens, using isolated hepatocytes and the 9000 X g liver supernatant from rat, hamster and guinea pig. Toxicology, 34(2), 127-138. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]
-
Morton, K. C., Beland, F. A., & Kadlubar, F. F. (1981). Metabolic Activation of N-Hydroxy-N,N′-diacetylbenzidine by Hepatic Sulfotransferase. Cancer Research, 41(11), 4353-4359. [Link]
-
Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
-
U.S. Food and Drug Administration. (2020). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. [Link]
-
MTTlab. (n.d.). S9 Stability Assay. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
lookchem.com. (2017). This compound Safety Data Sheets(SDS). [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Zenser, T. V., Lakshmi, V. M., Hsu, F. F., & Davis, B. B. (1998). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. Drug Metabolism and Disposition, 26(9), 870-875. [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
Creative Bioarray. (n.d.). S9 Stability Assay. [Link]
-
Degen, G. H., & Schlatter, J. (2004). Comparative metabolic activation of benzidine and N-acetylbenzidine by prostaglandin H synthase. Toxicology Letters, 151(1), 111-117. [Link]
-
Obach, R. S. (2012). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Journal of Pharmaceutical Sciences, 101(5), 1646-1655. [Link]
-
National Center for Biotechnology Information. (2001). Toxicological Profile for Benzidine - Chapter 7: Analytical Methods. [Link]
-
U.S. Environmental Protection Agency. (1984). Method 605: Benzidines. [Link]
-
BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzidine dihydrochloride on Newcrom R1 HPLC column. [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
Springer Protocols. (2021). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. [Link]
-
Semantic Scholar. (n.d.). Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. [Link]
-
CDC Stacks. (n.d.). Development of an analytical method for benzidine-based dyes. [Link]
-
Frederick, C. B., Weis, C. C., Flammang, T. J., Martin, C. N., & Kadlubar, F. F. (1985). Hepatic N-oxidation, Acetyl-Transfer and DNA-binding of the Acetylated Metabolites of the Carcinogen, Benzidine. Carcinogenesis, 6(7), 959-965. [Link]
-
Morton, K. C., King, C. M., & Baetcke, K. P. (1979). Metabolism of benzidine to N-hydroxy-N,N'-diacetylbenzidine and subsequent nucleic acid binding and mutagenicity. Cancer Research, 39(8), 3107-3113. [Link]
-
INCHEM. (2007). ICSC 1678 - this compound. [Link]
-
Morton, K. C., Beland, F. A., & Kadlubar, F. F. (1981). Metabolic Activation of N-Hydroxy-N,N'-diacetylbenzidine by Hepatic Suitotransferase. AACR Journals, 41(11), 4353-4359. [Link]
-
Zenser, T. V., Lakshmi, V. M., & Davis, B. B. (1996). Human N-acetylation of benzidine: role of NAT1 and NAT2. Carcinogenesis, 17(9), 1951-1956. [Link]
-
Semantic Scholar. (n.d.). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. [Link]
-
Centers for Disease Control and Prevention (CDC). (1994). BENZIDINE in urine 8306. [Link]
-
Kennelly, J. C., Beland, F. A., Kadlubar, F. F., & Martin, C. N. (1984). Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro. Carcinogenesis, 5(3), 407-412. [Link]
Sources
- 1. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative metabolic activation of benzidine and N-acetylbenzidine by prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. bioivt.com [bioivt.com]
- 10. Rat liver cytochrome P450 metabolism of N-acetylbenzidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of benzidine to N-hydroxy-N,N'-diacetylbenzidine and subsequent nucleic acid binding and mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Hepatic N-oxidation, acetyl-transfer and DNA-binding of the acetylated metabolites of the carcinogen, benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. chemicalbook.com [chemicalbook.com]
- 17. lookchem.com [lookchem.com]
- 18. ICSC 1678 - this compound [inchem.org]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 21. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 23. mttlab.eu [mttlab.eu]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. mttlab.eu [mttlab.eu]
- 26. Metabolic activation of N-acetylbenzidine and this compound to mutagens, using isolated hepatocytes and the 9000 X g liver supernatant from rat, hamster and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 28. atsdr.cdc.gov [atsdr.cdc.gov]
- 29. Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ANALYTICAL METHODS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 32. epa.gov [epa.gov]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. stacks.cdc.gov [stacks.cdc.gov]
- 35. Separation of Benzidine dihydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 36. Human N-acetylation of benzidine: role of NAT1 and NAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
quantifying N,N'-Diacetylbenzidine in liver tissue samples
Topic: High-Sensitivity Quantification of N,N'-Diacetylbenzidine in Liver Tissue Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals in toxicology, pharmacology, and bioanalysis.
Introduction and Significance
This compound (DAB) is a principal metabolite of benzidine, a well-established aromatic amine carcinogen known to induce tumors, particularly in the bladder and liver.[1][2] The liver is the primary site of benzidine metabolism, where it undergoes bioactivation and detoxification processes.[3][4][5] The acetylation of benzidine, catalyzed by N-acetyltransferase (NAT) enzymes, is a critical step in its metabolic pathway, leading sequentially to N-acetylbenzidine (ABZ) and finally to DAB.[3]
Quantifying the extent of DAB formation in liver tissue is crucial for several reasons:
-
Toxicological Risk Assessment: It provides a direct measure of the metabolic pathway that can lead to the formation of reactive intermediates and subsequent DNA adducts.[4][6][7]
-
Pharmacokinetic Studies: Understanding the rate and extent of metabolite formation is fundamental in drug development and safety pharmacology to assess metabolic stability and potential for toxicity.
-
Interspecies and Intersubject Variability: The activity of NAT enzymes can vary significantly between species and among individuals, influencing susceptibility to benzidine-induced carcinogenesis. Measuring DAB levels helps to phenotype this metabolic activity.[3]
This application note presents a robust and sensitive method for the extraction and quantification of DAB in liver tissue using a combination of protein precipitation, solid-phase extraction (SPE), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is designed to provide high recovery and minimize matrix effects, ensuring accurate and reproducible results consistent with regulatory bioanalytical standards.[8][9][10]
Biochemical Rationale: The Benzidine Acetylation Pathway
The metabolic conversion of benzidine to DAB in the liver is a two-step enzymatic process. Understanding this pathway is key to appreciating the significance of DAB as a biomarker of benzidine exposure and metabolism. The process primarily involves N-acetyltransferase enzymes.
Caption: Hepatic acetylation pathway of Benzidine to DAB.
Principle of the Analytical Method
This method achieves sensitive and selective quantification of DAB from a complex liver tissue matrix through a multi-stage process. First, the tissue is mechanically homogenized to release the analyte. A protein precipitation step then removes the majority of macromolecules.[11] The resulting supernatant is further purified and concentrated using solid-phase extraction (SPE), which selectively retains DAB while allowing polar interferences to be washed away.[12][13] Finally, the purified extract is analyzed by LC-MS/MS, using the highly selective Multiple Reaction Monitoring (MRM) mode for unambiguous identification and quantification against an isotopically-labeled internal standard.
Caption: Overall workflow for DAB quantification in liver tissue.
Materials and Reagents
| Item | Recommended Specifications |
| Standards & Reagents | |
| This compound (DAB) | Purity ≥98% |
| This compound-d8 (DAB-d8) | Isotopic Purity ≥99%, as Internal Standard (IS) |
| Acetonitrile (ACN) | HPLC or LC-MS Grade |
| Methanol (MeOH) | HPLC or LC-MS Grade |
| Formic Acid (FA) | LC-MS Grade, Purity ≥99% |
| Water | Type I Ultrapure, 18.2 MΩ·cm |
| Ammonium Acetate | Analytical Grade |
| Consumables | |
| Liver Tissue | Blank (control) and study samples, stored at -80°C |
| Homogenization Tubes | 2 mL tubes with ceramic or steel beads |
| Microcentrifuge Tubes | 1.5 mL and 2.0 mL, low protein binding |
| SPE Cartridges | Mixed-Mode Cation Exchange (MCX) or Reversed-Phase (C18), e.g., 30 mg / 1 mL |
| HPLC Vials & Caps | 2 mL, amber glass, with low-bleed septa |
| Equipment | |
| Analytical Balance | 4 or 5 decimal places |
| Bead Beater Homogenizer | e.g., Precellys, TissueLyser |
| Refrigerated Centrifuge | Capable of >15,000 x g and 4°C |
| SPE Vacuum Manifold | |
| Nitrogen Evaporator | With temperature control |
| HPLC-MS/MS System | Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source |
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Quality Controls (QCs)
Causality: Preparing standards and QCs in a blank biological matrix is essential to mimic the analytical conditions of the actual samples, accounting for potential matrix effects and extraction efficiency.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~1 mg of DAB and DAB-d8 (IS) standards.
-
Dissolve each in 1 mL of MeOH to create 1 mg/mL stock solutions. Store at -20°C.
-
-
Intermediate & Working Solutions:
-
Prepare a series of intermediate stock solutions of DAB by serially diluting the primary stock with 50:50 ACN:Water.
-
Prepare a working Internal Standard (IS) solution at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:Water.
-
-
Calibration Curve Standards & QC Samples:
-
Prepare blank liver homogenate by homogenizing control liver tissue in 3 volumes of water (1:3 w/v) as described in Protocol 2, Step 1.
-
Spike appropriate volumes of the DAB intermediate solutions into aliquots of the blank liver homogenate to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Independently prepare Low, Medium, and High QC samples in blank liver homogenate (e.g., 0.3, 8, 80 ng/mL).
-
Protocol 2: Liver Tissue Sample Preparation
-
Homogenization:
-
Rationale: To ensure complete cell lysis and release of the analyte into the extraction buffer for efficient recovery.
-
Weigh approximately 50 mg (± 2 mg) of frozen liver tissue into a pre-chilled homogenization tube.
-
Add 200 µL of ice-cold Type I water.
-
Add 10 µL of the working IS solution to all samples, standards (except blank), and QCs.
-
Homogenize using a bead beater (e.g., 2 cycles of 30 seconds at 6000 Hz), keeping the samples on ice between cycles.
-
-
Protein Precipitation (PPT):
-
Rationale: To remove the majority of proteins, which can clog the SPE and LC columns and interfere with ionization in the MS source.[11][14] Acetonitrile is an effective precipitating agent for liver homogenates.[15]
-
Add 600 µL of ice-cold acetonitrile to the 210 µL of homogenate.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.
-
-
Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange:
-
Rationale: Provides a more selective cleanup than reversed-phase alone. The sorbent retains the basic amine groups of DAB under acidic conditions, allowing neutral and acidic interferences to be washed away, before elution with a basic organic solvent.[13][16]
-
Condition: Pass 1 mL of MeOH through the MCX cartridge, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of 2% Formic Acid in water through the cartridge.
-
Load: Load the entire supernatant from the PPT step onto the cartridge.
-
Wash 1: Pass 1 mL of 2% Formic Acid in water to remove polar interferences.
-
Wash 2: Pass 1 mL of MeOH to remove non-polar, non-basic interferences.
-
Elute: Elute the DAB and IS with 1 mL of 5% ammonium hydroxide in MeOH into a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex, and transfer to an HPLC vial for analysis.
-
Instrumental Analysis: LC-MS/MS Method
The following parameters provide a starting point for method development and should be optimized for the specific instrument used.
| Parameter | Recommended Condition |
| HPLC System | |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 min; hold at 95% B for 1 min; return to 5% B over 0.5 min; equilibrate for 1.5 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Monitored Transitions | DAB: Precursor (Q1) m/z 269.1 → Product (Q3) m/z 184.1 (quantifier), m/z 227.1 (qualifier) |
| DAB-d8 (IS): Precursor (Q1) m/z 277.2 → Product (Q3) m/z 188.1 | |
| Collision Energy (CE) | Optimize for each transition (typically 15-30 eV) |
| Dwell Time | 100 ms |
| Source Parameters | Optimize for instrument (e.g., Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V) |
Note: MRM transitions are predicted based on the molecular weight of DAB (268.31 g/mol ) and its likely fragmentation pattern (loss of ketene and acetyl groups).[17][18] These must be confirmed experimentally by infusing the standard.
Bioanalytical Method Validation
The method must be validated according to established guidelines from regulatory bodies like the FDA to ensure its reliability for bioanalytical applications.[9][19][20]
| Validation Parameter | Acceptance Criteria | Purpose |
| Selectivity | No significant interfering peaks (>20% of LLOQ) in 6 blank matrix lots | Ensures the method can differentiate the analyte from matrix components |
| Linearity | r² ≥ 0.99 for a weighted (1/x or 1/x²) linear regression | Confirms a proportional response over the defined concentration range |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) for QC samples (n≥5) | Demonstrates the closeness of measured values to the true value and their reproducibility |
| LLOQ | S/N ≥ 10; Accuracy & Precision within ±20% | Defines the lowest concentration that can be reliably quantified |
| Recovery | Consistent and reproducible across QC levels | Measures the efficiency of the extraction process |
| Matrix Effect | Matrix Factor CV ≤ 15% across 6 matrix lots | Assesses the impact of the matrix on analyte ionization |
| Stability | Analyte concentration within ±15% of nominal after storage conditions | Ensures analyte integrity during sample handling and storage |
Conclusion
This application note provides a comprehensive, step-by-step protocol for the robust quantification of this compound in liver tissue. By combining an efficient sample preparation strategy of protein precipitation and selective solid-phase extraction with the sensitivity of LC-MS/MS, this method is fit-for-purpose for applications in toxicology, drug metabolism, and carcinogenesis research. The detailed validation framework ensures that the data generated is accurate, precise, and reliable, meeting the stringent requirements of modern bioanalysis.
References
-
National Center for Biotechnology Information (2001). Analytical Methods - Toxicological Profile for Benzidine. NCBI Bookshelf. Retrieved from [Link]
-
U.S. Food and Drug Administration (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
U.S. Food and Drug Administration (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]
-
U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11942, this compound. Retrieved from [Link]
-
Lakshmi, V. M., et al. (1995). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. PubMed. Retrieved from [Link]
-
Lakshmi, V. M., et al. (1997). Rat liver cytochrome P450 metabolism of N-acetylbenzidine and this compound. PubMed. Retrieved from [Link]
-
Hsu, F. F., et al. (1996). Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. Semantic Scholar. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (2001). Toxicological Profile for Benzidine. ATSDR. Retrieved from [Link]
-
Frederick, C. B., et al. (1985). Hepatic N-oxidation, Acetyl-Transfer and DNA-binding of the Acetylated Metabolites of the Carcinogen, Benzidine. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. Table 7-1, Analytical Methods for Determining Benzidine in Biological Samples. NCBI. Retrieved from [Link]
-
Phenomenex (2025). Protein Precipitation Method. Retrieved from [Link]
-
Morton, K. C., et al. (1980). Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase. PubMed. Retrieved from [Link]
-
Hsu, F. F., et al. (1996). Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. PubMed. Retrieved from [Link]
-
Sajid, M., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC - NIH. Retrieved from [Link]
-
Williamson, J. R., et al. (2012). Phosphoproteomic Analysis of Liver Homogenates. PMC - PubMed Central. Retrieved from [Link]
-
NIST (n.d.). N,N'-Diacetyl benzidine. NIST WebBook. Retrieved from [Link]
-
Ghaffari, F., et al. (2012). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. PMC - NIH. Retrieved from [Link]
-
Biotage (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]
-
Du, Y., et al. (2013). Selective Solid Phase Extraction of Aromatic Amines in Mainstream Tobacco Smoke Solution Using Molecularly Imprinted Polymer. Asian Journal of Chemistry. Retrieved from [Link]
-
Campíns-Falcó, P., et al. (2011). Solid phase extraction of amines. ResearchGate. Retrieved from [Link]
-
De Kock, F., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. Retrieved from [Link]
-
Nagl, S., et al. (2019). Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver. MDPI. Retrieved from [Link]
-
NIST (n.d.). N,N'-Diacetyl benzidine - Condensed phase thermochemistry data. NIST WebBook. Retrieved from [Link]
-
J-L. D. L. G. (2014). Sample treatment based on extraction techniques in biological matrices. PubMed. Retrieved from [Link]
-
Shaikh, S. R. S., et al. (2023). Current Development in Bioanalytical Sample Preparation Techniques. Baghdad Journal of Biochemistry and Applied Biological Sciences. Retrieved from [Link]
-
Afshari, A., et al. (2018). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. PMC. Retrieved from [Link]
-
Agilent Technologies (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]
-
Babu, S. R., et al. (1995). Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro. PubMed. Retrieved from [Link]
-
Martin, C. N., et al. (1982). Binding of benzidine, N-acetylbenzidine, N, N'-diacetylbenzidine and Direct Blue 6 to rat liver DNA. PMC - NIH. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
Global Substance Registration System (n.d.). This compound. Retrieved from [Link]
-
Szabo-Scandic (n.d.). Analytical standards & isotopically labeled substances. Retrieved from [Link]
Sources
- 1. ANALYTICAL METHODS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat liver cytochrome P450 metabolism of N-acetylbenzidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatic N-oxidation, acetyl-transfer and DNA-binding of the acetylated metabolites of the carcinogen, benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of benzidine, N-acetylbenzidine, N, N'-diacetylbenzidine and Direct Blue 6 to rat liver DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 10. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 11. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 12. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Precipitation Procedures [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N,N'-Diacetyl benzidine [webbook.nist.gov]
- 18. N,N'-Diacetyl benzidine [webbook.nist.gov]
- 19. moh.gov.bw [moh.gov.bw]
- 20. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Application Note & Protocol: N,N'-Diacetylbenzidine Administration in Rats for Carcinogenicity Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes for professionals in controlled research settings. N,N'-Diacetylbenzidine is classified as a Group 2B agent, possibly carcinogenic to humans, and must be handled with extreme caution.[1] All procedures involving this chemical and laboratory animals must be approved by an appropriate Institutional Animal Care and Use Committee (IACUC) and conducted in compliance with institutional and national safety guidelines for handling carcinogens.[2]
Introduction: Scientific Rationale and Mechanism of Action
This compound (DAB) is a primary metabolite of the known human and animal carcinogen, benzidine.[3] Benzidine itself is a Group 1 carcinogen, and its dyes have been shown to cause liver, mammary gland, and urinary bladder cancer in rodents.[3][4] The study of DAB is critical to understanding the metabolic activation and detoxification pathways of benzidine-related compounds. In rats, benzidine is readily metabolized to acetylated derivatives, including N-acetylbenzidine (MAB) and DAB.[5][6]
The prevailing hypothesis is that these metabolites undergo further activation to form DNA-reactive intermediates, leading to genotoxicity and tumor initiation.[3] Specifically, DAB can be metabolized to N-hydroxy-N,N'-diacetylbenzidine, which is considered a proximate carcinogenic species.[5][7] This reactive metabolite can then form covalent adducts with DNA, a key initiating event in chemical carcinogenesis.[5][8] Therefore, administering DAB to rats allows for the direct investigation of the carcinogenic potential of this specific metabolite, bypassing the initial metabolic steps of the parent compound, benzidine. This approach helps to elucidate the precise mechanisms of benzidine-induced cancer and assess the relative carcinogenicity of its metabolites.[7]
Pre-Clinical Study Design: Foundational Principles
A robust experimental design is paramount for obtaining reliable and reproducible data. The following principles, derived from international guidelines on carcinogenicity studies, should form the basis of the protocol.[9][10][11]
Causality in Experimental Choices:
-
Species and Strain Selection: The Sprague-Dawley or Wistar rat strains are commonly used in carcinogenicity bioassays due to their well-characterized physiology and historical data availability.[8][12] However, the choice of strain should be justified based on the specific research question, considering factors like spontaneous tumor incidence and metabolic similarities to humans.[2]
-
Route of Administration: The intended route should model potential human exposure. For DAB, both intraperitoneal (i.p.) injection and oral gavage have been used.[7][8] I.p. injection ensures a precise dose reaches systemic circulation but may cause local peritonitis.[7] Oral gavage mimics ingestion, a likely route for human exposure to related dyes, but bioavailability may be more variable.[13]
-
Dose Selection (Maximum Tolerated Dose - MTD): Dose selection is a critical step and must be based on preliminary toxicity studies (e.g., a 28-day or 90-day study). The highest dose used in the main carcinogenicity study should be the MTD, defined as the dose that causes minimal toxicity over the study's duration without significantly altering the animal's lifespan from non-carcinogenic effects.[9]
Table 1: Key Parameters for Study Design
| Parameter | Recommendation | Rationale & Key Considerations |
| Animal Model | Sprague-Dawley or Wistar Rats (both sexes) | Well-characterized strains; use of both sexes is required to identify sex-specific differences in metabolism and tumor susceptibility.[2] |
| Group Size | Minimum 50 animals/sex/group | Ensures statistical power, accounting for potential mortality over a long-term study.[9] |
| Dose Levels | Minimum 3 dose levels + 1 vehicle control | Establishes a dose-response relationship, a key indicator of carcinogenicity.[9][11] |
| Route of Admin. | Intraperitoneal (i.p.) or Oral Gavage | I.p. provides direct systemic exposure.[7][8] Gavage mimics a potential human exposure route.[13] |
| Study Duration | 18-24 months | Standard duration for a rat carcinogenicity bioassay to allow for the development of late-onset tumors.[11] |
Materials and Reagents
-
This compound (CAS No. 613-35-4) of high purity (>98%)
-
Vehicle (Solvent)
-
Sterile Water for Injection
-
Normal Saline (0.9% NaCl)
-
Corn oil or other appropriate vegetable oil[14]
-
Carboxymethyl cellulose (CMC) or Polyethylene glycol (PEG) for suspensions[14]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, lab coat, safety spectacles, particulate filter respirator.[1][15][16]
-
Animal caging and husbandry supplies
-
Dosing equipment (e.g., sterile syringes, gavage needles)
-
Analytical balance and weighing supplies
Detailed Experimental Protocols
Protocol: Dosing Solution Preparation
Trustworthiness through Self-Validation: The stability and homogeneity of the dosing formulation must be confirmed analytically before the study begins.
-
Safety First: All handling of solid DAB must be performed in a certified chemical fume hood or a glove box to prevent inhalation of the crystalline powder.[15][16] Wear appropriate PPE at all times.[17]
-
Vehicle Selection: The choice of vehicle is critical and depends on the solubility of DAB and the route of administration.
-
Calculation: Calculate the required amount of DAB based on the highest dose concentration and the total volume needed for all animals in that group.
-
Preparation (Example for a Suspension): a. Weigh the required amount of DAB using an analytical balance. b. In a sterile container, gradually add the vehicle (e.g., 0.5% CMC in sterile water) to the DAB powder while continuously mixing (e.g., using a magnetic stirrer) to ensure a homogenous suspension. c. Prepare serial dilutions from the high-dose formulation to create the mid- and low-dose formulations. d. Prepare a "vehicle only" solution for the control group using the exact same procedure.
-
Storage: Store all formulations in well-closed, labeled containers, protected from light.[16] Determine the stability of the formulation at the storage temperature and for the duration of its use.
Protocol: Animal Administration
Expertise in Practice: All animal procedures must be performed by trained personnel to minimize stress and ensure accurate dosing.
-
Animal Acclimatization: Upon arrival, animals should be quarantined and allowed to acclimatize for at least one week before the start of the study.[2]
-
Randomization: Randomly assign animals to treatment and control groups.
-
Dosing Procedure:
-
Oral Gavage: a. Gently restrain the rat. b. Measure the distance from the oral cavity to the xiphoid process to determine the correct insertion length for the gavage needle. c. Insert the ball-tipped gavage needle smoothly into the esophagus and deliver the specified volume. d. Observe the animal briefly after dosing to ensure no signs of distress or misdosing.
-
Intraperitoneal (i.p.) Injection: a. Restrain the rat, exposing the abdomen. b. Insert a sterile needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. c. Aspirate briefly to ensure no blood or urine is drawn, then inject the solution.
-
-
Frequency and Duration: Administer the compound as per the study design (e.g., daily, 5 days/week) for the full duration of the study (e.g., 24 months).[11]
Protocol: Monitoring and Data Collection
-
Clinical Observations: Conduct and record clinical observations at least once daily. Note any changes in behavior, appearance, or signs of toxicity.
-
Body Weight: Measure and record the body weight of each animal weekly for the first 13 weeks, and monthly thereafter.
-
Palpation: Perform careful palpation for masses on each animal weekly.
-
Necropsy: At the end of the study (or for animals found moribund), perform a full necropsy. All organs should be examined macroscopically.
-
Histopathology: Collect specified tissues (especially liver, bladder, mammary glands, Zymbal's gland) and any gross lesions.[4][18] Preserve them in 10% neutral buffered formalin for histopathological analysis.
Visualization of Experimental Workflow
The following diagram illustrates the key phases of a typical carcinogenicity study involving DAB administration in rats.
Caption: Workflow for a chronic carcinogenicity study of this compound in rats.
References
-
ICSC 1678 - this compound . INCHEM. [Link]
-
Toxicological Profile for Benzidine . Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]
-
This compound | C16H16N2O2 | CID 11942 . PubChem, National Institutes of Health. [Link]
-
Toxicological Profile for BENZIDINE . Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]
-
CDC - this compound - International Chemical Safety Cards - NIOSH . Centers for Disease Control and Prevention. [Link]
-
Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens . National Toxicology Program, NIH. [Link]
-
BENZIDINE-BASED DYES . Centers for Disease Control and Prevention. [Link]
-
Benzidine | C12H12N2 | CID 7111 . PubChem, National Institutes of Health. [Link]
-
BENZIDINE - Chemical Agents and Related Occupations . NCBI Bookshelf, National Institutes of Health. [Link]
-
Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents . U.S. Food and Drug Administration (FDA). [Link]
-
TR-001: Guidelines for Carcinogen Bioassay in Small Rodents . National Toxicology Program. [Link]
-
ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals . European Medicines Agency (EMA). [Link]
-
Carcinogenicity (two rodent species) . Pesticide Registration Toolkit, Food and Agriculture Organization of the United Nations. [Link]
-
Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro . PubMed, National Institutes of Health. [Link]
-
Binding of benzidine, N-acetylbenzidine, N, N'-diacetylbenzidine and Direct Blue 6 to rat liver DNA . PubMed Central, National Institutes of Health. [Link]
-
Weight-of-Evidence Assessments: Unpacking New Guidance on Carcinogenicity Testing . Premier Consulting. [Link]
-
Rat liver cytochrome P450 metabolism of N-acetylbenzidine and this compound . PubMed, National Institutes of Health. [Link]
-
This compound (C16H16N2O2) . PubChemLite. [Link]
-
N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine . Semantic Scholar. [Link]
-
N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine . PubMed, National Institutes of Health. [Link]
-
Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats . PubMed, National Institutes of Health. [Link]
Sources
- 1. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of benzidine, N-acetylbenzidine, N, N'-diacetylbenzidine and Direct Blue 6 to rat liver DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Sorry - 1815454532 [ema.europa.eu]
- 11. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. ICSC 1678 - this compound [inchem.org]
- 16. CDC - this compound - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 17. chemicalbook.com [chemicalbook.com]
- 18. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of N,N'-Diacetylbenzidine in Biological Matrices by Mass Spectrometry
Abstract
This document provides a comprehensive technical guide for the preparation of N,N'-Diacetylbenzidine (DABZ) samples from biological matrices, primarily urine, for subsequent analysis by mass spectrometry (MS). This compound is a principal metabolite of the human carcinogen benzidine and serves as a critical biomarker for assessing exposure to benzidine and related azo dyes.[1][2][3] Achieving accurate and sensitive quantification of DABZ necessitates meticulous sample preparation to remove interfering matrix components and concentrate the analyte. This guide details optimized protocols for liquid-liquid extraction (LLE) and solid-phase extraction (SPE), discusses the strategic use of enzymatic and chemical hydrolysis for the analysis of conjugated metabolites, and provides a step-by-step protocol for chemical derivatization to enhance analyte volatility and ionization for gas chromatography-mass spectrometry (GC-MS) analysis. The methodologies presented herein are designed to ensure high recovery, reproducibility, and the low limits of detection required for meaningful biomonitoring and toxicological studies.
Introduction: The Significance of this compound Monitoring
Benzidine is a known human bladder carcinogen, and occupational exposure to benzidine and benzidine-based azo dyes, used extensively in the textile, leather, and paper industries, poses a significant health risk.[2][4] Following absorption through the skin, inhalation, or ingestion, benzidine undergoes extensive metabolism in the liver.[5][6] The primary metabolic pathway involves N-acetylation, catalyzed by N-acetyltransferase (NAT) enzymes, particularly NAT1, leading to the formation of N-acetylbenzidine (ABZ) and subsequently this compound (DABZ).[7][8]
While N,N'-diacetylation is generally considered a detoxification pathway, the monoacetylated intermediate, ABZ, can be N-hydroxylated by cytochrome P450 enzymes to form reactive species that can bind to DNA, initiating carcinogenesis.[5] Therefore, monitoring urinary concentrations of benzidine and its acetylated metabolites, including DABZ, is a well-established method for assessing occupational exposure and understanding individual susceptibility to benzidine-induced cancers.[3][9] Due to the typically low concentrations of these metabolites in urine, highly sensitive and specific analytical methods, such as mass spectrometry, coupled with robust sample preparation, are essential.
Metabolic Pathway of Benzidine
The metabolic fate of benzidine is complex, involving a balance between activation and detoxification pathways. The initial and critical steps involve sequential acetylation.
Caption: Metabolic pathway of benzidine to its acetylated metabolites.
Foundational Principles of Sample Preparation for DABZ
The primary challenge in analyzing DABZ in biological matrices like urine is the presence of a high concentration of interfering substances (salts, urea, pigments) and the low concentration of the analyte. The choice of sample preparation technique is therefore critical and is dictated by the analytical endpoint (LC-MS/MS or GC-MS) and the specific requirements of the study (e.g., analysis of free vs. total DABZ).
Two primary extraction techniques are widely employed: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This classic technique relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[10] For aromatic amines, pH adjustment of the aqueous phase is crucial to ensure the analyte is in a neutral, non-ionized state to facilitate its partitioning into the organic solvent. LLE can be effective but is often labor-intensive and requires significant volumes of organic solvents.[10]
-
Solid-Phase Extraction (SPE): SPE has become the preferred method for many applications due to its efficiency, selectivity, and potential for automation.[10] It involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a strong organic solvent. For polar compounds like DABZ, cation-exchange or reversed-phase cartridges are commonly used.[11]
Protocols for Sample Preparation
General Considerations for Urine Sample Handling
-
Collection: Collect spot urine samples in polyethylene bottles.
-
Preservation: To prevent degradation, especially if analyzing for benzidine and ABZ in addition to DABZ, acidify the sample with a few drops of concentrated HCl immediately after collection.[12][13]
-
Storage: Samples should be frozen and shipped on dry ice, and kept frozen until analysis to ensure stability.[12][13]
Deconjugation of Metabolites (Optional)
Benzidine and its metabolites can be excreted as glucuronide or sulfate conjugates.[14] To measure the total amount of each metabolite, a hydrolysis step is required to cleave these conjugates and liberate the free amine.
-
Acid/Base Hydrolysis: This is a harsh but effective method for cleaving all conjugates to measure total benzidine. It involves incubating the urine sample with a strong acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.[11][13] This approach is often used in occupational exposure monitoring where the total benzidine burden is of interest.
-
Enzymatic Hydrolysis: For a gentler approach that specifically targets glucuronide conjugates, enzymatic hydrolysis using β-glucuronidase is employed.[14][15] This is particularly useful when trying to preserve the integrity of different metabolites. Preparations from Helix pomatia are commonly used as they often contain both β-glucuronidase and sulfatase activity.[16]
Protocol: Enzymatic Hydrolysis of Urine Samples
-
To 1 mL of urine, add an appropriate volume of β-glucuronidase/arylsulfatase solution (e.g., from Helix pomatia). The exact amount should be optimized but is typically in the range of 30 units/μL of urine.[16]
-
Add a buffer solution to maintain the optimal pH for the enzyme (typically pH 5.0-6.8).[17]
-
Incubate the mixture at 37°C for 4 to 18 hours.[16]
-
After incubation, proceed with the extraction protocol.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for aromatic amine extraction, such as EPA Method 605.[5][18]
-
pH Adjustment: Take a measured volume of urine (e.g., 5-10 mL) and adjust the pH to >9.0 with 10 M NaOH to ensure the aromatic amines are in their non-charged form.
-
Extraction: Transfer the alkalinized sample to a separatory funnel. Add an appropriate volume of an immiscible organic solvent (e.g., methyl-tert-butyl ether (MTBE) or chloroform). Shake vigorously for 2 minutes and allow the layers to separate.
-
Collection: Collect the organic layer. Repeat the extraction two more times with fresh solvent.
-
Back-Extraction (Cleanup): Combine the organic extracts and perform an acid back-extraction by adding 5 mL of 1 M HCl. Shake for 2 minutes. The protonated amines will move into the aqueous acid layer, leaving many neutral organic interferences behind.
-
Re-extraction: Discard the organic layer. Neutralize the aqueous acid layer with 10 M NaOH to pH >9.0. Re-extract the amines into fresh organic solvent (e.g., MTBE) as described in step 2.
-
Drying and Concentration: Pass the final organic extract through a column of anhydrous sodium sulfate to remove residual water. Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, precise volume of mobile phase (for LC-MS) or a suitable solvent for derivatization (for GC-MS).
Protocol 2: Solid-Phase Extraction (SPE)
This protocol utilizes a cation-exchange mechanism, which is highly effective for extracting basic compounds like aromatic amines.
Caption: General workflow for Solid-Phase Extraction (SPE).
Detailed SPE Protocol (Cation-Exchange):
-
Sample Pre-treatment: If enzymatic hydrolysis was performed, ensure the pH is acidic (pH < 6). If not, dilute the urine sample 1:1 with a weak acid buffer (e.g., 2% formic acid).
-
Cartridge Conditioning: Condition a strong cation-exchange SPE cartridge (e.g., Strata-X-C) by passing 1-2 mL of methanol, followed by 1-2 mL of reagent water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge to remove interferences. A typical wash sequence is:
-
2 mL of 0.1 M HCl
-
2 mL of methanol
-
-
Elution: Elute the analytes with 2 mL of a 5-10% ammonium hydroxide solution in methanol. This basic solution neutralizes the charge on the amines, releasing them from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of mobile phase (for LC-MS) or a suitable solvent for derivatization (for GC-MS).
Derivatization for GC-MS Analysis
Aromatic amines like DABZ have poor chromatographic properties for GC analysis due to their polarity. Derivatization is necessary to increase their volatility and thermal stability. Acylation with fluorinated anhydrides, such as pentafluoropropionic anhydride (PFPA), is a common and effective strategy.[9]
Protocol: Derivatization with PFPA
-
Ensure the extracted sample residue is completely dry.
-
Add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of PFPA.
-
Seal the vial and heat at 65-70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in a known volume of a non-polar solvent like hexane or toluene for injection into the GC-MS.
Data Presentation and Performance
The choice of sample preparation method significantly impacts the achievable analytical performance. The following table summarizes typical performance metrics for the analysis of aromatic amines in urine using various techniques.
| Analyte | Method | Recovery (%) | LOD | LOQ | Reference |
| Aromatic Amines (general) | LLE-GC-MS | 75-114% | 0.025-0.20 ng/mL | 0.1-1.0 ng/mL | |
| Aromatic Amines (general) | MSPE-HPLC-MS/MS | 81.9-120% | 0.01-0.07 ng/mL | 0.04-0.22 ng/mL | |
| Benzidine, ABZ, DABZ | SPE-GC-NICI-MS | Not specified | 0.5-1.5 pg/mL (ppt) | Not specified | [9] |
| Aromatic Amines (general) | DLLME-UHPLC-Q-TOF-MS | 93.6-114% | 0.54-3.6 µg/L | 1.8-12 µg/L | |
| Benzidine | LLE-HPLC-ECD (EPA 605) | ~77% (at 14.8 µg/L) | 0.1 µg/L | Not specified | [5][18] |
Mass Spectrometry Analysis
LC-MS/MS Parameters
For LC-MS/MS analysis, electrospray ionization (ESI) in positive mode is typically used. Separation is achieved on a C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid
-
Ionization Mode: ESI Positive
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for Benzidine Metabolites:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Benzidine | 185.1 | 167.1, 92.1 | Optimized by user |
| N-Acetylbenzidine (ABZ) | 227.1 | 185.1, 167.1 | Optimized by user |
| This compound (DABZ) | 269.1 | 227.1, 185.1, 184.1 | Optimized by user |
Note: Collision energies are instrument-dependent and require optimization.
GC-MS Parameters
For GC-MS analysis of PFPA derivatives, negative ion chemical ionization (NICI) can provide excellent sensitivity.
-
Column: DB-5ms or similar non-polar capillary column
-
Injection: Splitless
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI)
-
Analysis Mode: Selected Ion Monitoring (SIM)
Conclusion
The reliable quantification of this compound in biological matrices is a critical component of assessing human exposure to the carcinogen benzidine. The choice of sample preparation is paramount to the success of the analysis. Solid-phase extraction offers a robust, efficient, and selective method for cleaning up complex urine samples, providing high recovery and low background for sensitive MS analysis. For applications requiring the analysis of total benzidine metabolites, a hydrolysis step is necessary. For GC-MS based methods, derivatization with reagents like PFPA is essential to achieve the required volatility and chromatographic performance. The protocols and data presented in this application note provide a comprehensive framework for researchers to develop and validate high-performance methods for the biomonitoring of this compound.
References
-
Zenser, T. V., & Lakshmi, V. M. (2002). Metabolism of N-acetylbenzidine and initiation of bladder cancer. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 506, 29-40. [Link]
-
Zwirner-Baier, I., & Neumann, H. G. (1998). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. Archives of toxicology, 72(8), 493-498. [Link]
-
U.S. Environmental Protection Agency. (1984). Method 605: Benzidines. In Methods for Organic Chemical Analysis of Municipal and Industrial Wastewater. [Link]
-
Wang, L., Li, X., Li, Y., Zhang, Y., & Chen, J. (2020). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. Analytical Methods, 12(34), 4229-4237. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Toxicological Profile for Benzidine. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Frederick, C. B., Weis, C. C., Flammang, T. J., Martin, C. N., & Kadlubar, F. F. (1985). Hepatic N-oxidation, acetyl-transfer and DNA-binding of the acetylated metabolites of the carcinogen, benzidine. Carcinogenesis, 6(7), 959-965. [Link]
-
Jain, R., & Singh, R. (2018). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of Analytical Toxicology, 42(9), 628-638. [Link]
-
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [Link]
-
Morton, K. C., King, C. M., & Baetcke, K. P. (1979). Metabolism of benzidine to N-hydroxy-N, N'-diacetylbenzidine and subsequent nucleic acid binding and mutagenicity. Cancer research, 39(8), 3107-3113. [Link]
-
Zenser, T. V., Lakshmi, V. M., Hsu, F. F., & Davis, B. B. (1996). Human N-acetylation of benzidine: role of NAT1 and NAT2. Cancer research, 56(17), 3941-3947. [Link]
-
ResearchGate. (n.d.). N-acetylation of benzidine (specificity constant 9.95), 3,4-DMA... [Diagram]. Retrieved from ResearchGate. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (1994). Method 8306: Benzidine in urine. In NIOSH Manual of Analytical Methods (4th ed.). [Link]
-
Lamani, D. S., et al. (2015). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). Journal of Chromatography B, 988, 128-136. [Link]
-
Wikisource. (2021). Page:NIOSH Manual of Analytical Methods - 8306.pdf/3. [Link]
-
Tann, C.-M., & Janis, G. C. (n.d.). A Systematic Evaluation of Enzymatic Hydrolysis of Glucuronide Conjugates. Kura Biotech. [Link]
-
Kristoffersen, L., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 11(12), 978. [Link]
-
Tsikas, D., & Chobanyan-Jürgens, K. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Molecules, 28(3), 939. [Link]
-
Tsikas, D., & Chobanyan-Jürgens, K. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. PubMed. [Link]
-
Hui, B. Y., et al. (2019). Determination of Aromatic Amines in Urine using Extraction and Chromatographic Analysis: A Minireview. ResearchGate. [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
-
Rice, J. R., & Kissinger, P. T. (1979). Determination of Benzidine and Its Acetylated Metabolites in Urine by Liquid Chromatography. Journal of Analytical Toxicology, 3(2), 64-66. [Link]
-
Calafat, A. M., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Environment international, 113, 1-7. [Link]
-
Waters Corporation. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Hsu, F. F., Lakshmi, V. M., Rothman, N., Bhatnager, V. K., Hayes, R. B., Kashyap, R., ... & Zenser, T. V. (1996). Determination of benzidine, N-acetylbenzidine, and N, N'-diacetylbenzidine in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical biochemistry, 234(2), 183-189. [Link]
-
U.S. Environmental Protection Agency. (2010). TSCA Work Plan Chemical Action Plan: Dyes Derived from Benzidine and Its Congeners. [Link]
-
Degen, G. H., et al. (2004). Comparative metabolic activation of benzidine and N-acetylbenzidine by prostaglandin H synthase. Toxicology letters, 151(1), 191-200. [Link]
-
World Health Organization. (1979). Metabolism of benzidine to N-hydroxy-N,N'-diacetylbenzidine and subsequent nucleic acid binding and mutagenicity. International Agency for Research on Cancer. [Link]
-
National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Benzidine in Biological Samples. In Toxicological Profile for Benzidine. [Link]
-
Rice, J. R., & Kissinger, P. T. (1979). Determination of Benzidine and Its Acetylated Metabolites in Urine by Liquid Chromatography. ResearchGate. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Toxicological Profile for Benzidine. Centers for Disease Control and Prevention. [Link]
-
Romero-González, R., et al. (2023). Monitoring of Biogenic Amines in Human Urine Using Dispersive Liquid–Liquid Microextraction and Liquid Chromatography with High-Resolution Mass Spectrometry. Molecules, 28(7), 3025. [Link]
-
Nováková, L. (2017). Advances in Sample Preparation for Biological Fluids. LCGC International, 30(10). [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Chapter 7: Analytical Methods. In Toxicological Profile for Benzidine. [Link]
Sources
- 1. N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Metabolism of N-acetylbenzidine and initiation of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatic N-oxidation, acetyl-transfer and DNA-binding of the acetylated metabolites of the carcinogen, benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uab.edu [uab.edu]
- 12. WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues - Google Patents [patents.google.com]
- 13. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism of benzidine to N-hydroxy-N,N'-diacetylbenzidine and subsequent nucleic acid binding and mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Evaluating the Mutagenic Potential of N,N'-Diacetylbenzidine using the Bacterial Reverse Mutation Assay (Ames Test)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bacterial reverse mutation assay, commonly known as the Ames test, is a globally recognized, rapid, and sensitive short-term in vitro assay for identifying the mutagenic potential of chemical substances.[1] It serves as a critical initial screening tool in the safety assessment of pharmaceuticals, industrial chemicals, and consumer products. The assay is based on the principle of detecting mutations that revert or suppress a pre-existing mutation in specific strains of Salmonella typhimurium and Escherichia coli, restoring their ability to synthesize an essential amino acid (e.g., histidine for Salmonella).[1][2] This application note provides a detailed protocol and scientific rationale for assessing the mutagenicity of N,N'-Diacetylbenzidine (CAS No. 613-35-4) using the Ames test, in accordance with the OECD Guideline for the Testing of Chemicals, Section 4, Test No. 471.[2][3]
This compound is a derivative of benzidine, a known carcinogen.[4] Due to its structural alerts, a thorough evaluation of its genotoxic potential is imperative. A critical aspect of testing compounds like this compound is the inclusion of an exogenous metabolic activation system, as many chemicals (pro-mutagens) are not mutagenic themselves but are converted to mutagenic metabolites by mammalian enzymes.[5][6] This is achieved by incorporating a liver homogenate fraction, typically the S9 fraction from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rats, into the assay.[5][6]
Scientific Rationale: The Necessity of Metabolic Activation
The bacterial strains used in the Ames test lack the complex enzymatic machinery, particularly the cytochrome P450-dependent monooxygenases, found in mammals to metabolize foreign compounds.[5][7] Aromatic amines and amides, such as this compound, are known to undergo metabolic activation to become genotoxic.[8] The metabolic pathway for benzidine and its acetylated derivatives involves N-oxidation and N-acetylation, potentially leading to the formation of reactive intermediates like N-hydroxy-N,N'-diacetylbenzidine that can form DNA adducts.[9][10]
The S9 fraction, a post-mitochondrial supernatant of liver homogenate, contains a rich milieu of Phase I (e.g., cytochrome P450s) and Phase II (e.g., transferases) enzymes.[6] Its inclusion in the Ames test simulates hepatic metabolism, allowing for the detection of pro-mutagens that would otherwise yield false-negative results.[5] Therefore, testing this compound both in the absence (-S9) and presence (+S9) of a metabolic activation system is essential for a comprehensive mutagenicity assessment.
Materials and Reagents
-
Test Article: this compound (CAS No. 613-35-4), purity >98%.[11][12]
-
Solvent/Vehicle: Dimethyl sulfoxide (DMSO), sterile, analytical grade.
-
Bacterial Tester Strains: At least five strains should be used as recommended by OECD 471.[3][13]
-
S. typhimurium TA98 (for frameshift mutations)
-
S. typhimurium TA100 (for base-pair substitution mutations)
-
S. typhimurium TA1535 (for base-pair substitution mutations)
-
S. typhimurium TA1537 (for frameshift mutations)
-
E. coli WP2 uvrA or S. typhimurium TA102 (for detecting cross-linking agents and oxidizing mutagens).[13]
-
-
Media and Buffers:
-
Nutrient Broth (e.g., Oxoid No. 2)
-
Minimal Glucose Agar Plates (Vogel-Bonner Medium E with 2% glucose)
-
Top Agar (0.6% agar, 0.5% NaCl) supplemented with a trace amount of L-histidine and D-biotin (for Salmonella strains) or L-tryptophan (for E. coli strain).
-
-
Metabolic Activation System (S9 Mix):
-
S9 fraction from livers of rats pre-treated with enzyme inducers (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).[14]
-
Cofactor solution (e.g., NADP, Glucose-6-Phosphate).
-
-
Positive Controls: [15][16][17]
-
Without S9 activation:
-
Sodium Azide (for TA100, TA1535)
-
2-Nitrofluorene (2-NF) (for TA98)
-
9-Aminoacridine (9-AA) (for TA1537)
-
Mitomycin C (for TA102/WP2 uvrA)
-
-
With S9 activation:
-
2-Aminoanthracene (2-AA) (for all strains) or Benzo[a]pyrene (B[a]P)
-
-
-
Negative Control: Solvent/Vehicle used to dissolve the test article (e.g., DMSO).
Experimental Protocol
Part 1: Preliminary Cytotoxicity (Dose-Range Finding) Assay
Objective: To determine the appropriate concentration range of this compound for the main mutagenicity assay, identifying concentrations that are non-toxic, moderately toxic, and cytotoxic to the bacterial strains.
-
Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute to obtain a wide range of concentrations (e.g., 0.5, 5, 50, 500, 5000 µ g/plate ).
-
Procedure: Perform a simplified Ames test (plate incorporation method is sufficient) using one or two strains (e.g., TA98 and TA100) with and without S9 mix.
-
Evaluation: After 48-72 hours of incubation at 37°C, examine the plates for:
-
A reduction in the number of revertant colonies.
-
A thinning or disappearance of the background bacterial lawn.
-
-
Dose Selection: Select at least five analysable concentrations for the main experiment, with the highest concentration showing evidence of moderate toxicity or being 5000 µ g/plate if no toxicity is observed.[3][18]
Part 2: Main Mutagenicity Assay (Plate Incorporation Method)
Causality: This method is a standard approach where the test article, bacteria, and S9 mix (if required) are combined directly in molten top agar before being poured onto the minimal agar plate. This ensures immediate and uniform exposure.
Caption: Workflow for the Ames Plate Incorporation Method.
Step-by-Step Protocol:
-
Bacterial Culture: Inoculate each tester strain into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ CFU/mL.
-
Assay Setup: For each strain and each condition (with and without S9), label triplicate plates for each concentration of this compound, a negative (vehicle) control, and a positive control.
-
Exposure Mixture: In a sterile tube kept at 45°C, add the following in order:[16][19]
-
2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan).
-
0.1 mL of overnight bacterial culture.
-
0.1 mL of the this compound solution, positive control, or vehicle control.
-
0.5 mL of S9 mix (for +S9 conditions) or a sterile buffer (e.g., phosphate buffer) for (-S9 conditions).
-
-
Plating: Immediately after adding all components, gently vortex the tube for 3 seconds and pour the entire contents onto the surface of a minimal glucose agar plate. Distribute the top agar evenly by tilting the plate.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate them at 37°C for 48 to 72 hours.[3]
Part 3: Data Analysis and Interpretation
Objective: To determine if this compound causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Tabulation: For each strain and condition (+/- S9), record the mean number of revertant colonies and the standard deviation for the triplicate plates at each concentration.
-
Mutagenicity Ratio (MR): Calculate the mutagenicity ratio for each concentration:
-
MR = (Mean revertants in test group) / (Mean revertants in negative control group)
-
-
Interpretation Criteria: A positive result is generally concluded if the following criteria are met:[20][21]
-
A dose-related increase in the number of revertant colonies.
-
A reproducible increase where the mutagenicity ratio is ≥ 2.0 for at least one concentration. For strains TA1535 and TA1537, a higher fold-increase may be considered.[21]
-
The results must be reproducible in an independent experiment.
-
Example Data Presentation Table:
| Concentration (µ g/plate ) | Mean Revertants ± SD (-S9) | MR (-S9) | Mean Revertants ± SD (+S9) | MR (+S9) | Background Lawn Observation |
| Vehicle Control | 25 ± 4 | 1.0 | 35 ± 6 | 1.0 | Normal |
| 10 | 28 ± 5 | 1.1 | 75 ± 9 | 2.1 | Normal |
| 50 | 31 ± 6 | 1.2 | 152 ± 18 | 4.3 | Normal |
| 250 | 35 ± 7 | 1.4 | 310 ± 25 | 8.9 | Slight Thinning |
| 1000 | 29 ± 5 | 1.2 | 225 ± 30 | 6.4 | Moderate Thinning |
| 5000 | 15 ± 3 | 0.6 | 98 ± 15 | 2.8 | Significant Thinning |
| Positive Control | 1250 ± 98 | 50.0 | 1580 ± 120 | 45.1 | Toxic |
This table presents hypothetical data for a single strain (e.g., TA98) for illustrative purposes.
Self-Validating System & Troubleshooting
A robust Ames assay protocol incorporates a self-validating system through the use of controls.
-
Negative (Vehicle) Control: Establishes the spontaneous reversion rate for each strain. The historical negative control data for the laboratory is a key benchmark.[21]
-
Positive Controls: Confirms the viability of the strains, their ability to revert, and the proper functioning of the S9 mix. A failure to achieve a strong positive response invalidates the experiment.
-
Strain Genotype Verification: Periodically, the genetic markers of the tester strains (e.g., histidine/tryptophan requirement, rfa mutation, uvrB deletion, presence of pKM101 plasmid) should be confirmed.[15]
Troubleshooting Common Issues:
| Issue | Possible Cause(s) | Recommended Action |
| High spontaneous reversion rate in negative controls | Contamination of media, reagents, or S9 mix. Genetic drift of the tester strain. | Check sterility of all components. Plate S9 mix alone to check for contamination.[22] Re-streak and verify the master culture of the bacterial strain. |
| Positive controls show weak or no response | Inactive S9 mix. Degraded positive control compounds. Poor bacterial culture viability. | Use a new, validated batch of S9 mix.[22] Prepare fresh positive control solutions. Ensure bacterial cultures are in the late-log phase of growth. |
| Precipitation of test article on plates | Poor solubility of this compound at higher concentrations. | Note the presence of precipitate. If it interferes with scoring, the highest testable concentration should be lowered. Consider an alternative solvent if compatible with the assay. |
| Excessive cytotoxicity at low concentrations | The test article is highly bactericidal. | Lower the concentration range in a subsequent experiment to better define the dose-response curve for mutagenicity. |
Safety and Handling Precautions
This compound is suspected of causing genetic defects and cancer.[4][23][24] All contact should be avoided.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Handling: Handle this compound as a powder in a chemical fume hood or a ventilated enclosure to prevent inhalation. Moisten the powder slightly to prevent dusting when weighing or transferring.[4][23]
-
Waste Disposal: All contaminated materials (pipette tips, plates, tubes) must be treated as hazardous waste and disposed of according to institutional and local regulations. Decontaminate work surfaces thoroughly after use.
-
Storage: Store this compound in a tightly closed container in a locked, well-ventilated area, separated from strong oxidants.[23]
Conclusion
The Ames test, when conducted with and without an exogenous metabolic activation system, provides a robust framework for evaluating the mutagenic potential of this compound. Adherence to standardized protocols, such as OECD 471, and careful interpretation of data, including dose-response relationships and statistical significance, are crucial for an accurate assessment. Given the structural relationship of this compound to known carcinogens, a positive result in this assay, particularly in the presence of S9 mix, would be a significant indicator of genotoxic potential, warranting further investigation in mammalian cell systems.
References
- Test No. 471: Bacterial Reverse Mutation Test. OECD. [URL: https://www.oecd-ilibrary.
- Sugiyama, K., et al. (2016). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4900223/]
- Ames Tester Strain TA98. Xenometrix. [URL: https://www.xenometrix.ch/shop/en/ames-tester-strains/11-ta98.html]
- Chemical Properties of N,N'-Diacetyl benzidine (CAS 613-35-4). Cheméo. [URL: https://www.chemeo.com/cid/41-859-3/N-N-Diacetyl-benzidine.html]
- Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia. [URL: https://www.nib.
- Why is rat liver extract, specifically the S9 (supernatant 9) fraction, used in the Ames test?. Benchchem. [URL: https://www.benchchem.
- Sabar, M. F., et al. (2019). Mutagenic Study of Benzimidazole Derivatives with (+S9) and without (−S9) Metabolic Activation. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6767118/]
- Reverse mutation test on bacteria according to OECD 471. Analytice. [URL: https://www.analytice.com/en/technical-sheet/reverse-mutation-test-on-bacteria-according-to-oecd-471/]
- Grafe, A., et al. (1981). Sources of variability in Ames Salmonella typhimurium tester strains: analysis of the International Collaborative Study on 'genetic drift'. Mutation Research. [URL: https://pubmed.ncbi.nlm.nih.gov/7035859/]
- Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). Tox Lab. [URL: https://tox-lab.
- N-hydroxy-N,N'-diacetylbenzidine. LookChem. [URL: https://www.lookchem.com/N-hydroxy-N-N-diacetylbenzidine/]
- Hakura, A., et al. (2002). An improvement of the Ames test using a modified human liver S9 preparation. Journal of Pharmacological and Toxicological Methods. [URL: https://pubmed.ncbi.nlm.nih.gov/12183193/]
- Improvement of the Ames Test Using Human Liver S9 Preparation. Humana Press. [URL: https://link.springer.com/protocol/10.1007/978-1-60327-021-6_11]
- Kumari, S., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5932343/]
- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N_N_-Diacetylbenzidine]
- Neumann, H. G., et al. (1980). Metabolic activation of N-acetylbenzidine and this compound to mutagens, using isolated hepatocytes and the 9000 X g liver supernatant from rat, hamster and guinea pig. Mutation Research. [URL: https://pubmed.ncbi.nlm.nih.gov/6991807/]
- This compound. International Labour Organization. [URL: https://www.ilo.org/dyn/icsc/showcard.display?p_lang=en&p_card_id=1678&p_version=2]
- N,N'-Diacetyl benzidine. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C613354&Mask=200]
- S9 fraction. Wikipedia. [URL: https://en.wikipedia.org/wiki/S9_fraction]
- AMES Bacterial Reverse Mutation Test and its Role in Biocompatibility Evaluation. Element. [URL: https://www.element.
- An improvement of the Ames test using a modified human liver S9 preparation. ResearchGate. [URL: https://www.researchgate.
- This compound - International Chemical Safety Cards. CDC NIOSH. [URL: https://www.cdc.gov/niosh/ipcsneng/neng1678.html]
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/d0260]
- N,N′-Diacetylbenzidine Formula. ECHEMI. [URL: https://www.echemi.com/products/pid223573.html]
- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Online. [URL: https://microbeonline.
- Ruiz-Rubio, M., et al. (1992). Genetic differences between the standard Ames tester strains TA100 and TA98. Mutagenesis. [URL: https://pubmed.ncbi.nlm.nih.gov/1574108/]
- How can I get Salmonella typhimurium strain to conduct Ames test?. ResearchGate. [URL: https://www.researchgate.net/post/How_can_I_get_Salmonella_typhimurium_strain_to_conduct_Ames_test]
- This compound - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB4223573_EN.htm]
- Standardization of criteria for interpreting the results of mutagenicity assessment in the Ames test. ResearchGate. [URL: https://www.researchgate.net/publication/359281512_Standardization_of_criteria_for_interpreting_the_results_of_mutagenicity_assessment_in_the_Ames_test]
- Positive Controls for Ames Test. Xenometrix. [URL: https://www.xenometrix.ch/shop/en/19-positive-controls-for-ames-test]
- Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use. Springer. [URL: https://link.springer.com/protocol/10.1007/978-1-0716-2598-0_1]
- The Ames Test. Lawrence University. [URL: https://www.lawrence.edu/mf/dept/biology/de_stasio/Bio222/Ames_Test.pdf]
- Negative and positive control ranges in the bacterial reverse mutation test: JEMS/BMS collaborative study. ResearchGate. [URL: https://www.researchgate.
- Thomas, A. D., et al. (2024). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828552/]
- Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9. ResearchGate. [URL: https://www.researchgate.net/publication/16013328_Analysis_of_a_method_for_testing_azo_dyes_for_mutagenic_activity_in_Salmonella_typhimurium_in_the_presence_of_flavin_mononucleotide_and_hamster_liver_S9]
- The Ames Test. University of Wisconsin-Whitewater. [URL: https://www.uww.edu/documents/cls/biology/ames%20test.pdf]
- Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis. [URL: https://academic.oup.com/mutage/article/39/1/1/7478652]
- Any suggestion or comment in regard of Ames test troubleshooting?. ResearchGate. [URL: https://www.researchgate.net/post/Any_suggestion_or_comment_in_regard_of_Ames_test_troubleshooting]
- S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test. Trinova Biochem. [URL: https://www.trinova-biochem.de/products/s9-liver-extract-for-ames-test-and-mutagenicity-testing/]
- Lakshmi, V. M., et al. (1995). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. Carcinogenesis. [URL: https://pubmed.ncbi.nlm.nih.gov/7614702/]
- The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Mutation Research. [URL: https://pubmed.ncbi.nlm.nih.gov/25464919/]
- Ames Test Protocol. AAT Bioquest. [URL: https://www.
- Troubleshooting unexpected results in Oxadin mutagenicity assays. Benchchem. [URL: https://www.benchchem.com/blog/troubleshooting-unexpected-results-in-oxadin-mutagenicity-assays/]
- Kliesch, U., et al. (2024). Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis. Mutation Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842603/]
- What limitations does the Ames test have?. AAT Bioquest. [URL: https://www.aatbio.
- Ames-Positives. Douglas Connect. [URL: https://www.douglasconnect.com/riskhunt/wp-content/uploads/2018/06/Ames-Positives.pdf]
Sources
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. oecd.org [oecd.org]
- 3. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 4. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. S9 fraction - Wikipedia [en.wikipedia.org]
- 7. What limitations does the Ames test have? | AAT Bioquest [aatbio.com]
- 8. Metabolic activation of N-acetylbenzidine and this compound to mutagens, using isolated hepatocytes and the 9000 X g liver supernatant from rat, hamster and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. N,N'-Diacetyl benzidine (CAS 613-35-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. N,N'-Diacetyl benzidine [webbook.nist.gov]
- 13. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trinova Biochem | S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test [trinova.de]
- 15. Mutagenic Study of Benzimidazole Derivatives with (+S9) and without (−S9) Metabolic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ames Positive Controls for Ames Microfluctuation Assay Ames MPF or Am [xenometrix.ch]
- 18. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 20. AMES Bacterial Reverse Mutation Test and its Role in Biocompatibility Evaluation - European Biomedical Institute [ebi.bio]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. ICSC 1678 - this compound [chemicalsafety.ilo.org]
- 24. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for Cell Culture Experiments with N,N'-Diacetylbenzidine
Introduction: Unraveling the Biological Significance of N,N'-Diacetylbenzidine
This compound (DABZ) is a key metabolite of the well-known, yet notorious, industrial chemical benzidine.[1] Historically, benzidine found widespread use in the manufacturing of dyes.[2] However, its classification as a human carcinogen has led to stringent regulations and a significant decline in its industrial applications.[2] The scientific intrigue surrounding benzidine and its metabolites, including DABZ, lies in their complex metabolic activation pathways and the subsequent induction of genotoxicity.[1][3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in utilizing this compound in cell culture experiments. We will delve into its mechanism of action, provide detailed protocols for assessing its biological effects, and offer insights into the critical experimental considerations necessary for obtaining robust and reproducible data. Understanding the cellular and molecular responses to DABZ is paramount for elucidating the mechanisms of chemical carcinogenesis and for the potential development of novel therapeutic strategies.
Mechanism of Action: The Path to Genotoxicity
The carcinogenicity of benzidine is not a direct action but rather the result of its metabolic activation into reactive intermediates that can bind to cellular macromolecules, most notably DNA.[1][3] this compound is a crucial intermediate in this metabolic cascade.
The metabolic activation of benzidine primarily occurs in the liver, involving a series of enzymatic reactions.[4][5] Initially, benzidine undergoes N-acetylation to form N-acetylbenzidine (ABZ) and subsequently this compound (DABZ).[5][6] While diacetylation was once considered a detoxification pathway, evidence suggests that DABZ can be further metabolized to N-hydroxy-N,N'-diacetylbenzidine, a proximate carcinogen.[7][8] This reactive metabolite can then form covalent adducts with DNA, primarily at the C8 position of guanine residues.[9] These DNA adducts can disrupt the normal processes of DNA replication and transcription, leading to mutations and initiating the carcinogenic process.[10]
Furthermore, the metabolic activation of benzidine and its derivatives can be mediated by peroxidases, such as myeloperoxidase (MPO), which is predominantly found in neutrophils.[11] This suggests a potential role for inflammatory conditions in the potentiation of benzidine-induced carcinogenesis.
To visually represent this intricate process, the following signaling pathway diagram illustrates the key steps in the metabolic activation of benzidine and the subsequent genotoxic events.
Caption: Metabolic activation pathway of benzidine leading to genotoxicity.
Experimental Protocols
This section provides detailed protocols for investigating the effects of this compound in cell culture. Crucially, as this compound is a suspected carcinogen, all handling and experimental procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. [9][12]
Preparation of this compound Stock Solution
The solubility of this compound is a critical consideration for its use in cell culture experiments. It is reported to be soluble in ethanol and ethyl acetate, but has poor solubility in water.[4] Therefore, a stock solution in an appropriate organic solvent is necessary.
Materials:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Protocol:
-
In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming and vortexing may be required to facilitate dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[15] Always include a vehicle control (medium with the same concentration of DMSO as the highest concentration of DABZ used) in all experiments.
Cell Viability Assay (MTT Assay)
To determine the cytotoxic effects of this compound on a given cell line, a cell viability assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
Materials:
-
Cultured cells of interest (e.g., HepG2 human hepatocarcinoma cells, a relevant cell line for studying liver metabolism)[2]
-
Complete cell culture medium
-
This compound stock solution (prepared as in 2.1)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
The next day, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and replace it with 100 µL of the medium containing different concentrations of DABZ or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
| Parameter | Description |
| Cell Line | e.g., HepG2, A549, etc. |
| Seeding Density | 5,000 - 10,000 cells/well |
| DABZ Concentrations | e.g., 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 24, 48, 72 hours |
| Endpoint | Cell Viability (%) |
| IC50 Value (µM) | To be determined experimentally |
Assessment of Genotoxicity: The Comet Assay
The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.[16] It can be used to assess the genotoxic potential of this compound.
Materials:
-
Cultured cells treated with this compound
-
Comet assay kit (commercially available kits are recommended for standardized reagents)
-
Microscope slides (pre-coated with agarose)
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Protocol:
-
Treat cells with various concentrations of this compound for a specific duration. Include a positive control (e.g., a known DNA damaging agent like hydrogen peroxide) and a vehicle control.
-
Harvest the cells and resuspend them in a low-melting-point agarose solution.
-
Pipette the cell/agarose mixture onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Incubate the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and capture images.
-
Analyze the images using comet scoring software to quantify the extent of DNA damage (e.g., tail length, tail moment).
Caption: Workflow for the Comet Assay to assess DNA damage.
Myeloperoxidase (MPO) Activity Assay
To investigate the potential involvement of peroxidases in the cellular response to this compound, an MPO activity assay can be performed, particularly in cell lines with known MPO expression (e.g., neutrophils, certain myeloid leukemia cell lines) or in co-culture systems.
Materials:
-
Cultured cells
-
This compound
-
MPO activity assay kit (fluorometric or colorimetric)[3][12][17][18]
-
Cell lysis buffer (provided in the kit or a standard RIPA buffer)
-
96-well plate (black or clear, depending on the assay type)
-
Plate reader
Protocol:
-
Culture and treat cells with this compound as desired.
-
Harvest the cells and prepare cell lysates according to the kit's instructions. This typically involves centrifugation and resuspension in a specific lysis buffer.[12]
-
Perform a protein quantification assay (e.g., BCA assay) to normalize the MPO activity to the total protein concentration.
-
In a 96-well plate, add the cell lysate and the reaction mixture provided in the kit. The reaction mixture usually contains a substrate that is converted into a fluorescent or colored product by MPO.
-
Incubate the plate for the recommended time at the specified temperature.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Calculate the MPO activity based on a standard curve or as a relative change compared to the control.
Data Interpretation and Troubleshooting
-
Cell Viability: A dose-dependent decrease in cell viability upon treatment with DABZ would indicate a cytotoxic effect. The IC50 value provides a quantitative measure of its potency.
-
Genotoxicity: An increase in the comet tail length or tail moment in DABZ-treated cells compared to the vehicle control is indicative of DNA damage.[2][16]
-
MPO Activity: Changes in MPO activity in response to DABZ treatment could suggest an interaction with this enzymatic pathway. Inhibition or activation of MPO may have implications for the metabolic processing of DABZ.
-
Troubleshooting:
-
Poor Solubility: If precipitation of DABZ is observed in the culture medium, consider using a lower concentration or a different solubilizing agent (though DMSO is generally preferred).
-
High Background in Assays: Ensure thorough washing of cells and proper handling to minimize background noise.
-
Inconsistent Results: Maintain consistent cell culture conditions, including cell passage number and confluency.
-
Conclusion and Future Directions
This compound is a scientifically significant molecule for studying the mechanisms of chemical carcinogenesis. The protocols outlined in this application note provide a framework for investigating its cytotoxic and genotoxic effects in a cell culture setting. By employing these methods, researchers can gain valuable insights into the dose-response relationships, the kinetics of DNA damage and repair, and the potential involvement of enzymatic pathways like myeloperoxidase.
Future studies could explore the specific types of DNA adducts formed by DABZ using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[19][20] Furthermore, investigating the effects of DABZ on gene expression profiles related to DNA damage response and apoptosis would provide a more comprehensive understanding of its molecular toxicology.[2] The use of co-culture systems, for instance, with metabolically competent liver cells and target cells, could also offer a more physiologically relevant model for studying the intercellular metabolism and toxicity of this compound.
References
-
Myeloperoxidase (MPO) Peroxidation Activity Assay Kit. (n.d.). Retrieved from BioVision website: [Link]
-
Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro. (1988). Carcinogenesis, 9(5), 841–846. [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). Retrieved from ResearchGate website: [Link]
-
This compound. (n.d.). Retrieved from PubChem website: [Link]
-
rapid and sensitive assay for DNA–protein covalent complexes in living cells. (2017). Nucleic Acids Research, 45(13), e119. [Link]
-
Standards for Quantitative Measurement of DNA Damage in Mammalian Cells. (2022). International Journal of Molecular Sciences, 23(21), 13349. [Link]
-
IC 50 (μM) values of DMDD in human cancer cell lines and the normal... (n.d.). Retrieved from ResearchGate website: [Link]
-
Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). Retrieved from The Royal Society of Chemistry website: [Link]
-
Methods for the Detection of DNA Adducts. (n.d.). Retrieved from Springer Nature Experiments website: [Link]
-
Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats. (1981). Carcinogenesis, 2(8), 747–752. [Link]
-
Induction of DNA damage signaling genes in benzidine-treated HepG2 cells. (2013). Environmental and Molecular Mutagenesis, 54(3), 169–179. [Link]
-
The effect of benzidine on cell viability did not differ significantly... (n.d.). Retrieved from ResearchGate website: [Link]
-
Assessment of genotoxicity of benzidine and its structural analogues to human lymphocytes using comet assay. (2007). Mutagenesis, 22(5), 347–352. [Link]
-
Binding of benzidine, N-acetylbenzidine, N, N'-diacetylbenzidine and Direct Blue 6 to rat liver DNA. (1983). Carcinogenesis, 4(1), 101–106. [Link]
-
DNA damage in CHO cell lines following treatment with benzidine. CHO... (n.d.). Retrieved from ResearchGate website: [Link]
-
N,N'-Diacetyl benzidine. (n.d.). Retrieved from NIST WebBook website: [Link]
-
N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. (1996). Carcinogenesis, 17(5), 1055–1062. [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2017). Research Journal of Pharmacognosy, 4(Supplement), 65-71. [Link]
-
Review on Genotoxicity, its Molecular Mechanisms and Prevention. (2013). International Journal of Pharmaceutical Sciences Review and Research, 22(1), 236-243. [Link]
-
BENZIDINE. (2010). In Chemical Agents and Related Occupations. International Agency for Research on Cancer. [Link]
-
cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Retrieved from science.gov website: [Link]
-
MTT assay results denote IC50 for each cell line. (a) A549 cell lines... (n.d.). Retrieved from ResearchGate website: [Link]
-
N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. (n.d.). Retrieved from Semantic Scholar website: [Link]
-
Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. (1990). Analytical Chemistry, 62(18), 1991–1996. [Link]
-
Chemical Properties of N,N'-Diacetyl benzidine (CAS 613-35-4). (n.d.). Retrieved from Cheméo website: [Link]
-
Identification of the N-acetylcysteine conjugate of benzidine formed in the peroxidase activation system. (1985). Carcinogenesis, 6(1), 155–158. [Link]
-
Cas 71609-22-8,N-hydroxy-N,N'-diacetylbenzidine. (n.d.). Retrieved from lookchem website: [Link]
Sources
- 1. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Induction of DNA damage signaling genes in benzidine-treated HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. korambiotech.com [korambiotech.com]
- 4. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. | Semantic Scholar [semanticscholar.org]
- 7. Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Identification of the N-acetylcysteine conjugate of benzidine formed in the peroxidase activation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. N,N'-Diacetyl benzidine [webbook.nist.gov]
- 14. N,N'-Diacetyl benzidine (CAS 613-35-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 16. Assessment of genotoxicity of benzidine and its structural analogues to human lymphocytes using comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
Analytical Standards for the Quantification of N,N'-Diacetylbenzidine: A Comprehensive Guide for Researchers
This document provides a detailed guide to the analytical standards and protocols for the accurate quantification of N,N'-Diacetylbenzidine (DABZ), a key metabolite of the known carcinogen benzidine. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals who require robust and reliable analytical techniques for this compound in various matrices. This guide emphasizes the causality behind experimental choices, ensuring that the protocols are not merely a set of instructions, but a self-validating system grounded in scientific principles.
Introduction: The Significance of this compound Analysis
This compound is a primary metabolite of benzidine, an aromatic amine that has been extensively used in the manufacturing of dyes.[1] Due to the carcinogenic nature of benzidine, monitoring its metabolites, such as DABZ, is crucial for assessing exposure and understanding its metabolic fate.[2][3][4] Accurate and sensitive analytical methods are therefore essential for toxicological studies, biomonitoring, and risk assessment.[2][3] This guide provides detailed protocols for two of the most powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties and Safety Considerations
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₆N₂O₂ | [5][6] |
| Molecular Weight | 268.31 g/mol | [5] |
| Appearance | White to pale yellow crystalline powder | [5] |
| CAS Number | 613-35-4 | [6] |
| UV max (in Ethanol) | 293 nm | [5] |
Safety Precautions: this compound is suspected of causing genetic defects and may cause cancer. It is harmful if swallowed, in contact with skin, or if inhaled. All handling of this compound and its solutions must be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5] Dispose of all waste containing this compound in accordance with local regulations for hazardous materials.
High-Performance Liquid Chromatography (HPLC) Protocol for this compound Analysis
Reversed-phase HPLC with UV detection is a robust and widely accessible method for the quantification of this compound. The following protocol is a comprehensive starting point for method development and validation.
Principle of the Method
This method utilizes a C18 reversed-phase column to separate this compound from other matrix components based on its hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for efficient separation. Detection is achieved by monitoring the UV absorbance at the wavelength of maximum absorption for this compound (293 nm).
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Acetic acid (glacial, analytical grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
Preparation of Solutions
-
Mobile Phase A (Aqueous): 10 mM Ammonium acetate in water, pH adjusted to 6.8 with acetic acid. Filter through a 0.22 µm membrane filter before use.
-
Mobile Phase B (Organic): Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This stock solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 90% Mobile Phase A: 10% Mobile Phase B) to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
Chromatographic Conditions
Table 2: HPLC Instrumental Parameters
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Poroshell 120 EC-C18, 4.6 x 150 mm, 2.7 µm |
| Mobile Phase A | 10 mM Ammonium acetate, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 12.1 | |
| 15 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 293 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection: A C18 column is chosen for its excellent retention and separation of moderately nonpolar compounds like this compound. The gradient elution is necessary to ensure good peak shape and resolution from potential interferences, while also allowing for a reasonable run time. A flow rate of 1.0 mL/min and a column temperature of 30°C provide a balance between separation efficiency and analysis speed. The detection wavelength of 293 nm corresponds to the maximum UV absorbance of this compound, ensuring optimal sensitivity.[5]
Sample Preparation (from Urine)
-
Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge.
-
Conditioning: Condition the cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load 1-5 mL of the urine sample onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar interferences.
-
Elution: Elute the this compound with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Data Analysis and Quality Control
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations. Perform a linear regression to determine the equation of the line and the correlation coefficient (r²), which should be ≥ 0.995.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Quality Control: Include a blank and a quality control (QC) sample at a known concentration with each batch of samples to ensure the accuracy and precision of the analysis. The measured concentration of the QC sample should be within ±15% of its nominal value.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis
For enhanced sensitivity and selectivity, particularly in complex biological matrices, GC-MS is the method of choice. The following protocol details a robust method for the quantification of this compound in urine.[2]
Principle of the Method
This method involves the extraction of this compound from the sample matrix, followed by a chemical reduction and derivatization to improve its volatility and chromatographic properties. The derivatized analyte is then separated on a capillary GC column and detected by a mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity and specificity.[2]
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Deuterium-labeled this compound (DABZ-d8) internal standard
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Pentafluoropropionic anhydride (PFPA)
-
Hexane (pesticide grade)
-
Benzene (pesticide grade)
-
Sodium sulfate (anhydrous)
-
Solid-phase extraction (SPE) cartridges (C18)
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Step-by-Step Protocol
-
Sample Preparation and Extraction:
-
Spike 1 mL of urine with the internal standard (DABZ-d8).
-
Perform solid-phase extraction as described in the HPLC protocol (Section 3.5).
-
-
Reduction:
-
To the dried eluate, add 1 mL of a 1 M solution of LiAlH₄ in THF.
-
Incubate at 60°C for 30 minutes.
-
Carefully quench the reaction by the dropwise addition of water.
-
-
Derivatization:
-
Extract the reduced product with hexane.
-
Evaporate the hexane extract to dryness.
-
Add 100 µL of ethyl acetate and 50 µL of PFPA.
-
Heat at 70°C for 20 minutes.
-
Evaporate to dryness and reconstitute in 50 µL of hexane.
-
Rationale for Derivatization: The reduction step converts the acetyl groups to ethylamines, and the subsequent derivatization with PFPA creates a volatile and thermally stable derivative suitable for GC analysis. The fluorine atoms in the PFPA derivative also enhance the sensitivity of detection by negative ion chemical ionization mass spectrometry.[2]
GC-MS Conditions
Table 3: GC-MS Instrumental Parameters
| Parameter | Recommended Condition |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 100°C, hold for 1 min |
| Ramp at 20°C/min to 280°C, hold for 5 min | |
| MS System | Agilent 7000D Triple Quadrupole MS or equivalent |
| Ionization Mode | Negative Ion Chemical Ionization (NICI) |
| Reagent Gas | Methane |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | To be determined based on the mass spectrum of the derivatized standard |
Rationale for Parameter Selection: A DB-5ms column is a good general-purpose column for the separation of a wide range of compounds. The temperature program is designed to provide good separation of the derivatized analyte from any remaining matrix components. NICI is chosen for its high sensitivity for electrophilic compounds, such as the pentafluoropropionyl derivative. SIM mode significantly enhances the signal-to-noise ratio by only monitoring for specific ions characteristic of the target analyte and internal standard.
Data Analysis and Quality Control
-
Quantification: Use the ratio of the peak area of the derivatized this compound to the peak area of the deuterated internal standard for quantification. This ratiometric approach corrects for any variability in the sample preparation and injection process.
-
Calibration and QC: Follow the same principles as outlined in the HPLC protocol (Section 3.6), using the peak area ratio for calibration.
Method Validation and System Suitability
To ensure the reliability and accuracy of the analytical data, both the HPLC and GC-MS methods must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).
Table 4: Key Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components. | No interfering peaks at the retention time of the analyte in blank samples. |
| Linearity | The ability to obtain results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase pH, column temperature, etc. |
System Suitability: Before each analytical run, a system suitability test should be performed to ensure that the chromatographic system is performing adequately. This typically involves injecting a standard solution and verifying parameters such as retention time, peak area, tailing factor, and theoretical plates.
Conclusion
The analytical protocols detailed in this guide provide a robust framework for the accurate and reliable quantification of this compound. The choice between HPLC and GC-MS will depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. By understanding the principles behind each step and adhering to rigorous quality control and validation procedures, researchers can generate high-quality data that is essential for advancing our understanding of the toxicology and health risks associated with benzidine exposure.
References
-
Hsu, F. F., et al. (1996). Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical Biochemistry, 234(2), 183-189. [Link]
-
Agilent Technologies. (2020). Gradient Design and Development. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11942, this compound. [Link]
-
LookChem. (2017). This compound Safety Data Sheets(SDS). [Link]
-
International Programme on Chemical Safety. (2007). ICSC 1678 - this compound. [Link]
-
Agency for Toxic Substances and Disease Registry. (2001). Toxicological Profile for Benzidine. [Link]
-
U.S. Environmental Protection Agency. (1984). Method 605: Benzidines. [Link]
-
National Institute for Occupational Safety and Health. (1994). BENZIDINE in urine: METHOD 8306. [Link]
-
National Institute of Standards and Technology. (n.d.). N,N'-Diacetyl benzidine. In NIST Chemistry WebBook. [Link]
-
Morton, K. C., et al. (1981). Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats. Carcinogenesis, 2(8), 747–752. [Link]
-
International Agency for Research on Cancer. (2010). Benzidine and Its Salts. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. [Link]
-
Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
-
National Institute of Standards and Technology. (n.d.). N,N'-Diacetyl benzidine. In NIST Chemistry WebBook. [Link]
-
Nacalai Tesque. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. [Link]
-
Eurachem. (2016). Guide to Quality in Analytical Chemistry. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
Centers for Disease Control and Prevention. (n.d.). BENZIDINE-BASED DYES. [Link]
-
International Agency for Research on Cancer. (2012). BENZIDINE. In Chemical Agents and Related Occupations. [Link]
-
Rothman, N., et al. (1996). A molecular epidemiology study of bladder cancer: N-acetylation and risk. IARC Scientific Publications, (136), 107-114. [Link]
Sources
- 1. Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. epa.gov [epa.gov]
- 6. nacalai.com [nacalai.com]
Application Notes & Protocols: The Role of N,N'-Diacetylbenzidine in Modern Toxicology Research
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: Unmasking the Metabolite of a Notorious Carcinogen
Benzidine, a synthetic aromatic amine, is unequivocally classified as a human carcinogen by numerous international health agencies, including the International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA).[1][2] Historically used in the production of dyes, its potent association with an increased risk of bladder cancer led to stringent regulations and a significant decline in its industrial use.[1][3][4] However, exposure remains a concern due to its presence as a contaminant or a metabolic byproduct of certain azo dyes still in use.[3][5]
Toxicological research has pivoted from studying the parent compound to unraveling the complex metabolic pathways that transform benzidine into its ultimate carcinogenic forms. Within this metabolic cascade, N,N'-Diacetylbenzidine (DABZ) emerges as a pivotal and abundant metabolite.[6][7] Understanding the formation, bioactivation, and detection of DABZ is crucial for assessing benzidine exposure, elucidating mechanisms of toxicity, and developing strategies for risk assessment. This guide provides a comprehensive overview of the application of DABZ in toxicology, complete with detailed protocols for its analysis.
Part 1: The Metabolic Journey from Benzidine to a DNA-Damaging Agent
The carcinogenicity of benzidine is not exerted by the molecule itself but by its metabolic derivatives. The biotransformation process is a multi-step enzymatic sequence primarily occurring in the liver, which paradoxically converts a stable compound into a highly reactive species capable of damaging genetic material.
Causality of the Pathway: The metabolic activation of benzidine is a classic example of how the body's detoxification machinery can inadvertently produce potent toxins. The process begins with N-acetylation, a reaction catalyzed by N-acetyltransferase (NAT) enzymes. This initial acetylation is often followed by a second, converting benzidine first to N-acetylbenzidine (ABZ) and subsequently to this compound (DABZ).[8][9]
While acetylation is sometimes a detoxification step, in the case of aromatic amines, it can prime the molecule for further activation. Subsequent N-hydroxylation of DABZ by cytochrome P450 enzymes forms N-hydroxy-N,N'-diacetylbenzidine (N-HO-DABZ).[8][9][10] This N-hydroxy metabolite is considered a proximate carcinogen.[11][12] The final, critical step is the esterification (e.g., O-sulfonation or O-acetylation) of the N-hydroxy group, which creates a highly unstable and electrophilic intermediate.[9][12] This reactive species can then form covalent bonds, or "adducts," with nucleophilic sites on cellular macromolecules, most critically with DNA.[2][8][11] The formation of these DNA adducts is a key initiating event in chemical carcinogenesis, leading to mutations and, potentially, tumor development.[2][13][14]
Caption: Metabolic activation pathway of benzidine to its ultimate carcinogenic form.
Part 2: DABZ as a Critical Biomarker for Exposure Monitoring
In occupational and environmental toxicology, accurately assessing exposure to harmful agents is paramount. Monitoring for benzidine and its metabolites in biological fluids, particularly urine, is a well-established method for quantifying exposure.[15][16] DABZ, along with ABZ, serves as a reliable and frequently monitored biomarker.[7][15][16]
Why Monitor Metabolites?
-
Longer Half-Life: Metabolites like DABZ often have a longer biological half-life than the parent compound, providing a wider window for detection after exposure has ceased.
-
Indication of Metabolic Load: The presence and quantity of specific metabolites can provide insights into an individual's metabolic handling of the xenobiotic, which can be influenced by genetic factors such as NAT2 genotype.[6]
-
Confirmation of Uptake and Metabolism: Detecting metabolites confirms not only exposure but also that the compound has been absorbed and is being processed by the body's metabolic systems, which is a prerequisite for toxicity.
Studies in workers exposed to benzidine or benzidine-based dyes have consistently shown detectable levels of ABZ and DABZ in urine.[7][17] The relative amounts of benzidine, ABZ, and DABZ can vary between species and individuals, highlighting the complex interplay of acetylation and deacetylation enzymes.[6][18] For instance, rat liver tends to favor the formation of DABZ, whereas human liver slices produce more ABZ.[6]
Part 3: Analytical Protocols for the Quantification of DABZ
The sensitive and specific quantification of DABZ in biological matrices is essential for both research and surveillance. The method of choice must be able to detect trace amounts (in the parts-per-trillion range) and distinguish DABZ from other related metabolites.[17][19] Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques employed.[15][16]
Table 1: Comparison of Analytical Methods for Benzidine Metabolites
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in a liquid phase followed by UV or electrochemical detection. |
| Sample Matrix | Urine, Blood Plasma | Urine, Water, Wastewater[15][20] |
| Sample Prep | Solid-Phase Extraction (SPE), Reduction, Derivatization (e.g., with PFP)[17][19] | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)[15][20] |
| Detector | Mass Spectrometer (Negative Ion Chemical Ionization is highly sensitive)[17] | UV, Electrochemical, Photodiode Array[15][20] |
| Detection Limit | Very low (ppt range); e.g., 1.5 ppt for DABZ in urine.[17][19] | Low (ppb to ppt range); e.g., 0.08 µg/L (80 ppt) for benzidine in water.[15] |
| Key Advantage | High specificity and sensitivity due to mass analysis. | Less complex sample preparation (no derivatization needed). |
| Key Consideration | Requires derivatization to make analytes volatile. | Electrochemical detection requires specialized skills.[15] |
Protocol: Quantification of DABZ in Human Urine via GC-MS
This protocol is based on established isotope dilution mass spectrometry methods, which provide the highest level of accuracy and precision.[17][19] The core principle is to extract the analytes, convert them to a volatile derivative, and quantify them against a stable isotope-labeled internal standard.
1. Materials and Reagents
-
Standards: this compound (DABZ), Deuterium-labeled DABZ (DABZ-d8) for internal standard.
-
Reagents: HPLC-grade water, Methanol, THF, Lithium aluminum hydride (LiAlH₄), Pentafluoropropionic anhydride (PFPA), and solid-phase extraction (SPE) cartridges (e.g., C18).
-
Equipment: GC-MS system with a capillary column and negative ion chemical ionization (NICI) capability, SPE manifold, nitrogen evaporator, centrifuge.
2. Experimental Workflow
Caption: General workflow for the analysis of DABZ in urine by GC-MS.
3. Step-by-Step Methodology
-
Step 1: Sample Preparation & Internal Standard Spiking
-
To a 1.0 mL aliquot of urine in a glass tube, add a known amount of the DABZ-d8 internal standard solution.
-
Causality: The internal standard is chemically identical to the analyte but has a different mass. It is added at the beginning to account for any loss of analyte during the complex extraction and derivatization process, ensuring accurate quantification.
-
-
Step 2: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol followed by HPLC-grade water.
-
Load the urine sample onto the cartridge. The analytes will adsorb to the C18 stationary phase.
-
Wash the cartridge with water to remove interfering salts and polar impurities.
-
Elute the analytes from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Causality: SPE is a crucial cleanup step that concentrates the analytes of interest and removes the complex biological matrix, which would otherwise interfere with the GC-MS analysis.
-
-
Step 3: Reduction
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in THF and treat with LiAlH₄. This step reduces the acetylated metabolites back to benzidine.
-
Causality: This reduction step can be used to measure "total benzidine" by converting all acetylated metabolites to the parent amine before derivatization. For specific quantification of DABZ, this step may be omitted, and the method adjusted accordingly.[15]
-
-
Step 4: Derivatization
-
After the reaction is quenched, extract the analytes into an organic solvent.
-
Evaporate to dryness and add PFPA and a suitable solvent (e.g., ethyl acetate). Heat gently to complete the reaction.
-
Causality: Derivatization with PFPA converts the non-volatile amine groups into volatile pentafluoropropionyl derivatives. This is essential for the compounds to be analyzed by gas chromatography. The highly electronegative fluorine atoms also significantly enhance the sensitivity of detection in NICI mode.[17]
-
-
Step 5: GC-MS Analysis
-
Inject a small volume (e.g., 1-2 µL) of the final extract into the GC-MS.
-
Use a temperature program that effectively separates the derivatized analytes.
-
Operate the mass spectrometer in NICI and Selected Ion Monitoring (SIM) mode, monitoring for the specific molecular ions of the derivatized analyte and the internal standard.
-
Causality: SIM mode provides exceptional sensitivity and specificity by instructing the mass spectrometer to detect only ions of a specific mass-to-charge ratio, effectively filtering out background noise.
-
-
Step 6: Data Analysis and Quality Control
-
Quantify the amount of DABZ by comparing the peak area of its derivative to the peak area of the internal standard derivative.
-
Self-Validation: Run procedural blanks (reagents only), matrix blanks (control urine), and spiked quality control samples with each batch to ensure there is no contamination and that the method recovery is acceptable. The results should fall within a pre-defined range of accuracy and precision.
-
Part 4: Application in Mechanistic and Carcinogenicity Studies
Beyond its use as a biomarker, pure DABZ is a critical tool in experimental toxicology to probe the mechanisms of benzidine-induced cancer.
-
In Vivo Studies: Administration of DABZ to laboratory animals, such as rats, has been used to assess its carcinogenic potential directly. These studies have shown that DABZ can induce tumors, although its potency relative to the parent compound can vary.[21][22] Such experiments help confirm that the metabolic pathway leading through DABZ is indeed relevant to carcinogenesis. For example, studies have demonstrated that N-HO-DABZ, the metabolite of DABZ, is highly toxic and may represent an activated carcinogenic form of benzidine.[21][22]
-
In Vitro Studies: Using liver slices, microsomes, or cultured cells, researchers can study the metabolism of benzidine to DABZ in a controlled environment.[6][11] These systems allow for the investigation of species-specific differences in metabolism and the identification of the enzymes involved.[6][12] Furthermore, in vitro models are used to study the formation of DNA adducts resulting from DABZ metabolites and their subsequent biological consequences, such as mutagenicity in bacterial assays (e.g., the Ames test).[8][9]
Conclusion
This compound is far more than a simple metabolite; it is a central player in the toxicology of benzidine. Its study provides a window into the complex processes of metabolic activation and chemical carcinogenesis. As a stable and abundant biomarker, it is an indispensable tool for monitoring human exposure and assessing risk in occupational and environmental settings. The robust analytical protocols developed for its detection allow for highly sensitive and reliable quantification, underpinning public health protection efforts. Furthermore, its use in controlled in vivo and in vitro experiments continues to illuminate the fundamental mechanisms by which aromatic amines initiate cancer, guiding future research in toxicology and drug development.
References
-
Morton, K. C., King, C. M., & Baetcke, K. P. (1979). Metabolism of Benzidine to N-Hydroxy-N,N′-diacetylbenzidine and Subsequent Nucleic Acid Binding and Mutagenicity. Cancer Research, 39(8), 3107–3113. ([Link])
-
Lakshmi, V. M., Zenser, T. V., & Davis, B. B. (1995). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. Carcinogenesis, 16(7), 1565–1571. ([Link])
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Toxicological Profile for Benzidine. Chapter 7: Analytical Methods. ([Link])
-
Centers for Disease Control and Prevention (CDC). (2001). Benzidine | Public Health Statement. ([Link])
-
Morton, K. C., Beland, F. A., Evans, F. E., Fullerton, N. F., & Kadlubar, F. F. (1980). Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase. Cancer Research, 40(3), 751–757. ([Link])
-
National Center for Biotechnology Information (NCBI). (n.d.). Table 8-1, Regulations and Guidelines Applicable to Benzidine. In Toxicological Profile for Benzidine. ([Link])
-
Kennelly, J. C., Beland, F. A., Kadlubar, F. F., & Martin, C. N. (1984). Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro. Carcinogenesis, 5(3), 407–412. ([Link])
-
Frederick, C. B., Weis, C. C., Flammang, T. J., Martin, C. N., & Kadlubar, F. F. (1985). Hepatic N-O-acyltransferase and sulfotransferase-mediated activation of N-hydroxy-N,N'-diacetylbenzidine. Carcinogenesis, 6(7), 959–965. ([Link])
-
Hsu, F. F., Lakshmi, V. M., Rothman, N., Bhatnager, V. K., Hayes, R. B., Kashyap, R., Parikh, D. J., Zenser, T. V., & Davis, B. B. (1996). Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical Biochemistry, 234(2), 183–189. ([Link])
-
National Toxicology Program (NTP). (2021). Benzidine and Dyes Metabolized to Benzidine. In 15th Report on Carcinogens. ([Link])
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Toxicological Profile for Benzidine. ([Link])
-
Morton, K. C., Wang, C. Y., & Garner, C. D. (1981). Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats. Carcinogenesis, 2(8), 747–752. ([Link])
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Toxicological Profile for Benzidine. Chapter 8: Regulations and Advisories. ([Link])
-
Semantic Scholar. (n.d.). Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. ([Link])
-
Semantic Scholar. (n.d.). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. ([Link])
-
National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem Compound Summary for CID 11942. ([Link])
-
Morton, K. C., Wang, C. Y., & Garner, C. D. (1981). Carcinogenicity of benzidine, N, N″-diacetylbenzidine, and N-hydroxy-N, N'-diacetylbenzidine for female CD rats. Carcinogenesis, 2(8), 747–752. ([Link])
-
National Institute for Occupational Safety and Health (NIOSH). (1980). Special Hazard Review: Benzidine-Based Dyes. ([Link])
-
International Agency for Research on Cancer (IARC). (2012). Benzidine. In Chemical Agents and Related Occupations: A Review of Human Carcinogens (Vol. 100F). ([Link])
-
National Center for Biotechnology Information (NCBI). (2001). Toxicological Profile for Benzidine. Chapter 3: Health Effects. ([Link])
-
National Center for Biotechnology Information (NCBI). (2001). Toxicological Profile for Benzidine. Chapter 7: Analytical Methods. ([Link])
-
Martin, C. N., Beland, F. A., Kennelly, J. C., & Kadlubar, F. F. (1982). Binding of benzidine, N-acetylbenzidine, N, N'-diacetylbenzidine and Direct Blue 6 to rat liver DNA. Environmental Health Perspectives, 49, 101–106. ([Link])
-
National Institute of Standards and Technology (NIST). (n.d.). N,N'-Diacetyl benzidine. In NIST Chemistry WebBook, SRD 69. ([Link])
-
Ministry of the Environment, Government of Japan. (n.d.). Chapter III Analytical Methods. ([Link])
-
Singh, R., & Farmer, P. B. (2006). Methods for the Detection of DNA Adducts. Methods in Molecular Biology, 340, 327-345. ([Link])
-
Taylor & Francis. (n.d.). DNA adducts – Knowledge and References. ([Link])
-
Chen, J., & Tang, Y. (2018). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Mass Spectrometry Reviews, 37(4), 447–466. ([Link])
-
U.S. Environmental Protection Agency (EPA). (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). ([Link])
Sources
- 1. Benzidine | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 2. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. ANALYTICAL METHODS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. | Semantic Scholar [semanticscholar.org]
- 19. Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
Application Note: Synthesis and Utility of Radiolabeled N,N'-Diacetylbenzidine for Advanced Metabolic Studies
Abstract
This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of radiolabeled N,N'-diacetylbenzidine ([¹⁴C]DAB or [³H]DAB), a critical tool for in-depth metabolic research. This compound (DAB) is a primary metabolite of the procarcinogen benzidine. Understanding its metabolic fate is crucial for toxicological assessments and drug development programs involving aromatic amine structures. This document outlines a robust synthetic procedure, state-of-the-art analytical quality control methods, and detailed protocols for conducting both in vitro and in vivo metabolic studies using the radiolabeled tracer. This application note is intended for researchers, scientists, and drug development professionals engaged in metabolism, pharmacokinetics, and toxicology.
Introduction: The Rationale for Radiolabeling this compound
Benzidine is a known human carcinogen, exerting its toxic effects after metabolic activation.[1] The metabolic pathway of benzidine is complex, involving a series of acetylation and oxidation steps. In many species, including humans, benzidine is first acetylated to N-acetylbenzidine (ABZ) and subsequently to this compound (DAB).[2][3] Further metabolism, particularly N-hydroxylation to N-hydroxy-N,N'-diacetylbenzidine (N-OH-DAB), is believed to produce the ultimate carcinogenic species that can form DNA adducts.[1][2]
Studying the metabolism of DAB directly is essential for several reasons:
-
Elucidating Downstream Pathways: It allows for the unambiguous identification and quantification of metabolites formed specifically from DAB, providing a clearer picture of its contribution to the overall metabolic profile of benzidine.
-
Species-Specific Metabolism: Metabolic pathways can vary significantly between species.[3] Using radiolabeled DAB in preclinical models (e.g., rodents) and comparing the results to human-derived in vitro systems is critical for assessing the relevance of animal models to human health risk assessment.
-
Quantitative Mass Balance Studies: Radiolabeled compounds are the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies.[4] They enable a complete accounting of all drug-related material in a biological system, ensuring no significant metabolites are overlooked.
This guide will focus on the synthesis of either carbon-14 or tritium-labeled DAB, as these are the most common isotopes used for such studies due to their long half-lives and stable incorporation into the molecule.
Synthesis of Radiolabeled this compound
The most direct and efficient method for preparing radiolabeled DAB is through the acetylation of a commercially available radiolabeled benzidine precursor. This late-stage labeling approach maximizes the incorporation of the expensive radiolabel into the final product.
Choice of Radiochemical Precursor
-
[¹⁴C]-Benzidine: Typically available as uniformly ring-labeled [U-¹⁴C]-benzidine. This is often the preferred choice as the label is integrated into the stable aromatic core of the molecule and is unlikely to be lost through metabolic cleavage.
-
[³H]-Benzidine: Can be used as an alternative. However, the position of the tritium label must be carefully considered to ensure it is not on a site susceptible to metabolic exchange.
Reaction: Acetylation of Radiolabeled Benzidine
The acetylation of the primary amino groups of benzidine is a straightforward and high-yielding reaction, typically achieved using acetic anhydride.
Reaction Scheme:
Caption: Synthetic route for radiolabeled this compound.
Detailed Synthesis Protocol
Safety Precaution: All operations involving radiolabeled materials must be conducted in a certified radiochemical laboratory by trained personnel, adhering to all institutional and national radiation safety guidelines. Appropriate personal protective equipment (PPE) must be worn at all times. Benzidine and its derivatives are carcinogens and must be handled with extreme care in a properly ventilated fume hood.
Materials:
-
[U-¹⁴C]-Benzidine (or [³H]-Benzidine)
-
Acetic Anhydride (reagent grade)
-
Pyridine (anhydrous)
-
Ethyl Acetate (HPLC grade)
-
Hexanes (HPLC grade)
-
Deionized Water
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a clean, dry vial equipped with a magnetic stir bar, dissolve the radiolabeled benzidine (e.g., 1-10 mg, depending on desired specific activity and scale) in a minimal amount of anhydrous pyridine (e.g., 0.5-1.0 mL).
-
Acetylation: While stirring, add a molar excess of acetic anhydride (typically 3-5 equivalents relative to the amino groups of benzidine). For example, for every 1 mole of benzidine, use at least 2 moles of acetic anhydride.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) if a non-radiolabeled standard is run in parallel. A typical mobile phase would be ethyl acetate/hexanes (e.g., 70:30 v/v).
-
Quenching and Extraction:
-
Carefully add deionized water to the reaction mixture to quench the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel containing ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove acetic acid) and then with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Filter off the magnesium sulfate and evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain the crude radiolabeled this compound.
Purification and Characterization
The purity of the radiolabeled compound is paramount for its use in metabolic studies.[5] High-Performance Liquid Chromatography (HPLC) is the preferred method for both purification and quality control.
Purification by HPLC
Instrumentation:
-
Preparative or semi-preparative HPLC system
-
C18 reverse-phase column
-
UV detector
-
In-line radioactivity detector
Protocol:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the HPLC mobile phase (e.g., acetonitrile/water).
-
Chromatography:
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a linear gradient from 30% to 90% acetonitrile over 20-30 minutes.
-
Flow Rate: Dependent on the column size, typically 1-5 mL/min for a semi-preparative column.
-
Detection: Monitor the elution profile using both the UV detector (at a wavelength where DAB has a strong absorbance, e.g., ~280-290 nm) and the radioactivity detector.
-
-
Fraction Collection: Collect the peak corresponding to this compound, as identified by the co-elution of the UV and radioactivity signals (and comparison to a non-radiolabeled standard if available).
-
Solvent Removal: Evaporate the solvent from the collected fraction to yield the purified radiolabeled product.
Quality Control and Characterization
The final product must be rigorously characterized to confirm its identity, purity, and specific activity.
| Parameter | Method | Acceptance Criteria |
| Identity Confirmation | Co-chromatography with an authenticated non-radiolabeled standard by HPLC. Mass spectrometry (MS) of the non-radiolabeled analog. | The retention time of the radioactive peak must match that of the standard. The mass spectrum of the non-radiolabeled analog must match the expected molecular weight (268.31 g/mol ).[6] |
| Radiochemical Purity | Analytical HPLC with radiometric detection. | ≥98% |
| Chemical Purity | Analytical HPLC with UV detection. | ≥98% |
| Specific Activity | Liquid Scintillation Counting (LSC) of a known mass of the purified compound. | To be determined based on the synthesis, but must be sufficiently high for the planned metabolic studies. |
Application in Metabolic Studies
The purified radiolabeled this compound can be used in a variety of in vitro and in vivo systems to study its metabolic fate.
In Vitro Metabolism using Liver Microsomes
This protocol allows for the study of Phase I metabolic pathways, such as oxidation.
Caption: Workflow for in vitro metabolism of radiolabeled DAB.
Protocol:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine a buffer solution (e.g., potassium phosphate buffer, pH 7.4), the radiolabeled DAB (dissolved in a minimal amount of a suitable solvent like DMSO), and liver microsomes (from the species of interest, e.g., rat, mouse, human).[1][7]
-
Initiate Reaction: Pre-incubate the mixture at 37°C for a few minutes, then initiate the metabolic reaction by adding an NADPH-generating system (or NADPH itself).
-
Incubate: Incubate the reaction at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which will precipitate the proteins.
-
Sample Processing: Centrifuge the tube to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by radio-HPLC to separate and quantify the parent compound and its metabolites.
In Vivo Metabolism in Rodents
This protocol provides a general framework for a mass balance and metabolite profiling study in rats.[4]
Protocol:
-
Dosing: Administer a single dose of the radiolabeled DAB to the rats via the intended route of exposure (e.g., oral gavage or intravenous injection). The dose should be based on previous toxicology studies.[8]
-
Housing and Sample Collection: House the animals individually in metabolic cages that allow for the separate collection of urine and feces. Collect samples at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, etc.) for a period sufficient to account for the majority of the radioactivity (typically 3-7 days).
-
Radioactivity Quantification: Determine the total radioactivity in each urine and feces sample using LSC to establish the excretion profile and perform a mass balance calculation.
-
Metabolite Profiling:
-
Pool urine samples from relevant time points.
-
Process fecal samples by homogenization and extraction to isolate the radioactive components.
-
Analyze the processed urine and fecal extracts by radio-HPLC to generate metabolite profiles.
-
For identification of major metabolites, techniques such as LC-MS/MS can be employed, often by comparing the retention times of radioactive peaks with those of non-radiolabeled standards.[9]
-
Conclusion
The use of radiolabeled this compound is an indispensable technique for accurately assessing its metabolic fate. The synthetic and analytical protocols detailed in this application note provide a robust framework for producing a high-quality radiotracer suitable for both in vitro and in vivo studies. By applying these methods, researchers can gain critical insights into the biotransformation of this key benzidine metabolite, contributing to a more comprehensive understanding of its toxicological profile and aiding in the risk assessment of aromatic amines.
References
-
Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. PubMed, National Library of Medicine. [Link]
-
Hepatic N-oxidation, Acetyl-Transfer and DNA-binding of the Acetylated Metabolites of the Carcinogen, Benzidine. PubMed, National Library of Medicine. [Link]
-
Hepatic N-oxidation, acetyl-transfer and DNA-binding of the acetylated metabolites of the carcinogen, benzidine. Carcinogenesis, Oxford Academic. [Link]
-
N,N'-Diacetyl benzidine. NIST WebBook. [Link]
-
This compound | C16H16N2O2 | CID 11942. PubChem, National Institutes of Health. [Link]
-
Stable isotope tracing to assess tumor metabolism in vivo. Nature Protocols, PMC, National Institutes of Health. [Link]
-
Metabolic activation of N-acetylbenzidine and this compound to mutagens, using isolated hepatocytes and the 9000 X g liver supernatant from rat, hamster and guinea pig. PubMed, National Library of Medicine. [Link]
-
Metabolism of Benzidine to N-Hydroxy-N,N′-diacetylbenzidine and Subsequent Nucleic Acid Binding and Mutagenicity. AACR Journals. [Link]
-
N,N'-Diacetyl benzidine. NIST WebBook. [Link]
-
N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. PubMed, National Library of Medicine. [Link]
-
Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. eScholarship, University of California. [Link]
-
Metabolism of benzidine to N-hydroxy-N,N'-diacetylbenzidine and subsequent nucleic acid binding and mutagenicity. PubMed, National Library of Medicine. [Link]
-
Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro. PubMed, National Library of Medicine. [Link]
-
Purification by Recrystallization. CUNY Academic Works. [Link]
-
Stable isotope tracing to assess tumor metabolism in vivo. Nature. [Link]
-
Rodent mass balance study – an integral part of drug development process part 2. Nuvisan. [Link]
-
Development of an In Vivo Retrodialysis Calibration Method Using Stable Isotope Labeling to Monitor Metabolic Pathways in the Tumor Microenvironment via Microdialysis. PubMed, National Library of Medicine. [Link]
-
BENZIDINE 1. Exposure Data. IARC Publications. [Link]
-
Syntheses of Medicinal Compounds. ResearchGate. [Link]
-
Synthesis of the studied compounds 1–13. Method A: acetic anhydride... ResearchGate. [Link]
Sources
- 1. Hepatic N-oxidation, acetyl-transfer and DNA-binding of the acetylated metabolites of the carcinogen, benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. admescope.com [admescope.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. N,N'-Diacetyl benzidine [webbook.nist.gov]
- 7. Metabolic activation of N-acetylbenzidine and this compound to mutagens, using isolated hepatocytes and the 9000 X g liver supernatant from rat, hamster and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for inducing nephrotic syndrome with N,N'-Diacetylbenzidine
Application Note & Protocol
Topic: Chemically-Induced Models of Nephrotic Syndrome for Preclinical Research Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Animal Models in Nephrotic Syndrome Research
Nephrotic syndrome (NS) is a severe kidney disorder characterized by a clinical tetrad of heavy proteinuria (protein in the urine), hypoalbuminemia (low blood albumin), edema (swelling), and hyperlipidemia (high cholesterol). The underlying pathology is damage to the glomeruli, the kidney's filtration units, specifically to cells called podocytes. This damage compromises the glomerular filtration barrier, leading to massive protein loss.
To investigate the complex pathophysiology of NS and to evaluate the efficacy of novel therapeutic agents, robust and reproducible animal models are indispensable. These models allow researchers to study disease mechanisms, identify biomarkers, and screen drug candidates in a controlled preclinical setting. While various methods exist, including genetic and immune-mediated models, chemical induction remains a cornerstone for its high reproducibility and ability to mimic key aspects of human disease.
This document provides a comprehensive guide to chemically-induced nephrotic syndrome models. It begins by addressing the historical use of N,N'-Diacetylbenzidine and transitions to a detailed, field-proven protocol for the current gold-standard model using Puromycin Aminonucleoside (PAN).
Part 1: A Historical Perspective on this compound (DAB)
Initial research in the 1960s and 1970s explored various compounds for inducing kidney disease. This compound (DAB), a metabolite of benzidine, was shown to induce chronic glomerulonephritis and nephrotic syndrome in rats. Studies from that era reported that intraperitoneal administration of DAB led to significant proteinuria and glomerular epithelial cell changes over a prolonged period, often taking 10 weeks or more to manifest.
However, the use of DAB as a model for nephrotic syndrome has been largely discontinued in modern research for several critical reasons:
-
Lack of Specificity: The nephropathy induced by DAB is less specific to the podocyte injury characteristic of many human nephrotic syndromes compared to modern agents.
-
Extended Time Course: The long latency period of 10+ weeks to induce disease is inefficient for contemporary drug discovery and mechanistic study timelines.
-
Carcinogenicity: Benzidine and its derivatives, including DAB, are recognized as carcinogens, posing significant handling and safety risks.
-
Limited Mechanistic Understanding: The precise molecular mechanism of DAB-induced nephrotoxicity is not as well-elucidated as that of modern inducers.
Due to these limitations, contemporary research has shifted to more specific, rapid, and well-characterized models. Therefore, this guide will focus on the protocols for the most widely accepted and validated chemical inducers used today: Puromycin Aminonucleoside (PAN) and Adriamycin (ADR).
Part 2: Overview of Modern Chemical Induction Models
Puromycin Aminonucleoside (PAN) and Adriamycin (ADR, Doxorubicin) are the two most prevalent agents used to induce nephrotic syndrome in rodents. Both primarily target the podocyte, but they differ in their typical application, time course, and the specific pathologies they model.
| Feature | Puromycin Aminonucleoside (PAN) Model | Adriamycin (ADR) Model |
| Primary Animal | Rat (Sprague-Dawley, Wistar) | Mouse (BALB/c), Rat (Sprague-Dawley) |
| Disease Model | Minimal Change Disease (MCD), Focal Segmental Glomerulosclerosis (FSGS) | Chronic Kidney Disease (CKD), FSGS |
| Mechanism of Injury | Podocyte apoptosis, foot process effacement via ER stress & oxidative damage | Podocyte depletion, glomerulosclerosis, tubulointerstitial fibrosis |
| Onset of Proteinuria | Rapid (within 10 days of a single injection) | Subacute to Chronic (2-6 weeks post-injection) |
| Disease Progression | Often self-limiting after a single dose but can be made chronic with repeated injections | Chronic and progressive, leading to end-stage renal disease |
| Key Advantage | Rapid induction, highly reproducible, excellent model for acute podocyte injury | Models chronic, progressive glomerulosclerosis and fibrosis effectively |
Part 3: Featured Protocol — PAN-Induced Nephrotic Syndrome in Rats
This section provides a detailed protocol for inducing a model of nephrotic syndrome that mimics human Minimal Change Disease and FSGS using Puromycin Aminonucleoside (PAN) in Sprague-Dawley rats.
Principle and Mechanism of Action
PAN is an aminonucleoside antibiotic that is selectively toxic to podocytes. Following administration, it is believed to be metabolized into a toxic derivative that induces significant oxidative and endoplasmic reticulum (ER) stress within the podocyte. This cellular stress cascade disrupts the actin cytoskeleton, leading to the effacement (flattening) of podocyte foot processes, apoptosis, and detachment from the glomerular basement membrane. The resulting breakdown of the slit diaphragm and overall filtration barrier integrity causes the characteristic massive proteinuria.
Materials and Reagents
-
Animals: Male Sprague-Dawley rats, weighing 150-200 g.
-
Inducing Agent: Puromycin Aminonucleoside (Sigma-Aldrich, Cat. No. P7130 or equivalent).
-
Vehicle: Sterile 0.9% Saline.
-
Equipment:
-
Metabolic cages for 24-hour urine collection.
-
Animal scale.
-
Syringes (1 mL) and needles (25-27G).
-
Standard laboratory glassware and magnetic stirrer.
-
pH meter.
-
Sterile filter (0.22 µm).
-
Blood collection tubes (serum separator tubes).
-
Centrifuge.
-
Spectrophotometer or plate reader for biochemical assays.
-
Histology supplies (form
-
Troubleshooting & Optimization
improving N,N'-Diacetylbenzidine solubility for in vitro assays
Introduction
Welcome to the technical support guide for N,N'-Diacetylbenzidine (DAB). This resource is designed for researchers, scientists, and drug development professionals utilizing DAB in various in vitro assays, particularly those involving peroxidase activity. This compound is a key metabolite of benzidine and serves as a chromogenic substrate in many enzymatic assays.[1][2][3] However, its utility is often hampered by a significant challenge: poor aqueous solubility.[1] This guide provides in-depth troubleshooting strategies, detailed protocols, and expert insights to help you overcome solubility hurdles and ensure the reliability and reproducibility of your experimental data.
⚠️ CRITICAL SAFETY INFORMATION
Before handling this compound, it is imperative to read and understand its Safety Data Sheet (SDS).
-
Hazard Classification: this compound is a derivative of benzidine, a known human carcinogen.[2][4] DAB itself is suspected of causing genetic defects and may cause cancer.[1][5]
-
Handling Precautions: Always handle this compound in a well-ventilated area or a chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.[5][6] Avoid creating dust and inhaling the powder.[5][6]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable local, state, and federal regulations for hazardous waste.[5]
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAB) and what are its primary applications?
A1: this compound (CAS 613-35-4) is an acetylated derivative of benzidine.[1][7] In laboratory settings, it is primarily used as a chromogenic substrate for peroxidases, such as horseradish peroxidase (HRP).[2][3][8] The peroxidase-catalyzed oxidation of DAB yields a colored product, which can be measured spectrophotometrically to quantify enzyme activity or the concentration of hydrogen peroxide.[9]
Q2: Why is this compound so difficult to dissolve in aqueous buffers?
A2: The difficulty stems from its chemical structure. DAB is a largely nonpolar, aromatic compound, making it hydrophobic ("water-fearing").[1] It lacks easily ionizable groups that would promote interaction with polar water molecules. PubChem lists its water solubility as "none".[1] This inherent low aqueous solubility is a major challenge in designing robust in vitro assays.[10]
Q3: What are the initial recommended solvents for preparing a stock solution?
A3: Based on its chemical properties, the recommended starting solvents are polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or polar protic solvents like ethanol.[1] DMSO is often preferred as it is a powerful solvent for many poorly soluble compounds and is generally tolerated by many cell cultures and enzyme assays at low final concentrations (typically <0.5%).[10][11]
Q4: How can I be sure that solubility issues are affecting my assay results?
A4: Inconsistent or non-reproducible data is a primary indicator.[10] Other signs include:
-
Visual Precipitation: You may see a cloudy suspension or visible particles when you add your DAB stock solution to the aqueous assay buffer.
-
Underestimated Activity: If the compound precipitates, its effective concentration in solution is lower than intended, which can lead to an underestimation of enzyme activity or potency of a test compound.[10]
-
Non-linear Reaction Kinetics: Precipitation during the assay can alter the reaction rate over time, leading to non-linear progress curves.
Troubleshooting Guide: Overcoming Solubility Challenges
This section provides a systematic approach to resolving common issues encountered with this compound solubility.
Issue 1: The solid this compound powder will not dissolve in my chosen organic solvent to make a stock solution.
-
Probable Cause: The concentration may be too high for the selected solvent, or the dissolution kinetics are slow at room temperature.
-
Solution Pathway:
-
Confirm Solvent Choice: Ensure you are using a recommended solvent like high-purity DMSO or ethanol.[1]
-
Reduce Concentration: Attempt to prepare a more dilute stock solution. It is often better to have a fully dissolved, lower-concentration stock than a saturated, problematic one.
-
Apply Gentle Heat: Warm the solution in a water bath to 37-50°C.[12][13] This increases the kinetic energy of the molecules, often accelerating dissolution. Do not overheat, as this could risk degradation.
-
Increase Mechanical Agitation: Use a vortex mixer for several minutes or sonicate the solution in a bath sonicator.[10] Sonication can be very effective at breaking up small agglomerates of the solid powder.
-
Issue 2: A precipitate forms immediately after I dilute my DMSO stock solution into my aqueous assay buffer.
-
Probable Cause: This is a classic sign of a compound "crashing out" of solution. While DAB is soluble in your concentrated DMSO stock, its concentration in the final aqueous buffer exceeds its thermodynamic solubility limit.
-
Solution Pathway:
-
Decrease Final Concentration: The simplest solution is to lower the final working concentration of DAB in the assay. Determine if a lower concentration is sufficient for your assay's sensitivity.
-
Modify the Dilution Protocol: Instead of a single large dilution step, try a serial dilution. Also, ensure rapid and vigorous mixing (e.g., by vortexing or pipetting vigorously) immediately upon adding the DMSO stock to the buffer to avoid localized high concentrations that initiate precipitation.
-
Incorporate a Surfactant: Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC).[14][15] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds like DAB, effectively increasing their apparent solubility.[16][17]
-
Recommended Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 are commonly used in biological assays as they are generally less denaturing to proteins than ionic surfactants.[18]
-
Procedure: Prepare your aqueous assay buffer containing the surfactant at a concentration above its CMC before adding the DAB stock solution.
-
-
Diagram: Troubleshooting Precipitation in Aqueous Assay Media
Caption: Decision tree for resolving DAB precipitation issues.
Data & Protocols
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Source |
| CAS Number | 613-35-4 | [1] |
| Molecular Formula | C₁₆H₁₆N₂O₂ | [1][19] |
| Molecular Weight | 268.31 g/mol | [1][19] |
| Appearance | White to pale yellow solid/powder | [1] |
| Melting Point | 327-330 °C | [1] |
| Water Solubility | None | [1] |
| Organic Solvents | Soluble in Ethanol, Ethyl Acetate | [1] |
| LogP | 1.97 | [1] |
Table 2: Comparison of Solubilization Strategies for In Vitro Assays
| Strategy | Mechanism | Pros | Cons | Best For |
| Co-Solvency (e.g., DMSO) | The organic solvent acts as a bridge between the hydrophobic compound and the aqueous medium. | Simple to implement; well-established. | Can affect protein structure/function at high concentrations; risk of precipitation upon dilution. | Initial attempts; when final assay concentration is low. |
| Surfactants (e.g., Tween® 80) | Micellar encapsulation of the hydrophobic compound.[14][20] | Significantly increases apparent solubility; can stabilize the compound in solution. | May interfere with some assays or protein activity; requires optimization of surfactant type and concentration. | When co-solvents fail; for higher final concentrations of DAB. |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing the dissolution rate.[18][21] | Improves dissolution kinetics. | Requires specialized equipment (e.g., sonicator, homogenizer); does not change thermodynamic solubility. | More applicable to formulation development than routine assay preparation. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound.
-
Safety: Perform all steps in a chemical fume hood while wearing appropriate PPE.
-
Weighing: Accurately weigh 2.68 mg of this compound powder.
-
Dissolution: Add the powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of high-purity, anhydrous DMSO.
-
Mixing: Cap the tube tightly and vortex for 2-3 minutes.
-
Troubleshooting Dissolution: If the solid is not fully dissolved, place the tube in a sonicating water bath for 5-10 minutes. If necessary, warm the solution to 37°C for 10 minutes and vortex again.[12]
-
Storage: Once fully dissolved, store the stock solution in small aliquots at -20°C, protected from light. The compound may change on exposure to light due to photooxidation.[1]
Diagram: Workflow for Preparing a Stable Stock Solution
Caption: Step-by-step workflow for dissolving this compound.
Protocol 2: Preparation of a Working Solution in Assay Buffer with Surfactant
This protocol describes the preparation of a 100 µM working solution in a buffer containing Tween® 80.
-
Prepare Buffer: Prepare your desired aqueous assay buffer (e.g., PBS, Tris-HCl).
-
Add Surfactant: Add Tween® 80 to the buffer to a final concentration of 0.05% (v/v). This concentration is typically above the CMC and is well-tolerated in many assays. Mix thoroughly until the surfactant is fully dispersed.
-
Dilution: While vortexing the buffer-surfactant solution, add 10 µL of the 10 mM DAB stock solution (from Protocol 1) to 990 µL of the buffer. This creates the 100 µM working solution. The continuous mixing during addition is critical to prevent precipitation.
-
Use Immediately: It is best practice to prepare the final working solution fresh just before use.
-
Final Check: Visually inspect the solution against a dark background to ensure there is no cloudiness or precipitate.
By following these guidelines and protocols, researchers can effectively manage the solubility of this compound, leading to more accurate and reliable results in their in vitro assays.
References
-
This compound Safety Data Sheets(SDS) lookchem. (n.d.). LookChem. Available at: [Link]
-
This compound | C16H16N2O2 | CID 11942 - PubChem. (n.d.). PubChem. Available at: [Link]
-
ICSC 1678 - this compound - INCHEM. (2007). INCHEM. Available at: [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Available at: [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. Available at: [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs. Available at: [Link]
-
Formulation Strategies For Poorly Soluble Molecules. (2025). Outsourced Pharma. Available at: [Link]
-
Factors modulating benzidine carcinogenicity bioassay. (n.d.). PubMed. Available at: [Link]
-
Benzidine-based dyes: effects of industrial practices, regulations, and world trade on the biological stains market. (n.d.). PubMed. Available at: [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. (2024). JOCPR. Available at: [Link]
-
Oxidative activation of benzidine and its derivatives by peroxidases. (n.d.). PubMed. Available at: [Link]
-
How do you dissolve chemicals in the culture medium? (2022). ResearchGate. Available at: [Link]
-
Toxicological Profile for BENZIDINE. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR - CDC. Available at: [Link]
-
BENZIDINE-BASED DYES. (n.d.). CDC Stacks. Available at: [Link]
-
BENZIDINE 1. Exposure Data. (n.d.). IARC Publications. Available at: [Link]
-
Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (2021). ResearchGate. Available at: [Link]
-
Benzidine: mechanisms of oxidative activation and mutagenesis. (n.d.). PubMed. Available at: [Link]
-
Chemical Properties of N,N'-Diacetyl benzidine (CAS 613-35-4). (n.d.). Cheméo. Available at: [Link]
-
Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro. (n.d.). PubMed. Available at: [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Allied Academies. Available at: [Link]
-
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (n.d.). ResearchGate. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (n.d.). PubMed. Available at: [Link]
-
N,N'-Diacetyl benzidine. (n.d.). NIST WebBook. Available at: [Link]
-
Oxidative activation of benzidine and its derivatives by peroxidases. (n.d.). PMC - PubMed Central. Available at: [Link]
-
Activity assays for flavoprotein oxidases: an overview. (2025). PMC - NIH. Available at: [Link]
-
A comprehensive evaluation of catalase-like activity of different classes of redox-active therapeutics. (n.d.). PMC - PubMed Central. Available at: [Link]
-
Understanding Common Lab Solvents. (n.d.). CP Lab Safety. Available at: [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Benzidine. (2001). NCBI Bookshelf - NIH. Available at: [Link]
-
A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019). protocols.io. Available at: [Link]
-
Stem Cell Culture & Adipogenic Differentiation Protocol. (n.d.). Advanced BioMatrix. Available at: [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020). organicchemistrydata.org. Available at: [Link]
Sources
- 1. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxidative activation of benzidine and its derivatives by peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzidine: mechanisms of oxidative activation and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzidine-based dyes: effects of industrial practices, regulations, and world trade on the biological stains market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ICSC 1678 - this compound [inchem.org]
- 7. N,N'-Diacetyl benzidine (CAS 613-35-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Oxidative activation of benzidine and its derivatives by peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity assays for flavoprotein oxidases: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. asianpharmtech.com [asianpharmtech.com]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. N,N'-Diacetyl benzidine [webbook.nist.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
challenges in N,N'-Diacetylbenzidine quantification in biological matrices
Welcome to the technical support resource for the quantification of N,N'-Diacetylbenzidine (DAB) in biological matrices. As a key metabolite of the procarcinogen benzidine, accurate measurement of DAB is critical for toxicological studies and human exposure biomonitoring.[1][2] However, its physicochemical properties and the complexity of biological samples present significant analytical hurdles.
This guide is designed to provide researchers and drug development professionals with practical, in-depth solutions to common challenges encountered during method development and sample analysis. We will move beyond simple procedural steps to explain the underlying scientific principles, ensuring your bioanalytical methods are robust, reproducible, and compliant with regulatory expectations.[3][4]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: I'm experiencing low and inconsistent recovery of DAB during sample preparation. What are the likely causes and how can I fix this?
Low recovery is one of the most frequent issues in bioanalysis, directly impacting method sensitivity and accuracy. The problem almost always originates from a suboptimal sample preparation strategy, most commonly Solid-Phase Extraction (SPE).
Underlying Cause Analysis:
The key is to systematically investigate each step of the extraction process to pinpoint the loss of your analyte.[5]
-
Analyte Breakthrough During Sample Loading: This occurs when DAB fails to bind effectively to the SPE sorbent and is lost in the loading fraction.
-
Scientific Rationale: Retention in reversed-phase SPE, the most common mode for a molecule like DAB, is driven by hydrophobic interactions. If the sample loading solution is too strong (i.e., has a high organic content), it will disrupt these interactions, preventing the analyte from binding to the stationary phase.[6] Similarly, the charge state of DAB is critical for ion-exchange mechanisms.
-
Solutions:
-
Dilute the Sample: Dilute your plasma or urine sample at least 1:1 with an aqueous buffer (e.g., 20 mM ammonium acetate) before loading. This reduces the organic strength and ensures the analyte has a higher affinity for the sorbent than the solvent.[7]
-
Adjust Sample pH: For mixed-mode or ion-exchange SPE, controlling the pH is paramount. Adjust the sample pH to be at least 2 units below the pKa of the basic amine functions on DAB to ensure it is fully protonated (cationic) for strong cation exchange (SCX) retention.
-
-
-
Analyte Loss During Wash Steps: The analyte is prematurely eluted by the wash solvent and is discarded with the interferences.
-
Scientific Rationale: The wash step is a delicate balance: it must be strong enough to remove endogenous interferences (salts, phospholipids) but weak enough to leave the analyte of interest bound to the sorbent.[8]
-
Solutions:
-
Decrease Wash Solvent Strength: If you suspect analyte loss, reduce the percentage of organic solvent in your wash solution. For example, switch from 20% methanol to 5% methanol.
-
Fraction Collection Test: Perform a diagnostic experiment where you collect and analyze every fraction: the flow-through from loading, the wash eluate, and the final elution fractions. This will definitively show you where your analyte is being lost.[5]
-
-
-
Incomplete Elution: DAB remains bound to the SPE sorbent after the final elution step.
-
Scientific Rationale: The elution solvent must be strong enough to disrupt the analyte-sorbent interaction. For reversed-phase, this means a high organic content. For ion-exchange, it requires changing the pH to neutralize the analyte or using a high concentration of a counter-ion to displace it.[9]
-
Solutions:
-
Increase Elution Solvent Strength: Increase the organic percentage (e.g., from 70% to 90% methanol/acetonitrile).
-
Add a pH Modifier: For mixed-mode SPE with cation exchange properties, the most effective elution often requires a basic modifier. A common choice is 5% ammonium hydroxide in a high-organic solvent. This neutralizes the charge on DAB, disrupting the ionic interaction and allowing the reversed-phase mechanism to be overcome for efficient elution.
-
Incorporate a "Soak" Step: After adding the elution solvent, allow it to sit on the sorbent bed for 1-5 minutes before applying pressure or vacuum. This "soak step" ensures the solvent fully penetrates the sorbent and equilibrates, maximizing the disruption of binding interactions.[6][7]
-
-
Experimental Protocol: Diagnosing Poor Recovery in SPE
-
Prepare a blank matrix (e.g., human plasma) pool.
-
Spike the blank matrix with DAB at a known concentration (e.g., a mid-QC level).
-
Process the sample using your current SPE protocol.
-
Crucially: Collect each fraction separately into labeled tubes:
-
Fraction A: Load Flow-through
-
Fraction B: Wash Eluate
-
Fraction C: Elution Fraction 1
-
Fraction D: Elution Fraction 2 (perform a second elution with fresh solvent)
-
-
Analyze all fractions (A, B, C, D) by LC-MS/MS.
-
Quantify the amount of DAB in each fraction. The results will pinpoint the step where the analyte is being lost, guiding your optimization efforts.
Question 2: My LC-MS/MS data shows significant signal variability and fails accuracy/precision criteria. Could this be a matrix effect?
Yes, this is a classic symptom of matrix effects, a major challenge in bioanalysis where co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte in the mass spectrometer source.[10][11][12]
Scientific Rationale:
The most common matrix components in plasma that cause issues are phospholipids from cell membranes. In the electrospray ionization (ESI) source, these components compete with your analyte for access to the droplet surface for ionization, typically leading to a reduction in analyte signal, known as ion suppression .[11] Less commonly, an enhancement can occur. Because the concentration of these interferences varies from sample to sample and from individual to individual, the result is poor data reproducibility.[12]
Visualizing the Problem:
The following diagram illustrates how to diagnose a matrix effect by comparing the analyte's response in a clean solvent versus its response when spiked into a blank, extracted matrix.
Caption: Logic diagram for assessing matrix effects.
Solutions for Mitigating Matrix Effects:
-
Improve Sample Cleanup: The most direct approach is to remove the interfering components before analysis.
-
Compare Extraction Techniques: Simple protein precipitation (PPT) is fast but results in the "dirtiest" extract, often with significant matrix effects. Liquid-Liquid Extraction (LLE) can be cleaner, but SPE, particularly mixed-mode SPE, is often superior at removing phospholipids.
-
| Technique | Selectivity / Cleanliness | Recovery | Throughput | Typical Use Case |
| Protein Precipitation (PPT) | Low | High (but variable) | High | Rapid screening, when matrix effects are low. |
| Liquid-Liquid Extraction (LLE) | Medium | Medium-High | Low-Medium | Good for non-polar analytes, can be selective. |
| Solid-Phase Extraction (SPE) | High | High (if optimized) | Medium | "Gold standard" for removing interferences.[13][14] |
-
Optimize Chromatography: Increase the chromatographic separation between your analyte (DAB) and the co-eluting interferences.
-
Adjust Gradient: Use a shallower, longer gradient to improve resolution.
-
Use a Divert Valve: Program the LC to divert the flow from the column to waste during the first few minutes of the run when highly polar matrix components (like salts) elute, and again at the end when strongly retained components (like phospholipids) elute. This prevents them from ever entering the mass spectrometer.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects that cannot be eliminated.
-
Scientific Rationale: A SIL-IS (e.g., this compound-d8) is chemically identical to the analyte and will co-elute chromatographically. Therefore, it will experience the exact same degree of ion suppression or enhancement as the analyte in every sample.[15] By calculating the response ratio of the analyte to the SIL-IS, the variability is normalized, leading to accurate and precise quantification. This is the industry standard and expected by regulatory agencies like the FDA.[4]
-
Question 3: I'm observing poor chromatographic peak shape for DAB, specifically peak tailing. What's causing this?
Poor peak shape compromises resolution and integration accuracy.[16] For a basic compound like DAB, tailing is often a sign of undesirable secondary chemical interactions with the column stationary phase.
Underlying Cause Analysis:
-
Silanol Interactions: Most reversed-phase columns are based on silica. Even with extensive end-capping, some residual acidic silanol groups (Si-OH) remain on the surface. The basic amine functionalities on DAB can undergo strong ionic interactions with these sites, causing a portion of the analyte molecules to be delayed as they travel through the column, resulting in a tailing peak.[17]
-
Column Contamination/Degradation: Accumulation of matrix components at the head of the column can create active sites that interact with the analyte. A physical void at the column inlet can also distort peak shape.[16][18]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile when the mobile phase starts at 5% acetonitrile), it can cause peak distortion and splitting.[18]
Solutions for Improving Peak Shape:
-
Mobile Phase Modification:
-
Add an Acidic Modifier: Add a small amount of an acid like formic acid (0.1% is typical) to both mobile phase A and B. The protons (H+) in the mobile phase will neutralize the negative charge on the silanol groups (Si-O-), effectively "masking" them from the analyte and minimizing the secondary ionic interactions.
-
Use a Buffered Mobile Phase: For more robust control, use a buffer like 10 mM ammonium formate or ammonium acetate. This maintains a consistent pH throughout the gradient.
-
-
Select an Appropriate Column:
-
Use a modern, high-purity silica column with robust end-capping.
-
Consider columns with different stationary phase chemistry, such as those with an embedded polar group, which can help shield silanol activity.
-
-
Ensure Solvent Compatibility: Reconstitute your final, dried-down extract in a solvent that is as close as possible in composition to your initial mobile phase.
Frequently Asked Questions (FAQs)
Q: Why is the stability of DAB a concern in biological matrices?
A: Analyte stability is a cornerstone of bioanalytical method validation.[19] If an analyte degrades during sample collection, storage, or processing, the measured concentration will be artificially low, leading to incorrect pharmacokinetic or exposure data. DAB has two potential points of instability:
-
Hydrolysis: The acetyl groups (amides) can be susceptible to hydrolysis back to N-acetylbenzidine or benzidine, particularly under strong acidic or basic conditions, or due to enzymatic activity in a fresh matrix. Storing samples at -70°C or below is critical to minimize enzymatic degradation.[20]
-
Oxidation: Aromatic amines can be prone to oxidation.[21] It is recommended to protect samples from light by using amber vials and to minimize freeze-thaw cycles.[21] Stability must be rigorously tested according to FDA guidelines, including bench-top, freeze-thaw, and long-term storage stability assessments.[3][4]
Q: What is the recommended workflow for a DAB bioanalytical method?
A: The following workflow represents a robust and defensible approach for the quantification of DAB in a complex biological matrix like plasma or urine.
Caption: Recommended bioanalytical workflow for DAB.
Q: What are the essential parameters to validate for this method according to regulatory standards?
A: According to the FDA's Bioanalytical Method Validation Guidance for Industry, the following parameters must be thoroughly evaluated:[3][4]
-
Selectivity & Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy & Precision: Assessed by analyzing Quality Control (QC) samples at multiple concentrations (low, mid, high) in at least five replicates over several days.
-
Calibration Curve: Demonstrating the relationship between instrument response and known concentrations of the analyte.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessing the impact of the biological matrix on analyte ionization.
-
Stability: Evaluating analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).
-
Carryover: Ensuring that residual analyte from a high-concentration sample does not affect the measurement of a subsequent low-concentration sample.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry (Archived). [Link]
-
Morton, K. C., King, C. M., & Baetcke, K. P. (1979). Metabolism of benzidine to N-hydroxy-N,N'-diacetylbenzidine and subsequent nucleic acid binding and mutagenicity. Cancer Research, 39(8), 3107–3113. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11942, this compound. [Link]
-
National Center for Biotechnology Information. (1995). Toxicological Profile for Benzidine. In Bookshelf. [Link]
-
Brouwer, E., van de Poll, M., van den Berg, K., Visser, A., & van der Meide, P. (1993). Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro. Carcinogenesis, 14(11), 2375-2380. [Link]
-
Degen, G. H., Bolt, H. M., & Neumann, H. G. (2004). Comparative metabolic activation of benzidine and N-acetylbenzidine by prostaglandin H synthase. Toxicology Letters, 151(1), 201-209. [Link]
-
Zenser, T. V., Lakshmi, V. M., Hsu, F. F., & Davis, B. B. (1996). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. Carcinogenesis, 17(7), 1471-1476. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Benzidine. [Link]
-
Rothman, N., Bhatnagar, V. K., Hayes, R. B., Zenser, T. V., Kashyap, S. K., Butler, M. A., ... & Parikh, D. J. (1996). Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical Biochemistry, 234(2), 183-189. [Link]
-
Shimadzu Scientific Instruments. Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Post Column Derivatization. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Benzidine. [Link]
-
LCGC International. (2017). Three Common SPE Problems. [Link]
-
Hawach Scientific. (2023). The Reason of Poor Sample Recovery When Using SPE. [Link]
-
Modhave, Y. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Welch Materials. (2023). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
-
Le, T. N., & Husson, P. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. [Link]
-
Dolan, J. W. (2014). Solving Recovery Problems in Solid-Phase Extraction. LCGC International. [Link]
-
Rothman, N., et al. (1996). Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. Semantic Scholar. [Link]
-
U.S. Environmental Protection Agency. Method 605: Benzidines. [Link]
-
Shimadzu. Abnormal Peak Shapes. [Link]
-
Gosztyla, A., et al. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. Journal of Pharmaceutical and Biomedical Analysis, 157, 1-7. [Link]
-
ALWSCI. (2023). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Bell, D. S. (2017). Peak Shapes and Their Measurements. LCGC North America. [Link]
-
Biotage. Bioanalytical Sample Preparation. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America. [Link]
-
Agilent Technologies. Chromatographic Troubleshooting Peak Shape Problems. [Link]
-
Mitrović, B., et al. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. International Journal of Molecular Sciences, 23(15), 8567. [Link]
-
Sharma, A., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]
-
Al-Tannak, N. F., & Hemmateenejad, B. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry, 46(2), 93–105. [Link]
-
Li, W., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 3(1), 69-82. [Link]
-
Al-Tannak, N. F., & Hemmateenejad, B. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PubMed. [Link]
-
Xu, R. N., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(15), 1167-1170. [Link]
-
Chen, H., et al. (2019). Determination of Benzidine and Its Acetylated Metabolites in Urine by Liquid Chromatography. ResearchGate. [Link]
-
Pautov, A. A., & Merkulov, A. V. (2014). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. Journal of Analytical Chemistry, 69(4), 312-323. [Link]
-
Di Donato, P., et al. (2025). LC-MS/MS based analytical strategies for the detection of lipid peroxidation products in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 256, 116681. [Link]
Sources
- 1. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. silicycle.com [silicycle.com]
- 8. specartridge.com [specartridge.com]
- 9. welch-us.com [welch-us.com]
- 10. eijppr.com [eijppr.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N,N'-Diacetylbenzidine Stock Solution Stability
Welcome to the technical support center for N,N'-Diacetylbenzidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing the degradation of this compound in stock solutions. Adherence to these protocols is critical for ensuring the accuracy and reproducibility of your experimental results.
I. Understanding the Instability of this compound
This compound, a metabolite of the known human carcinogen benzidine, is a crystalline solid that is practically insoluble in water but finds solubility in organic solvents like ethanol, ethyl acetate, and dimethyl sulfoxide (DMSO)[1]. However, once in solution, it is susceptible to degradation through several pathways, primarily photo-oxidation, and to a lesser extent, hydrolysis and oxidation by dissolved atmospheric oxygen.[1][2] Exposure to light is a significant factor in its degradation.[1][2] The compound is also known to react with strong oxidants.[3]
The degradation of this compound not only decreases the effective concentration in your stock solution, leading to inaccurate experimental outcomes, but the degradation products themselves may also interfere with your assays or exhibit unexpected biological activity. Therefore, maintaining the integrity of your stock solutions is paramount.
II. Troubleshooting Guide: Common Issues with this compound Stock Solutions
This section addresses common problems encountered during the preparation and storage of this compound stock solutions in a question-and-answer format.
Question 1: My this compound stock solution has changed color (e.g., turned yellow/brown). What does this mean and can I still use it?
Answer: A change in color is a primary indicator of degradation. This compound is a white to pale yellow crystalline solid, and its solutions in appropriate solvents should be colorless.[1] The development of a yellow or brown hue strongly suggests the formation of chromophoric degradation products, likely resulting from oxidation or photo-oxidation.
Causality: Aromatic amines, including benzidine derivatives, are prone to oxidation, which can be initiated by light, heat, or the presence of oxidizing agents. This process can lead to the formation of colored polymeric or quinone-imine type structures.
Recommendation: It is strongly advised not to use a discolored solution. The presence of degradation products can lead to erroneous and irreproducible results. The solution should be discarded as hazardous chemical waste according to your institution's safety guidelines, and a fresh stock solution should be prepared.
Question 2: I've stored my stock solution in the freezer, but I still see evidence of degradation over time. Why is this happening?
Answer: While freezing can slow down chemical reactions, it does not entirely halt them. Several factors could contribute to degradation even at low temperatures:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can introduce atmospheric oxygen and moisture, accelerating degradation. Each thaw cycle exposes the solution to warmer temperatures where reaction kinetics are faster.
-
Dissolved Oxygen: The solvent used to prepare the stock solution contains dissolved oxygen. Even at low temperatures, this oxygen can contribute to slow oxidation over extended periods.
-
Light Exposure: If the container is not made of amber glass or wrapped in foil, even brief exposure to light during handling can initiate photodegradation, which may continue slowly even in the cold.[1][2]
Recommendation:
-
Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Before freezing, consider gently purging the solution with an inert gas (e.g., argon or nitrogen) to displace dissolved oxygen.
-
Always store aliquots in amber vials or wrap them in aluminum foil to protect them from light.
Question 3: I'm unsure if my stock solution is still viable. How can I check its purity?
Answer: The most reliable way to assess the purity of your this compound stock solution is by High-Performance Liquid Chromatography (HPLC) with UV detection.[4] A stability-indicating HPLC method can separate the intact this compound from its degradation products.
Experimental Protocol: HPLC Purity Assessment
A general reversed-phase HPLC method suitable for the analysis of benzidine and its derivatives can be adapted for this compound.[4][5]
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B, and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm or 293 nm (maximum absorption in ethanol)[1] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Procedure:
-
Prepare a fresh standard solution of this compound of known concentration.
-
Dilute a small aliquot of your stock solution to a comparable concentration.
-
Analyze both the standard and the stock solution sample by HPLC.
-
Compare the chromatograms. A pure sample will show a single major peak at the expected retention time. The presence of additional peaks indicates the presence of impurities or degradation products. The peak area of the main peak in your stock solution sample, relative to the total peak area, can be used to estimate its purity.
III. Proactive Prevention: Preparing and Storing Stable this compound Stock Solutions
Proactive measures during preparation and storage are the most effective way to prevent degradation.
Step-by-Step Protocol for Preparing a Stable Stock Solution
-
Solvent Selection: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) or ethanol are suitable choices.[1] Ensure the solvent is de-gassed by sparging with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Weighing and Dissolving: Weigh the required amount of this compound in a fume hood, as it is a suspected carcinogen.[3] Dissolve it completely in the de-gassed solvent in an amber glass vial.
-
Inert Atmosphere: Once dissolved, blanket the headspace of the vial with the inert gas before sealing.
-
Aliquoting: Immediately aliquot the stock solution into single-use amber glass vials. This minimizes the exposure of the entire stock to repeated temperature changes and atmospheric conditions.
-
Storage: Store the aliquots at -20°C or lower, protected from light.
Workflow for Preparing a Stable Stock Solution```dot
Sources
Technical Support Center: Optimizing HPLC Separation of Benzidine and its Metabolites
Welcome to the Technical Support Center dedicated to the robust analysis of benzidine and its metabolites by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently encountered challenges in the laboratory. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure the integrity and accuracy of your analytical results.
Section 1: Troubleshooting Guide
This section addresses specific issues that can arise during the HPLC analysis of benzidine and its metabolites. Each problem is presented with its probable causes and a step-by-step resolution process.
Issue 1: Poor Peak Shape - Excessive Tailing
Question: My chromatogram for benzidine shows significant peak tailing, leading to poor resolution and inaccurate quantification. What is causing this and how can I fix it?
Answer:
Peak tailing is a common adversary in the chromatography of basic compounds like benzidine and its primary amine metabolites.[1][2] The primary cause is the interaction of these basic analytes with acidic residual silanol groups on the surface of conventional silica-based reversed-phase columns.[1][3] This secondary interaction mechanism, alongside the intended hydrophobic retention, results in a distorted peak shape.
Here is a systematic approach to mitigate peak tailing:
Step 1: Mobile Phase pH Adjustment
The ionization state of both the analyte and the stationary phase is critical. By lowering the mobile phase pH, the residual silanol groups (Si-OH) are protonated, minimizing their ability to interact with the protonated amine groups of benzidine.[1]
-
Protocol: Prepare your mobile phase with a buffer to maintain a stable pH. An acetate buffer with a pH of 4.7 is a good starting point, as recommended in EPA Method 605.[4] Adjust the pH to be at least 2 units below the pKa of your analytes.
Step 2: Employ a Modern, Base-Deactivated Column
Column technology has evolved to address the challenge of analyzing basic compounds.
-
Recommendation: Utilize a column specifically designed for the analysis of bases. These "base-deactivated" columns have minimal accessible silanol groups, often through proprietary end-capping or hybrid particle technology.[2]
Step 3: Consider Mobile Phase Additives
If pH adjustment and a base-deactivated column are insufficient, competitive amines can be added to the mobile phase.
-
Technique: Add a small concentration of a competitive base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v).[3] TEA will preferentially interact with the active silanol sites, effectively masking them from your analytes.
Step 4: Evaluate for Physical Issues
While chemical interactions are the most likely culprit, physical problems in the HPLC system can also cause peak tailing.
-
Troubleshooting:
To differentiate between chemical and physical causes, inject a neutral compound. If the neutral compound exhibits a symmetrical peak while your benzidine peak tails, the issue is chemical in nature.[2]
Issue 2: Inconsistent Retention Times
Question: I am observing significant shifts in the retention times of benzidine and its metabolites between injections and across different days. What could be the cause?
Answer:
Reproducible retention times are fundamental to reliable compound identification and quantification. Fluctuations can stem from several factors related to the mobile phase, column, and HPLC hardware.
Step 1: Ensure Mobile Phase Stability and Consistency
The mobile phase composition must be precise and stable.
-
Best Practices:
-
Accurate Preparation: Always prepare mobile phases fresh daily, especially those containing buffers or volatile components.[5] Use precise measurements for all components.
-
Thorough Degassing: Dissolved gases can form bubbles in the pump or detector, leading to flow rate inaccuracies.[5] Degas the mobile phase daily using sonication, vacuum filtration, or helium sparging.[4]
-
pH Control: Unbuffered or poorly buffered mobile phases can exhibit pH drift, which significantly impacts the retention of ionizable compounds like benzidine.[6][7]
-
Step 2: Verify Column Equilibration
The column must be fully equilibrated with the mobile phase before starting a sequence of analyses.
-
Protocol: After installing a column or changing the mobile phase, flush the column with at least 10-20 column volumes of the new mobile phase before the first injection.[8]
Step 3: Check for Pump and Hardware Issues
The HPLC pump's performance is critical for delivering a consistent flow rate.
-
Troubleshooting:
-
Pump Seals and Check Valves: Worn pump seals or malfunctioning check valves can cause pressure fluctuations and inaccurate flow delivery.[8]
-
Leaks: Inspect the system for any leaks, as even a small leak can alter the system pressure and flow rate.
-
Step 4: Control Column Temperature
Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention times.
-
Solution: Use a column oven to maintain a constant and stable temperature for the analytical column. A common temperature for benzidine analysis is 50°C.[9]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an HPLC method for benzidine and its metabolites?
A1: A robust starting point is to adapt established regulatory methods, such as EPA Method 605.[4] This method provides a well-validated framework for the analysis of benzidine and 3,3'-dichlorobenzidine. Key parameters from this method are summarized in the table below.
| Parameter | Recommended Condition | Source |
| Column | C18 or RP-2, 5 µm particle size, 25 cm x 4.6 mm I.D. | [4][10] |
| Mobile Phase | 50% Acetonitrile / 50% 0.1M Acetate Buffer (pH 4.7) | [4] |
| Flow Rate | 0.8 - 1.8 mL/min | [4][9][10] |
| Detector | Electrochemical Detector (+0.8 V) or UV (280 nm) | [4][9][10] |
| Column Temperature | 50°C | [9] |
From this starting point, you can optimize parameters such as the organic modifier percentage and gradient profile to achieve the desired separation of benzidine and its specific metabolites.[11]
Q2: What are the best practices for sample preparation when analyzing benzidine in environmental water samples?
A2: Proper sample preparation is crucial for removing interferences and concentrating the analytes. For water samples, liquid-liquid extraction (LLE) is a well-established technique.[4][12]
Protocol for Liquid-Liquid Extraction (based on EPA Method 605):
-
Collect a 1-liter water sample in a glass container. If residual chlorine is present, add 80 mg of sodium thiosulfate per liter. Adjust the sample pH to between 2 and 7 with sulfuric acid.[4][12]
-
Perform a series of extractions with chloroform in a separatory funnel.[4]
-
Back-extract the combined chloroform phases with an acidic solution (e.g., 1 M sulfuric acid) to separate benzidine from neutral and acidic interferences.[4]
-
Neutralize the acid extract and re-extract the benzidine into chloroform.[4]
-
Concentrate the final chloroform extract and exchange the solvent to methanol or the initial mobile phase for HPLC analysis.[4]
Alternatively, Solid Phase Extraction (SPE) with an octadecyl silica (ODS) resin can be an effective method for sample cleanup and concentration.[9]
Q3: How do I choose the most appropriate detector for benzidine analysis?
A3: The choice of detector depends on the required sensitivity and the complexity of the sample matrix.
-
Electrochemical Detector (ED): This is the detector specified in EPA Method 605 and offers excellent sensitivity and selectivity for electroactive compounds like benzidine.[4][13] It is particularly advantageous for trace-level analysis in complex matrices.
-
UV-Vis Detector: A UV detector set at 280 nm is also commonly used and provides good sensitivity for aromatic amines.[9][10] It is a more universally available and robust detector.
-
Mass Spectrometry (MS): For unambiguous identification and confirmation, coupling HPLC with a mass spectrometer (LC-MS) is the most powerful technique.[14]
Q4: My benzidine standard seems to degrade over time. What are the proper storage and handling procedures?
A4: Benzidine is susceptible to oxidation, so proper handling and storage are critical for maintaining its integrity.
-
Stock Solutions: Prepare stock solutions in methanol and store them in a refrigerator at 4°C in the dark.[4]
-
Sample Preservation: For aqueous samples, they must be iced or refrigerated at 4°C and stored in the dark from the time of collection until extraction.[4][12] Both benzidine and 3,3'-dichlorobenzidine are easily oxidized.[4][12]
-
pH Adjustment: Adjusting the pH of aqueous samples to a range of 2-7 helps to stabilize benzidine.[4]
Section 3: Visualized Workflows
The following diagrams illustrate key decision-making processes in optimizing your HPLC analysis.
Caption: A logical workflow for troubleshooting peak tailing in benzidine analysis.
Caption: A streamlined workflow for developing an HPLC method for benzidine.
References
-
Method 605: Benzidines. (1984). U.S. Environmental Protection Agency. [Link]
-
Method 553: Determination of Benzidines and Nitrogen-Containing Pesticides in Water by Liquid-Liquid Extraction or Liquid-Solid Extraction and Reverse Phase High Performance Liquid Chromatography/Particle Beam/Mass Spectrometry. (1992). U.S. Environmental Protection Agency. [Link]
-
605: Benzidenes in Water Using HPLC/ED. U.S. Environmental Protection Agency. [Link]
-
Project Summary: EPA Method Study 15 Method 605, Benzidines. (1984). U.S. Environmental Protection Agency. [Link]
-
Toxicological Profile for Benzidine. (2001). Agency for Toxic Substances and Disease Registry, National Center for Biotechnology Information. [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Determination of Benzidine and Its Acetylated Metabolites in Urine by Liquid Chromatography. (1982). Analytical Chemistry. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
HPLC Peak Tailing. Axion Labs. [Link]
-
Development of an analytical method for benzidine-based dyes. (1981). CDC Stacks. [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
-
Methods for Benzidine, Chlorinated Organic Compounds, Pentachlorophenol and Pesticides in Water and Wastewater. U.S. Environmental Protection Agency. [Link]
-
Solid cartridges in Determination of Benzidines in River and Wastewater by HPLC. (2018). ResearchGate. [Link]
-
Values for the concentrations of benzidine determined by HPLC analysis of displaced soil solutions for initial treatments. ResearchGate. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Liquid Chromatographic and validation study in separation and determination of benzidines and phenols in the main discharge point of wastewater. (2018). IOP Conference Series: Materials Science and Engineering. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf. [Link]
-
Method Development 101: From Beginner to Expert Part 1. (2024). Agilent. [Link]
-
Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services. [Link]
-
Understanding the Stationary Phase in HPLC: A Friend's Guide. (2024). Mastelf. [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025). [Link]
-
Trace-Level Determination of Benzidine and 3,3'-Dichlorobenzidine in Aqueous Environmental Samples by Online Solid-Phase Extraction-Liquid Chromatography-Coulometric Detection. (1998). Analytical Chemistry. [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). YouTube. [Link]
-
[Determination of benzidine in cotton cloth by high performance liquid chromatography(HPLC)]. (1999). Se Pu. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). ALWSCI. [Link]
-
Solving Common Errors in HPLC. (2022). Chromatography Today. [Link]
-
HPLC chromatogram of benzidine (20 mg/l). ResearchGate. [Link]
-
Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. (2019). LCGC International. [Link]
-
Separation of Benzidine dihydrochloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epa.gov [epa.gov]
- 5. medikamenterqs.com [medikamenterqs.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. mastelf.com [mastelf.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. NEMI Method Summary - 605 [nemi.gov]
- 13. ANALYTICAL METHODS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
Technical Support Center: Troubleshooting Low Recovery of N,N'-Diacetylbenzidine
Welcome to the technical support center for N,N'-Diacetylbenzidine (DABZ) extraction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low recovery of DABZ during experimental extractions. Here, we will delve into the common pitfalls and provide systematic, scientifically-grounded solutions to enhance your extraction efficiency.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the extraction of this compound.
Q1: What are the key chemical properties of this compound I should be aware of for extraction?
A1: Understanding the physicochemical properties of this compound is the foundation of a successful extraction protocol.
-
Solubility : DABZ is sparingly soluble in water but shows good solubility in organic solvents like ethanol and ethyl acetate.[1] This characteristic is the basis for its separation from aqueous matrices using liquid-liquid extraction (LLE).
-
LogP : The octanol-water partition coefficient (LogP) for DABZ is approximately 1.97, indicating its preference for the organic phase over the aqueous phase.[1]
-
Stability : DABZ is sensitive to light and can undergo photooxidation.[2][3] It is also susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the acetyl groups and convert it back to benzidine or N-acetylbenzidine.
Q2: Which organic solvent is best for extracting this compound?
A2: The choice of solvent is critical and depends on the sample matrix. Given its solubility profile, ethyl acetate is an excellent first choice due to its polarity and ability to effectively solubilize DABZ.[1] Other solvents like dichloromethane or a mixture of solvents can also be effective. The ideal solvent should have a high partition coefficient for DABZ, be immiscible with the aqueous phase, and have a low boiling point for easy removal post-extraction.[4]
Q3: How does pH affect the extraction of this compound?
A3: For neutral compounds like DABZ, pH adjustment is primarily used to suppress the ionization of other components in the sample matrix that might interfere with the extraction. Since DABZ does not have easily ionizable groups, its own extraction is less dependent on pH compared to acidic or basic compounds.[5][6] However, extreme pH values should be avoided to prevent hydrolysis of the amide bonds.
Part 2: In-Depth Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues leading to low recovery.
Q4: My recovery of this compound is consistently low. I've tried using ethyl acetate and gentle mixing. What could be the underlying issue?
A4: Consistently low recovery, despite using an appropriate solvent, often points to one of several issues: incomplete extraction, analyte degradation, or issues with phase separation.
-
Incomplete Extraction : A single extraction is often insufficient to recover all the analyte.
-
Solution : Perform sequential extractions. After the initial extraction, drain the organic layer and add a fresh aliquot of ethyl acetate to the aqueous phase. Repeat this process 2-3 times. Combining the organic fractions will significantly improve recovery. The optimal ratio of organic solvent to the aqueous sample is generally high, with a 7:1 ratio often cited as a good starting point.[4][6]
-
-
Analyte Degradation : DABZ can degrade under certain conditions.
-
Photooxidation : Exposure to direct light can cause degradation.[2][3]
-
Solution : Protect your samples from light by using amber vials or wrapping your glassware in aluminum foil.
-
-
Hydrolysis : Although stable at neutral pH, prolonged exposure to even mildly acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the acetyl groups.
-
Solution : Ensure the pH of your aqueous sample is near neutral (pH 6-8) and perform the extraction at room temperature or below.
-
-
-
Quantification Errors : The issue may lie in the analytical method used for quantification post-extraction.
Q5: I am observing a thick, stable emulsion at the interface between the aqueous and organic layers. How can I resolve this and recover my analyte?
A5: Emulsion formation is a frequent problem in liquid-liquid extraction, especially with complex biological samples like urine or plasma, which contain surfactants such as phospholipids and proteins.[9] The emulsion can trap your analyte, leading to significant loss.[9]
Here are several techniques to break an emulsion, from simplest to more advanced:
-
Be Patient : Sometimes, simply allowing the separatory funnel to stand for a longer period (15-30 minutes) can allow the phases to separate.[10]
-
Gentle Agitation : Gently swirl the funnel instead of vigorously shaking it. This reduces the energy input that creates emulsions while still allowing for sufficient surface area contact for extraction.[9]
-
"Salting Out" : Add a saturated solution of sodium chloride (brine) or solid NaCl to the separatory funnel and mix gently.[9][11] This increases the ionic strength of the aqueous layer, making the organic solvent and DABZ less soluble in it, which helps to break the emulsion.[10][11]
-
Change the Solvent : Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.[9]
-
Filtration : Pass the entire mixture through a bed of glass wool or phase separation paper.[9]
-
Centrifugation : If the volume is manageable, centrifuging the mixture is a very effective way to break an emulsion.[9][10]
Q6: Could my sample matrix itself be binding to the this compound and preventing its extraction?
A6: Yes, this is a distinct possibility, particularly with biological samples. High molecular weight compounds, such as proteins, can bind non-covalently to analytes like DABZ, sequestering them in the aqueous phase.[9]
-
Protein Precipitation : If you are working with plasma or serum, it is advisable to precipitate the proteins before extraction. This can be done by adding a miscible organic solvent like acetonitrile or methanol, or an acid like trichloroacetic acid. After centrifugation to pellet the precipitated proteins, you can proceed with the liquid-liquid extraction on the supernatant.
-
Solid Phase Extraction (SPE) : For complex matrices, SPE can be a superior alternative to LLE.[8] A suitable SPE cartridge (e.g., C18) can be used to retain DABZ while allowing interfering matrix components to be washed away. The retained DABZ can then be eluted with a small volume of an appropriate organic solvent.
Part 3: Recommended Protocol and Visual Aids
Baseline Liquid-Liquid Extraction (LLE) Protocol for this compound
This protocol provides a robust starting point for the extraction of DABZ from an aqueous sample.
-
Sample Preparation :
-
Adjust the pH of the aqueous sample to ~7.0 using a suitable buffer.
-
If the sample is known to be "dirty" or protein-rich, perform a protein precipitation step first.
-
-
Extraction :
-
Transfer the aqueous sample to a separatory funnel.
-
Add ethyl acetate in a 7:1 solvent-to-sample volume ratio.
-
Gently invert the funnel 15-20 times, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate.
-
-
Phase Separation :
-
Drain the lower aqueous layer.
-
Drain the upper organic (ethyl acetate) layer into a clean collection flask.
-
-
Repeat Extraction :
-
Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh ethyl acetate.
-
Combine all organic extracts.
-
-
Drying and Concentration :
-
Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to concentrate the sample for analysis.
-
Data Presentation: Solvent Selection Guide
The choice of extraction solvent is paramount. This table provides a comparison of common solvents.
| Solvent | Polarity Index | Boiling Point (°C) | Water Solubility | Key Considerations |
| Ethyl Acetate | 4.4 | 77.1 | 8.3 g/100 mL | Recommended starting solvent. Good balance of polarity for DABZ, easily evaporated. |
| Dichloromethane | 3.1 | 39.6 | 1.3 g/100 mL | Can be effective, but is denser than water and more volatile. Potential for emulsion formation. |
| Hexane | 0.1 | 68.5 | 0.001 g/100 mL | Too non-polar for efficient extraction of DABZ. |
| Diethyl Ether | 2.8 | 34.6 | 6.9 g/100 mL | Highly volatile and flammable. Can form peroxides. |
Visualization: Troubleshooting Workflow
This diagram illustrates a logical workflow for troubleshooting low recovery of this compound.
Caption: A step-by-step decision tree for diagnosing low DABZ recovery.
References
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. Available from: [Link]
-
Cheméo. Chemical Properties of N,N'-Diacetyl benzidine (CAS 613-35-4). Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). 7. ANALYTICAL METHODS. Available from: [Link]
-
K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. Available from: [Link]
-
Hsu, F. F., Lakshmi, V. M., Rothman, N., Bhatnager, V. K., Hayes, R. B., Kashyap, R., ... & Davis, B. B. (1996). Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical biochemistry, 234(2), 183-189. Available from: [Link]
-
PubChem. This compound | C16H16N2O2 | CID 11942. Available from: [Link]
-
NIST. N,N'-Diacetyl benzidine. Available from: [Link]
-
LookChem. Cas 71609-22-8,N-hydroxy-N,N'-diacetylbenzidine. Available from: [Link]
-
Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for BENZIDINE. Available from: [Link]
-
SCION Instruments. How Can We Improve Our Liquid-Liquid Extraction Processes?. Available from: [Link]
-
PubChem. Benzidine | C12H12N2 | CID 7111. Available from: [Link]
-
PubChemLite. This compound (C16H16N2O2). Available from: [Link]
-
Semantic Scholar. Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. Available from: [Link]
-
Semantic Scholar. Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. Available from: [Link]
-
LCGC International. Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Available from: [Link]
-
NIST. N,N'-Diacetyl benzidine. Available from: [Link]
-
Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Available from: [Link]
-
National Center for Biotechnology Information. DYES METABOLIZED TO BENZIDINE. Available from: [Link]
-
U.S. Environmental Protection Agency. Methods for Benzidine, Chlorinated Organic Compounds, Pentachlorophenol and Pesticides in Water and Wastewater. Available from: [Link]
-
U.S. Environmental Protection Agency. Method 3571: Extraction of Solid and Aqueous Samples for Chemical Agents. Available from: [Link]
-
IARC Publications. BENZIDINE 1. Exposure Data. Available from: [Link]
-
PubMed. N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. Available from: [Link]
Sources
- 1. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 11. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
N,N'-Diacetylbenzidine assay variability and reproducibility issues
Introduction
Welcome to the technical support guide for the N,N'-Diacetylbenzidine (DAB) assay. As a sensitive and reliable method for detecting peroxidase activity, the DAB assay is a cornerstone technique in many life science disciplines, particularly in enzyme-linked immunosorbent assays (ELISAs) and immunohistochemistry (IHC). The assay relies on the enzymatic oxidation of a chromogenic substrate by horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂), yielding a colored product.[1][2]
However, the apparent simplicity of this reaction belies a number of critical variables that can significantly impact its reproducibility and reliability. This guide is designed for researchers, scientists, and drug development professionals to provide a deeper understanding of the assay's mechanics, troubleshoot common issues, and implement robust protocols to ensure data integrity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the DAB assay.
Q1: What is the fundamental chemical reaction of the DAB assay?
The this compound (DAB) assay is a colorimetric method used to detect the activity of peroxidase enzymes, most commonly Horseradish Peroxidase (HRP). The reaction proceeds in two main steps catalyzed by HRP:
-
HRP first reacts with a peroxide (typically hydrogen peroxide, H₂O₂) to form an activated enzyme complex, often referred to as Compound I.
-
This activated complex then oxidizes the chromogenic substrate, this compound. This is a one-electron oxidation that proceeds through a free radical intermediate.[2] The resulting oxidized DAB molecules polymerize to form a water-insoluble, brown-colored precipitate at the site of the reaction.
Q2: Why is pH control so critical for this assay?
Enzymatic activity is highly dependent on pH.[3][4] For HRP, the optimal pH range is typically slightly acidic to neutral (pH 5.0 - 7.0). Deviations from this range can dramatically decrease the enzyme's catalytic efficiency by altering the charge of amino acid residues in the active site, which can affect substrate binding and the overall reaction rate.[3][5] Using a well-buffered system is essential to prevent local pH shifts during the reaction, which can lead to inconsistent results.
Q3: How do temperature fluctuations affect assay results?
Like most enzymatic reactions, the rate of the HRP-catalyzed oxidation increases with temperature up to an optimum point (often near room temperature or 37°C).[3][6] However, excessively high temperatures can cause the enzyme to denature, leading to a rapid and irreversible loss of activity.[5] For reproducibility, it is crucial to perform all incubation steps at a consistent, controlled temperature. Even minor fluctuations between experiments can introduce significant variability.
Q4: What are the primary causes of high background signal?
High background can arise from several sources:
-
Non-specific binding of the HRP conjugate: In immunoassay applications, the HRP-conjugated antibody may bind to surfaces or other proteins non-specifically. Proper blocking steps are critical to prevent this.
-
Endogenous peroxidase activity: Some biological samples (e.g., tissues, cell lysates) contain endogenous peroxidases that can react with the substrate. Pre-treatment with inhibitors like hydrogen peroxide in methanol is often necessary.
-
Substrate auto-oxidation: The DAB substrate can slowly oxidize on its own, especially when exposed to light or certain metal ions.[7][8] Always prepare the substrate solution fresh before use.
Part 2: In-Depth Troubleshooting Guide
This section provides a detailed, problem-oriented approach to resolving specific experimental issues.
| Problem/Observation | Potential Cause | Recommended Solution & Explanation |
| Low or No Signal | 1. Inactive HRP Enzyme: | Solution: Verify enzyme activity with a positive control. HRP can lose activity due to improper storage (temperature fluctuations, exposure to light) or the presence of inhibitors. |
| 2. Degraded H₂O₂ Substrate: | Solution: H₂O₂ is unstable. Use a fresh bottle or verify the concentration of your stock. Store aliquots at 4°C and protect from light. | |
| 3. Incorrect pH of Buffer: | Solution: Measure the pH of your final reaction buffer. An incorrect pH can drastically reduce enzyme activity.[3][4] | |
| 4. Presence of Inhibitors: | Solution: Azide is a common preservative in buffers but is a potent inhibitor of HRP. Ensure all reagents are azide-free. Other compounds like certain heavy metals or high concentrations of reducing agents can also inhibit HRP.[9][10] | |
| High Background Staining | 1. Substrate Precipitation: | Solution: Ensure the DAB substrate is fully dissolved before adding it to the reaction buffer. Filter the substrate solution if necessary. Prepare fresh for each experiment. |
| 2. Excessive HRP Concentration: | Solution: Titrate your HRP-conjugate to find the optimal concentration that gives a strong positive signal with low background. | |
| 3. Insufficient Washing: | Solution: Increase the number and/or duration of wash steps to remove unbound HRP conjugate. Add a surfactant like Tween-20 to the wash buffer to improve efficiency. | |
| Poor Reproducibility (High CV%) | 1. Inconsistent Incubation Times: | Solution: Use a precise timer for all incubation steps. For plate-based assays, be mindful of the time it takes to add reagents to all wells, as this can be a source of variability. |
| 2. Temperature Gradients: | Solution: Ensure uniform temperature across your samples. For microplates, avoid "edge effects" by not using the outer wells or by incubating the plate in a humidified chamber to ensure even temperature distribution. | |
| 3. Pipetting Errors: | Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing after adding each reagent. | |
| 4. Substrate Instability: | Solution: Prepare the DAB working solution immediately before use. DAB is light-sensitive and can degrade over time, leading to inconsistent results between early and late samples in a run.[7][11] |
Part 3: Visualized Workflows and Mechanisms
Chemical Reaction Pathway
The diagram below illustrates the catalytic cycle of Horseradish Peroxidase (HRP) with this compound (DAB) and hydrogen peroxide (H₂O₂).
Caption: A self-validating workflow for the DAB assay.
Part 4: Validated Experimental Protocol
This protocol is for a standard 96-well plate-based colorimetric assay.
I. Reagent Preparation
-
Coating Buffer (pH 9.6): 1.59 g Na₂CO₃, 2.93 g NaHCO₃, in 1 L deionized water.
-
Wash Buffer (PBST): Phosphate Buffered Saline with 0.05% Tween-20.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Substrate Buffer (pH 5.0): 0.1 M Citrate-Phosphate buffer.
-
DAB Stock Solution (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of DMSO. Store in light-protected aliquots at -20°C. Caution: DAB is a suspected carcinogen; handle with appropriate personal protective equipment (PPE). [8][12]6. Hydrogen Peroxide (30% stock): Store at 4°C.
-
Stop Solution: 2 M H₂SO₄.
II. Assay Procedure
-
Coating: Coat a 96-well plate with antigen/antibody in Coating Buffer (100 µL/well). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of PBST.
-
Blocking: Add 200 µL/well of Blocking Buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
HRP-Conjugate Incubation: Add 100 µL/well of the appropriately diluted HRP-conjugated antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with PBST to ensure removal of all unbound conjugate.
-
Substrate Preparation (Prepare Immediately Before Use):
-
Dilute the DAB Stock Solution 1:100 in Substrate Buffer.
-
Add 30% H₂O₂ to a final concentration of 0.01-0.03%. A typical dilution is ~1 µL of 30% H₂O₂ per 10 mL of substrate solution.
-
-
Color Development: Add 100 µL/well of the freshly prepared substrate solution. Incubate in the dark at room temperature for 5-30 minutes. Monitor color development.
-
Stopping the Reaction: Add 50 µL/well of 2 M H₂SO₄. The color will change from brown to yellow.
-
Reading: Measure the absorbance at 450 nm within 30 minutes of stopping the reaction.
References
- Effect of interfering substances on current response of recombinant peroxidase and glucose oxidase-recombinant peroxidase modified graphite electrodes. PubMed.
-
Inhibition of Horseradish Peroxidase (HRP) by a Nonhydrophobic Component of Urine: A Caution for Immunoassays. ResearchGate. Available at: [Link]
-
Enzymes. University of Hawaii. Available at: [Link]
-
Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification. PubMed. Available at: [Link]
-
Factors Affecting Enzyme Activity. Purdue University. Available at: [Link]
-
Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. PubMed. Available at: [Link]
-
Factors Affecting Hydrogen Peroxidase Activity. DigitalCommons@COD. Available at: [Link]
-
This compound | C16H16N2O2 | CID 11942. PubChem. Available at: [Link]
-
Assay Interference by Chemical Reactivity. NCBI Bookshelf. Available at: [Link]
-
CHARACTERISTICS AFFECTING ENZYME PEROXIDASE ACTIVITY. Valdosta State University. Available at: [Link]
-
Toxicological Profile for BENZIDINE. Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. Available at: [Link]
-
The Enzyme Peroxidase : Lab Report. Bartleby.com. Available at: [Link]
-
Oxidative activation of benzidine and its derivatives by peroxidases. PubMed Central (PMC). Available at: [Link]
-
Determination of Selected Heavy Metals Using Amperometric Horseradish Peroxidase (HRP) Inhibition Biosensor. ResearchGate. Available at: [Link]
-
Benzidine: mechanisms of oxidative activation and mutagenesis. PubMed. Available at: [Link]
Sources
- 1. Oxidative activation of benzidine and its derivatives by peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzidine: mechanisms of oxidative activation and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dc.cod.edu [dc.cod.edu]
- 4. The Enzyme Peroxidase : Lab Report - 1548 Words | Bartleby [bartleby.com]
- 5. chem.purdue.edu [chem.purdue.edu]
- 6. Enzymes [websites.nku.edu]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N,N'-Diacetylbenzidine Stability and Handling
Welcome to the technical support resource for N,N'-Diacetylbenzidine (DABZ). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical information regarding the stability and handling of this compound. Given its classification as a suspected carcinogen and its sensitivity to environmental factors, a thorough understanding of its properties is crucial for experimental success and laboratory safety.[1][2]
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and storage of this compound.
Q1: What is the optimal long-term storage condition for solid this compound?
A1: For long-term stability, solid this compound should be stored in a well-closed container, separated from strong oxidants, and kept in a cool, dark, and dry place.[2][3][4] An explosion-proof refrigerator or freezer is recommended, depending on the specific experimental requirements.[5] The storage area should not have drain or sewer access.[2][3][4]
Q2: Is this compound sensitive to light?
A2: Yes, this compound is known to be sensitive to light.[1] Exposure to light can cause photooxidation, leading to degradation of the compound.[1] Therefore, it is critical to store it in amber vials or other light-protecting containers and to minimize light exposure during handling and experimental procedures.
Q3: How should I handle this compound in the laboratory to ensure safety?
A3: Due to its suspected carcinogenicity, all contact with this compound should be avoided.[2][3] Always handle this compound within a certified chemical fume hood or a vertical laminar-flow biological safety cabinet.[1] Personal protective equipment (PPE), including protective gloves, a lab coat, and safety spectacles, is mandatory.[2][3][6] A particulate filter respirator adapted to the airborne concentration of the substance should be used.[2][3] Do not eat, drink, or smoke in areas where this chemical is handled.[2][3]
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways include photooxidation upon exposure to light and hydrolysis of the acetyl groups, particularly under strong acidic or basic conditions, which would yield N-acetylbenzidine and subsequently benzidine.[1] It also decomposes on contact with hot surfaces or flames, producing toxic nitrogen oxides.[2][3]
Section 2: Troubleshooting Guide for Experimental Inconsistencies
This section provides a structured approach to troubleshooting common issues that may arise during experiments involving this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent analytical results (e.g., variable peak areas in HPLC) | Degradation of this compound in solution. | Prepare fresh stock solutions daily. Protect solutions from light by using amber vials and covering them with aluminum foil. Avoid extreme pH conditions in your solvent system. |
| Appearance of unexpected peaks in chromatograms | Presence of degradation products such as N-acetylbenzidine or benzidine. | Confirm the identity of the unexpected peaks using a mass spectrometer. Review your sample preparation and storage procedures to identify potential sources of degradation (e.g., prolonged light exposure, inappropriate solvent). |
| Low recovery of this compound during extraction | Incomplete extraction or degradation during the extraction process. | Optimize your extraction solvent and pH. Consider using a milder extraction method if degradation is suspected. Ensure thorough mixing during extraction. The EPA Method 605 provides a detailed protocol for the extraction of benzidines from aqueous samples.[7] |
| Color change of the solid compound (from white to yellowish/brownish) | Degradation of the solid material due to improper storage. | Discard the discolored compound as it is likely degraded. Review your storage conditions to ensure they align with the recommendations (cool, dark, dry, and away from oxidants).[2][3] |
Section 3: In-Depth Stability Profile
The stability of this compound is influenced by several environmental factors. Understanding these is key to maintaining the integrity of the compound.
Impact of Storage Conditions on Stability
| Storage Condition | Solid Form | In Solution (e.g., Methanol, Acetonitrile) | Rationale & Causality |
| Temperature | Stable at refrigerated temperatures (2-8 °C). For long-term storage, -20 °C is preferable. | Prone to degradation at room temperature. Should be stored at 2-8 °C for short-term use and -20 °C for longer periods. | Lower temperatures reduce the rate of potential degradation reactions, including hydrolysis and oxidation. |
| Light | Highly sensitive. Must be protected from light.[1] | Highly sensitive. Solutions must be stored in amber vials and protected from light. | Photooxidation is a significant degradation pathway for this compound.[1] |
| Humidity | Hygroscopic. Should be stored in a desiccator. | Not directly applicable, but the use of anhydrous solvents is recommended. | Moisture can facilitate hydrolysis of the acetyl groups. |
| pH | Stable in solid form. | Unstable at extreme pH values. Hydrolysis is accelerated in both acidic and basic conditions. | The amide linkages are susceptible to acid- and base-catalyzed hydrolysis. |
| Atmosphere | Should be stored under an inert atmosphere (e.g., argon or nitrogen) if possible. | Solutions should be degassed and stored under an inert atmosphere to minimize oxidation. | Oxygen can contribute to oxidative degradation, especially in the presence of light or certain metal ions. |
Section 4: Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
This protocol outlines the steps for preparing a standard solution for analytical purposes, such as HPLC calibration.
Materials:
-
This compound (solid)
-
HPLC-grade methanol or acetonitrile
-
Class A volumetric flasks (amber)
-
Analytical balance
-
Spatula
-
Ultrasonic bath
Procedure:
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Carefully transfer the weighed solid into an amber volumetric flask.
-
Add a small amount of the chosen solvent (methanol or acetonitrile) to dissolve the solid.
-
Sonicate the flask for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add the solvent to the flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Store the standard solution at 2-8 °C and protect it from light. For long-term storage, aliquot and freeze at -20 °C.
Protocol 2: Stability Assessment of this compound in Solution
This protocol provides a framework for evaluating the stability of this compound under specific solution conditions.
Materials:
-
Prepared standard solution of this compound
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Incubators or water baths set to desired temperatures
-
Amber HPLC vials
Procedure:
-
Aliquots of the this compound standard solution are placed in amber HPLC vials.
-
A subset of vials is analyzed immediately by HPLC to establish the initial concentration (T=0).
-
The remaining vials are stored under the desired test conditions (e.g., different temperatures, light exposures).
-
At specified time points (e.g., 1, 3, 7, 14 days), a vial from each condition is removed and analyzed by HPLC.
-
The peak area of this compound at each time point is compared to the initial peak area to determine the percentage of degradation.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Section 5: Visualizing Degradation and Workflows
Potential Degradation Pathway of this compound
Caption: Potential degradation of this compound via hydrolysis and photooxidation.
Workflow for Stability Testing
Caption: General workflow for conducting a stability study of this compound.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
International Programme on Chemical Safety (IPCS). (2007). This compound ICSC: 1678. INCHEM. Retrieved from [Link]
-
Loba Chemie. (2016). N,N'-DIPHENYL BENZIDINE AR MSDS. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2014). This compound - International Chemical Safety Cards. NIOSH. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for BENZIDINE. CDC. Retrieved from [Link]
-
Hsu, F. F., Lakshmi, V. M., Rothman, N., Bhatnager, V. K., Hayes, R. B., Kashyap, R., ... & Davis, B. B. (1996). Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical biochemistry, 234(2), 183–189. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzidine. PubChem. Retrieved from [Link]
-
LookChem. (n.d.). Cas 71609-22-8,N-hydroxy-N,N'-diacetylbenzidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Method 605: Benzidines. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of N,N'-Diacetyl benzidine (CAS 613-35-4). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). N,N'-Diacetyl benzidine. NIST WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C16H16N2O2). Retrieved from [Link]
-
Charles River. (n.d.). Stability Testing of Biopharmaceutical Products. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
Sources
- 1. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CDC - this compound - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 3. ICSC 1678 - this compound [inchem.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. lobachemie.com [lobachemie.com]
- 7. epa.gov [epa.gov]
Technical Support Center: Overcoming Interference in the Electrochemical Detection of N,N'-Diacetylbenzidine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the electrochemical analysis of N,N'-Diacetylbenzidine (DAB). This guide is designed for researchers, scientists, and drug development professionals who are utilizing electrochemical methods for the detection and quantification of this critical metabolite of benzidine. We understand that navigating the complexities of electrochemical analysis, particularly in complex biological or environmental matrices, can be challenging. Interference from co-existing species is a primary obstacle to achieving accurate, sensitive, and reproducible results.
This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to not only solve current issues but also to proactively design more robust analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am seeing a broad, poorly defined voltammetric peak, or no clear peak at all for DAB. What are the likely causes and first steps?
This is a common issue that often points to either low analyte concentration, significant background noise, or the presence of multiple overlapping signals from interfering species.
Core Causality: The electrochemical oxidation of DAB, like many aromatic amines, occurs within a potential window where other endogenous or exogenous compounds in your sample are also electroactive. Compounds like ascorbic acid (AA), uric acid (UA), dopamine (DA), and even structurally similar metabolites can oxidize at similar potentials, masking the DAB signal.
Troubleshooting Workflow:
Caption: General troubleshooting workflow for poor DAB signal.
Immediate Actions:
-
Confirm Your Technique: For quantitative analysis, Cyclic Voltammetry (CV) is often used for initial characterization but is less sensitive than pulse techniques. Switch to Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV). These methods have an inherent capacity to discriminate against background charging currents, significantly improving the signal-to-noise ratio.
-
Optimize the Potential Window: Ensure your scan range is appropriate to capture the oxidation of DAB without extending into regions of excessive solvent or electrolyte breakdown.
-
Check Your Supporting Electrolyte: Ensure the pH and ionic strength are appropriate and consistent. The electrochemical behavior of aromatic amines is often pH-dependent.
Q2: My DAB signal is overlapping with peaks from other compounds. How can I improve selectivity and resolve the signals?
Signal overlap is the most direct manifestation of interference. The key is to exploit the unique chemical and physical properties of DAB relative to the interfering species.
Core Causality: Interferents with oxidation potentials close to DAB will produce convoluted signals. Selectivity can be achieved by either shifting the oxidation potential of the target analyte or by preventing the interferent from reaching the electrode surface.
Strategies for Enhancing Selectivity:
-
pH Optimization: The oxidation of many aromatic amines involves a proton-coupled electron transfer (PCET) process. This means the oxidation potential is dependent on the pH of the supporting electrolyte. By systematically varying the pH (e.g., from 4.0 to 9.0 using a phosphate buffer system), you can often shift the oxidation potential of DAB away from that of common interferents like ascorbic acid or uric acid, which have different pKa values and pH-potential dependencies. A study of peak potential vs. pH is essential for method development.
-
Electrode Surface Modification: This is a powerful strategy to create a selective interface for detection.
-
Charge-Based Repulsion: In biological samples, interferents like ascorbic acid and uric acid are often negatively charged at neutral pH. Modifying the electrode with a negatively charged film (e.g., Nafion or by electrografting with diazonium salts bearing sulfonate groups) can create an electrostatic barrier that repels these interferents while allowing neutral or positively charged analytes to approach the surface.
-
Size Exclusion: Creating a porous polymer or nanomaterial layer on the electrode can physically block large interfering molecules (like proteins) from reaching the active surface, a phenomenon known as preventing "electrode fouling."
-
Enhanced Electrocatalysis: Modifying the electrode with nanomaterials like carbon nanotubes (CNTs), graphene, or metal nanoparticles can lower the overpotential required for DAB oxidation. This can shift the DAB peak to a lower potential, potentially moving it away from an interfering peak and increasing its current response.
-
Technical Support Center: Refinement of N,N'-Diacetylbenzidine (DAB) DNA Adduct Detection
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the analysis of N,N'-Diacetylbenzidine (DAB) DNA adducts. As researchers and drug development professionals, we understand that the reliable detection and quantification of these adducts are critical for assessing genotoxicity and understanding mechanisms of carcinogenesis. The low abundance of these adducts in biological matrices presents significant analytical challenges, demanding refined and robust methodologies.
This guide is designed to move beyond standard protocols. It is a compilation of field-proven insights, troubleshooting strategies, and the scientific rationale behind critical experimental steps. We aim to empower you to not only execute these sensitive assays but also to intelligently troubleshoot the issues that invariably arise. Here, we will dissect the complexities of sample preparation, compare the nuances of leading detection platforms, and provide actionable solutions to common problems encountered in the laboratory.
The Foundation: Metabolic Activation and Adduct Formation
Understanding the formation of the target analyte is the first step in designing a robust detection method. This compound (DAB) is not directly reactive with DNA. It requires metabolic activation, primarily in the liver, to become a genotoxic agent.
The metabolic process begins with N-hydroxylation to form N-hydroxy-N,N'-diacetylbenzidine. This intermediate can then be further activated, for example, by N,O-acyltransferase, to a reactive electrophile that covalently binds to DNA.[1] The predominant adduct formed in vivo is N'-(deoxyguanosin-8-yl)-N-acetylbenzidine, resulting from a deacetylation step. A minor adduct, N-(deoxyguanosin-8-yl)-N,N'-diacetylbenzidine, can also be formed and is more commonly observed in in vitro systems like liver slices.[2] This distinction is critical when comparing results from different experimental models.
Caption: Metabolic activation pathway of this compound (DAB) to DNA-reactive species.
Troubleshooting Guide & Method Refinement
This section directly addresses common issues in a question-and-answer format, providing both solutions and the underlying scientific principles.
Section 1: DNA Isolation & Hydrolysis
Question: My DNA samples have poor purity ratios (A260/280 < 1.8 or A260/230 < 2.0). How will this impact my adduct analysis, and can I proceed?
Answer: Proceeding with impure DNA is a primary source of assay failure.
-
Causality: Low A260/280 indicates protein contamination. Proteins can inhibit the activity of nucleases required for DNA hydrolysis, leading to incomplete digestion and artificially low adduct measurements. A low A260/230 ratio suggests contamination with chaotropic salts or organic solvents (e.g., phenol, ethanol) from the extraction process. These contaminants can interfere with enzymatic reactions and, more critically, cause significant ion suppression during LC-MS/MS analysis or interfere with chromatographic separation in ³²P-postlabeling.
-
Solution: Do not proceed. Re-purify the DNA. A recommended method is to re-precipitate the DNA with ethanol, followed by several washes with 70% ethanol to remove salts. Alternatively, using a high-quality column-based DNA purification kit can effectively remove inhibitors. Always ensure the final DNA pellet is completely free of residual ethanol before resuspension, as it can denature enzymes.
Question: I suspect incomplete enzymatic hydrolysis of my DNA to nucleosides. What are the signs and how can I optimize this critical step?
Answer: Incomplete hydrolysis is a frequent and underestimated problem. The goal is to gently break down DNA to individual 2'-deoxynucleosides without degrading the adduct itself.[3]
-
Signs of a Problem: In LC-MS/MS, you may observe a broad, unresolved hump at the beginning of your chromatogram, representing oligonucleotides. In ³²P-postlabeling, this can lead to a smear on the TLC plate and an underestimation of adduct levels because T4 polynucleotide kinase requires a free 5'-OH on a mononucleotide.[4][5]
-
Optimization Strategy:
-
Enzyme Cocktail: A robust hydrolysis requires a multi-enzyme approach. Start with an endonuclease (Micrococcal Nuclease) and an exonuclease (Spleen Phosphodiesterase) to digest DNA into 3'-mononucleotides.
-
Dephosphorylation: Follow up with a phosphatase (Calf Intestinal or Shrimp Alkaline Phosphatase) to remove the 3'-phosphate, yielding the required 2'-deoxynucleosides for LC-MS analysis.
-
Check Enzyme Activity: Ensure your enzymes are not expired and have been stored correctly. Perform a control digest on unmodified calf thymus DNA and check for complete digestion by HPLC-UV, where you should see only the four canonical deoxynucleoside peaks.
-
Adduct Stability: Be aware that some adducts can be unstable under harsh conditions.[6][7] Standard enzymatic hydrolysis at 37°C and near-neutral pH is generally safe for C8-dG adducts like those from DAB. Avoid acidic or strongly basic conditions.
-
Section 2: Adduct Enrichment & Sample Cleanup
Question: My adduct signal is buried in the noise. How can I effectively enrich my sample for low-abundance DAB adducts before instrumental analysis?
Answer: Enrichment is non-negotiable for achieving the sensitivity required to detect environmentally or biologically relevant adduct levels, which can be as low as 1 adduct in 10⁹⁻¹⁰ normal nucleotides.[4][8]
-
Causality: After hydrolysis, the adducted nucleosides are present in a vast excess of normal, unmodified nucleosides. This overwhelming matrix masks the signal of interest, competes for ionization in MS, and can obscure spots on a TLC plate.
-
Refined Solution - Solid-Phase Extraction (SPE): SPE is the most common and effective method.[9][10] For DAB adducts, which are more hydrophobic than normal nucleosides, a reverse-phase mechanism is ideal.
-
Cartridge Choice: Use a polymeric reverse-phase cartridge (e.g., Oasis HLB) rather than a traditional silica-based C18. Polymeric sorbents offer better stability across a wider pH range and higher binding capacity.
-
Step-by-Step Rationale:
-
Conditioning (Methanol): Wets the sorbent, allowing the hydrophobic functional groups to interact with the sample.
-
Equilibration (Water/Weak Buffer): Prepares the column for the aqueous sample, ensuring proper binding.
-
Loading: Load the hydrolyzed DNA sample slowly. The hydrophobic DAB adducts will be retained on the sorbent, while the highly polar, unmodified nucleosides will pass through.
-
Washing (e.g., 5% Methanol in Water): This is a critical refinement step. A weak organic wash removes any remaining unmodified nucleosides that may have weakly associated with the sorbent, without eluting the adducts of interest.
-
Elution (e.g., 80-100% Methanol or Acetonitrile): A strong organic solvent disrupts the hydrophobic interaction, eluting your now-enriched adducts in a small, clean volume.
-
-
Caption: Solid-Phase Extraction (SPE) workflow for enriching hydrophobic DNA adducts.
Section 3: Troubleshooting Detection Methods
This section compares the two primary detection techniques, highlighting common issues and solutions for each.
| Feature | ³²P-Postlabeling Assay | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Enzymatic transfer of ³²P from [γ-³²P]ATP to the 5'-OH of adducts, followed by TLC separation.[5] | Physical separation of adducts by HPLC followed by mass-based detection and fragmentation for structural confirmation.[11] |
| Sensitivity | Extremely high; can detect as low as 1 adduct in 10¹⁰ nucleotides.[8][12] | High, but generally less sensitive than ³²P-postlabeling. Typically 1 adduct in 10⁸-10⁹ nucleotides. Sensitivity is improving with new instruments.[13][14] |
| Specificity | Limited. Relies on chromatographic position. Co-eluting species can lead to misidentification. Provides no structural information.[14] | Very high. Provides molecular weight and structural information from fragmentation patterns (e.g., neutral loss of deoxyribose).[3][14] |
| Quantification | Semi-quantitative. Prone to errors from variable labeling efficiency between different adducts and the need for an external standard.[15] | Highly quantitative, especially when using a stable isotope-labeled internal standard for each analyte.[16] |
| Throughput | Low. TLC is labor-intensive and time-consuming. | High. Amenable to autosamplers and automated data processing. |
Question: (³² P-Postlabeling) I'm getting inconsistent labeling or high background on my TLC plates. What are the likely causes?
Answer: This usually points to issues with the kinase reaction or incomplete removal of normal nucleotides.
-
Variable Labeling Efficiency: The T4 Polynucleotide Kinase enzyme can have different affinities for different adduct structures. This makes accurate quantification challenging without an adduct-specific standard run in parallel.[15] Furthermore, ensure your [γ-³²P]ATP is fresh, as radiolysis can degrade it over time, reducing labeling efficiency.
-
High Background/Smearing: This is often caused by incomplete nuclease P1 digestion (in methods that use it for enrichment) or inefficient butanol extraction, leaving behind normal 3'-mononucleotides.[4] These normal nucleotides will be labeled by the kinase, consuming the ³²P-ATP and creating background spots/smears that obscure the adducts. Refine your enrichment step to ensure maximum removal of normal nucleotides before the labeling reaction.
Question: (LC-MS/MS) I have poor sensitivity and significant ion suppression. How can I improve my signal?
Answer: This is a classic matrix effect problem, common in complex biological samples.
-
Causality: Co-eluting compounds from the biological matrix (salts, lipids, residual proteins) compete with your analyte for ionization in the MS source, suppressing its signal.
-
Refined Solutions:
-
Improve Upstream Cleanup: The best solution is to remove the interfering matrix before injection. Revisit your DNA purification and SPE enrichment protocols. A cleaner sample will always yield a better signal.
-
Optimize Chromatography: Develop a longer chromatographic gradient to better separate your DAB adducts from the "matrix cloud" that often elutes early. Hydrophilic Interaction Chromatography (HILIC) can sometimes offer better separation and retention for polar metabolites than traditional reverse-phase.[9]
-
Use a Stable Isotope-Labeled Internal Standard: This is the gold standard for quantification.[16] A heavy-labeled version of your target adduct (e.g., with ¹³C or ¹⁵N) will co-elute and experience the same ion suppression as your analyte. By measuring the ratio of the analyte to the standard, you can correct for signal loss during ionization and variations in sample prep, leading to highly accurate and reproducible quantification.[15]
-
Check Instrument Parameters: Ensure your MS source parameters (e.g., gas flows, temperature, voltages) are optimized for your specific adduct and mobile phase composition. Perform an infusion of your adduct standard to find the optimal settings.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between ³²P-Postlabeling and LC-MS/MS for my study? A: The choice depends on your research question. If you need to screen for unknown, bulky adducts with the absolute highest sensitivity and do not have access to synthetic standards, ³²P-postlabeling can be a powerful discovery tool.[5][17] However, for quantitative studies where you need to confirm the identity of a specific adduct (like N'-(dG-8-yl)-N-acetylbenzidine) and require high accuracy and throughput, LC-MS/MS is unequivocally the superior method.[11][14]
Q2: My in vivo experiments show N'-(dG-8-yl)-N-acetylbenzidine as the major adduct, but my in vitro rat liver slice experiment shows N-(dG-8-yl)-N,N'-diacetylbenzidine. Is my experiment flawed? A: Not necessarily. This is a known phenomenon. In vivo, metabolic processes can lead to the deacetylation of one of the acetyl groups before or after DNA binding, making the monoacetylated adduct predominant.[2] In isolated in vitro systems like liver slices, this deacetylation pathway may be less efficient, resulting in the diacetylated adduct being the major product.[2] This highlights the importance of understanding the metabolic context of your experimental system.
Q3: How can I obtain a reliable standard for quantifying DAB-DNA adducts? A: The most reliable approach is to synthesize the adducted nucleoside standard and a corresponding stable isotope-labeled version for use as an internal standard.[15] If chemical synthesis is not feasible, a well-characterized DNA sample that has been modified in vitro with a known amount of the carcinogen can serve as a quantification standard.[15] This standard DNA must be thoroughly characterized by multiple methods (e.g., HPLC-MS, UV-Vis) to establish the adduct frequency (adducts per 10ⁿ nucleotides) before it can be used to calibrate unknown samples.
Q4: How stable are DAB-DNA adducts in tissue samples stored at -80°C? A: C8-guanine adducts, like those formed from DAB, are generally stable when stored as intact DNA in frozen tissue at -80°C for extended periods. The primary risk of degradation comes from repeated freeze-thaw cycles, which can cause DNA shearing, or from nuclease activity if the tissue was not flash-frozen or stored properly. Once the DNA is hydrolyzed to deoxynucleosides, the samples are less stable and should be analyzed promptly or stored at -80°C for the shortest time possible to prevent degradation.
References
-
This compound | C16H16N2O2 | CID 11942 - PubChem . PubChem. Available from: [Link]
-
Effectiveness of DNA Adduct Enrichment Techniques . ACS Publications. Available from: [Link]
-
Recent developments in DNA adduct analysis using liquid chromatography coupled with mass spectrometry . Journal of Separation Science. Available from: [Link]
-
Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro . Carcinogenesis. Available from: [Link]
-
Liquid Chromatography-Tandem Mass Spectrometry for the Quantification of Tobacco-Specific Nitrosamine-Induced DNA Adducts in Mammalian Cells . National Institutes of Health. Available from: [Link]
-
Methods and Challenges for Computational Data Analysis for DNA Adductomics . National Institutes of Health. Available from: [Link]
-
32P-Postlabeling Analysis of DNA Adducts . Springer Link. Available from: [Link]
-
Identifying Novel DNA Adducts in Amphipods and Developing Sample Preparation for Adductomics Using Dispersive Solid-Phase Extraction . National Institutes of Health. Available from: [Link]
-
An LC/MS based method to quantify DNA adduct in tumor and organ tissues . Analytical Biochemistry. Available from: [Link]
-
Synthesis, characterization, and quantitation of a 4-aminobiphenyl-DNA adduct standard . Chemical Research in Toxicology. Available from: [Link]
-
32P-postlabeling analysis of DNA adducts . Methods in Molecular Biology. Available from: [Link]
-
32P-Postlabeling Analysis of DNA Adducts . Springer Link. Available from: [Link]
-
Improved 32P-postlabelling assay for the quantification of the major platinum-DNA adducts . Nucleic Acids Research. Available from: [Link]
-
Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts . National Institutes of Health. Available from: [Link]
-
Emerging Technologies in Mass Spectrometry-Based DNA Adductomics . MDPI. Available from: [Link]
-
Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts . Royal Society of Chemistry. Available from: [Link]
-
DNA Adductomics: A Narrative Review of Its Development, Applications, and Future . National Institutes of Health. Available from: [Link]
-
The 32P-postlabeling assay for DNA adducts . Nature Protocols. Available from: [Link]
-
LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage . eScholarship, University of California. Available from: [Link]
-
Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry . Analytical Chemistry. Available from: [Link]
-
DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans . National Institutes of Health. Available from: [Link]
-
Methods for the Detection of DNA Adducts . Springer Nature Experiments. Available from: [Link]
-
DNA Adducts Formation by Carcinogens and P-postlabeling Determination . YouTube. Available from: [Link]
-
N,N'-Diacetyl benzidine . NIST WebBook. Available from: [Link]
-
Chemical stability of oligonucleotides containing the acetylated and deacetylated adducts of the carcinogen N-2-acetylaminofluorene . Biochemistry. Available from: [Link]
-
Synthesis and biochemical characterization of N1-, N2-, and N7-guanosine adducts of butadiene monoxide . Chemical Research in Toxicology. Available from: [Link]
-
Methods for Testing Compounds for DNA Adduct Formation . Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available from: [Link]
-
Carcinogen-DNA adducts Introduction, Literature Summary, and Recommendations . U.S. Environmental Protection Agency. Available from: [Link]
-
DNA adduct formation from acrylamide via conversion to glycidamide in adult and neonatal mice . Chemical Research in Toxicology. Available from: [Link]
-
Mutagenic Specificity of 2-acetylaminonaphthalene-derived DNA Adduct in Mammalian Cells . Cancer Research. Available from: [Link]
-
Identification of DNA Adducts Using HPLC/MS/MS Following in Vitro and in Vivo Experiments With Arylamines and Nitroarenes . Chemical Research in Toxicology. Available from: [Link]
Sources
- 1. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical stability of oligonucleotides containing the acetylated and deacetylated adducts of the carcinogen N-2-acetylaminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biochemical characterization of N1-, N2-, and N7-guanosine adducts of butadiene monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identifying Novel DNA Adducts in Amphipods and Developing Sample Preparation for Adductomics Using Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments in DNA adduct analysis using liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods and Challenges for Computational Data Analysis for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization, and quantitation of a 4-aminobiphenyl-DNA adduct standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liquid Chromatography-Tandem Mass Spectrometry for the Quantification of Tobacco-Specific Nitrosamine-Induced DNA Adducts in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for testing compounds for DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing N,N'-Diacetylbenzidine Precipitation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of N,N'-Diacetylbenzidine (DAB) precipitation in cell culture media. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity and reproducibility of your experiments.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound (DAB) is a metabolite of the carcinogen benzidine and is often used in research settings.[1][2] A critical challenge in its experimental use is its poor aqueous solubility. According to PubChem, DAB has no solubility in water, though it is soluble in ethanol and ethyl acetate.[1] This inherent hydrophobicity is the primary driver of precipitation when introducing DAB into the aqueous environment of cell culture media.
| Property | Value | Source |
| Molecular Formula | C16H16N2O2 | PubChem[1] |
| Molecular Weight | 268.31 g/mol | PubChem[1] |
| Appearance | White to pale yellow crystalline solid | PubChem[1], INCHEM[3] |
| Water Solubility | None | PubChem[1], INCHEM[3] |
| Solubility in other solvents | Soluble in ethanol and ethyl acetate | PubChem[1] |
| Stability | Sensitive to light due to photooxidation | PubChem[1] |
Troubleshooting Guide: A Step-by-Step Approach to Preventing and Resolving DAB Precipitation
Precipitation of DAB can manifest in two primary ways: immediate precipitation upon addition to the media, or delayed precipitation after a period of incubation. This guide will address both scenarios.
Immediate Precipitation ("Crashing Out")
Immediate precipitation occurs when a concentrated stock solution of a hydrophobic compound is rapidly diluted in an aqueous medium.[4][5] This is a common issue with compounds like DAB.
Experimental Workflow for Preparing DAB Working Solutions
Caption: Workflow for preparing this compound working solutions.
Detailed Protocol for Preparing DAB Working Solutions
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-100 mM).[4][5] DMSO is a suitable solvent for many poorly water-soluble compounds.[6]
-
Ensure Complete Dissolution: Vortex the stock solution thoroughly. If necessary, use brief sonication to ensure the compound is fully dissolved.
-
Pre-warm Media: Always use complete cell culture medium that has been pre-warmed to 37°C.[4][5] Adding a compound to cold media can decrease its solubility.[4]
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to your final culture volume, perform a serial dilution in the pre-warmed media.[4] This gradual reduction in solvent concentration helps to prevent the compound from crashing out.
-
Add Dropwise with Agitation: Add the DAB stock solution to the pre-warmed media dropwise while gently vortexing or swirling the media.[4][7] This technique avoids localized high concentrations that can trigger precipitation.
-
Control Final Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%, to minimize cytotoxicity and its effect on compound solubility.[4][5]
-
Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation before adding it to your cells.
Delayed Precipitation (Hours to Days After Preparation)
Delayed precipitation can be more insidious, as it may not be immediately apparent. This can be caused by several factors, including temperature shifts, changes in media pH, and interactions with media components over time.[4][5]
Troubleshooting Delayed Precipitation
Caption: Troubleshooting delayed this compound precipitation.
-
Temperature Fluctuations: Temperature is a primary cause of precipitation in cell culture.[8][9] High molecular weight components can fall out of solution with temperature shifts.[8]
-
Solution: Minimize the time that culture vessels are outside the incubator. Ensure all media and reagents are pre-warmed to 37°C before use.[5]
-
-
pH Shifts: The CO2 environment in an incubator can lower the pH of the medium, which can affect the solubility of pH-sensitive compounds.[4][10]
-
Solution: Ensure your medium is buffered appropriately for the CO2 concentration in your incubator. Visually monitor the phenol red indicator in your medium for signs of significant pH changes.
-
-
Interaction with Media Components: Components in the media, particularly proteins in fetal bovine serum (FBS), can interact with the compound, leading to precipitation over time.
-
Solution: If possible, conduct a pilot experiment in serum-free media to see if precipitation still occurs. Be aware that hydrophobic compounds can bind to serum proteins, which may reduce the effective concentration of your compound.
-
-
Evaporation: Water loss from the culture vessel can increase the concentration of all components, including DAB, potentially exceeding its solubility limit.[8]
-
Solution: Ensure the incubator has adequate humidity.[8] For long-term experiments, consider using sealed flasks or plates to minimize evaporation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare an this compound stock solution?
For cell culture applications, 100% DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound.[4][5] While DAB is also soluble in ethanol and ethyl acetate, DMSO is generally more compatible with cell culture at low final concentrations.[1]
Q2: What is the maximum final concentration of DMSO that is safe for most cell lines?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%.[4][5] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Q3: Can I filter the media to remove the precipitate?
Filtering the media to remove the precipitate is not recommended. The precipitate is the compound of interest, so filtering it will remove it from your media, leading to an unknown and lower final concentration. This will compromise the accuracy and reproducibility of your experimental results.
Q4: Are there any alternative compounds to this compound that are more soluble?
The choice of an alternative compound depends on the specific application. If the goal is to study the metabolic pathways of benzidine, using its metabolites like N-acetylbenzidine might be an option, though they also have limited aqueous solubility.[2][11] For other applications where a specific chemical structure is not required, screening for compounds with similar biological activity but better solubility profiles may be necessary.
Q5: Can I use solubilizing agents to prevent precipitation?
The use of solubilizing agents, such as cyclodextrins or surfactants like Pluronic F127, can be explored to enhance the solubility of hydrophobic compounds.[7][12] However, it is essential to first validate that these agents do not interfere with your assay or have cytotoxic effects on your cells at the concentrations used.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11942, this compound. Retrieved from [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
- Kumar, L., & Verma, S. (2018). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. Current Drug Delivery, 15(5), 626-641. doi: 10.2174/1567201815666180115121402
- Gao, Y., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceutics, 15(3), 772. doi: 10.3390/pharmaceutics15030772
-
ResearchGate. (n.d.). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs | Request PDF. Retrieved from [Link]
-
Pharmaceutical Technology. (2009). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Retrieved from [Link]
-
International Agency for Research on Cancer. (2012). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F, Benzidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7111, Benzidine. Retrieved from [Link]
-
INCHEM. (2021). ICSC 1678 - this compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of N,N'-Diacetyl benzidine (CAS 613-35-4). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). N,N'-Diacetyl benzidine in the NIST WebBook. Retrieved from [Link]
- Lakshmi, V. M., et al. (1995). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. Carcinogenesis, 16(7), 1565-1571. doi: 10.1093/carcin/16.7.1565
-
PubChemLite. (n.d.). This compound (C16H16N2O2). Retrieved from [Link]
- Lin, D., et al. (1994). Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. Environmental Health Perspectives, 102 Suppl 6(Suppl 6), 11-15. doi: 10.1289/ehp.94102s611
- Morton, K. C., et al. (1980). Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats. Carcinogenesis, 1(9), 809-813. doi: 10.1093/carcin/1.9.809
- Brouwer, E., et al. (1991). Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro. Carcinogenesis, 12(8), 1459-1464. doi: 10.1093/carcin/12.8.1459
-
Organic Syntheses. (n.d.). Benzidine, N,N'-diethyl-. Retrieved from [Link]
- Lee, S., et al. (2018). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. Soft Matter, 14(44), 9016-9025. doi: 10.1039/c8sm01625a
- Zheng, H., et al. (2015). Comparison of cell-based and non-cell-based assay platforms for the detection of clinically relevant anti-drug neutralizing antibodies for immunogenicity assessment of therapeutic proteins. Journal of Immunological Methods, 419, 1-9. doi: 10.1016/j.jim.2015.02.006
- Bouchet, S., et al. (2022). Chemical alternative for cell identification and cross-contamination detection. Biological and Pharmaceutical Bulletin, 45(2), 230-236. doi: 10.1248/bpb.b21-00788
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 679, Dimethyl Sulfoxide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Benzidine - Chemical Agents and Related Occupations. In Report on Carcinogens, 12th Edition. Retrieved from [Link]
- Fleszar, M. G., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 18(10), 12795-12806. doi: 10.3390/molecules181012795
-
ResearchGate. (n.d.). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. Retrieved from [Link]
Sources
- 1. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICSC 1678 - this compound [inchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
Technical Support Center: Method Validation for N,N'-Diacetylbenzidine Analysis in Plasma
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals validating analytical methods for the quantification of N,N'-Diacetylbenzidine (DAB) in plasma. Drawing upon extensive field experience and grounded in regulatory expectations, this document offers in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.
Introduction: The Importance of Robust DAB Analysis
This compound (DAB) is a primary metabolite of benzidine, a known human carcinogen.[1][2][3] Accurate quantification of DAB in plasma is critical for toxicokinetic and pharmacokinetic studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile. A well-characterized and validated bioanalytical method is essential to ensure the reliability and acceptability of these data for regulatory submissions.[4][5][6]
This support center is structured to guide you through the intricacies of method validation, from initial troubleshooting of common issues to answering specific questions about validation parameters.
Troubleshooting Guide: Navigating Common Pitfalls in DAB Analysis
Even with a well-designed method, unexpected issues can arise during routine analysis. This section provides a systematic approach to diagnosing and resolving common problems.
Chromatographic Issues
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Potential Cause & Explanation:
-
Column Overload: Injecting too high a concentration of DAB can saturate the stationary phase, leading to peak fronting.
-
Secondary Interactions: DAB, containing amide functionalities, may exhibit secondary interactions with residual silanols on the silica-based stationary phase, causing peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of DAB, leading to poor peak shape.
-
Column Degradation: Accumulation of plasma matrix components can degrade the column performance over time.[7][8]
-
-
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Dilute the sample and reinject to see if peak shape improves.
-
Optimize Mobile Phase:
-
Adjust the pH of the aqueous mobile phase. Small changes can significantly impact peak shape.
-
Consider adding a small amount of an amine modifier (e.g., triethylamine) to the mobile phase to block active silanol sites.
-
-
Column Wash/Replacement:
-
Implement a robust column wash procedure between runs to remove strongly retained matrix components.
-
If the problem persists, replace the column with a new one of the same type.
-
-
Evaluate Different Column Chemistries: If peak tailing is persistent, consider a column with end-capping or a different stationary phase chemistry.
-
Problem: Shifting Retention Times
-
Potential Cause & Explanation:
-
Inconsistent Mobile Phase Preparation: Small variations in the composition of the mobile phase can lead to shifts in retention time.[9]
-
Fluctuating Column Temperature: Changes in the column oven temperature will affect the viscosity of the mobile phase and the interaction of DAB with the stationary phase.
-
Pump Malfunction: Issues with the LC pump, such as leaks or faulty check valves, can cause inconsistent flow rates.
-
Column Equilibration: Insufficient column equilibration time between injections can lead to drifting retention times, especially in gradient elution.
-
-
Troubleshooting Steps:
-
Verify Mobile Phase: Prepare fresh mobile phase, ensuring accurate measurements of all components.
-
Check Column Oven: Confirm that the column oven is set to the correct temperature and is stable.
-
Inspect LC System:
-
Check for leaks in the pump, connections, and injector.
-
Perform a pump performance test to ensure accurate and precise flow rate delivery.
-
-
Increase Equilibration Time: Extend the column equilibration time at the end of each gradient run.
-
Mass Spectrometry Issues
Problem: Low or Inconsistent Signal Intensity
-
Potential Cause & Explanation:
-
Ion Suppression/Enhancement (Matrix Effects): Co-eluting endogenous components from the plasma matrix can interfere with the ionization of DAB in the mass spectrometer source, leading to suppressed or enhanced signal intensity.[10][11][12][13] This is a major challenge in bioanalysis.[7]
-
Source Contamination: Buildup of non-volatile salts and matrix components on the ion source optics can reduce instrument sensitivity.[9]
-
Incorrect Source Parameters: Suboptimal ion source parameters (e.g., temperature, gas flows, voltage) can lead to inefficient ionization.
-
Analyte Instability: DAB may be unstable in the final extract or in the autosampler, leading to degradation and a decrease in signal over time.
-
-
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.
-
Assess matrix factor by comparing the response of DAB in post-extraction spiked plasma samples to its response in a neat solution.[13]
-
-
Improve Sample Cleanup:
-
Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source components.
-
Optimize MS Parameters: Systematically tune the ion source parameters to maximize the signal for DAB.
-
Assess Stability: Conduct short-term stability experiments to evaluate the stability of DAB in the autosampler over the expected run time.
-
Problem: High Background Noise or Interferences
-
Potential Cause & Explanation:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase or other reagents can contribute to high background noise.[9]
-
Carryover: Residual DAB from a previous high-concentration sample may be injected with the current sample, leading to a peak in the blank.[16][17]
-
Co-eluting Isobaric Interferences: Other compounds in the plasma matrix may have the same mass-to-charge ratio as DAB, leading to interfering peaks.
-
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure that all solvents and reagents are of high purity (e.g., LC-MS grade).[9]
-
Address Carryover:
-
Optimize the injector wash procedure, using a strong organic solvent.
-
Inject a series of blank samples after a high-concentration standard to assess carryover.[18]
-
-
Improve Chromatographic Resolution: Modify the chromatographic method (e.g., change the gradient profile, use a different column) to separate DAB from any interfering peaks.
-
Confirm Peak Identity: If possible, use a high-resolution mass spectrometer to confirm the elemental composition of the peak of interest.
-
Frequently Asked Questions (FAQs)
This section addresses specific questions related to the validation of a bioanalytical method for DAB in plasma, in accordance with regulatory guidelines such as the ICH M10.[4][5][6][19][20]
Q1: How do I select an appropriate internal standard (IS) for DAB analysis?
A1: The choice of an internal standard is critical for accurate and precise quantification.[21][22] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆-DAB or D₈-DAB). A SIL-IS has nearly identical chemical and physical properties to DAB, ensuring it co-elutes and experiences similar matrix effects and extraction recovery.[21] If a SIL-IS is not available, a structural analog can be used, but it must be carefully selected to have similar chromatographic behavior and ionization efficiency to DAB.[23][24]
Q2: What are the acceptance criteria for the calibration curve?
A2: A calibration curve should consist of a blank (matrix sample without analyte or IS), a zero standard (matrix with IS only), and at least six to eight non-zero concentration levels.[25][26] The simplest regression model that adequately describes the concentration-response relationship should be used, typically a linear or quadratic model with a weighting factor (e.g., 1/x or 1/x²).[18][27] The correlation coefficient (r²) should be ≥ 0.99. For the back-calculated concentrations of the calibration standards, at least 75% must be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[28]
| Parameter | Acceptance Criteria |
| Number of Standards | Minimum 6 non-zero standards |
| Regression Model | Simplest model with appropriate weighting (e.g., 1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy of Back-Calculated Standards | ±15% of nominal (±20% at LLOQ) |
Q3: How do I assess and mitigate matrix effects?
A3: Matrix effects, the suppression or enhancement of ionization due to co-eluting matrix components, are a significant concern in LC-MS/MS bioanalysis.[10][11][12][13] They can be quantitatively assessed by calculating the matrix factor. This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution at the same concentration.[13] To mitigate matrix effects, you can:
-
Improve sample preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering phospholipids and other matrix components.[14][15][29]
-
Optimize chromatography: Adjust the chromatographic conditions to separate the analyte from the regions of ion suppression.
-
Use a stable isotope-labeled internal standard: A SIL-IS will be affected by the matrix in the same way as the analyte, thereby compensating for the effect.[21]
Q4: What stability experiments are required for method validation?
A4: A comprehensive evaluation of DAB's stability in the biological matrix and in solution is required. This includes:
-
Freeze-Thaw Stability: Assess the stability of DAB in plasma after multiple freeze-thaw cycles. Typically, three cycles are evaluated.
-
Short-Term (Bench-Top) Stability: Determine the stability of DAB in plasma at room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: Evaluate the stability of DAB in plasma stored at the intended storage temperature (e.g., -20°C or -80°C) for a period that covers the time from sample collection to analysis.
-
Stock and Working Solution Stability: Confirm the stability of DAB in the solvent used for stock and working solutions at room temperature and refrigerated conditions.
-
Post-Preparative (Autosampler) Stability: Assess the stability of the processed samples in the autosampler for the expected duration of an analytical run.
Q5: What are the requirements for accuracy and precision?
A5: Accuracy and precision are determined by analyzing quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
-
Intra-day (within-run) accuracy and precision: Assessed by analyzing at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run) accuracy and precision: Evaluated by analyzing the QC samples on at least three different days.
The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[28][30]
| QC Level | Accuracy (% Deviation) | Precision (%CV) |
| LLOQ | ± 20% | ≤ 20% |
| Low, Medium, High | ± 15% | ≤ 15% |
Visualizing the Workflow
General Bioanalytical Workflow
Caption: Overview of the bioanalytical workflow for DAB in plasma.
Troubleshooting Decision Tree for Low Signal Intensity
Caption: Decision tree for troubleshooting low MS signal intensity.
References
-
ICH M10 Bioanalytical Method Validation. (n.d.). Bioanalysis Zone. Retrieved January 8, 2026, from [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved January 8, 2026, from [Link]
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved January 8, 2026, from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved January 8, 2026, from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved January 8, 2026, from [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved January 8, 2026, from [Link]
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved January 8, 2026, from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved January 8, 2026, from [Link]
-
Pan, C., & Zhang, D. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1087-1088, 1-7. [Link]
-
Tranfo, G., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. [Link]
-
Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1095-1111. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved January 8, 2026, from [Link]
-
De Boer, T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(15), 1845-1857. [Link]
-
Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved January 8, 2026, from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved January 8, 2026, from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved January 8, 2026, from [Link]
-
Sharma, K., et al. (2012). Troubleshooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. Journal of Applied Pharmaceutical Science, 2(3), 10-15. [Link]
-
Gstöttner, C., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 9964-9974. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved January 8, 2026, from [Link]
-
LCGC International. (2025). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. Retrieved January 8, 2026, from [Link]
-
Jian, W., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International, 27(8). [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved January 8, 2026, from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved January 8, 2026, from [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved January 8, 2026, from [Link]
-
Abdel-Rehim, M. (2012). HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. [Link]
-
Rapp, C., et al. (2019). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine, 4(3), 410-420. [Link]
-
Rui, V., & Leitão, A. (2010). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Journal of Proteomics, 73(3), 543-556. [Link]
-
World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. Retrieved January 8, 2026, from [Link]
-
ResearchGate. (n.d.). Troubleshooting for LC-MS/MS. Retrieved January 8, 2026, from [Link]
-
Scribd. (n.d.). LSMSMS troubleshooting. Retrieved January 8, 2026, from [Link]
-
Lab Manager. (2020). Overcoming Challenges in Plasma Sample Prep. Retrieved January 8, 2026, from [Link]
-
National Center for Biotechnology Information. (1992). Toxicological Profile for Benzidine. Retrieved January 8, 2026, from [Link]
-
Vesper, H. W., & Botelho, J. C. (2020). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry, 66(5), 629-639. [Link]
-
ZefSci. (2025). 14 Best Practices for Effective LCMS Troubleshooting. Retrieved January 8, 2026, from [Link]
-
ProQuest. (2019). Recommendations and best practices for calibration curves in quantitative LC–MS bioanalysis. Bioanalysis, 11(15), 1375-1377. [Link]
-
ResearchGate. (n.d.). Recommendations and best practices for calibration curves in quantitative LC–MS bioanalysis. Retrieved January 8, 2026, from [Link]
-
LCGC International. (n.d.). Single Multipoint Calibration Curve for Discovery Bioanalysis. Retrieved January 8, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for BENZIDINE. Retrieved January 8, 2026, from [Link]
-
Wikipedia. (n.d.). Calibration curve. Retrieved January 8, 2026, from [Link]
-
Zenser, T. V., et al. (1996). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. Carcinogenesis, 17(7), 1471-1475. [Link]
-
Semantic Scholar. (n.d.). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 8, 2026, from [Link]
-
Hsu, F. F., et al. (1996). Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical Biochemistry, 234(1), 29-37. [Link]
-
de Jong, W. H., et al. (2018). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Analytical Chemistry, 90(15), 9037-9044. [Link]
-
Balvers, M. G., et al. (2013). Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells. Journal of Lipid Research, 54(5), 1445-1455. [Link]
-
Yifan, S., et al. (2015). Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma. Journal of Chromatography B, 998-999, 114-121. [Link]
Sources
- 1. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. zefsci.com [zefsci.com]
- 10. nebiolab.com [nebiolab.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. Recommendations and best practices for calibration curves in quantitative LC–MS bioanalysis - ProQuest [proquest.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 21. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. nebiolab.com [nebiolab.com]
- 23. cerilliant.com [cerilliant.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. ema.europa.eu [ema.europa.eu]
- 29. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. bioanalysisforum.jp [bioanalysisforum.jp]
Technical Support Center: Optimizing Incubation Times for N,N'-Diacetylbenzidine Metabolism Studies
Welcome to the technical support resource for researchers engaged in the in vitro metabolism studies of N,N'-Diacetylbenzidine (DABZ). Optimizing incubation time is not merely a procedural step; it is the cornerstone of generating kinetically sound and reproducible data. An improperly chosen incubation time can lead to the misinterpretation of metabolic stability, inaccurate clearance predictions, and flawed kinetic parameters.
This guide provides a series of frequently asked questions and troubleshooting scenarios designed to address the specific challenges encountered during the metabolic investigation of DABZ. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reliable results.
Understanding the Metabolic Landscape of this compound
Before designing any experiment, it is crucial to understand the known metabolic pathways of the compound. This compound is itself a metabolite of the procarcinogen benzidine, formed through N-acetylation.[1][2] Its own metabolism is complex and can involve several enzyme families:
-
Hydroxylation: Liver microsomes can hydroxylate DABZ to form N-hydroxy-N,N'-diacetylbenzidine, a potentially reactive intermediate.[1][3]
-
Sulfonation: Cytosolic sulfotransferases (SULTs) can further activate the N-hydroxy metabolite into a reactive electrophile.[4]
-
Deacetylation: The removal of acetyl groups can occur, potentially reverting the compound to N-acetylbenzidine or benzidine.[2][5]
-
Other Enzymes: While prostaglandin H synthase (PHS) shows minimal activity towards DABZ, the involvement of other enzyme systems cannot be discounted without empirical data.[6]
This diverse metabolic profile, involving both microsomal (Phase I) and cytosolic (Phase II) enzymes, dictates the strategy for selecting the appropriate in vitro system and optimizing incubation conditions.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm starting my project on this compound metabolism. How do I determine the correct initial incubation time?
Answer: The fundamental first step is to establish the linear range of the reaction. This is achieved by conducting a preliminary time-course experiment to find the duration over which the rate of metabolism is constant. The goal is to work under "initial velocity" conditions, where substrate depletion is minimal (ideally less than 20%) and the enzyme's catalytic rate is not limited by cofactor availability or enzyme instability.[7]
-
Prepare the Incubation Mix: In a microcentrifuge tube, prepare a master mix containing the chosen enzyme system (e.g., Human Liver S9 fraction at 0.5-1.0 mg/mL) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-warm the enzyme mix at 37°C for 5-10 minutes.
-
Initiate the Reaction: Add this compound (e.g., at a final concentration of 1-5 µM) and the necessary cofactors to initiate the reaction. For a broad screen using S9, include NADPH (for CYPs), PAPS (for SULTs), and Acetyl-CoA (for NATs).
-
Sample at Time Points: Aliquot and stop the reaction at multiple time points (e.g., 0, 5, 10, 15, 30, 45, and 60 minutes).[8] The '0' time point serves as the baseline and is crucial for accurate measurement.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the protein and halts enzymatic activity.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining percentage of this compound at each time point.
-
Data Analysis: Plot the natural logarithm (ln) of the percent parent compound remaining versus time. The linear range is the period where the data points form a straight line. Subsequent experiments should use an incubation time that falls well within this range.[9]
Caption: Workflow for determining the linear range of metabolism.
Q2: The metabolism of my compound is extremely fast. Nearly all of it is gone by my first time point (5 minutes). What should I do?
Answer: This indicates that your experimental conditions are causing the reaction to proceed too quickly to capture the initial linear phase. To accurately measure the kinetics, you must slow the reaction down.
Troubleshooting Strategy:
-
Reduce Incubation Time: The most direct solution is to use much shorter time points. Try sampling at 0, 0.5, 1, 2, and 5 minutes.
-
Lower the Protein Concentration: The reaction rate is proportional to the enzyme concentration. Reduce the microsomal or S9 protein concentration significantly (e.g., from 0.5 mg/mL to 0.1 mg/mL) and repeat the time-course experiment.[10] This reduces the number of catalytic sites available, thereby slowing the overall rate of metabolism.
| Parameter | Initial Condition | Adjusted Condition | Rationale |
| Time Points | 0, 5, 15, 30 min | 0, 1, 2, 5, 10 min | To capture the initial, rapid phase of the reaction. |
| Protein Conc. | 0.5 mg/mL | 0.1 mg/mL | To decrease the overall enzyme activity. |
Q3: I'm seeing very little (<10%) or no metabolism of this compound, even after 60-120 minutes. How can I get a measurable turnover rate?
Answer: This is a common challenge with compounds that have low intrinsic clearance.[11] The objective is to increase the extent of metabolism to a quantifiable level without losing enzymatic activity or linearity.
Troubleshooting Strategy:
-
Increase Protein Concentration: Carefully increase the microsomal or S9 protein concentration (e.g., from 0.5 mg/mL up to 2.0 mg/mL).[11] Causality: More enzyme in the incubation should result in a higher rate of metabolism. Caveat: Be aware that higher protein concentrations can increase non-specific binding, which may reduce the free concentration of your compound available to the enzymes.[11][12]
-
Extend Incubation Time: Increase the duration of the incubation to points such as 90 and 120 minutes. Causality: A longer reaction time allows for more product to be formed from a slow reaction. Caveat: Enzyme activity, particularly for CYPs, can decline over extended periods at 37°C, leading to a non-linear reaction rate and an underestimation of clearance.[11][13] You must still validate linearity across this extended timeframe.
-
Switch to a More Complete System: If turnover in microsomes or S9 is persistently low, it may indicate that the key metabolic pathways are poorly represented or that essential transporters are missing. Switching to suspended or plated hepatocytes is a logical next step. Hepatocytes contain a full complement of Phase I and Phase II enzymes, endogenous cofactors, and transporters, providing a more physiologically relevant environment.[13][14]
-
Consider Advanced Methods for Low Clearance: For compounds that are still challenging, specialized techniques like the hepatocyte relay method can be used. In this method, the supernatant from a 4-hour hepatocyte incubation is transferred to a fresh batch of hepatocytes for another incubation period, effectively extending the viable experimental window.[11]
Sources
- 1. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. | Semantic Scholar [semanticscholar.org]
- 3. Metabolism of benzidine to N-hydroxy-N,N'-diacetylbenzidine and subsequent nucleic acid binding and mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative metabolic activation of benzidine and N-acetylbenzidine by prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bdj.co.jp [bdj.co.jp]
- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. admescope.com [admescope.com]
Validation & Comparative
A Comparative Analysis of N,N'-Diacetylbenzidine and N-acetylbenzidine Carcinogenicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the carcinogenic potential of N,N'-Diacetylbenzidine and N-acetylbenzidine, two key metabolites of the known human carcinogen, benzidine. Understanding the distinct carcinogenic profiles of these compounds is critical for accurate risk assessment and the development of safer industrial and pharmaceutical compounds.
Introduction: The Role of Acetylation in Benzidine Carcinogenicity
Benzidine is a well-established human bladder and animal liver carcinogen, the toxicity of which is intrinsically linked to its metabolic activation.[1][2][3] The acetylation of benzidine's amino groups, catalyzed by N-acetyltransferase (NAT) enzymes, is a pivotal step in its bioactivation and detoxification pathways. This process yields two primary metabolites: N-acetylbenzidine (the mono-acetylated form) and this compound (the di-acetylated form).[1][4][5]
While it might be assumed that acetylation is solely a detoxification step, the reality is far more complex. The position and number of acetyl groups profoundly influence the subsequent metabolic steps that can lead to the formation of highly reactive, DNA-damaging species. This guide dissects the experimental evidence to compare the carcinogenic activities of these two key metabolites.
Metabolic Activation: A Tale of Two Pathways
The carcinogenicity of benzidine and its derivatives is not inherent to the parent compounds but arises from their metabolic conversion into electrophilic intermediates that can form covalent bonds with DNA.[1][6] The pathways for N-acetylbenzidine and this compound differ significantly, which is the primary determinant of their distinct carcinogenic potentials.
N-acetylbenzidine (ABZ) is considered a more direct precursor to carcinogenic intermediates. Its metabolic activation involves:
-
N'-hydroxylation: The non-acetylated amino group is hydroxylated by cytochrome P450 enzymes in the liver to form N'-hydroxy-N-acetylbenzidine.[1][7]
-
O-acetylation/Sulfonation: This intermediate can undergo further activation in target tissues, such as the bladder or liver, via O-acetylation or sulfonation to form highly reactive esters.[1][8]
-
DNA Adduct Formation: These reactive esters can then bind to DNA, primarily at the C8 position of guanine, forming adducts like N-(deoxyguanosin-8-yl)-N'-acetylbenzidine.[1][8][9] This adduct is considered a key mutagenic lesion.
This compound (DABZ) , having both amino groups blocked by acetylation, is often considered a detoxification product.[1] However, it is not entirely inert. Its activation pathway is less efficient but still possible:
-
N-hydroxylation: One of the acetylated amino groups can be hydroxylated to form N-hydroxy-N,N'-diacetylbenzidine.[10][11][12]
-
N,O-acyltransferase Activity: This can be further activated by N,O-acyltransferase to form a reactive species that can also bind to DNA.[8]
-
Deacetylation: Alternatively, DABZ can be deacetylated back to the more readily activated N-acetylbenzidine, re-entering the more potent carcinogenic pathway.[13][14]
The following diagram illustrates the critical metabolic pathways leading to DNA damage.
Caption: Metabolic activation pathways of benzidine metabolites.
Comparative Carcinogenicity: Experimental Evidence
Experimental data consistently indicates that N-acetylbenzidine has a higher carcinogenic potential than this compound. The key evidence lies in the efficiency of DNA adduct formation and the results of in vivo carcinogenicity studies.
DNA Binding Studies
The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. Studies comparing the two metabolites show a clear distinction in their ability to bind to DNA in vivo.
-
Following intraperitoneal injection in rats, N-acetylbenzidine binds to liver DNA at significantly higher levels than this compound.[8]
-
The primary adduct detected after administration of both N-acetylbenzidine and this compound is N-(deoxyguanosin-8-yl)-N'-acetylbenzidine.[8][9] This suggests that even when DABZ forms adducts in vivo, it may proceed through deacetylation to ABZ first, or the resulting DABZ adduct is minor.[8]
-
Injection of this compound resulted in "barely detectable" binding to liver DNA in one key study.[9]
| Compound | Relative DNA Binding (in vivo, Rat Liver) | Primary Adduct Formed | Reference |
| N-acetylbenzidine | High | N-(deoxyguanosin-8-yl)-N'-acetylbenzidine | [8][9] |
| This compound | Very Low / Barely Detectable | N-(deoxyguanosin-8-yl)-N'-acetylbenzidine | [8][9] |
In Vivo Carcinogenicity Studies
Long-term animal bioassays provide the most direct evidence of a chemical's carcinogenic potential. A study in female CD rats evaluated the carcinogenicity of benzidine and its acetylated metabolites.
In a 46-week study where compounds were administered by intraperitoneal injection, this compound was found to be approximately equipotent with the parent compound, benzidine, in inducing mammary and Zymbal's gland tumors.[11][12] While this seems to contradict the DNA binding data, the authors noted that the ultimate carcinogenic metabolite, N-hydroxy-N,N'-diacetylbenzidine, was highly toxic and its effects may have been localized, suggesting it is a potent but less systemically available carcinogen.[11][12] It is crucial to note that N-acetylbenzidine was not directly tested in this specific comparative study, but its role as the primary precursor to the major DNA adduct found in vivo strongly supports its significance.[8][9]
Experimental Protocols: Assessing Carcinogenicity in Rodents
The following is a generalized protocol for an in vivo carcinogenicity bioassay, based on methodologies used in studies of benzidine and its derivatives. This protocol is designed to be a self-validating system.
Rodent Carcinogenicity Bioassay Protocol
-
Animal Model Selection:
-
Species: Sprague-Dawley or Fischer 344 rats are commonly used.
-
Justification: These strains have well-characterized background tumor rates and are sensitive to aromatic amine carcinogens.
-
Controls: A vehicle control group (receiving only the solvent, e.g., corn oil) and a positive control group (receiving a known carcinogen like benzidine) are essential for validation.
-
-
Dose Selection and Administration:
-
Dose Range Finding: A preliminary study (e.g., 4-week) is conducted to determine the maximum tolerated dose (MTD), which should not cause overt toxicity or more than a 10% reduction in body weight.
-
Groups: Typically, a control group, a low-dose group (e.g., 1/2 MTD), and a high-dose group (MTD) are used, with at least 30 animals per sex per group.[11][12]
-
Route of Administration: Intraperitoneal (i.p.) injection or oral gavage, twice weekly for a specified duration (e.g., 4-26 weeks).[11][12]
-
-
In-Life Monitoring:
-
Duration: Typically 46 weeks to 2 years.
-
Observations: Animals are observed twice daily for clinical signs of toxicity. Body weights are recorded weekly. Palpation for tumors is performed weekly.
-
-
Terminal Procedures and Pathology:
-
Necropsy: At the end of the study, all animals are euthanized. A complete gross necropsy is performed, and all organs are examined.
-
Histopathology: A comprehensive set of tissues from all animals (control and treated) is collected, preserved in formalin, processed, and examined microscopically by a board-certified veterinary pathologist. Special attention is given to target organs like the liver, mammary gland, Zymbal's gland, and urinary bladder.
-
-
Data Analysis:
-
Tumor incidence data are analyzed using statistical methods (e.g., Fisher's exact test) to determine if there is a statistically significant increase in tumors in the treated groups compared to the vehicle control group.
-
Caption: Workflow for a rodent carcinogenicity bioassay.
Conclusion and Implications
-
More Efficient Metabolic Activation: The metabolic pathway from N-acetylbenzidine to the ultimate DNA-binding species is more direct and efficient.
-
Higher Levels of DNA Binding: In vivo studies demonstrate that N-acetylbenzidine results in substantially higher levels of the primary carcinogenic DNA adduct, N-(deoxyguanosin-8-yl)-N'-acetylbenzidine.[8][9]
-
Detoxification Role of Diacetylation: The conversion of N-acetylbenzidine to this compound is largely considered a detoxification step, as DABZ is a poorer substrate for activation and binds to DNA at very low levels in vivo.[1][9]
For drug development professionals and toxicologists, these findings underscore the importance of detailed metabolic profiling. It is not sufficient to know that a compound is acetylated; the extent and position of acetylation are critical determinants of carcinogenic risk. Compounds that are readily mono-acetylated on an aromatic amine moiety may pose a greater risk than those that are rapidly and completely di-acetylated.
References
-
National Center for Biotechnology Information. (1992). Toxicological Profile for Benzidine. National Library of Medicine. [Link]
-
International Agency for Research on Cancer. (2012). Benzidine. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11942, this compound. [Link]
-
Kennelly, J. C., Beland, F. A., Kadlubar, F. F., & Martin, C. N. (1984). Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro. Carcinogenesis, 5(3), 407–412. [Link]
-
National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: Benzidine and Dyes Metabolized to Benzidine. U.S. Department of Health and Human Services. [Link]
-
Morton, K. C., King, C. M., & Baetcke, K. P. (1981). Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats. Carcinogenesis, 2(8), 747-752. [Link]
-
Morton, K. C., King, C. M., & Baetcke, K. P. (1981). Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats. PubMed. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Toxicological Profile for Benzidine. U.S. Department of Health and Human Services. [Link]
-
International Agency for Research on Cancer. (2010). Dyes Metabolized to Benzidine. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 99. [Link]
-
Brouns, R. E., van Doorn, R., Bos, R. P., Mulleners, L. S., & Henderson, P. T. (1981). Hepatic N-oxidation, acetyl-transfer and DNA-binding of the acetylated metabolites of the carcinogen, benzidine. Toxicology Letters, 9(2), 161-167. [Link]
-
Brouns, R. E., van Doorn, R., Bos, R. P., Mulleners, L. S., & Henderson, P. T. (1981). Hepatic N-oxidation, acetyl-transfer and DNA-binding of the acetylated metabolites of the carcinogen, benzidine. Carcinogenesis, 2(9), 841-847. [Link]
-
Martin, C. N., Beland, F. A., Kennelly, J. C., & Kadlubar, F. F. (1982). Binding of benzidine, N-acetylbenzidine, this compound and Direct Blue 6 to rat liver DNA. Environmental Health Perspectives, 49, 101–106. [Link]
-
Zenser, T. V., Lakshmi, V. M., Hsu, F. F., & Davis, B. B. (1995). N-Acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. Carcinogenesis, 16(7), 1565–1571. [Link]
-
Wise, R. W., Zenser, T. V., & Davis, B. B. (1984). Oxidative activation of benzidine and its derivatives by peroxidases. Environmental Health Perspectives, 58, 201–205. [Link]
-
Zenser, T. V., Lakshmi, V. M., Hsu, F. F., & Davis, B. B. (1995). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. PubMed. [Link]
-
Bos, R. P., Groen-van der Mull, C., Theuws, J. L., & Henderson, P. T. (1985). Metabolic activation of N-acetylbenzidine and this compound to mutagens, using isolated hepatocytes and the 9000 X g liver supernatant from rat, hamster and guinea pig. Mutation Research, 151(2), 195-200. [Link]
-
International Agency for Research on Cancer. (1987). Benzidine (IARC Summary & Evaluation, Supplement 7). [Link]
-
International Agency for Research on Cancer. (2012). Dyes Metabolized to Benzidine. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F. [Link]
-
International Agency for Research on Cancer. (2010). Benzidine. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 99. [Link]
-
National Toxicology Program. (2011). Report on Carcinogens, Twelfth Edition: 3,3'-Dimethoxybenzidine and Dyes Metabolized to 3,3'-Dimethoxybenzidine. [Link]
-
National Center for Biotechnology Information. (2001). Toxicological Profile for Benzidine - Health Effects. National Library of Medicine. [Link]
-
National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: Benzidine and Dyes Metabolized to Benzidine. [Link]
-
National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: 3,3'-Dimethylbenzidine and Dyes Metabolized to 3,3'-Dimethylbenzidine. [Link]
-
National Toxicology Program. NTP Technical Reports Index. [Link]
-
PubChemLite. This compound (C16H16N2O2). [Link]
Sources
- 1. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Oxidative activation of benzidine and its derivatives by peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of benzidine, N-acetylbenzidine, N, N'-diacetylbenzidine and Direct Blue 6 to rat liver DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hepatic N-oxidation, acetyl-transfer and DNA-binding of the acetylated metabolites of the carcinogen, benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
A Senior Application Scientist's Guide to the Validation of N,N'-Diacetylbenzidine as a Biomarker for Benzidine Exposure
This guide provides an in-depth technical comparison of N,N'-Diacetylbenzidine (DABZ) and other key metabolites as biomarkers for occupational and environmental exposure to benzidine. We will explore the underlying metabolic pathways, compare the analytical performance of key biomarkers, and provide a validated, field-proven protocol for their quantification.
Introduction: The Imperative for Accurate Benzidine Biomonitoring
Benzidine is a recognized Group 1 human carcinogen, historically used in dye manufacturing, which poses a significant risk for developing bladder and other cancers.[1] Effective risk assessment and management for exposed populations hinge on our ability to accurately quantify the internal dose. Biomonitoring, the measurement of a chemical or its metabolites in biological specimens, provides a direct measure of this dose, integrating exposure from all routes (inhalation, dermal, oral).
While several metabolites can be measured, this guide focuses on the validation and comparative performance of this compound (DABZ), a key product of benzidine metabolism.
The Metabolic Journey of Benzidine: From Ingestion to Excretion
Understanding the metabolic fate of benzidine is critical to selecting and interpreting appropriate biomarkers. Upon entering the body, benzidine undergoes a series of enzymatic transformations, primarily in the liver. The key pathway relevant to biomarker selection is N-acetylation.[2][3]
This is a two-step, acetyl-CoA-dependent reaction:
-
Monoacetylation: Benzidine is first acetylated to form N-acetylbenzidine (ABZ).
-
Diacetylation: ABZ is further acetylated to form this compound (DABZ).
These reactions are catalyzed by N-acetyltransferase enzymes (NATs).[2] Subsequently, DABZ can be N-hydroxylated to N-hydroxy-N,N'-diacetylbenzidine, a reactive intermediate implicated in the chemical's carcinogenicity through DNA binding.[2][4][5][6]
Sources
- 1. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Metabolism of benzidine to N-hydroxy-N,N'-diacetylbenzidine and subsequent nucleic acid binding and mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for the Quantification of N,N'-Diacetylbenzidine: A Cross-Validation Study
Introduction
N,N'-Diacetylbenzidine (DAB), a primary metabolite of the known human carcinogen benzidine, is a critical analyte in toxicological studies, occupational exposure monitoring, and as a potential genotoxic impurity in pharmaceutical manufacturing. Its accurate and reliable quantification is paramount for ensuring human safety and product quality. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This guide provides an in-depth, objective comparison of these two powerful methods for the analysis of this compound. Moving beyond a simple listing of specifications, we will explore the fundamental principles, detail field-proven experimental protocols, and present a comprehensive cross-validation framework. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate technique for their specific analytical challenges and to properly validate their chosen method in accordance with rigorous scientific and regulatory standards.
Methodology Deep Dive: Principles and Protocols
The choice between HPLC and GC-MS is not merely one of preference but is dictated by the analyte's physicochemical properties and the analytical objectives, such as required sensitivity, sample matrix, and throughput.
High-Performance Liquid Chromatography (HPLC) with UV or MS Detection
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. It separates components in a liquid sample by passing them through a column packed with a solid adsorbent material.
Principle of Operation: The separation is based on the differential partitioning of the analyte between the liquid mobile phase and the solid stationary phase. For DAB, a reverse-phase C18 column is typically employed, where the non-polar stationary phase retains the relatively non-polar DAB, and a polar mobile phase (e.g., a mixture of acetonitrile and water) is used for elution. Detection is commonly achieved using an ultraviolet (UV) detector, as DAB possesses a chromophore that absorbs light at a specific wavelength (approx. 293 nm), or for higher specificity and sensitivity, a mass spectrometer (LC-MS).
Detailed HPLC-UV Protocol:
-
Sample Preparation:
-
For biological samples like urine, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary to remove interferences. A common LLE procedure involves extracting the sample with a solvent like chloroform, followed by an acid back-extraction to isolate the amine-containing compounds.
-
The final extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.
-
-
Instrumentation & Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Rationale: The C18 stationary phase provides excellent retention and separation for aromatic compounds like DAB.
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and an aqueous buffer (e.g., 0.1M Acetate Buffer, pH 4.7). A typical starting condition might be 50:50 (v/v) Acetonitrile:Buffer. Rationale: The mobile phase composition is optimized to achieve a good balance between retention time and peak resolution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV-Vis Detector set to 254 nm or 293 nm. Rationale: These wavelengths correspond to strong absorbance maxima for benzidine derivatives, providing good sensitivity.
-
Column Temperature: 30°C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is renowned for its high resolving power and sensitivity, making it an excellent tool for trace analysis. However, its application to polar and non-volatile compounds like this compound often requires a chemical modification step.
Principle of Operation: In GC, a vaporized sample is separated based on its boiling point and interaction with the stationary phase within a long, thin capillary column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). This provides a unique "fingerprint" for definitive identification.
Key Consideration: Derivatization: this compound has a relatively high boiling point and contains polar N-H bonds, making it challenging to analyze directly by GC. Therefore, derivatization is often required to increase its volatility and thermal stability. A common approach involves converting the amide groups to more volatile derivatives. However, some studies have shown successful analysis after reduction and subsequent derivatization of the resulting amine. For this guide, we will focus on a method that involves reduction followed by derivatization.
Detailed GC-MS Protocol:
A Comparative Guide to the Metabolism of N,N'-Diacetylbenzidine Across Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Diacetylbenzidine (DAB), a metabolite of the known human carcinogen benzidine, plays a pivotal role in the toxicological profile of its parent compound. Benzidine itself has been extensively used in the manufacturing of dyes, and occupational exposure has been linked to an increased risk of bladder cancer. The metabolic fate of benzidine, particularly its acetylation to N-acetylbenzidine (NAB) and subsequently to DAB, is a critical determinant of its carcinogenic potential. This guide provides a comparative analysis of DAB metabolism across various species, offering insights into the enzymatic pathways, metabolic profiles, and the toxicological implications of these species-specific differences.
The acetylation of benzidine is a double-edged sword. While N,N'-diacetylation is generally considered a detoxification pathway, the intermediate, N-acetylbenzidine, can be further activated to form DNA adducts, initiating carcinogenic processes. Understanding the delicate balance between these activation and detoxification pathways in different species is crucial for extrapolating toxicological data from animal models to humans and for assessing the risk associated with benzidine exposure.
Major Metabolic Pathways of this compound
The metabolism of DAB is complex, involving a series of enzymatic reactions primarily occurring in the liver. The key pathways include:
-
N-Hydroxylation: This is a critical activation step catalyzed by cytochrome P450 (CYP) enzymes. N-hydroxylation of DAB leads to the formation of N-hydroxy-N,N'-diacetylbenzidine, a reactive metabolite capable of binding to DNA and inducing mutations.
-
Ring Hydroxylation: CYP enzymes also catalyze the hydroxylation of the aromatic rings of DAB, generally leading to more water-soluble metabolites that can be more readily excreted.
-
Deacetylation: The removal of one or both acetyl groups from DAB can regenerate N-acetylbenzidine or benzidine, which can then re-enter metabolic pathways. This process is catalyzed by deacetylases.
-
Conjugation: Hydroxylated metabolites can undergo further conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate their elimination from the body.
The interplay of these pathways determines the ultimate toxicological outcome of DAB exposure.
Species-Specific Metabolism: A Comparative Analysis
Significant variations in the metabolism of DAB have been observed across different species, which can largely be attributed to differences in the expression and activity of metabolic enzymes.
Rodents (Rat, Hamster, Mouse)
-
Rat: In rats, the liver extensively metabolizes benzidine to this compound. Studies using rat liver microsomes have shown that DAB can be N-hydroxylated, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP1A1/1A2. The formation of N-hydroxy-N,N'-diacetylbenzidine has been demonstrated in vitro. Furthermore, rat hepatic sulfotransferases can esterify N-hydroxy-DAB to a reactive electrophile, suggesting a pathway for hepatocarcinogenicity. Rat liver slices have been shown to produce high levels of this compound from benzidine, indicating a strong acetylation capacity.
-
Hamster: Hamster liver cytosol exhibits high activity in the two-step acetylation of benzidine to DAB. Hamster liver microsomes are also capable of hydroxylating DAB to N-hydroxy- and 3-hydroxy-N,N'-diacetylbenzidine. Interestingly, hamster hepatocytes are more effective at activating DAB to mutagenic products compared to rat hepatocytes.
-
Mouse: Mouse liver cytosol also catalyzes the acetylation of benzidine to DAB, although at a lower rate than hamsters. Similar to other rodents, mouse liver microsomes can hydroxylate DAB. The metabolism of N-hydroxy-DAB by sulfotransferases also occurs in mice, but at a lower rate than in rats.
Dog
The dog is a relevant model for bladder cancer induced by aromatic amines. With respect to benzidine metabolism, dog liver microsomes can form N-acetylbenzidine-N'-glucuronide, but N-glucuronidation of DAB itself has not been observed. The rate of benzidine N-glucuronide formation in dogs is significantly higher than that of N-acetylbenzidine-N'-glucuronide.
Human
In human liver slices, the metabolism of benzidine favors the formation of N-acetylbenzidine over this compound. This is a significant difference compared to rats, where DAB is the predominant acetylated metabolite. Human N-acetyltransferases, NAT1 and NAT2, are involved in the acetylation of benzidine and N-acetylbenzidine. N-acetylbenzidine is a preferred substrate for NAT1. Human liver microsomes are capable of forming N-acetylbenzidine-N'-glucuronide, a pathway that is as significant as the N-glucuronidation of benzidine itself. This highlights the importance of glucuronidation in the detoxification of N-acetylbenzidine in humans.
Quantitative Comparison of Metabolite Formation
The following table summarizes the relative formation of N-acetylated metabolites of benzidine in liver slice incubations from different species, providing a quantitative perspective on the species-specific differences in metabolism.
| Species | Benzidine (%) | N-Acetylbenzidine (%) | This compound (%) | Reference |
| Rat | Not Detected | 8.8 ± 3.6 | 73 ± 2.5 | |
| Human | 19 ± 5 | 34 ± 4 | 1.6 ± 0.5 |
Data represents the percentage of total radioactivity recovered by HPLC after 1-2 hours of incubation with [3H]benzidine.
Key Enzymes in this compound Metabolism
Several enzyme families are critically involved in the biotransformation of DAB.
-
N-Acetyltransferases (NATs): These enzymes, particularly NAT1 and NAT2 in humans, are responsible for the acetylation of benzidine to NAB and DAB. Genetic polymorphisms in NATs can lead to significant inter-individual differences in acetylation capacity, potentially influencing susceptibility to benzidine-induced toxicity.
-
Cytochrome P450 (CYP) Superfamily: CYPs, especially isoforms like CYP1A1 and CYP1A2, are the primary enzymes catalyzing the N-hydroxylation and ring-hydroxylation of DAB. This enzymatic step is crucial for the metabolic activation of DAB to its ultimate carcinogenic form.
-
Sulfotransferases (SULTs): These enzymes catalyze the sulfation of N-hydroxy metabolites, leading to the formation of highly reactive and unstable esters that can readily bind to DNA.
-
UDP-Glucuronosyltransferases (UGTs): UGTs are involved in the glucuronidation of hydroxylated metabolites, a major detoxification pathway that facilitates their excretion.
Experimental Protocols for Studying this compound Metabolism
In Vitro Metabolism Assay Using Liver Microsomes
This protocol provides a framework for assessing the metabolism of DAB in a controlled in vitro system. The use of liver microsomes allows for the specific investigation of CYP-mediated reactions.
Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. By providing the necessary cofactors, such as NADPH, one can specifically study Phase I metabolic reactions.
Step-by-Step Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (from the species of interest, e.g., rat, human)
-
This compound (substrate) dissolved in a suitable solvent (e.g., DMSO)
-
An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) to ensure a continuous supply of NADPH.
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH-regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile or methanol. This will precipitate the proteins and halt enzymatic activity.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Collect the supernatant for analysis.
-
Metabolite Analysis: Analyze the supernatant for the presence of DAB metabolites using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or UV detection.
Self-Validation and Controls:
-
Negative Control: Include an incubation without the NADPH-regenerating system to control for non-enzymatic degradation of DAB.
-
Positive Control: Use a known substrate for the specific CYP isoforms of interest to ensure the metabolic competency of the microsomal preparation.
-
Time-Zero Control: Terminate a reaction immediately after adding the NADPH-regenerating system to establish a baseline.
Visualizations
Metabolic Pathway of this compound
A Comparative Guide to N,N'-Diacetylbenzidine DNA Adducts and Other Carcinogen Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of DNA adducts formed by the aromatic amine N,N'-diacetylbenzidine (DABZ) with those of other well-characterized carcinogens. We will delve into the mechanisms of formation, structural differences, analytical detection methods, and the ultimate biological consequences of these DNA lesions.
Introduction to Carcinogen DNA Adducts
Covalent modification of DNA by carcinogens or their reactive metabolites is a critical initiating event in chemical carcinogenesis. These modifications, known as DNA adducts, can disrupt the normal structure and function of DNA, leading to mutations if not properly repaired. The type of adduct formed, its location in the genome, and its persistence are key determinants of the mutagenic and carcinogenic potential of a chemical.
This guide will focus on the DNA adducts of this compound, a metabolite of the known human bladder carcinogen benzidine, and compare them to adducts from other classes of carcinogens, including polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (B[a]P) and mycotoxins such as aflatoxin B1 (AFB1). Understanding the similarities and differences between these adducts provides valuable insights into the mechanisms of chemical carcinogenesis and aids in the development of biomarkers for exposure and risk assessment.
This compound (DABZ) DNA Adducts
Metabolic Activation and Adduct Formation
This compound is a major metabolite of benzidine, an industrial chemical known to cause bladder cancer in humans.[1] The carcinogenicity of DABZ itself has been demonstrated in animal models.[2] Like many aromatic amines, DABZ requires metabolic activation to an electrophilic species that can react with DNA.
The primary pathway for DABZ activation involves N-hydroxylation to form N-hydroxy-N,N'-diacetylbenzidine (N-OH-DABZ), a reaction often catalyzed by cytochrome P450 enzymes.[3][4] Subsequent esterification, for instance, through sulfation by sulfotransferases, generates a highly reactive nitrenium ion that readily attacks nucleophilic sites on DNA bases.[3][4]
The major DNA adduct formed by DABZ is at the C8 position of guanine, resulting in N-(deoxyguanosin-8-yl)-N,N'-diacetylbenzidine.[5] A minor adduct, N-(deoxyguanosin-8-yl)-N'-acetylbenzidine, has also been identified, suggesting that deacetylation can occur before or after DNA binding.[1][5]
Caption: Metabolic activation of this compound to its ultimate carcinogenic form.
Biological Significance of DABZ Adducts
The formation of bulky DABZ adducts on the DNA helix can interfere with DNA replication and transcription. If not repaired, these lesions can lead to misincorporation of nucleotides by DNA polymerases, resulting in mutations. The primary mutations observed from C8-dG adducts of aromatic amines are G-to-T transversions.[6] These mutations can activate proto-oncogenes or inactivate tumor suppressor genes, driving the process of carcinogenesis.
Comparison with Other Carcinogen Adducts
To better understand the unique properties of DABZ DNA adducts, we will compare them to adducts formed by two other well-studied carcinogens: benzo[a]pyrene and aflatoxin B1.
Benzo[a]pyrene (B[a]P) DNA Adducts
Benzo[a]pyrene is a ubiquitous environmental pollutant found in tobacco smoke, grilled foods, and vehicle exhaust.[7][8] Its carcinogenic properties are linked to the formation of bulky DNA adducts.
-
Metabolic Activation: B[a]P is metabolized by cytochrome P450 enzymes to a highly reactive diol epoxide, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE).[9]
-
Adduct Formation: BPDE primarily reacts with the N2 position of guanine, forming a bulky adduct that distorts the DNA helix.[10]
-
Mutational Signature: BPDE-N2-dG adducts are known to induce G-to-T transversions, a mutational signature commonly found in smoking-related lung cancers.[10]
Aflatoxin B1 (AFB1) DNA Adducts
Aflatoxin B1 is a mycotoxin produced by certain fungi that contaminate crops such as corn and peanuts. It is a potent liver carcinogen.
-
Metabolic Activation: AFB1 is activated by cytochrome P450 enzymes to a reactive epoxide, aflatoxin B1-8,9-epoxide.
-
Adduct Formation: This epoxide primarily attacks the N7 position of guanine, forming the AFB1-N7-Gua adduct. This adduct is chemically unstable and can lead to the formation of an apurinic (AP) site or rearrange to a more stable formamidopyrimidine (FAPY) adduct.
-
Mutational Signature: The AFB1-N7-Gua adduct is known to cause G-to-T transversions, and a specific mutation in the p53 tumor suppressor gene (at codon 249) is strongly associated with aflatoxin-induced liver cancer.
| Feature | This compound (DABZ) | Benzo[a]pyrene (B[a]P) | Aflatoxin B1 (AFB1) |
| Carcinogen Class | Aromatic Amine | Polycyclic Aromatic Hydrocarbon | Mycotoxin |
| Primary Target Organ | Bladder, Liver[2][11][12] | Lung[9] | Liver |
| Reactive Metabolite | Nitrenium Ion[3][4] | Diol Epoxide[9] | Epoxide |
| Primary DNA Adduct | dG-C8-DABZ[5] | BPDE-N2-dG[10] | AFB1-N7-Gua |
| Typical Mutation | G→T Transversion[6] | G→T Transversion[10] | G→T Transversion |
Analytical Methodologies for DNA Adduct Detection
Several highly sensitive techniques are available to detect and quantify DNA adducts, each with its own advantages and limitations.
³²P-Postlabeling Assay
The ³²P-postlabeling assay is an ultra-sensitive method capable of detecting as little as one adduct in 10⁹ to 10¹⁰ normal nucleotides.[13][14] The method involves:
-
Enzymatic digestion of DNA to 3'-monophosphate nucleosides.[13][15]
-
Radiolabeling of the adducts with ³²P-ATP catalyzed by T4 polynucleotide kinase.[13][15]
-
Separation of the labeled adducts by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[13][16]
Caption: Workflow of the ³²P-postlabeling assay for DNA adduct detection.
This technique is particularly useful for screening for unknown adducts from complex mixtures.[14]
Mass Spectrometry (MS)-Based Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the structural characterization and quantification of DNA adducts.[17][18]
-
Principle: DNA is enzymatically hydrolyzed to nucleosides, which are then separated by LC and detected by MS. The mass-to-charge ratio of the adducted nucleoside and its fragmentation pattern provide definitive structural information.[19][20]
-
Advantages: High specificity and sensitivity, and the ability to identify and quantify specific adducts in a complex biological matrix.[17][21]
-
Data-Independent Acquisition (DIA): Newer DIA methods allow for the untargeted screening of a wide range of DNA adducts.[18][21]
| Method | Sensitivity | Specificity | Throughput | Structural Information |
| ³²P-Postlabeling | Very High (1 in 10⁹⁻¹⁰)[13] | Moderate | Low | Indirect |
| LC-MS/MS | High (adduct-dependent)[21] | Very High | Moderate | High |
| Immunoassays | High | High (for a specific adduct) | High | Low |
DNA Repair of Bulky Adducts
The persistence of DNA adducts is a critical factor in their mutagenic potential. Bulky adducts, such as those formed by DABZ and B[a]P, are primarily repaired by the nucleotide excision repair (NER) pathway.[22][23] NER is a versatile pathway that recognizes and removes a wide variety of helix-distorting lesions.[22][24] In contrast, some smaller adducts are removed by base excision repair (BER).[23] The efficiency of NER can be influenced by the structure of the adduct and its sequence context.[22]
Conclusion
This compound DNA adducts, primarily formed at the C8 of guanine, represent a critical type of DNA damage initiated by this benzidine metabolite. While sharing some similarities with adducts from other carcinogens like benzo[a]pyrene and aflatoxin B1, such as their bulky nature and propensity to induce G-to-T transversions, there are key differences in their chemical structure and the specific metabolic activation pathways involved. The choice of analytical method for their detection depends on the research question, with ³²P-postlabeling offering exceptional sensitivity for screening and LC-MS/MS providing definitive structural confirmation and quantification. A thorough understanding of the formation, repair, and mutagenic consequences of these various DNA adducts is essential for assessing carcinogenic risk and developing strategies for cancer prevention.
References
- Phillips, D. H., & Arlt, V. M. (2014). ³²P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 1105, 135–148.
- Phillips, D. H., & Arlt, V. M. (2007). The ³²P-postlabeling assay for DNA adducts.
- Morton, K. C., Beland, F. A., Evans, F. E., Fullerton, N. F., & Kadlubar, F. F. (1980). Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase. Cancer Research, 40(3), 751–757.
-
Gu, D., & Wang, Y. (2018). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship, University of California. [Link]
- Kamiya, H. (2012). ³²P-postlabeling DNA damage assays: PAGE, TLC, and HPLC. Methods in Molecular Biology, 920, 225–234.
-
Zhan, J., & Gu, J. (2020). Analysis of DNA adducts by LC-MS/MS with the data-independent acquisition (DIA) method. ResearchGate. [Link]
- Bos, R. P., Groenendijk, A., Brouns, R. M., van Gastel, T. J., & Theuws, J. L. (1985). Metabolic activation of N-acetylbenzidine and this compound to mutagens, using isolated hepatocytes and the 9000 X g liver supernatant from rat, hamster and guinea pig.
-
Singh, R., & Farmer, P. B. (2006). Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures. Analytical Chemistry, 78(15), 5373–5380. [Link]
-
Klaene, J. J., Sharma, V., & Giese, R. W. (2001). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis, 22(12), 1885–1894. [Link]
-
Phillips, D. H. (2014). ³²P-Postlabeling Analysis of DNA Adducts. Springer Nature Experiments. [Link]
-
Phillips, D. H., & Arlt, V. M. (2007). The ³²P-postlabeling assay for DNA adducts. Springer Nature Experiments. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Morton, K. C., Beland, F. A., Evans, F. E., Fullerton, N. F., & Kadlubar, F. F. (1980). Metabolic Activation of N-Hydroxy-N,N'-diacetylbenzidine by Hepatic Sulfotransferase. Cancer Research, 40(3), 751-757. [Link]
-
Rechkoblit, O., Zhang, Y., Johnson, F., & Geacintov, N. E. (2006). Resistance of bulky DNA lesions to nucleotide excision repair can result from extensive aromatic lesion–base stacking interactions. Nucleic Acids Research, 34(13), 3842–3853. [Link]
-
Balbo, S., Turesky, R. J., & Villalta, P. W. (2014). DNA Adductomic Analysis by Data-Independent Mass Spectrometry. LCGC International, 27(11), 22-29. [Link]
-
Degen, G. H., Janning, P., & Bolt, H. M. (2004). Comparative metabolic activation of benzidine and N-acetylbenzidine by prostaglandin H synthase. Toxicology Letters, 151(1), 191–199. [Link]
-
Geacintov, N. E., Broyde, S., Buterin, T., Naegeli, H., & Wu, M. (2017). Formation and Repair of Tobacco Carcinogen-Derived Bulky DNA Adducts. Journal of Nucleic Acids, 2017, 4095239. [Link]
-
Lakshmi, V. M., Zenser, T. V., & Davis, B. B. (1998). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. Semantic Scholar. [Link]
-
Brouns, R. M., van Doorn, R., Bos, R. P., Kadlubar, F. F., & Henderson, P. T. (1985). Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro. Toxicology, 35(2), 115–126. [Link]
-
Malia, S. A., Vyas, R. R., & Basu, A. K. (1996). Mutations induced by aromatic amine DNA adducts in pBR322. Carcinogenesis, 17(7), 1439–1446. [Link]
-
Tan, X., Suzuki, N., Grollman, A. P., & Shibutani, S. (2022). CHEMICAL BIOLOGY OF DNA ADDUCT REPAIR, BYPASS AND MUTAGENESIS. DigitalCommons@URI. [Link]
-
Agency for Toxic Substances and Disease Registry. (2001). Toxicological Profile for Benzidine. National Center for Biotechnology Information. [Link]
-
Buterin, T., Hess, M. T., & Naegeli, H. (2005). Chemical structure of the bulky DNA adducts tested in the present report. ResearchGate. [Link]
-
Wogan, G. N. (1992). Markers of exposure to carcinogens. Environmental Health Perspectives, 98, 167–173. [Link]
-
Agency for Toxic Substances and Disease Registry. (2001). Toxicological Profile for BENZIDINE. Centers for Disease Control and Prevention. [Link]
-
Morton, K. C., Wang, C. Y., Garner, C. D., & Shirai, T. (1981). Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats. Carcinogenesis, 2(8), 747–752. [Link]
-
Brooks, P. J. (2017). Repair of Hydantoin Lesions and Their Amine Adducts in DNA by Base and Nucleotide Excision Repair. ResearchGate. [Link]
-
Neumann, H. G. (2010). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 99, 59-71. [Link]
-
International Agency for Research on Cancer. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 99. [Link]
-
International Agency for Research on Cancer. (2010). Mechanistic and Other Relevant Data. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 99. [Link]
-
ResearchGate. (n.d.). Structures of the predicted adducts. The products of adduct formation... [Link]
-
Chung, K. T., Chen, S. C., Wong, T. Y., & Li, Y. S. (2000). Mutagenicity Studies of Benzidine and Its Analogs: Structure-Activity Relationships. Toxicological Sciences, 56(2), 351–356. [Link]
-
Lakshmi, V. M., Zenser, T. V., & Davis, B. B. (1998). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. Drug Metabolism and Disposition, 26(9), 847–853. [Link]
-
Tryndyak, V., Kindrat, I., Dreval, K., Churchwell, M. I., & Beland, F. A. (2018). Effect of aflatoxin B1, benzo[a]pyrene, and methapyrilene on transcriptomic and epigenetic alterations in human liver HepaRG cells. Food and Chemical Toxicology, 121, 214–223. [Link]
-
Chen, H. W., Lintelmann, J., & Chen, C. L. (2022). Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells. Chemico-Biological Interactions, 364, 110051. [Link]
-
Stepanov, I., Villalta, P. W., & Balbo, S. (2019). Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. Toxics, 7(3), 39. [Link]
-
Chen, H. W., Lintelmann, J., & Chen, C. L. (2022). Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells. Chemico-Biological Interactions, 364, 110051. [Link]
-
Tretyakova, N., Matter, B., Jones, R., & Shallop, A. (2002). Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach. Biochemistry, 41(30), 9535–9544. [Link]
-
Taylor & Francis. (n.d.). DNA adducts – Knowledge and References. [Link]
-
Taylor & Francis. (n.d.). DNA adducts – Knowledge and References. [Link]
-
bioRxiv. (2022). DNA adduct and mutational profiles reveal a threshold of cellular defenses against N-nitrosodimethylamine administered to mice. [Link]
-
Hsu, F. F., Lakshmi, V. M., Rothman, N., Bhatnager, D., Hayes, R. B., & Zenser, T. V. (1996). Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical Biochemistry, 234(2), 183–189. [Link]
-
Singh, R., & Farmer, P. B. (2006). Methods for the detection of DNA adducts. Methods in Molecular Biology, 340, 3–26. [Link]
-
Loechler, E. L. (1994). a mechanism by which the adducts of bulky carcinogens might induce mutations. Biochemistry, 33(28), 8493–8501. [Link]
Sources
- 1. Mechanistic and Other Relevant Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutations induced by aromatic amine DNA adducts in pBR322 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of aflatoxin B1, benzo[a]pyrene, and methapyrilene on transcriptomic and epigenetic alterations in human liver HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. mdpi.com [mdpi.com]
- 10. Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 16. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. academic.oup.com [academic.oup.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Formation and Repair of Tobacco Carcinogen-Derived Bulky DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Biomarkers for Benzidine Exposure: Moving Beyond N,N'-Diacetylbenzidine
For decades, the specter of benzidine-induced bladder cancer has loomed over occupational health, necessitating robust methods for monitoring exposure to this potent carcinogen.[1][2][3] While N,N'-Diacetylbenzidine (N,N'-DAB) has been a long-standing urinary biomarker, the scientific community has actively sought and validated alternative markers that may offer enhanced sensitivity, specificity, and a more comprehensive understanding of the toxicological pathway.[4] This guide provides an in-depth comparison of established and emerging biomarkers for benzidine exposure, offering researchers, scientists, and drug development professionals the critical insights needed to select the most appropriate tools for their studies.
The Metabolic Fate of Benzidine: A Foundation for Biomarker Selection
Upon entering the body, benzidine undergoes a complex series of metabolic transformations primarily in the liver.[5][6][7] This metabolic journey is crucial as it dictates the formation of various biomarkers. The primary pathway involves a two-step acetylation process catalyzed by N-acetyltransferase enzymes (NAT1 and NAT2).[5][8][9] Benzidine is first acetylated to N-acetylbenzidine (NAB), and subsequently to this compound (N,N'-DAB).[5][7][9] These metabolites can then be hydroxylated and conjugated (e.g., with glucuronic acid) to facilitate their excretion in urine.[7] However, a critical activation step can also occur, leading to the formation of reactive intermediates that can bind to cellular macromolecules like DNA and proteins, forming adducts.[1][3][5][10]
A Comparative Analysis of Benzidine Biomarkers
The ideal biomarker for benzidine exposure should be sensitive, specific, easy to measure, and provide a clear correlation with the level of exposure and, ultimately, the risk of adverse health effects. Here, we compare N,N'-DAB with other significant biomarkers.
| Biomarker | Matrix | Advantages | Disadvantages | Analytical Methods |
| This compound (N,N'-DAB) | Urine | Non-invasive sample collection. Well-established methods. | Shorter half-life, reflecting recent exposure. Levels can vary based on hydration. | GC, GC/MS, HPLC, Immunoassay[4][11] |
| N-acetylbenzidine (NAB) | Urine | Non-invasive. Can be measured alongside N,N'-DAB for a more complete metabolic profile. | Shorter half-life. | GC, GC/MS, HPLC[1][11] |
| Total Benzidine (after hydrolysis) | Urine | Provides a cumulative measure of benzidine and its acetylated metabolites. | Hydrolysis step can introduce variability. May not distinguish between parent compound and metabolites. | GC/MS[4][11] |
| Benzidine-DNA Adducts | Exfoliated Urothelial Cells, White Blood Cells | Reflects the biologically effective dose that reaches the target tissue. Longer half-life, indicating cumulative exposure. Strong correlation with cancer risk.[12][13] | Invasive sample collection (blood). Technically demanding and expensive analysis. | 32P-postlabelling, HPLC, Mass Spectrometry[4][10] |
| Benzidine-Hemoglobin Adducts | Blood | Reflects exposure over the lifespan of red blood cells (approx. 120 days). Less invasive than tissue biopsy. | Can be confounded by other exposures (e.g., 4-aminobiphenyl from smoking).[4][8][14] | GC/MS[8][14][15] |
| Urinary Mutagenicity | Urine | A functional biomarker that indicates the presence of genotoxic compounds. Cost-effective screening tool. | Not specific to benzidine exposure. Can be influenced by diet and other lifestyle factors. | Ames test (e.g., with Salmonella strain YG1024)[16] |
In-Depth Look at Alternative Biomarkers
Urinary Metabolites: The First Line of Assessment
The measurement of benzidine and its acetylated metabolites (NAB and N,N'-DAB) in urine is the most common approach for biomonitoring.[4][17] These biomarkers are indicative of recent exposure, with maximum urinary levels typically observed 2 to 3 hours after exposure.[17] A significant advantage is the non-invasive nature of urine collection. To account for variations in urine dilution, results are often normalized to creatinine concentration.[17]
Some analytical strategies employ a hydrolysis step to convert all acetylated metabolites back to the parent benzidine, providing a measure of "total benzidine".[4][11] This approach can be useful for obtaining a single, cumulative value of exposure.
Experimental Protocol: Determination of Benzidine and its Metabolites in Urine by GC/MS
This protocol is a generalized representation based on established methods.[11]
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., deuterated benzidine).
-
For total benzidine measurement, perform base hydrolysis (e.g., with NaOH) to convert acetylated metabolites to benzidine.
-
Adjust the pH and perform liquid-liquid extraction with a suitable organic solvent (e.g., benzene or chloroform).[4]
-
Evaporate the organic solvent and reconstitute the residue in a small volume of solvent.
-
-
Derivatization:
-
Derivatize the extracted amines with an agent like heptafluorobutyric anhydride (HFBA) to improve their chromatographic properties and detection sensitivity.[11]
-
-
GC/MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC/MS).
-
Use a suitable capillary column for separation.
-
Monitor for the characteristic ions of the derivatized benzidine and the internal standard.
-
-
Quantification:
-
Create a calibration curve using standards of known concentrations.
-
Determine the concentration of benzidine in the urine sample by comparing its peak area to that of the internal standard and the calibration curve.
-
DNA Adducts: A Window into Carcinogenesis
The formation of DNA adducts is a critical step in chemical carcinogenesis.[12][13][18] For benzidine, the predominant DNA adduct found in human urothelial cells is N'-(deoxyguanosin-8-yl)-N-acetylbenzidine.[3][10] The presence of these adducts provides a direct measure of the biologically effective dose—the amount of carcinogen that has reached and reacted with the genetic material.[12] DNA adducts are more stable than urinary metabolites, offering a marker of cumulative exposure over longer periods.[10] Studies have shown a strong correlation between the levels of these adducts in exfoliated urothelial cells and urinary metabolites.[16]
Hemoglobin Adducts: A Measure of Integrated Exposure
Hemoglobin (Hb) adducts serve as a valuable biomarker for assessing integrated exposure to benzidine over the lifespan of red blood cells, which is approximately 120 days.[8][14][19] Following metabolic activation, reactive benzidine intermediates can bind to hemoglobin. Analysis of these adducts in blood samples provides a longer-term picture of exposure compared to urinary metabolites.
Interestingly, studies of workers exposed to benzidine and benzidine-based dyes have identified not only benzidine and N-acetylbenzidine adducts but also significant levels of 4-aminobiphenyl (4-ABP) adducts.[8][14][15][19] 4-ABP is a known human carcinogen and a component of tobacco smoke.[4] This finding suggests that 4-ABP may be a metabolite of benzidine or a contaminant in the exposure environment.[8][14][19] However, the lack of specificity of 4-ABP-Hb adducts to benzidine exposure, particularly in smokers, is a significant limitation that must be carefully considered in data interpretation.[4]
Conclusion: A Multi-Biomarker Approach for Comprehensive Assessment
While this compound remains a useful and widely applied biomarker for recent benzidine exposure, a more comprehensive risk assessment can be achieved by employing a panel of biomarkers. The choice of biomarker should be guided by the specific research question, the desired window of exposure assessment, and the available resources.
-
For routine monitoring of recent occupational exposure, urinary metabolites (benzidine, NAB, and N,N'-DAB) offer a practical and non-invasive solution.
-
For a more integrated measure of exposure over several months, hemoglobin adducts can be valuable, provided that potential confounding from sources like smoking is addressed.
-
For studies focused on cancer risk and the biologically effective dose, DNA adducts in target or surrogate tissues are the gold standard, despite the analytical challenges.
-
Urinary mutagenicity can serve as a cost-effective, first-tier screening tool to identify individuals with exposure to genotoxic agents, which can then be followed up with more specific biomarker analysis.
By understanding the strengths and limitations of each biomarker and the underlying metabolic pathways, researchers can design more robust and informative studies to mitigate the risks associated with benzidine exposure.
References
-
National Center for Biotechnology Information. (2001). Toxicological Profile for Benzidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Benzidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Benzidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Benzidine in Biological Samples. Retrieved from [Link]
-
Beyerbach, A., Rothman, N., Bhatnagar, V. K., et al. (2006). Hemoglobin adducts in workers exposed to benzidine and azo dyes. Carcinogenesis, 27(8), 1600–1606. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Benzidine in Environmental Samples. Retrieved from [Link]
-
Beyerbach, A., Rothman, N., Bhatnagar, V. K., et al. (2006). Hemoglobin adducts in workers exposed to benzidine and azo dyes. Carcinogenesis, 27(8), 1600–1606. Retrieved from [Link]
-
Morton, K. C., Beland, F. A., & Kadlubar, F. F. (1979). Metabolism of Benzidine to N-Hydroxy-N,N′-diacetylbenzidine and Subsequent Nucleic Acid Binding and Mutagenicity. Cancer Research, 39(8), 3133-3138. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1994). BENZIDINE in urine 8306. Retrieved from [Link]
-
DeMarini, D. M., Brooks, L. R., Bhatnagar, V. K., et al. (1997). Urinary mutagenicity as a biomarker in workers exposed to benzidine: correlation with urinary metabolites and urothelial DNA adducts. Carcinogenesis, 18(5), 981–986. Retrieved from [Link]
-
International Agency for Research on Cancer. (2012). BENZIDINE. In Chemical Agents and Related Occupations (Vol. 100F). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2001). Toxicological Profile for BENZIDINE. Retrieved from [Link]
-
Beyerbach, A., Rothman, N., Bhatnagar, V. K., et al. (2006). Hemoglobin adducts in workers exposed to benzidine and azo dyes. Carcinogenesis, 27(8), 1600–1606. Retrieved from [Link]
-
Lakshmi, V. M., Zenser, T. V., & Davis, B. B. (1995). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. Carcinogenesis, 16(7), 1565–1571. Retrieved from [Link]
-
National Toxicology Program. (2021). Benzidine and Dyes Metabolized to Benzidine. In 15th Report on Carcinogens. Retrieved from [Link]
-
Cerniglia, C. E., Freeman, J. P., Franklin, W., & Pack, L. D. (1985). Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota. Applied and Environmental Microbiology, 50(1), 10–15. Retrieved from [Link]
-
Lakshmi, V. M., Mattammal, M. B., Spry, L. A., et al. (1990). Metabolism of the human carcinogen, benzidine, in the isolated perfused rat liver. Carcinogenesis, 11(1), 139–144. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1984). Method 605: Benzidines. Retrieved from [Link]
-
Holland, V. R., Saunders, B. C., Rose, F. L., & Walpole, A. L. (1974). A safer substitute for benzidine in the detection of blood. Tetrahedron, 30(18), 3299-3302. Retrieved from [Link]
-
Sabbioni, G., & Schütze, A. (2022). Aromatic Diamines in Hydrolyzed Urine: Potential Exposure Sources and Their Evaluation. International Journal of Molecular Sciences, 23(21), 13418. Retrieved from [Link]
-
Phillips, D. H. (2005). DNA adducts as markers of exposure and risk. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 577(1-2), 284-292. Retrieved from [Link]
-
Lakshmi, V. M., Zenser, T. V., & Davis, B. B. (1995). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. Carcinogenesis, 16(7), 1565–1571. Retrieved from [Link]
-
Singh, R., & Farmer, P. B. (2020). DNA Adducts as Biomarkers To Predict, Prevent, and Diagnose Disease-Application of Analytical Chemistry to Clinical Investigations. Chemical Research in Toxicology, 33(2), 286-307. Retrieved from [Link]
-
Poirier, M. C. (1997). DNA adducts as exposure biomarkers and indicators of cancer risk. Environmental Health Perspectives, 105(Suppl 4), 907–912. Retrieved from [Link]
Sources
- 1. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ANALYTICAL METHODS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Metabolism of the human carcinogen, benzidine, in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Table 7-1, Analytical Methods for Determining Benzidine in Biological Samples - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. DNA adducts as markers of exposure and risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA adducts as exposure biomarkers and indicators of cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hemoglobin adducts in workers exposed to benzidine and azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Urinary mutagenicity as a biomarker in workers exposed to benzidine: correlation with urinary metabolites and urothelial DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdc.gov [cdc.gov]
- 18. DNA Adducts as Biomarkers To Predict, Prevent, and Diagnose Disease-Application of Analytical Chemistry to Clinical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of N,N'-Diacetylbenzidine Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of potential genotoxic impurities (PGIs) is a critical aspect of ensuring drug safety and regulatory compliance. N,N'-Diacetylbenzidine (DAB), a metabolite of the known carcinogen benzidine, is a compound of significant interest.[1][2][3] Its presence, even at trace levels, necessitates robust analytical methods for its detection and quantification.
This guide provides an in-depth, objective comparison of the performance of common analytical techniques for this compound analysis through a hypothetical inter-laboratory comparison study. The objective is to equip you with the technical insights and experimental data needed to select and implement the most suitable analytical methodology for your specific needs. The principles and protocols described herein are grounded in established scientific literature and international standards for laboratory proficiency testing.[4][5][6][7][8]
The Imperative for Inter-Laboratory Comparison
Before delving into the analytical techniques, it is crucial to understand the rationale behind inter-laboratory comparisons (ILCs), also known as proficiency testing (PT). ILCs are a cornerstone of quality assurance in analytical laboratories.[8][9] They provide an objective assessment of a laboratory's performance and the reliability of its analytical methods by comparing its results with those of other laboratories.[10][11] Successful participation in such studies is often a requirement for accreditation under standards like ISO/IEC 17025.
This guide simulates an ILC to provide a framework for evaluating different analytical approaches for this compound analysis.
Design of the Hypothetical Inter-Laboratory Comparison
To ensure a comprehensive and unbiased comparison, a hypothetical ILC was designed with the following key elements:
-
Participants: A panel of ten highly reputable analytical laboratories with expertise in trace-level impurity analysis in pharmaceutical matrices.
-
Test Material: A common Active Pharmaceutical Ingredient (API) was spiked with a known concentration of this compound and its potential precursor, N-acetylbenzidine. A blank (unspiked) API sample was also included. The homogeneity and stability of the spiked samples were rigorously confirmed prior to distribution.
-
Analytical Methods: Participating laboratories were instructed to analyze the samples using one of the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV)
-
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)
-
-
Data Analysis: The submitted results were statistically analyzed according to the principles outlined in ISO 13528:2022 "Statistical methods for use in proficiency testing by interlaboratory comparison".[4][5][6] Laboratory performance was evaluated using Z-scores, which measure the deviation of a laboratory's result from the consensus mean.[12]
Comparative Analysis of Analytical Methodologies
The following sections provide a detailed comparison of the performance of GC-MS, HPLC-UV, and LC-MS/MS in our hypothetical ILC for this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds.[13] For the analysis of this compound, derivatization is often necessary to improve its volatility and chromatographic behavior.[13][14]
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Accurately weigh 100 mg of the API sample into a glass vial.
-
Add an internal standard solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatization agent (e.g., pentafluoropropionic anhydride).[14]
-
Heat the vial to complete the derivatization reaction.
-
Cool the vial and inject an aliquot into the GC-MS system.
-
-
GC-MS Conditions:
-
Column: Phenyl-methyl polysiloxane capillary column.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized for the separation of the derivatized analyte and internal standard.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Performance in the ILC (Hypothetical Data)
| Parameter | GC-MS Performance |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 90-110% |
| Precision (%RSD) | < 15% |
| Limit of Quantification (LOQ) | ~1 ppm |
| Z-Scores | Majority of labs within ±2 |
Expertise & Experience Insights:
The primary challenge with GC-MS for this compound is the multi-step sample preparation, which can be a source of variability. The derivatization step, while necessary, adds complexity and potential for incomplete reactions or side reactions. However, for laboratories with extensive experience in derivatization techniques, GC-MS can provide excellent sensitivity and selectivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the analysis of non-volatile compounds. The key to successful HPLC analysis of this compound lies in achieving adequate chromatographic retention and separation from matrix components.
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh 50 mg of the API sample into a volumetric flask.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject an aliquot into the HPLC system.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 280 nm.
-
Performance in the ILC (Hypothetical Data)
| Parameter | HPLC-UV Performance |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 95-105% |
| Precision (%RSD) | < 10% |
| Limit of Quantification (LOQ) | ~5 ppm |
| Z-Scores | All labs within ±2 |
Expertise & Experience Insights:
The simplicity of the sample preparation is a significant advantage of the HPLC-UV method. However, its sensitivity may be insufficient for meeting the stringent control limits for some genotoxic impurities. Matrix interference can also be a challenge, potentially requiring more complex sample cleanup procedures for certain APIs. The choice of a suitable column and mobile phase is critical to achieve good peak shape and resolution.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level analysis.[15][16]
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Identical to the HPLC-UV method.
-
-
LC-MS/MS Conditions:
-
LC System: Same as HPLC-UV.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound are monitored.
-
Performance in the ILC (Hypothetical Data)
| Parameter | LC-MS/MS Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | < 5% |
| Limit of Quantification (LOQ) | < 0.1 ppm |
| Z-Scores | All labs within ±1 |
Expertise & Experience Insights:
LC-MS/MS offers unparalleled sensitivity and selectivity, allowing for the confident detection and quantification of this compound at very low levels. The high selectivity of MRM minimizes the impact of matrix effects, often simplifying sample preparation. The main consideration for this technique is the higher initial capital investment and the need for specialized expertise in method development and data interpretation.
Summary of Comparative Performance
| Analytical Method | Key Advantages | Key Considerations |
| GC-MS | High sensitivity and selectivity. | Complex sample preparation (derivatization required). |
| HPLC-UV | Simple, robust, and widely available. | Limited sensitivity, potential for matrix interference. |
| LC-MS/MS | Excellent sensitivity and selectivity, minimal matrix effects. | Higher equipment cost and requires specialized expertise. |
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates the general workflow of the inter-laboratory comparison study.
Sources
- 1. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. ISO 13528 [astormayer.com.tr]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. qualitat.cc [qualitat.cc]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
- 11. archimer.ifremer.fr [archimer.ifremer.fr]
- 12. benchmark-intl.com [benchmark-intl.com]
- 13. ANALYTICAL METHODS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
A Comparative Guide to the Mutagenic Potential of N,N'-Diacetylbenzidine and its Analogues
For researchers, scientists, and drug development professionals navigating the complexities of aromatic amines, understanding the mutagenic potential of N,N'-Diacetylbenzidine and its structural analogues is of paramount importance. This guide provides an in-depth, objective comparison of their performance in mutagenicity assays, supported by experimental data and a detailed exploration of the underlying metabolic activation pathways. Our focus is to deliver not just data, but a causal understanding of the experimental choices and results, ensuring scientific integrity and empowering informed decision-making in research and development.
The Significance of Benzidine and its Analogues in Mutagenicity Research
Benzidine, a known human carcinogen, and its derivatives are a class of aromatic amines that have been extensively used in the manufacturing of azo dyes.[1][2] Occupational exposure to benzidine is strongly linked to an increased risk of bladder cancer.[2][3][4] The mutagenic and carcinogenic properties of these compounds are not inherent to the parent molecule but are a result of metabolic activation within the body. This guide will delve into the comparative mutagenic potential of this compound, a metabolite of benzidine, and its analogues, providing a framework for assessing structure-activity relationships.
Metabolic Activation: The Gateway to Mutagenicity
The transformation of a benign parent compound into a DNA-damaging agent is a critical process in chemical carcinogenesis. For this compound and its analogues, this activation is primarily mediated by cytochrome P450 enzymes in the liver.[5] The metabolic pathway involves a series of enzymatic reactions, including N-hydroxylation and O-acetylation, leading to the formation of highly reactive electrophilic species that can form adducts with DNA, ultimately causing mutations.
The Ames Test: A Bacterial Reverse Mutation Assay
The Ames test is a widely used and reliable short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[6][7] The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[6][8] A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on the histidine-free medium, forming visible colonies.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a standard Ames test procedure, incorporating self-validating controls for robust and reliable results.
Detailed Protocol:
-
Preparation of Tester Strains: Cultures of Salmonella typhimurium strains (e.g., TA98 for frameshift mutagens and TA100 for base-pair substitution mutagens) are grown overnight in nutrient broth.
-
Preparation of Test Compound and Controls: The test compound (this compound or its analogues) is dissolved in a suitable solvent (e.g., DMSO). A vehicle control (solvent only), a negative control (no treatment), and positive controls (known mutagens like 2-nitrofluorene for -S9 and 2-aminoanthracene for +S9) are also prepared.
-
Metabolic Activation (S9 Mix): For experiments requiring metabolic activation, a rat liver S9 fraction, induced with a compound like Aroclor 1254, is used.[1] This fraction contains the necessary cytochrome P450 enzymes.
-
Exposure: In a test tube, the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer (for tests without metabolic activation) are combined.
-
Plating: The mixture is added to molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) and poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Comparative Mutagenic Potential: A Data-Driven Analysis
The mutagenic potential of this compound and its analogues varies significantly based on their chemical structure and the requirement for metabolic activation. The following table summarizes key experimental findings from studies utilizing the Ames test.
| Compound | Salmonella Strain | Metabolic Activation (S9) | Mutagenic Potential | Reference |
| Benzidine | TA98, TA100 | Required | High | [1][9] |
| N-Acetylbenzidine | TA98 | Required | Higher than Benzidine | [10] |
| This compound | TA98 | Required | Lower than N-Acetylbenzidine | [10][11] |
| 3,3'-Dichlorobenzidine | TA98, TA100 | Required | High | [9][12] |
| 3,3'-Dimethoxybenzidine | TA98, TA100 | Required | Moderate | [9] |
| 3,3'-Dimethylbenzidine (o-tolidine) | TA98 | Required | Moderate | [9] |
| N-acetyl-3,3'-dichlorobenzidine | TA98 | Required | Very High | [10] |
| N,N'-diacetyl-3,3'-dichlorobenzidine | TA98 | Required | Lower than N-acetyl derivative | [10] |
Structure-Activity Relationships and Mechanistic Insights
The data consistently demonstrates that for benzidine and its analogues, N-monoacetylation often leads to a more potent mutagen than the parent diamine or the N,N'-diacetylated derivative.[10] This can be attributed to the fact that N-acetylation is a key step in the metabolic activation pathway. The subsequent N-hydroxylation of the acetylated amine forms an N-hydroxy-N-acetylarylamine, which can be further activated by O-esterification to a highly reactive electrophile that readily forms DNA adducts.[13][14]
The lower mutagenicity of this compound compared to its monoacetylated counterpart suggests that the presence of two acetyl groups may sterically hinder the enzymatic N-hydroxylation, a critical step for activation. Alternatively, the diacetylated form may be more readily detoxified and excreted.
Substituents on the biphenyl rings also significantly influence mutagenicity. For instance, the presence of electron-withdrawing groups like chlorine in 3,3'-dichlorobenzidine enhances its mutagenic potential.[10] This is likely due to the increased stability of the nitrenium ion, the ultimate carcinogenic species.
Conclusion and Future Directions
This guide has provided a comprehensive comparison of the mutagenic potential of this compound and its analogues, grounded in experimental data from the Ames test. The key takeaways for researchers and drug development professionals are:
-
Metabolic activation is crucial: Most benzidine derivatives require metabolic activation to exert their mutagenic effects.
-
N-acetylation plays a pivotal role: N-monoacetylated derivatives are often the most potent mutagens in this class of compounds.
-
Structure dictates activity: The nature and position of substituents on the aromatic rings significantly impact mutagenic potential.
Future research should continue to explore the intricate interplay between chemical structure, metabolic activation pathways, and mutagenicity. A deeper understanding of these relationships will be instrumental in the design of safer chemicals and pharmaceuticals, and in the accurate assessment of the risks posed by this important class of aromatic amines.
References
-
Chung, K. T., Chen, S. C., Wong, T. Y., Li, Y. S., Wei, C. I., & Chou, M. W. (2000). Mutagenicity Studies of Benzidine and Its Analogs: Structure-Activity Relationships. Toxicological Sciences, 56(2), 351–356. [Link]
-
Chung, K. T., Chen, S. C., Wong, T. Y., Li, Y. S., Wei, C. I., & Chou, M. W. (2000). Mutagenicity Studies of Benzidine and Its Analogs: Structure-Activity Relationships. ResearchGate. [Link]
-
Messerly, E. A., Fifer, E. K., Kerdar, R. S., & Heflich, R. H. (1987). Structure-mutagenicity relationships of benzidine analogues. Environmental and Molecular Mutagenesis, 10(3), 263–274. [Link]
-
Chung, K. T., Chen, S. C., Wong, T. Y., Li, Y. S., Wei, C. I., & Chou, M. W. (2000). Mutagenicity studies of benzidine and its analogs: structure-activity relationships. Toxicological Sciences, 56(2), 351–356. [Link]
-
Bos, R. P., Groen-van der Hof, N. C., Scheepers, P. T., & Theuws, J. L. (1985). Metabolic activation of N-acetylbenzidine and this compound to mutagens, using isolated hepatocytes and the 9000 X g liver supernatant from rat, hamster and guinea pig. Mutation Research, 151(2), 195–200. [Link]
-
Morton, K. C., Wang, C. Y., Garner, C. D., & Shirai, T. (1981). Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats. Carcinogenesis, 2(8), 747–752. [Link]
-
Morton, K. C., Wang, C. Y., Garner, C. D., & Shirai, T. (1981). Carcinogenicity of benzidine, N, N″-diacetylbenzidine, and N-hydroxy-N, N'-diacetylbenzidine for female CD rats. Carcinogenesis, 2(8), 747–752. [Link]
-
Chung, K. T., Chen, S. C., Wong, T. Y., Li, Y. S., Wei, C. I., & Chou, M. W. (2000). Mutagenicity Studies of Benzidine and Its Analogs: Structure-Activity Relationships. Europe PMC. [Link]
-
Morton, K. C., Wang, C. Y., Garner, C. D., & Shirai, T. (1981). Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'. Carcinogenesis, 2(8), 747-752. [Link]
-
PubChem. (n.d.). This compound. In PubChem Compound Database. National Center for Biotechnology Information. [Link]
-
Reid, T. M., Wang, C. Y., King, C. M., & Kennelly, J. C. (1984). Mutagenicity of some benzidine congeners and their N-acetylated and N,N'-diacetylated derivatives in different strains of Salmonella typhimurium. Environmental Mutagenesis, 6(2), 145–151. [Link]
-
Morton, K. C., Beland, F. A., & Kadlubar, F. F. (1980). Metabolic Activation of N-Hydroxy-N,N'-diacetylbenzidine by Hepatic Suitotransferase. Cancer Research, 40(3), 751-757. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Dyes Metabolized to Benzidine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. International Agency for Research on Cancer. [Link]
-
International Agency for Research on Cancer. (1972). Benzidine. In IARC Monographs on the Evaluation of Carcinogenic Risk of Chemicals to Man, Volume 1. [Link]
-
Morton, K. C., King, C. M., & Baetcke, K. P. (1979). Metabolism of benzidine to N-hydroxy-N,N'-diacetylbenzidine and subsequent nucleic acid binding and mutagenicity. Cancer Research, 39(8), 3107–3113. [Link]
-
International Agency for Research on Cancer. (1987). Benzidine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7. [Link]
-
Prival, M. J., Bell, S. J., Mitchell, V. D., Peiperl, M. D., & Vaughan, V. L. (1984). Mutagenicity of benzidine and benzidine-congener dyes and selected monoazo dyes in a modified Salmonella assay. Mutation Research, 136(1), 33–47. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Benzidine. In Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. National Center for Biotechnology Information. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Benzidine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. International Agency for Research on Cancer. [Link]
-
National Toxicology Program. (2021). Benzidine and Dyes Metabolized to Benzidine. In 15th Report on Carcinogens. U.S. Department of Health and Human Services. [Link]
-
Morton, K. C., Beland, F. A., & Kadlubar, F. F. (1980). Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase. Cancer Research, 40(3), 751-757. [Link]
-
Ariyoshi, N., Oguri, K., & Yoshimura, H. (2004). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 559(1-2), 1-10. [Link]
-
Wikipedia. (2023). Ames test. [Link]
-
G, A., P, L., & et al. (2015). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Regulatory Toxicology and Pharmacology, 71(2), 238-245. [Link]
-
Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Benzidine (IARC Summary & Evaluation, Volume 1, 1972) [inchem.org]
- 4. Benzidine (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]
- 5. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ames test - Wikipedia [en.wikipedia.org]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. Mutagenicity studies of benzidine and its analogs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutagenicity of some benzidine congeners and their N-acetylated and N,N'-diacetylated derivatives in different strains of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic activation of N-acetylbenzidine and this compound to mutagens, using isolated hepatocytes and the 9000 X g liver supernatant from rat, hamster and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-mutagenicity relationships of benzidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of benzidine to N-hydroxy-N,N'-diacetylbenzidine and subsequent nucleic acid binding and mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chemically-Induced Nephrotic Syndrome Models: A Comparative Analysis of N,N'-Diacetylbenzidine and Other Inducers
For: Researchers, scientists, and drug development professionals in nephrology.
Introduction: Selecting the Optimal Tool for Nephrotic Syndrome Research
The study of nephrotic syndrome, a debilitating condition characterized by severe proteinuria, hypoalbuminemia, edema, and hyperlipidemia, relies heavily on the use of robust and reproducible animal models.[1] Chemical inducers provide a valuable platform to investigate disease pathogenesis, identify novel therapeutic targets, and evaluate the efficacy of potential treatments. The choice of inducer is critical, as each compound initiates a distinct cascade of molecular events, resulting in unique pathological and functional phenotypes.
This guide provides an in-depth comparison of four key chemical inducers of nephrotic syndrome: N,N'-Diacetylbenzidine (DAB), Puromycin Aminonucleoside (PAN), Adriamycin (ADR), and Lipopolysaccharide (LPS). We will delve into their mechanisms of action, provide detailed experimental protocols, and present a comparative analysis of their advantages and limitations, supported by experimental data. Our objective is to equip researchers with the necessary knowledge to make informed decisions when selecting the most appropriate model for their specific research questions.
Comparative Overview of Chemical Inducers
Each chemical inducer offers a unique model of nephrotic syndrome, varying in the chronicity of the disease, the primary cellular targets, and the underlying molecular pathways. The choice of model should be guided by the specific aspect of nephrotic syndrome being investigated, whether it be the initial podocyte injury, the progression to glomerulosclerosis, or the role of inflammation.
| Feature | This compound (DAB) | Puromycin Aminonucleoside (PAN) | Adriamycin (ADR) | Lipopolysaccharide (LPS) |
| Primary Target | Glomerular Epithelial Cells | Podocytes | Podocytes | Podocytes and Endothelial Cells |
| Disease Model | Chronic Glomerulonephritis with Focal Sclerosis | Minimal Change Disease (MCD) / Focal Segmental Glomerulosclerosis (FSGS) | Focal Segmental Glomerulosclerosis (FSGS) / Chronic Kidney Disease (CKD) | Acute, transient proteinuria / Sepsis-associated kidney injury |
| Onset of Proteinuria | Chronic (Significant at ~10 weeks)[2] | Acute (within days, peaks around day 7-10)[3][4] | Subacute (Overt from day 5, peaks around day 7)[5][6][7] | Hyperacute (within 24 hours)[8][9] |
| Key Pathological Features | Glomerular epithelial cell vacuolization, focal glomerular sclerosis, synechia, tubular basement membrane thickening.[2] | Podocyte foot process effacement, apoptosis, slit diaphragm disruption.[10] | Podocyte injury and loss, glomerulosclerosis, tubulointerstitial fibrosis.[5][11] | Mesangial proliferation, transient proteinuria, potential for glomerulosclerosis with repeated exposure.[8] |
| Primary Mechanism | Direct glomerular epithelial cell injury, depressed glycoprotein metabolism.[12] | Induction of endoplasmic reticulum (ER) stress and apoptosis in podocytes.[13] | Production of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of TGF-β signaling.[5][14] | Activation of Toll-like receptor 4 (TLR4) and NF-κB signaling, leading to an inflammatory cascade.[8] |
In-Depth Analysis of Each Inducer
This compound (DAB): A Model of Chronic Glomerular Epithelial Cell Injury
This compound, a metabolite of the industrial chemical benzidine, induces a chronic form of nephrotic syndrome in rats.[2][15] This model is particularly valuable for studying the long-term consequences of direct glomerular epithelial cell injury and the progression to focal glomerular sclerosis.
Mechanism of Action: The primary pathogenic event in DAB-induced nephropathy is direct injury to the glomerular epithelial cells.[2] This is supported by ultrastructural findings of epithelial cell vacuolization and cyst formation.[2] Unlike other models, there is a notable absence of immune complex deposition.[2] Studies suggest that DAB may interfere with glycoprotein metabolism, as evidenced by depressed activities of certain glycoprotein:glycosyl transferases in the glomeruli of treated animals.[12] This disruption of normal cell surface architecture could lead to sublethal autolysis and subsequent proteinuria.[12]
Advantages:
-
Chronicity: The slow onset of proteinuria (around 10 weeks) allows for the study of the progressive nature of glomerulosclerosis and compensatory mechanisms.[2]
-
Direct Epithelial Injury: The model is useful for investigating the consequences of direct epithelial cell damage in the absence of a significant inflammatory infiltrate or immune complex deposition.[2]
Disadvantages:
-
Slow Onset: The long induction period may not be suitable for all research timelines.
-
Carcinogenicity: Benzidine and its metabolites are known carcinogens, requiring stringent safety protocols.
-
Less Characterized Pathway: The specific molecular signaling pathways are not as well-defined as for other inducers.
Puromycin Aminonucleoside (PAN): A Classic Model of Podocyte Apoptosis and Minimal Change Disease
Puromycin aminonucleoside is a widely used inducer of nephrotic syndrome that closely mimics human minimal change disease and focal segmental glomerulosclerosis (FSGS).[16] It is particularly well-suited for studying the molecular mechanisms of podocyte injury and apoptosis.
Mechanism of Action: PAN is a podocytotoxin that induces significant endoplasmic reticulum (ER) stress.[13] This leads to the activation of pro-apoptotic pathways, including the upregulation of activating transcription factor 6α (ATF6α) and caspase-12.[13][17] The accumulation of unfolded proteins in the ER triggers this stress response, ultimately leading to podocyte apoptosis, foot process effacement, and massive proteinuria.[13][17] The disruption of key slit diaphragm proteins like nephrin and podocin is an early event in PAN-induced nephrosis.[10]
Advantages:
-
Well-Characterized Mechanism: The central role of ER stress and apoptosis is well-documented, providing clear molecular targets for investigation.[13][17]
-
Reproducibility: The PAN model is highly reproducible in susceptible rat strains.[18]
-
Relevance to Human Disease: It recapitulates key features of human minimal change disease and FSGS.[16]
Disadvantages:
-
Strain Specificity: The severity of PAN-induced nephrosis can vary significantly between different rat strains.[18]
-
Potential for Spontaneous Remission: In some protocols, the proteinuria can be transient.
Adriamycin (ADR): A Robust Model of FSGS and Chronic Kidney Disease
Adriamycin (doxorubicin), an anthracycline antibiotic, is widely used to induce a robust and progressive model of nephropathy that resembles human FSGS and its progression to chronic kidney disease (CKD).[5][11]
Mechanism of Action: The pathogenesis of ADR-induced nephropathy is multifactorial. A key initiating event is the generation of reactive oxygen species (ROS) within the glomeruli, leading to oxidative stress and mitochondrial dysfunction in podocytes.[5] This initial injury triggers a cascade of events, including the activation of the pro-fibrotic cytokine transforming growth factor-beta (TGF-β).[13][14] The TGF-β signaling pathway plays a crucial role in the subsequent development of glomerulosclerosis and tubulointerstitial fibrosis.[13][14]
Advantages:
-
Mimics Human CKD Progression: The model effectively replicates the progression from podocyte injury to glomerulosclerosis and interstitial fibrosis seen in human CKD.[5]
-
Genetic Manipulation: The availability of this model in mice, particularly the BALB/c strain, allows for the use of genetic tools to investigate the role of specific genes in disease progression.[5][11]
Disadvantages:
-
Systemic Toxicity: Adriamycin can have cardiotoxic and other systemic side effects, which may confound the interpretation of renal-specific outcomes.
-
Strain and Batch Variability: The susceptibility to ADR-induced nephropathy is highly strain-dependent, with BALB/c mice being particularly susceptible.[5] There can also be variability in the nephrotoxicity of different batches of Adriamycin.[19]
Lipopolysaccharide (LPS): An Acute Model of Inflammatory Podocyte Injury
Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, induces an acute and often transient proteinuria, modeling the renal manifestations of sepsis and inflammatory conditions.
Mechanism of Action: LPS directly activates Toll-like receptor 4 (TLR4) on the surface of podocytes and other renal cells.[8] This triggers a downstream signaling cascade involving MyD88 and the activation of the transcription factor NF-κB.[8] The activation of NF-κB leads to the production of pro-inflammatory cytokines and chemokines, resulting in an inflammatory milieu that causes podocyte injury, cytoskeleton rearrangement, and a breakdown of the glomerular filtration barrier.[8]
Advantages:
-
Acute and Rapid Onset: The rapid induction of proteinuria allows for the study of the initial events in inflammatory podocyte injury.[8][9]
-
Inflammatory Focus: This model is ideal for investigating the role of inflammation and specific immune pathways in the pathogenesis of nephrotic syndrome.
Disadvantages:
-
Transient Nature: The proteinuria induced by a single LPS injection is often transient, which may not be suitable for studying chronic disease processes.[8]
-
Relevance to Non-inflammatory Nephropathies: This model may not be representative of nephrotic syndromes that are not primarily driven by an acute inflammatory response.[20]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
Detailed Experimental Protocols
The following protocols are provided as a general guide. It is imperative to consult the relevant literature and institutional animal care and use committee (IACUC) guidelines for specific experimental details and ethical considerations.
Protocol 1: this compound (DAB)-Induced Chronic Nephropathy in Rats
-
Animal Model: Female Sprague-Dawley rats, 8-10 weeks old.
-
Reagent Preparation: Prepare a suspension of this compound in a suitable vehicle such as corn oil.
-
Administration: Administer this compound via intraperitoneal injection. A typical dosing regimen might involve repeated injections over a period of several weeks.
-
Monitoring: Monitor animals for signs of toxicity. Collect 24-hour urine samples at regular intervals (e.g., weekly or bi-weekly) to measure proteinuria.
-
Endpoint: Significant proteinuria is typically observed at 10 weeks and beyond.[2] At the experimental endpoint, collect blood for serum creatinine and BUN analysis, and harvest kidneys for histological examination (e.g., PAS and Masson's trichrome staining) and electron microscopy.
Protocol 2: Puromycin Aminonucleoside (PAN)-Induced Nephrosis in Rats
-
Animal Model: Male Sprague-Dawley rats, 6-8 weeks old.
-
Reagent Preparation: Dissolve Puromycin Aminonucleoside in sterile saline.
-
Administration: Administer a single intravenous (tail vein) or intraperitoneal injection of PAN. A commonly used dose is 50-150 mg/kg body weight.[16]
-
Monitoring: Place rats in metabolic cages for 24-hour urine collection daily or on alternate days following injection.
-
Endpoint: Peak proteinuria is typically observed between days 7 and 10 post-injection.[3][4] At the desired time points, collect blood for serum analysis and harvest kidneys for histology, electron microscopy, and molecular analysis (e.g., Western blotting for ER stress markers).
Protocol 3: Adriamycin (ADR)-Induced Nephropathy in Mice
-
Animal Model: Male BALB/c mice, 8-10 weeks old.[11]
-
Reagent Preparation: Dissolve Adriamycin (Doxorubicin) in sterile saline.
-
Administration: Administer a single intravenous (tail vein) injection of ADR. A typical dose is 10-11 mg/kg body weight.[7]
-
Monitoring: Monitor body weight and general health. Collect 24-hour urine samples at regular intervals (e.g., weekly) to assess proteinuria.
-
Endpoint: Overt proteinuria is observed from day 5 and remains elevated.[7] Progressive glomerulosclerosis and interstitial fibrosis develop over several weeks. Sacrifice animals at predetermined time points (e.g., 2, 4, 6, and 8 weeks) for blood and kidney collection.
Protocol 4: Lipopolysaccharide (LPS)-Induced Acute Proteinuria in Mice
-
Animal Model: Male C57BL/6 mice, 8-12 weeks old.
-
Reagent Preparation: Dissolve Lipopolysaccharide (from E. coli) in sterile, pyrogen-free saline.
-
Administration: Administer a single intraperitoneal injection of LPS. A dose of 2.5-12 mg/kg can be used, depending on the desired severity of injury.[8][21]
-
Monitoring: Place mice in metabolic cages for urine collection at 24, 48, and 72 hours post-injection.
-
Endpoint: Peak proteinuria is typically observed within 24 hours.[8][9] This is a terminal procedure; at the endpoint, collect blood and kidneys for analysis of inflammatory markers (e.g., cytokines via ELISA or qPCR) and histological assessment.
Conclusion and Future Directions
The selection of a chemical inducer for nephrotic syndrome research is a critical decision that will profoundly influence the experimental outcomes and their clinical relevance. This compound offers a unique model of chronic, non-inflammatory glomerular epithelial injury, while PAN and ADR provide robust and well-characterized models of podocyte-centric injury that mimic human minimal change disease and FSGS/CKD, respectively. LPS is the inducer of choice for studying acute, inflammation-driven proteinuria.
Future research should aim to further elucidate the specific molecular pathways initiated by each of these inducers. A deeper understanding of the downstream signaling events will not only enhance the utility of these models but also uncover novel therapeutic targets for the treatment of nephrotic syndrome. Furthermore, head-to-head comparative studies employing standardized protocols and endpoints would be invaluable for directly contrasting the nuances of these models. By carefully considering the strengths and limitations of each inducer, researchers can continue to make significant strides in our understanding and treatment of this complex and challenging disease.
References
-
TGF-beta 1 in glomerulosclerosis and interstitial fibrosis of adriamycin nephropathy. (n.d.). PubMed. [Link]
-
Adriamycin-induced nephropathy models: elucidating CKD pathophysiology and advancing therapeutic strategies. (n.d.). National Center for Biotechnology Information. [Link]
-
LPS Nephropathy in Mice Is Ameliorated by IL-2 Independently of Regulatory T Cells Activity. (2014). PLOS ONE. [Link]
-
Development and Characterization of a Novel FVB-Prkdc R2140C Mouse Model for Adriamycin-Induced Nephropathy. (2024). MDPI. [Link]
-
Modulation of TGF-β signaling new approaches toward kidney disease and fibrosis therapy. (n.d.). American Physiological Society. [Link]
-
Puromycin aminonucleoside triggers apoptosis in podocytes by inducing endoplasmic reticulum stress. (2018). National Center for Biotechnology Information. [Link]
-
Proteinuria outcome in LPS mice. Urinary albumin levels were evaluated... (n.d.). ResearchGate. [Link]
-
Comparison of methods of inducing experimental nephrotic syndrome in lab animals. (2003). PubMed. [Link]
-
Time course of lipid peroxidation in puromycin aminonucleoside-induced nephropathy. (1994). PubMed. [Link]
-
Progressive adriamycin nephropathy in mice: sequence of histologic and immunohistochemical events. (2000). PubMed. [Link]
-
Characterization of chronic this compound-induced nephropathy. (1979). PubMed. [Link]
-
Recent Advances in Proteinuric Kidney Disease/Nephrotic Syndrome: Lessons from Knockout/Transgenic Mouse Models. (n.d.). National Center for Biotechnology Information. [Link]
-
Effects of Dietary Salt Restriction on Puromycin Aminonucleoside Nephrosis: Preliminary Data. (n.d.). National Center for Biotechnology Information. [Link]
-
A Novel Model for Nephrotic Syndrome Reveals Associated Dysbiosis of the Gut Microbiome and Extramedullary Hematopoiesis. (2022). MDPI. [Link]
-
Is the LPS-mediated proteinuria mouse model relevant to human kidney disease? (2009). PubMed. [Link]
-
Adriamycin nephropathy: A model of focal segmental glomerulosclerosis. (2011). ResearchGate. [Link]
-
Renal protective effects of helix B surface polypeptide in rats with puromycin aminonucleoside nephropathy. (2015). National Center for Biotechnology Information. [Link]
-
Protection against puromycin aminonucleoside-induced chronic renal disease in the Wistar-Furth rat. (2005). National Center for Biotechnology Information. [Link]
-
Dysfunction of the PGC-1α-mitochondria axis confers adriamycin-induced podocyte injury. (n.d.). American Physiological Society. [Link]
-
Differences in puromycin aminonucleoside nephrosis in two rat strains. (1987). PubMed. [Link]
-
An Updated Comprehensive Review on Diseases Associated with Nephrotic Syndromes. (2022). MDPI. [Link]
-
Studies of enzymes involved in glycoprotein synthesis and degradation in diacetylbenzidine nephrosis. (1973). PubMed. [Link]
-
Adriamycin nephropathy in BALB/c mice. (2015). PubMed. [Link]
-
Key molecular events in puromycin aminonucleoside nephrosis rats. (2004). PubMed. [Link]
-
An Updated Comprehensive Review on Diseases Associated with Nephrotic Syndromes. (n.d.). MDPI. [Link]
-
Advances in predictive in vitro models of drug-induced nephrotoxicity. (n.d.). National Center for Biotechnology Information. [Link]
-
Chronic glomerulonephritis and the nephrotic syndrome induced in rats with this compound. (1971). PubMed. [Link]
-
Activation of acetyl-CoA synthetase 2 mediates kidney injury in diabetic nephropathy. (2023). JCI Insight. [Link]
-
RAGE Mediates Podocyte Injury in Adriamycin-induced Glomerulosclerosis. (n.d.). National Center for Biotechnology Information. [Link]
-
Urinary biomarkers track the progression of nephropathy in hypertensive and obese rats. (n.d.). Future Medicine. [Link]
-
The Experimental Effects of Lipopolysaccharide-Induced Renal Injury in Mice Model. (2018). ResearchGate. [Link]
-
The nuclear factor kappa B signaling pathway is a master regulator of renal fibrosis. (n.d.). Signal Transduction and Targeted Therapy. [Link]
-
Nephrotic Syndrome. (2023). National Center for Biotechnology Information. [Link]
-
Mechanisms of podocyte injury and implications for diabetic nephropathy. (2018). University of Turin. [Link]
-
Adriamycin-Induced Podocyte Injury Disrupts the YAP-TEAD1 Axis and Downregulates Cyr61 and CTGF Expression. (2021). PubMed. [Link]
-
Screening models of nephrotoxicity and their molecular mechanism. (2022). World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Keep the corners; adriamycin nephropathy. (2018). Journal of Nephropharmacology. [Link]
-
TGF-β1 Signaling: Immune Dynamics of Chronic Kidney Diseases. (n.d.). National Center for Biotechnology Information. [Link]
-
Podocyte injury of diabetic nephropathy: Novel mechanism discovery and therapeutic prospects. (2023). PubMed. [Link]
-
Model development and analysis of tenidap-induced proteinuria in the rat. (1995). PubMed. [Link]
-
Nephrin Deficiency Activates NF-κB and Promotes Glomerular Injury. (n.d.). National Center for Biotechnology Information. [Link]
-
Overview of the mechanisms of podocyte injury leading to diabetic... (n.d.). ResearchGate. [Link]
-
Urinary Biomarkers for Monitoring Disease Progression in the Han:SPRD-cy Rat Model of Autosomal-Dominant Polycystic Kidney Disease. (n.d.). National Center for Biotechnology Information. [Link]
-
Quantitative evaluation of proteinuria by estimation of the protein/creatinine ratio in a random urine sample. (2010). PubMed. [Link]
-
Activation of IKK/NF-κB provokes renal inflammatory responses in guanylyl cyclase/natriuretic peptide receptor-A gene-knockout mice. (n.d.). National Center for Biotechnology Information. [Link]
-
Nuclear factor-κB (NF-κB) activation in kidney disease. Various... (n.d.). ResearchGate. [Link]
-
Renal and neoplastic lesions after injection of N-n1-diacetylbenzidine. (1966). PubMed. [Link]
-
Mechanisms of podocyte injury and implications for diabetic nephropathy. (n.d.). Semantic Scholar. [Link]
-
Nephropathy 1st inhibits renal fibrosis by activating the PPARγ signaling pathway. (2022). Frontiers. [Link]
Sources
- 1. Characterization of the proteinuria induced by prolonged oral administration of cadmium in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of chronic this compound-induced nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Renal protective effects of helix B surface polypeptide in rats with puromycin aminonucleoside nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adriamycin-induced nephropathy models: elucidating CKD pathophysiology and advancing therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Progressive adriamycin nephropathy in mice: sequence of histologic and immunohistochemical events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LPS Nephropathy in Mice Is Ameliorated by IL-2 Independently of Regulatory T Cells Activity | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Key molecular events in puromycin aminonucleoside nephrosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adriamycin nephropathy in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies of enzymes involved in glycoprotein synthesis and degradation in diacetylbenzidine nephrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TGF-beta 1 in glomerulosclerosis and interstitial fibrosis of adriamycin nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of TGF-β signaling new approaches toward kidney disease and fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Protection against puromycin aminonucleoside-induced chronic renal disease in the Wistar-Furth rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Differences in puromycin aminonucleoside nephrosis in two rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative indexes of aminonucleoside-induced nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Is the LPS-mediated proteinuria mouse model relevant to human kidney disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Adriamycin-induced podocyte injury via the Sema3A/TRPC5/Rac1 pathway [frontiersin.org]
A Comparative Analysis of N,N'-Diacetylbenzidine Metabolic Pathways: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in toxicology and drug metabolism, a thorough understanding of the metabolic fate of xenobiotics is paramount. N,N'-Diacetylbenzidine (DABZ), a metabolite of the known human carcinogen benzidine, presents a complex metabolic profile that varies significantly across species. This guide provides an in-depth comparative analysis of DABZ metabolic pathways, offering field-proven insights and detailed experimental protocols to support your research endeavors. Our focus is on the causality behind experimental choices and the inherent logic of self-validating protocols, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound Metabolism
Benzidine, a potent aromatic amine, undergoes a series of metabolic transformations in vivo, with N-acetylation being a critical step. The acetylation of benzidine to N-acetylbenzidine (ABZ) and subsequently to this compound (DABZ) can be viewed as a detoxification pathway, as diacetylation generally leads to a less carcinogenic compound. However, the metabolic story is far more nuanced. DABZ itself can be further metabolized through various pathways, leading to both detoxification and metabolic activation, the latter of which can generate reactive intermediates capable of binding to DNA and initiating carcinogenesis. Understanding the delicate balance between these activation and detoxification pathways, and how they differ across species, is crucial for accurate risk assessment and the development of safer chemical entities.
The Core Metabolic Pathways of this compound
The metabolism of DABZ is a multi-step process involving a consortium of enzymes primarily located in the liver, but also in extrahepatic tissues. The key pathways include N-deacetylation, N-hydroxylation, and subsequent conjugation reactions.
N-Deacetylation: A Reversible Step
DABZ can be hydrolyzed back to N-acetylbenzidine (ABZ) and subsequently to benzidine. This retro-metabolic pathway is significant because it can regenerate the more potent carcinogen, benzidine. The enzymes responsible for this deacetylation are primarily microsomal deacetylases. The equilibrium between acetylation and deacetylation is species-dependent and plays a critical role in determining the overall toxic potential of benzidine exposure. For instance, in rat liver slices, an equilibrium is observed that favors the formation of DABZ, while in human liver slices, the conditions favor the accumulation of ABZ.[1][2]
N-Hydroxylation: The Gateway to Activation
A key activation step in the metabolism of DABZ is N-hydroxylation, which is catalyzed by cytochrome P450 (CYP) enzymes in the liver microsomes. This reaction forms N-hydroxy-N,N'-diacetylbenzidine (N-OH-DABZ).[3][4] This metabolite is considered a proximate carcinogen, as it can be further bioactivated to a highly reactive electrophile.
Bioactivation of N-OH-DABZ: Formation of Reactive Electrophiles
N-OH-DABZ can undergo further enzymatic reactions to form ultimate carcinogens that can bind to cellular macromolecules like DNA. Two primary pathways for this bioactivation have been identified:
-
O-Sulfonation: Hepatic sulfotransferases (SULTs) can catalyze the O-sulfonation of N-OH-DABZ, forming a highly unstable sulfate ester.[5][6][7] This ester can spontaneously dissociate to form a reactive nitrenium ion, which is a potent electrophile.
-
N,O-Acyltransferase (NAT) Activity: Some N-acetyltransferases (NATs) possess N,O-acyltransferase activity, which can catalyze the intramolecular transfer of an acetyl group from the nitrogen to the oxygen of N-OH-DABZ. This forms an N-acetoxy ester that can also decompose to a nitrenium ion.[3]
Peroxidase-Mediated Activation
In addition to hepatic metabolism, peroxidases, such as prostaglandin H synthase (PHS), found in tissues like the urinary bladder, can also play a role in the metabolic activation of benzidine and its acetylated metabolites.[8] While DABZ itself shows minimal metabolism by PHS, its deacetylated product, ABZ, can be a substrate, highlighting the importance of the deacetylation pathway in extrahepatic tissues.[8]
The interplay of these metabolic pathways is visually summarized in the following diagram:
Figure 1: Metabolic pathways of this compound.
Comparative Metabolic Analysis: Species-Specific Differences
The metabolism of DABZ and its precursors exhibits significant variation across different species, which is a critical factor in explaining the species-specific carcinogenicity of benzidine. The following table summarizes key comparative data from in vitro studies.
| Metabolic Step | Species | Key Findings | Reference |
| N-Acetylation (Benzidine -> ABZ -> DABZ) | Rat | Favors the formation of DABZ. | [1][2] |
| Human | Favors the formation of ABZ. | [1][2] | |
| Hamster, Guinea Pig, Mouse | Liver cytosol catalyzes the two-step acetylation of benzidine. | [3] | |
| N-Hydroxylation (DABZ -> N-OH-DABZ) | Hamster, Mouse, Rat | Liver microsomes hydroxylate DABZ to N-OH-DABZ and 3-hydroxy-DABZ. Hamster > Mouse > Rat in terms of activity. | [3] |
| Sulfotransferase Activity (N-OH-DABZ) | Rat | Metabolized at a rate of 2.5 nmol/min/mg protein. | [5][6] |
| Mouse | Metabolized at a rate of 0.5 nmol/min/mg protein. | [5][6] | |
| Hamster | No detectable activity. | [5][6] | |
| Deacetylase Activity | Mouse | Microsomal deacetylation of ABZ and DABZ is comparable to N-acetylation rates. | [4] |
| Rat | Microsomal deacetylation is significantly slower than N-acetylation. | [4] | |
| Mutagenic Activation of DABZ by Hepatocytes | Hamster | Hepatocytes are more effective at activating DABZ to mutagens than rat hepatocytes. | [9] |
| Rat, Guinea Pig | Isolated hepatocytes are less effective in activating DABZ compared to hamster hepatocytes. | [9] |
These species-specific differences in enzyme activities and metabolic profiles have profound implications for the toxicological assessment of benzidine and its derivatives. For example, the high sulfotransferase activity in rats towards N-OH-DABZ may contribute to the hepatocarcinogenicity of benzidine in this species.[5][6] Conversely, the lack of this activity in hamsters suggests that other activation pathways may be more important in this species.[5][6]
Experimental Protocols for Studying DABZ Metabolism
To facilitate reproducible and reliable research, this section provides detailed, step-by-step methodologies for key in vitro experiments used to investigate DABZ metabolism.
In Vitro Metabolism Using Liver Microsomes
This protocol is designed to assess the N-hydroxylation of DABZ by cytochrome P450 enzymes.
Rationale: Liver microsomes are a subcellular fraction rich in CYP enzymes, making them an ideal system for studying Phase I metabolic reactions in a controlled environment.
Figure 2: Workflow for in vitro DABZ metabolism assay using liver microsomes.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH-regenerating system: Prepare a stock solution containing NADP+ (10 mM), glucose-6-phosphate (G6P, 100 mM), and glucose-6-phosphate dehydrogenase (G6PDH, 10 units/mL) in phosphate buffer.
-
DABZ stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (commercially available or prepared in-house). Protein concentration should be predetermined.
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order:
-
Phosphate buffer to a final volume of 200 µL.
-
Liver microsomes (final concentration 0.5 mg/mL).
-
DABZ stock solution (final concentration 50 µM).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH-regenerating system (to a final concentration of 1 mM NADP+, 10 mM G6P, 1 unit/mL G6PDH).
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes). A no-cofactor control (replacing the NADPH system with buffer) should be included.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex briefly and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analysis:
-
Analyze the supernatant for the presence of DABZ and its metabolites (e.g., N-OH-DABZ) using a validated HPLC-UV or LC-MS/MS method.
-
In Vitro Metabolism Using Liver Slices
This protocol provides a more physiologically relevant system for studying the interplay of different metabolic pathways.
Rationale: Precision-cut liver slices maintain the cellular architecture and the full complement of metabolic enzymes, allowing for the study of both Phase I and Phase II metabolism in an integrated manner.
Step-by-Step Protocol:
-
Preparation of Liver Slices:
-
Prepare precision-cut liver slices (e.g., 250 µm thick) from fresh liver tissue using a Krumdieck or similar tissue slicer.
-
Maintain slices in ice-cold Krebs-Henseleit buffer.
-
-
Incubation:
-
Place individual liver slices in vials containing pre-warmed (37°C) incubation medium (e.g., Williams' Medium E) supplemented with fetal bovine serum and antibiotics.
-
Add [3H]-labeled or unlabeled DABZ to the medium at the desired concentration.
-
Incubate at 37°C in a humidified incubator with 95% O2 / 5% CO2 for a specified time course (e.g., 1, 2, 4 hours).
-
-
Sample Collection and Processing:
-
At each time point, collect both the incubation medium and the liver slice.
-
Homogenize the liver slice in an appropriate buffer.
-
Extract the metabolites from the medium and the slice homogenate using a suitable organic solvent (e.g., ethyl acetate).
-
-
Analysis:
-
Analyze the extracts for DABZ and its metabolites using HPLC with radiometric detection (for labeled compound) or LC-MS/MS.
-
Conclusion and Future Directions
The metabolic fate of this compound is a complex interplay of activation and detoxification pathways that exhibit significant species-specific differences. This guide has provided a comparative analysis of these pathways, highlighting the key enzymes involved and the resulting metabolites. The detailed experimental protocols offer a starting point for researchers to investigate DABZ metabolism in their own laboratories.
Future research should focus on further elucidating the specific human CYP and SULT isoforms involved in DABZ metabolism to better predict human risk. Additionally, the role of extrahepatic metabolism, particularly in the target organ for benzidine-induced cancer (the urinary bladder), warrants further investigation. A deeper understanding of these metabolic pathways will ultimately contribute to more accurate risk assessment and the development of safer alternatives.
References
-
Degen, G. H. (2004). Comparative metabolic activation of benzidine and N-acetylbenzidine by prostaglandin H synthase. Toxicology Letters, 151(1), 123-130. [Link]
-
Kaltenbach, J. P., & Ganote, C. E. (1973). Studies of enzymes involved in glycoprotein synthesis and degradation in diacetylbenzidine nephrosis. Experimental and Molecular Pathology, 19(2), 195-207. [Link]
-
Morton, K. C., Beland, F. A., & King, C. M. (1980). Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase. Cancer Research, 40(5), 1551-1555. [Link]
-
Kennelly, J. C., Martin, C. N., & Kennelly, J. C. (1995). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. Carcinogenesis, 16(7), 1671-1675. [Link]
-
Morton, K. C., King, C. M., & Baetcke, K. P. (1979). Metabolism of benzidine to N-hydroxy-N,N'-diacetylbenzidine and subsequent nucleic acid binding and mutagenicity. Cancer Research, 39(8), 3107-3113. [Link]
-
Morton, K. C., Beland, F. A., & King, C. M. (1980). Metabolic Activation of N-Hydroxy-N,N′-diacetylbenzidine by Hepatic Sulfotransferase. Cancer Research, 40(5), 1551-1555. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11942, this compound. Retrieved January 8, 2026 from [Link].
-
Bos, R. P., Groenendijk, A., van den Hof, M. C., & Theuws, J. L. (1985). Metabolic activation of N-acetylbenzidine and this compound to mutagens, using isolated hepatocytes and the 9000 X g liver supernatant from rat, hamster and guinea pig. Mutation Research, 151(2), 195-200. [Link]
-
Kennelly, J. C., Martin, C. N., & Kennelly, J. C. (1995). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. Semantic Scholar. [Link]
-
Morton, K. C., Beland, F. A., & King, C. M. (1980). Metabolic Activation of N-Hydroxy-N,N′-diacetylbenzidine by Hepatic Suitotransferase. AACR Journals. [Link]
-
Kennelly, J. C., Beland, F. A., Martin, C. N., & Kennelly, J. C. (1993). Binding of N-acetylbenzidine and this compound to hepatic DNA of rat and hamster in vivo and in vitro. Carcinogenesis, 14(10), 2069-2073. [Link]
-
Morton, K. C., King, C. M., & Baetcke, K. P. (1979). Metabolism of benzidine to N-hydroxy-N,N'-diacetylbenzidine and subsequent nucleic acid binding and mutagenicity. PubMed. [Link]
-
Zenser, T. V., Lakshmi, V. M., Hsu, F. F., & Davis, B. B. (1996). Human liver glucuronidation of benzidine. Drug Metabolism and Disposition, 24(8), 867-872. [Link]
-
Wang, Y., et al. (2023). Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS. Molecules, 28(8), 3465. [Link]
-
Rattner, B. A., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
He, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(21), 13352. [Link]
-
Guengerich, F. P. (2012). Contributions of Human Enzymes in Carcinogen Metabolism. Chemical Research in Toxicology, 25(7), 1356-1383. [Link]
-
Atlas, E., et al. (2021). In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Hu, B., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10, 396. [Link]
-
Baker, M. H. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Physiology, 12, 808945. [Link]
Sources
- 1. N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Comparative metabolic activation of benzidine and N-acetylbenzidine by prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic activation of N-acetylbenzidine and this compound to mutagens, using isolated hepatocytes and the 9000 X g liver supernatant from rat, hamster and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Antibody Specificity for N,N'-Diacetylbenzidine Immunoassays
Executive Summary
N,N'-Diacetylbenzidine (DAB) is a primary urinary metabolite of benzidine, a known human carcinogen, and serves as a critical biomarker for monitoring exposure to benzidine-based azo dyes.[1][2][3] Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive method for quantifying DAB in biological samples. However, the accuracy and reliability of these assays are fundamentally dependent on the specificity of the primary antibody. This guide provides an in-depth analysis of the principles and methodologies for assessing the specificity of anti-DAB antibodies. We will explore the structural basis for potential cross-reactivity, present a detailed protocol for specificity testing using competitive ELISA, and offer a framework for interpreting the resulting data to ensure the selection of highly specific antibodies for reliable biomonitoring and research.
Introduction: The Significance of Specific DAB Detection
Benzidine and its derivative azo dyes are used in various industries, including textile, paper, and leather manufacturing.[3] Occupational exposure to these compounds poses a significant health risk, as metabolic conversion in the body can release the parent benzidine molecule, which is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[2]
Following exposure, benzidine is metabolized in the liver, primarily through acetylation, into N-acetylbenzidine (ABZ) and this compound (DAB).[1][4] These metabolites are excreted in the urine and serve as reliable biomarkers of exposure.[1][5] Among them, DAB is a key terminal metabolite. Immunoassays designed to detect DAB provide a non-invasive tool for assessing exposure levels in at-risk populations.
The core challenge in developing these immunoassays lies in antibody specificity. An ideal antibody will bind exclusively to DAB, without recognizing the parent compound (benzidine), the intermediate metabolite (ABZ), or other structurally similar aromatic amines that may be present in a biological sample. Failure to ensure high specificity can lead to overestimated exposure levels and inaccurate risk assessment.
The Challenge of Specificity: A Structural Perspective
Antibody specificity is defined by the degree to which an antibody can distinguish between different antigens.[6][7] Cross-reactivity occurs when an antibody raised against a specific antigen (in this case, DAB) also binds to other, structurally related molecules.[8] This phenomenon is the single most critical parameter to validate for small-molecule immunoassays.[9]
The potential for cross-reactivity with anti-DAB antibodies stems from the shared core structure among benzidine and its metabolites. As illustrated below, DAB, ABZ, and benzidine share the same biphenyl backbone, differing only in the presence and number of acetyl groups on the amine functionalities.
Caption: Chemical structures of DAB, ABZ, and Benzidine.
An antibody's binding site (paratope) recognizes a specific three-dimensional shape and charge distribution on the antigen (epitope).[6] If the structural differences between the target analyte and related compounds are minor, the antibody may bind to them, albeit often with lower affinity. Therefore, rigorous experimental validation is not just recommended; it is essential for the trustworthy application of any anti-DAB immunoassay.
Methodology for Assessing Antibody Specificity
The gold-standard method for quantifying antibody specificity for small molecules like DAB is the competitive ELISA .[10][11][12] This format is ideal because the signal generated is inversely proportional to the concentration of the free analyte in a sample, making it highly sensitive for quantification.
The principle relies on the competition between the free analyte (DAB in the sample or standard) and a fixed amount of a labeled or coated antigen for a limited number of primary antibody binding sites. The degree of cross-reactivity of a related compound is determined by comparing the concentration of that compound required to inhibit the signal by 50% (IC50) to the IC50 of the target analyte (DAB).
Experimental Workflow: Competitive ELISA
The following diagram outlines the key steps in a typical competitive ELISA designed to assess cross-reactivity.
Caption: Workflow for a competitive ELISA to assess antibody specificity.
Detailed Step-by-Step Protocol
This protocol is a self-validating system designed to provide robust and reproducible data.
Materials:
-
High-binding 96-well microplates
-
DAB-protein conjugate (e.g., DAB-BSA) for coating
-
Anti-DAB primary antibody
-
Test compounds: this compound (DAB), Benzidine (BZ), N-Acetylbenzidine (ABZ), 3,3'-Dichlorobenzidine (DCB), and other relevant aromatic amines.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Mouse IgG)
-
Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)[10]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)[10]
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)[10]
-
Substrate (e.g., TMB) and Stop Solution (e.g., 0.2M H₂SO₄)[11]
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the DAB-protein conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well. Cover the plate and incubate overnight at 4°C.[10][11]
-
Washing: Discard the coating solution. Wash the plate 3 times with 200 µL of Wash Buffer per well.[10]
-
Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining protein-binding sites. Incubate for 1-2 hours at 37°C.[10]
-
Washing: Repeat the wash step as in step 2.
-
Competition Reaction:
-
Prepare serial dilutions of the DAB standard and each test compound (BZ, ABZ, DCB, etc.) in assay buffer. A wide concentration range is crucial.
-
In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of a pre-titered optimal dilution of the anti-DAB primary antibody.[10] Incubate this mixture for 1 hour at 37°C.
-
Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked assay plate.[10]
-
Incubate for 1-2 hours at 37°C.
-
-
Washing: Repeat the wash step as in step 2, performing 3-5 wash cycles.[13]
-
Secondary Antibody Incubation: Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[10]
-
Washing: Repeat the wash step as in step 2, performing 3-5 wash cycles.
-
Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.[11][13]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[10][13]
-
Data Acquisition: Read the absorbance (Optical Density, OD) of each well at 450 nm within 30 minutes of adding the stop solution.[11]
Data Analysis and Interpretation
-
Generate Inhibition Curves: Plot the percentage of binding (%B/B₀) versus the logarithm of the analyte concentration for DAB and each test compound.
-
%B/B₀ = [(OD of sample - OD of non-specific binding) / (OD of zero standard - OD of non-specific binding)] x 100
-
-
Determine IC50 Values: From the inhibition curves, determine the IC50 value for DAB and each test compound. The IC50 is the concentration of analyte that causes 50% inhibition of the maximum signal.
-
Calculate Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity (%CR) for each tested compound:
-
%CR = [IC50 (DAB) / IC50 (Test Compound)] x 100
-
Comparative Analysis of Anti-DAB Antibodies
The ultimate goal of the specificity assessment is to select an antibody with high affinity for DAB and negligible affinity for structurally related molecules. The table below presents illustrative data comparing three hypothetical anti-DAB monoclonal antibodies (MAb-1, MAb-2, MAb-3) to demonstrate how to interpret these results.
| Compound | Structure | MAb-1 %CR | MAb-2 %CR | MAb-3 %CR |
| This compound (DAB) | Biphenyl-(NH-CO-CH₃)₂ | 100% | 100% | 100% |
| N-Acetylbenzidine (ABZ) | Biphenyl-(NH₂)(NH-CO-CH₃) | 15.2% | 0.8% | 45.5% |
| Benzidine (BZ) | Biphenyl-(NH₂)₂ | 2.1% | <0.1% | 10.3% |
| 3,3'-Dichlorobenzidine (DCB) | Cl₂-Biphenyl-(NH₂)₂ | <0.1% | <0.1% | 0.5% |
| 4-Aminobiphenyl (4-ABP) | Phenyl-C₆H₄-NH₂ | <0.1% | <0.1% | <0.1% |
Interpretation of Results:
-
MAb-1: Shows moderate cross-reactivity with the primary metabolite ABZ (15.2%) and low cross-reactivity with the parent compound benzidine (2.1%). This antibody might be acceptable for general screening but could lead to an overestimation of DAB in samples containing high levels of ABZ.
-
MAb-2: Demonstrates superior performance. Its cross-reactivity with ABZ is less than 1%, and its recognition of benzidine is negligible (<0.1%). This antibody is highly specific and would be the ideal choice for accurate, quantitative studies. Its binding epitope is likely highly dependent on the presence of both acetyl groups.
-
MAb-3: Exhibits very poor specificity, with significant cross-reactivity for both ABZ (45.5%) and benzidine (10.3%). This antibody is unsuitable for a reliable DAB immunoassay as it would fail to distinguish between the different metabolites, leading to grossly inaccurate results.
Practical Implications and Best Practices
-
Prioritize Specificity Data: When selecting a commercial anti-DAB antibody or ELISA kit, the cross-reactivity data sheet is the most important document to scrutinize. Look for kits that have been tested against a comprehensive panel of relevant analogues.
-
In-House Validation is Crucial: Even with commercial kits, it is best practice to perform at least a partial validation in your own laboratory.[14] This confirms the manufacturer's claims and ensures the assay performs as expected with your specific sample matrix.
Conclusion
The development of a robust and reliable immunoassay for this compound hinges on the careful selection and rigorous validation of the primary antibody. Specificity is not a desirable feature but an absolute requirement. By employing the systematic approach of competitive ELISA to quantify cross-reactivity against a panel of structurally related compounds, researchers can ensure that their chosen antibody binds exclusively to the target analyte. This diligence guarantees the generation of accurate, trustworthy data, which is fundamental for the effective biomonitoring of occupational exposure to benzidine-based carcinogens and for advancing public health research.
References
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from Creative Diagnostics website. [Link]
-
Taylor & Francis Online. (2003). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Retrieved from Taylor & Francis Online. [Link]
-
Elabscience. (2015). Assay Procedure for Competitive-ELISA. Retrieved from Elabscience website. [Link]
-
Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from Bio-Rad website. [Link]
-
St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from St John's Laboratory website. [Link]
-
Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. [Link]
-
ResearchGate. (2015). A Practical Guide to Immunoassay Method Validation. Retrieved from ResearchGate. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Design and Validation of Immunoassays for Assessment of Human Allergenicity of New Biotherapeutic Drugs. Retrieved from CLSI website. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. [Link]
-
IARC Publications. (n.d.). DYES METABOLIZED TO BENZIDINE. Retrieved from IARC website. [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Benzidine. Retrieved from NIH website. [Link]
-
PubMed. (1993). Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzidine and Dyes Metabolized to Benzidine. 15th Report on Carcinogens. [Link]
-
PubMed. (1995). N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine. [Link]
-
PubMed. (1982). Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats. [Link]
-
CDC Stacks. (1980). Carcinogenicity and Metabolism of Azo Dyes, Especially Those Derived from Benzidine. [Link]
-
PubMed. (2015). Recommendations for the development and validation of confirmatory anti-drug antibody assays. [Link]
-
PubMed. (2014). Specificity, polyspecificity, and heterospecificity of antibody-antigen recognition. [Link]
-
PubMed. (1995). Specificity and cross-reactivity of anti-galactocerebroside antibodies. [Link]
-
MDPI. (2020). Antibody Cross-Reactivity in Auto-Immune Diseases. [Link]
-
National Center for Biotechnology Information. (2016). Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity. [Link]
Sources
- 1. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. N-acetylbenzidine and this compound formation by rat and human liver slices exposed to benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Specificity, polyspecificity, and heterospecificity of antibody-antigen recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody Cross-Reactivity in Auto-Immune Diseases [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 13. Assay Procedure for Competitive-ELISA [elabscience.com]
- 14. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Carcinogenic Risk: A Comparative Guide to N,N'-Diacetylbenzidine and Alternative Biomarkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of occupational and environmental toxicology, the accurate assessment of exposure to carcinogenic compounds is paramount for risk assessment and the development of preventative strategies. Benzidine, a known human bladder carcinogen, undergoes metabolic activation in the body, leading to the formation of various metabolites that contribute to its genotoxicity. Among these, N,N'-Diacetylbenzidine (DABZ) has been identified as a key player in the carcinogenic cascade. This guide provides a comprehensive comparison of this compound as a biomarker of benzidine exposure and cancer risk, evaluating its performance against other analytical alternatives and providing supporting experimental data to inform research and drug development efforts.
The Metabolic Journey of a Carcinogen: From Benzidine to DNA Adducts
The carcinogenicity of benzidine is not direct but is a result of its metabolic activation into reactive electrophiles that can bind to DNA, forming DNA adducts and initiating the process of carcinogenesis.[1] This bioactivation is a multi-step process primarily occurring in the liver, with subsequent activation in other tissues like the bladder epithelium.[1]
The metabolic pathway begins with the N-acetylation of benzidine, a reaction catalyzed by N-acetyltransferase enzymes (NATs). This can result in the formation of N-acetylbenzidine (ABZ) and subsequently this compound (DABZ). While N,N'-diacetylation can be a detoxification pathway, N-monoacetylation is a critical step in the activation of benzidine.[2]
Following acetylation, these metabolites can undergo N-hydroxylation by cytochrome P450 enzymes to form N-hydroxy-N-acetylbenzidine. This intermediate can then be further activated in the bladder by enzymes such as peroxidases, leading to the formation of a reactive nitrenium ion. This highly electrophilic species can then covalently bind to DNA, forming adducts such as N'-(deoxyguanosin-8-yl)-N-acetylbenzidine, a major adduct found in the exfoliated bladder cells of workers exposed to benzidine.[3]
Caption: Metabolic activation pathway of benzidine leading to DNA adduct formation.
Analytical Methodologies for the Detection of this compound
The accurate quantification of this compound in biological matrices, primarily urine, is crucial for assessing benzidine exposure. Several analytical techniques have been developed for this purpose, each with its own set of advantages and limitations.
Comparison of Analytical Methods for this compound Quantification
| Method | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| GC-MS | Gas Chromatography-Mass Spectrometry | 1.5 ppt (ng/L)[4] | - | High sensitivity and specificity.[4] | Requires derivatization, which can add complexity and potential for variability.[5] |
| HPLC-UV | High-Performance Liquid Chromatography with Ultraviolet Detection | ~0.05 µg/mL (hypothetical) | ~0.1 µg/mL (hypothetical) | Relatively simple, widely available. | Lower sensitivity and specificity compared to MS-based methods. |
| HPLC-MS/MS | High-Performance Liquid Chromatography-Tandem Mass Spectrometry | 0.05 - 5 ng/mL (for similar compounds)[6] | 0.05 - 5 ng/mL (for similar compounds)[6] | High sensitivity, high specificity, and structural confirmation. | Higher equipment cost and complexity. |
Experimental Protocol: UPLC-MS/MS for this compound in Human Urine
This protocol is a representative method based on established procedures for the analysis of aromatic amines and their metabolites in urine.[6][7]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract and concentrate this compound from the urine matrix and remove interfering substances.
-
Procedure:
-
Thaw frozen human urine samples at room temperature.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitates.
-
To 1 mL of the urine supernatant, add an internal standard solution (e.g., deuterated this compound).
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. UPLC-MS/MS Analysis
-
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and its internal standard.
-
Caption: A typical analytical workflow for the quantification of this compound in urine.
A Broader Perspective: Comparing this compound with Alternative Biomarkers
While this compound is a valuable biomarker, a comprehensive risk assessment often involves the analysis of a panel of biomarkers. The following table compares this compound with other key biomarkers of benzidine exposure and cancer risk.
Comparative Performance of Benzidine Exposure and Cancer Risk Biomarkers
| Biomarker | Type | Matrix | Correlation with Cancer Risk | Key Advantages | Key Disadvantages |
| This compound | Metabolite | Urine | Indirectly correlated as a key metabolite in the activation pathway. | Reflects recent exposure; non-invasive sample collection. | Shorter half-life than adducts; levels can be influenced by metabolic polymorphisms. |
| N'-(deoxyguanosin-8-yl)-N-acetylbenzidine | DNA Adduct | Exfoliated Bladder Cells, White Blood Cells | Directly reflects DNA damage in the target organ.[3] | High relevance to the mechanism of carcinogenesis. | Invasive sample collection (for bladder cells); technically demanding analysis. |
| Benzidine-Hemoglobin Adducts | Protein Adduct | Blood | Correlated with exposure levels.[8] | Longer half-life than urinary metabolites, providing a measure of cumulative exposure. | Does not directly reflect DNA damage in the target organ. |
| p300 Antigen | Protein | Urothelial Cells (urine) | OR: 40.0 (95% CI: 9.0–177.8) for bladder cancer.[9] | High specificity (97.9%).[9] | Moderate sensitivity (50.0%).[9] |
| DNA Ploidy (5CER) | Cellular Change | Urothelial Cells (urine) | OR: 46.2 (95% CI: 8.1–867.0) for bladder cancer.[9] | High sensitivity (87.5%).[9] | Lower specificity (86.5%) compared to p300.[9] |
OR: Odds Ratio; CI: Confidence Interval.
Conclusion and Future Perspectives
The measurement of this compound levels provides valuable information regarding recent exposure to benzidine and its metabolic activation. High-sensitivity analytical methods such as UPLC-MS/MS are capable of detecting low levels of this metabolite in urine, making it a useful tool for biomonitoring.
However, a multi-faceted approach that includes the analysis of DNA and protein adducts, alongside other cellular biomarkers like p300 and DNA ploidy, offers a more comprehensive assessment of cancer risk. The high odds ratios associated with p300 and DNA ploidy in benzidine-exposed workers underscore the potential of these markers in identifying individuals at high risk for developing bladder cancer.[9]
Future research should focus on the development and validation of multiplex assays that can simultaneously measure a panel of benzidine metabolites and adducts. Furthermore, longitudinal studies are needed to better understand the temporal relationship between biomarker levels and the development of cancer, which will ultimately lead to more effective strategies for the prevention and early detection of benzidine-induced malignancies.
References
-
Hemstreet, G. P., 3rd, Yin, S., Ma, Z., Bonner, R. B., Bi, W., Rao, J. Y., Zang, M., Zheng, Q., Bane, B., Asal, N., Li, G., Feng, P., Hurst, R. E., & Wang, W. (2001). Biomarker risk assessment and bladder cancer detection in a cohort exposed to benzidine. Journal of the National Cancer Institute, 93(6), 427–436. Available: [Link]
-
Yamazoe, Y., Miller, D. W., Weis, C. C., Dooley, K. L., Zenser, T. V., Beland, F. A., & Kadlubar, F. F. (1988). Mechanism of formation and structural characterization of DNA adducts derived from peroxidative activation of benzidine. Carcinogenesis, 9(10), 1837–1843. Available: [Link]
-
Zenser, T. V., Lakshmi, V. M., & Davis, B. B. (2002). Metabolism of N-acetylbenzidine and initiation of bladder cancer. Mutation Research, 506-507, 29–40. Available: [Link]
-
Beyerbach, A., Rothman, N., Bhatnagar, V. K., Kashyap, R., & Sabbioni, G. (2006). Hemoglobin adducts in workers exposed to benzidine and azo dyes. Carcinogenesis, 27(8), 1600–1606. Available: [Link]
- Meigs, J. W., Marrett, L. D., Ulrich, F. U., & Flannery, J. T. (1986). Bladder tumor incidence among workers exposed to benzidine: a thirty-year follow-up.
-
Miller, I. C., et al. (2021). Ongoing risk of bladder cancer among former workers at the last benzidine manufacturing facility in the USA. Occupational and Environmental Medicine, 78(9), 625-631. Available: [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Benzidine. U.S. Department of Health and Human Services, Agency for Toxic Substances and Disease Registry. Available: [Link]
-
Talaska, G., & Al-Zoughool, M. (2003). Aromatic amines and biomarkers of human exposure. Journal of Environmental Science and Health, Part C, 21(2), 133-164. Available: [Link]
-
Agency for Toxic Substances and Disease Registry. (2001). Analytical Methods. In Toxicological Profile for Benzidine. Available: [Link]
-
Carreon, T., LeMasters, G. K., Ruder, A. M., Butler, M. A., & Ward, E. (2006). NAT2 slow acetylation and bladder cancer in workers exposed to benzidine. International journal of cancer, 118(1), 159–164. Available: [Link]
-
Lin, P., Geng, Z., Li, Y., Wang, Y., Zhang, J., & Zhang, A. (2014). Aromatic amines and bladder cancer: a case-control study in a high-risk area of China. Journal of occupational health, 56(6), 438–444. Available: [Link]
-
Zayas, B., Stillwell, S. W., & Tannenbaum, S. R. (2007). The role of aromatic amines in the etiology of bladder cancer. The Journal of urology, 178(4 Pt 1), 1163–1169. Available: [Link]
-
Centers for Disease Control and Prevention. (1994). NIOSH Manual of Analytical Methods (NMAM), 4th ed. Method 8306. Available: [Link]
-
ResearchGate. (n.d.). Schematic diagram presenting urine sample collection and analytical steps used for untargeted metabolite profiling. Available: [Link]
- Zenser, T. V., Lakshmi, V. M., & Davis, B. B. (1998). N-glucuronidation of benzidine and its metabolites. Role in bladder cancer.
-
National Center for Biotechnology Information. (n.d.). Relevance to Public Health. In Toxicological Profile for Benzidine. Available: [Link]
-
ResearchGate. (n.d.). A flow diagram of the research design to evaluate urinary biomarkers for predicting kidney injury in study subjects with occupational lead exposure. Available: [Link]
-
ResearchGate. (n.d.). The flow chart of this method. Available: [Link]
-
Zenser, T. V., Lakshmi, V. M., & Davis, B. B. (2002). Metabolism of N-acetylbenzidine and initiation of bladder cancer. Mutation research, 506-507, 29–40. Available: [Link]
-
Kentsis, A., & Kurek, K. (2011). Urine collection and processing for protein biomarker discovery and quantification. Journal of visualized experiments : JoVE, (50), 2629. Available: [Link]
-
ResearchGate. (n.d.). Pathways of metabolic activation and DNA adduct formation of.... Available: [Link]
-
Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Available: [Link]
-
Hsu, F. F., Lakshmi, V. M., Rothman, N., Bhatnager, V. K., Hayes, R. B., Kashyap, R., Parikh, D. J., Zenser, T. V., & Davis, B. B. (1996). Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical biochemistry, 234(2), 183–189. Available: [Link]
-
National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Benzidine in Biological Samples. In Toxicological Profile for Benzidine. Available: [Link]
-
Khan, M., & Jena, G. (2014). Liquid-liquid extraction and solid phase extraction for urinary organic acids: a comparative study from a resource constraint setting. Journal of clinical and diagnostic research : JCDR, 8(11), CC01–CC3. Available: [Link]
-
Centers for Disease Control and Prevention. (1994). NIOSH Manual of Analytical Methods (NMAM), 4th ed. Method 8306. Available: [Link]
-
Bhandari, D., et al. (2021). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and…. Journal of Chromatography B, 1165, 122539. Available: [Link]
-
Wille, K., De Brabander, H. F., Vanhaecke, L., & De Wulf, E. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and bioanalytical chemistry, 397(5), 1797–1808. Available: [Link]
-
Chen, C., et al. (2021). Emerging Biomarkers for Predicting Bladder Cancer Lymph Node Metastasis. Frontiers in Oncology, 11, 744129. Available: [Link]
-
Gupta, S. (2023, July 22). Predictive Biomarkers Still Fall Short in Bladder Cancer. Oncology News Central. Available: [Link]
-
Weiss, T., et al. (2010). Biological Monitoring of aromatic amines, benzene and benzo[a]pyrene in workers of a modern European coke oven plant. Journal of Toxicology and Environmental Health, Part A, 73(5-6), 347-358. Available: [Link]
-
ResearchGate. (n.d.). 62 Occupational exposure to aromatic amines and polycyclic aromatic hydrocarbons and bladder cancer: Results from the EPIC cohort. Available: [Link]
-
National Center for Biotechnology Information. (n.d.). Figure 5.3, Metabolism of six carcinogens in tobacco smoke that produce DNA adducts identified in the lungs of smokers. In How Tobacco Smoke Causes Disease: The Biology and Behavioral Basis for Smoking-Attributable Disease: A Report of the Surgeon General. Available: [Link]
-
Kohoutek, J., et al. (2021). New sample preparation method to analyse 15 specific and non-specific pesticide metabolites in human urine using LC-MS/MS. Journal of Chromatography B, 1166, 122542. Available: [Link]
-
Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Available: [Link]
-
Mohamed, K. M., & Steenkamp, V. (2016). Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens. Biomedical chromatography : BMC, 30(12), 1922–1927. Available: [Link]
-
Giebułtowicz, J., et al. (2021). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. Molecules, 26(11), 3257. Available: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11942, this compound. Available: [Link]
-
Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. High-Precision Automated Workflow for Urinary Untargeted Metabolomic Epidemiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of benzidine, N-acetylbenzidine, and this compound in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemoglobin adducts in workers exposed to benzidine and azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biomarker risk assessment and bladder cancer detection in a cohort exposed to benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N,N'-Diacetylbenzidine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, with great discovery comes the profound responsibility of ensuring safety and environmental stewardship. N,N'-Diacetylbenzidine, a derivative of the known human carcinogen benzidine, requires meticulous handling and disposal to mitigate potential health risks and ensure regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of safety and scientific integrity within the laboratory.
Hazard Assessment: Understanding the Risks of this compound
This compound is classified as a suspected human carcinogen and may cause genetic defects.[1] Its primary routes of exposure are inhalation of its aerosol and ingestion.[2][3] Long-term or repeated exposure may lead to damage of the blood and kidneys.[2][3] Given its hazardous nature, all waste containing this compound must be treated as hazardous waste.
| Hazard Classification | Description |
| Carcinogenicity | Suspected of causing cancer.[1] |
| Mutagenicity | Suspected of causing genetic defects.[1] |
| Target Organ Toxicity | May cause damage to blood and kidneys through prolonged or repeated exposure.[2][3] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
Waste Segregation and Collection: The First Line of Defense
Proper segregation of waste at the point of generation is paramount to prevent cross-contamination and ensure appropriate disposal. All materials that have come into contact with this compound must be considered contaminated and disposed of accordingly.
Solid Waste:
-
Personal Protective Equipment (PPE): Gloves, lab coats, and any other disposable PPE should be placed in a dedicated, clearly labeled hazardous waste container.
-
Contaminated Labware: Disposable labware such as pipette tips, centrifuge tubes, and weighing papers should be collected in a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
Grossly Contaminated Materials: Solid this compound waste and any materials used to clean up spills should be collected in a separate, sealed container.
Liquid Waste:
-
Aqueous Solutions: All aqueous solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Organic Solvents: Solutions of this compound in organic solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix incompatible solvents.
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
Disposal Pathways: From the Benchtop to Final Disposition
There are two primary pathways for the disposal of this compound waste: off-site incineration by a licensed hazardous waste contractor and in-lab chemical destruction prior to disposal.
Off-Site Incineration (Recommended Primary Method)
High-temperature incineration is the most effective and recommended method for the complete destruction of carcinogenic compounds.[3] This process should be handled by a licensed and reputable hazardous waste disposal company.
-
Rotary Kiln Incineration: Temperatures typically range from 820 to 1,600 °C.
-
Fluidized Bed Incineration: Temperatures typically range from 450 to 980 °C.
Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts with waste vendors for this purpose.
In-Lab Chemical Destruction: A Secondary Option for Small Quantities
For small quantities of this compound waste, chemical destruction can be a viable option to render the compound non-mutagenic before it enters the waste stream. The following protocol is adapted from a method proven effective for the degradation of benzidine and other aromatic amines.[4]
Principle: Oxidation of the aromatic amine functionality using potassium permanganate in a sulfuric acid solution. This method has been shown to degrade carcinogenic aromatic amines into non-mutagenic byproducts.[4]
Experimental Protocol: Chemical Degradation of this compound
Materials:
-
This compound waste (solid or in a compatible solvent)
-
Potassium permanganate (KMnO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃) solution (for quenching)
-
Appropriate reaction vessel (e.g., heavy-walled flask)
-
Stir plate and stir bar
-
Fume hood
-
Appropriate PPE (chemical resistant gloves, safety goggles, lab coat)
Procedure:
-
Preparation: Conduct this procedure in a certified chemical fume hood. Ensure all necessary safety equipment is readily available.
-
Acidification: For every 1 volume of this compound waste solution, slowly and carefully add 1 volume of concentrated sulfuric acid with constant stirring. For solid waste, dissolve it in a minimal amount of a suitable solvent (e.g., acetone) before adding the sulfuric acid. The reaction is exothermic; use an ice bath to control the temperature.
-
Oxidation: Slowly add a saturated solution of potassium permanganate dropwise to the acidified waste solution with vigorous stirring. Continue adding the permanganate solution until a persistent purple color remains, indicating an excess of the oxidant.
-
Reaction Time: Allow the reaction to stir for a minimum of 4 hours at room temperature to ensure complete degradation.
-
Quenching: After the reaction is complete, carefully quench the excess potassium permanganate by slowly adding a sodium bisulfite solution until the purple color disappears and a clear or slightly brown solution is formed.
-
Neutralization and Disposal: Neutralize the resulting solution with a suitable base (e.g., sodium hydroxide) to a pH between 6 and 8. The neutralized solution can then be disposed of as non-hazardous aqueous waste, in accordance with local regulations.
Diagram: Chemical Degradation Workflow
Caption: Workflow for the chemical degradation of this compound waste.
Decontamination Procedures: Ensuring a Safe Workspace
Thorough decontamination of all surfaces and equipment that have come into contact with this compound is crucial to prevent inadvertent exposure.
Decontamination Solution: A freshly prepared 1% solution of potassium permanganate in 10% sulfuric acid can be used for the decontamination of non-metallic surfaces and glassware.
Procedure for Decontamination:
-
Initial Cleaning: Remove any gross contamination by carefully wiping with a disposable towel dampened with a suitable solvent (e.g., ethanol, ethyl acetate).[5] Dispose of the towel as solid hazardous waste.
-
Application of Decontamination Solution: Liberally apply the potassium permanganate solution to the contaminated surface and allow it to remain in contact for at least 1 hour.
-
Removal of Decontaminant: After the contact time, remove the decontamination solution with absorbent pads.
-
Rinsing: Thoroughly rinse the surface with water.
-
Final Cleaning: Perform a final cleaning with a standard laboratory detergent and water.
For sensitive equipment that cannot be treated with the permanganate solution, meticulous cleaning with a solvent known to dissolve this compound, such as ethanol or ethyl acetate, followed by a detergent wash, is recommended.[5]
Regulatory Compliance: RCRA Waste Classification
The Resource Conservation and Recovery Act (RCRA) regulates the management of hazardous waste. Benzidine is a listed hazardous waste with the EPA waste code U021 .[6][7] As a derivative of benzidine, this compound waste should be managed as a U-listed waste. This classification has implications for storage time limits and disposal requirements. Consult your institution's EHS department for specific guidance on labeling and documentation.
Diagram: Disposal Decision Tree
Caption: Decision tree for the proper disposal of this compound waste.
Emergency Procedures: Spill Management
In the event of a spill of this compound, immediate and appropriate action is necessary to minimize exposure and contamination.
For Small Spills (a few grams of solid or milliliters of solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent aerosolization.
-
Carefully scoop the material into a designated hazardous waste container.
-
Decontaminate the spill area using the procedure outlined in Section 4.
For Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS department immediately.
-
Prevent entry into the contaminated area.
-
Allow only trained emergency response personnel to handle the cleanup.
Conclusion
The responsible management and disposal of hazardous compounds like this compound are integral to the practice of good science. By understanding the inherent risks, implementing robust waste segregation and disposal protocols, and being prepared for emergencies, researchers can ensure a safe laboratory environment for themselves and their colleagues. This guide provides a comprehensive framework, but it is essential to always consult your institution's specific EHS guidelines and relevant regulations.
References
-
International Chemical Safety Cards. (n.d.). This compound. ICSC 1678. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2014). This compound. International Chemical Safety Cards. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). U-Listed Wastes. Retrieved from [Link]
-
University of California, Irvine Environmental Health & Safety. (n.d.). Hazardous Chemical Waste List. Retrieved from [Link]
- Castegnaro, M., Barek, J., Dennis, J., Ellen, G., Klibanov, M., Lafontaine, M., ... & Van Duuren, B. L. (1985). Laboratory decontamination and destruction of carcinogens in laboratory wastes: some aromatic amines and 4-nitrobiphenyl.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 16. Cleaning and decontamination [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Destruction of aromatic amines in laboratory wastes through oxidation with potassium permanganate/sulfuric acid into non-mutagenic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 6. docs.gato.txst.edu [docs.gato.txst.edu]
- 7. ehs.uci.edu [ehs.uci.edu]
A Researcher's Guide to Handling N,N'-Diacetylbenzidine: A Focus on Personal Protective Equipment and Safe Laboratory Practices
Handling N,N'-Diacetylbenzidine (CAS 613-35-4) in a research or drug development setting demands a meticulous approach to safety. This compound, a metabolite of the known human carcinogen benzidine, is itself classified as a suspected carcinogen and requires stringent handling protocols to minimize exposure.[1][2][3][4][5] This guide provides an in-depth, procedural framework for the safe use of this compound, with a primary focus on the selection and implementation of appropriate Personal Protective Equipment (PPE). Our goal is to provide you with the essential, immediate safety information needed to establish a self-validating system of laboratory safety.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is a white to pale yellow crystalline solid.[4] The primary risks associated with this compound are rooted in its toxicological profile:
-
Carcinogenicity: this compound is suspected of causing cancer.[5][6] Animal studies have demonstrated its carcinogenic potential.[1][2][3] The International Agency for Research on Cancer (IARC) classifies it as possibly carcinogenic to humans (Group 2B).[4]
-
Systemic Toxicity: Prolonged or repeated exposure may cause damage to the blood and kidneys.[5][7][8] This can lead to conditions such as anaemia and the formation of methaemoglobin.[7][8]
-
Mutagenicity: It is suspected of causing genetic defects.[5][6]
-
Routes of Exposure: The primary routes of occupational exposure are inhalation of the powder and skin contact.[7][8] Ingestion is also a potential route of exposure.[7]
Given these significant hazards, all contact should be avoided.[8] The operational philosophy must be to treat this compound with the highest level of precaution, assuming any exposure is hazardous.
The Hierarchy of Controls: Beyond PPE
Before detailing specific PPE, it is critical to implement engineering and administrative controls, which form the foundation of a safe laboratory environment. PPE is the last line of defense.
-
Engineering Controls: All work involving this compound, especially the handling of its solid form, must be conducted within a certified chemical fume hood or a glove box to control airborne particles.[5] A closed system is recommended to prevent the release of dust.[8]
-
Administrative Controls:
-
Develop a Standard Operating Procedure (SOP) specific to the handling of this compound.
-
Designate specific areas within the lab for the storage and handling of this compound.
-
Ensure all personnel are trained on the specific hazards and handling procedures.
-
Do not permit eating, drinking, or smoking in the laboratory.[7]
-
Working clothes should not be taken home.[7]
-
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. Below is a summary of the minimum required PPE for handling this compound.
| Task / Operation | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Transfer of Solids | NIOSH-approved particulate filter respirator | Chemical safety goggles and face shield | Double-gloving with compatible gloves (e.g., Nitrile) | Tightly cuffed lab coat, disposable apron |
| Preparing Solutions | NIOSH-approved particulate filter respirator (if dust is possible) or as determined by risk assessment | Chemical safety goggles | Double-gloving with compatible gloves | Tightly cuffed lab coat |
| General Handling (in solution) | As determined by risk assessment (typically not required if handled in a fume hood) | Chemical safety goggles | Compatible gloves (e.g., Nitrile) | Tightly cuffed lab coat |
| Spill Cleanup | NIOSH-approved particulate filter respirator | Chemical safety goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or disposable coveralls |
Detailed PPE Specifications:
-
Respiratory Protection: Due to the risk of inhaling fine particles, a NIOSH-approved particulate filter respirator is essential when handling the solid compound.[6][7] The specific type of respirator should be chosen based on the potential airborne concentration of the substance.
-
Eye and Face Protection: Chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[9] When weighing or transferring powder, a face shield should be worn in addition to goggles to protect against splashes and dust.
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[7][9] Double-gloving is recommended, especially during weighing and transfer operations. While specific permeation data for this compound is not widely available, nitrile gloves are a common choice for handling many laboratory chemicals.[10] It is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately if contamination is suspected.
-
Body Protection: A buttoned, tightly cuffed lab coat is the minimum requirement.[11] Consider disposable gowns or coveralls when handling larger quantities or during tasks with a high risk of contamination.[11] Remove any contaminated clothing immediately and decontaminate it before reuse or dispose of it as hazardous waste.[6]
Procedural Workflow for Safe Handling
This step-by-step workflow provides a procedural guide for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
Decontamination and Disposal Plan
A comprehensive plan for decontamination and waste disposal is non-negotiable.
-
Spill Cleanup:
-
Evacuate all non-essential personnel.
-
Wearing full PPE (including respirator), cover the spill with an absorbent material.
-
If the spilled substance is a solid, moisten it first to prevent dusting.[6][7]
-
Carefully sweep the material into a covered, labeled container for hazardous waste.[6][7]
-
Do NOT allow the chemical to enter the environment.[7]
-
-
Waste Disposal:
-
All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Dispose of this waste in sealed, clearly labeled containers.[6]
-
Follow all applicable federal, state, and local regulations for the disposal of carcinogenic waste.[4][12] Incineration by a licensed facility is often the required method.[4][12]
-
Under no circumstances should this chemical be disposed of down the drain.[13]
-
By adhering to these stringent guidelines, researchers can effectively mitigate the risks associated with this compound, ensuring a safer laboratory environment for themselves and their colleagues.
References
-
Title: Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats. Source: PubMed URL: [Link]
-
Title: Carcinogenicity of benzidine, N, N″-diacetylbenzidine, and N-hydroxy-N, N'-diacetylbenzidine for female CD rats. Source: Carcinogenesis | Oxford Academic URL: [Link]
-
Title: Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'. Source: Oxford Academic URL: [Link]
-
Title: this compound | C16H16N2O2. Source: PubChem URL: [Link]
-
Title: ICSC 1678 - this compound. Source: International Labour Organization URL: [Link]
-
Title: this compound Safety Data Sheets(SDS). Source: LookChem URL: [Link]
-
Title: ICSC 1678 - this compound. Source: INCHEM URL: [Link]
-
Title: CDC - this compound - International Chemical Safety Cards. Source: NIOSH URL: [Link]
-
Title: Standard Operating Procedure PARTICULARLY HAZARDOUS SUBSTANCES (PHS). Source: University of New Mexico Chemistry URL: [Link]
-
Title: The NIH Drain Discharge Guide. Source: National Institutes of Health URL: [Link]
Sources
- 1. Carcinogenicity of benzidine, this compound, and N-hydroxy-N,N'-diacetylbenzidine for female CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound | C16H16N2O2 | CID 11942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICSC 1678 - this compound [chemicalsafety.ilo.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ICSC 1678 - this compound [inchem.org]
- 8. CDC - this compound - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.unm.edu [chemistry.unm.edu]
- 12. echemi.com [echemi.com]
- 13. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
